molecular formula TiS2<br>S2Ti B082468 Titanium disulfide CAS No. 12039-13-3

Titanium disulfide

カタログ番号: B082468
CAS番号: 12039-13-3
分子量: 112 g/mol
InChIキー: CFJRPNFOLVDFMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption.

特性

IUPAC Name

bis(sulfanylidene)titanium
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InChI

InChI=1S/2S.Ti
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InChI Key

CFJRPNFOLVDFMJ-UHFFFAOYSA-N
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Canonical SMILES

S=[Ti]=S
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Molecular Formula

S2Ti, TiS2
Record name TITANIUM DISULFIDE
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DSSTOX Substance ID

DTXSID7065203
Record name Titanium sulfide (TiS2)
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Molecular Weight

112.00 g/mol
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Physical Description

Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS]
Record name TITANIUM DISULFIDE
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CAS No.

12039-13-3
Record name TITANIUM DISULFIDE
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Foundational & Exploratory

Unraveling the Electronic Landscape of Monolayer TiS₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Electronic Band Structure, Experimental Protocols, and Theoretical Frameworks for Monolayer Titanium Disulfide (1T-TiS₂)

Monolayer this compound (TiS₂), a prominent member of the transition metal dichalcogenide (TMD) family, stands at the forefront of materials science research. Its unique electronic characteristics, which are highly sensitive to dimensionality, strain, and defects, make it a compelling candidate for next-generation nanoelectronics, energy storage, and catalysis. This technical guide provides a comprehensive overview of the electronic band structure of monolayer 1T-TiS₂, addressing the ongoing scientific debate regarding its intrinsic electronic nature. It is intended for researchers, scientists, and professionals engaged in materials science and condensed matter physics.

Crystal Structure and Lattice Parameters

Monolayer TiS₂ crystallizes in the 1T (octahedral) phase, where a layer of titanium atoms is sandwiched between two layers of sulfur atoms in an octahedral coordination environment. These tri-atomic sheets are the fundamental building blocks of the bulk material, which are held together by weak van der Waals forces. The precise determination of lattice parameters is crucial for theoretical calculations and for understanding the material's properties.

Table 1: Structural Parameters of Monolayer and Bulk TiS₂

Phase Parameter Theoretical Value (Å) Experimental Value (Å) Reference
Monolayer a 3.405 - [1][2]
a 3.32 3.40 [1]
Bulk a 3.374 3.407 [1][2]

| | c | 5.976 | 5.695 |[1][2] |

The Electronic Band Structure: A Tale of Two Characters

The electronic nature of monolayer TiS₂ is a subject of significant debate. While bulk TiS₂ is generally considered a semimetal with a slight overlap between the valence and conduction bands, the properties of its monolayer counterpart are more ambiguous.[3][4] Theoretical studies and experimental findings have provided evidence for both semimetallic and semiconducting behavior, a discrepancy often attributed to computational methods, substrate effects, stoichiometry, and defects.[4]

Semimetallic vs. Semiconducting Nature:

  • Semimetal Hypothesis : Several first-principles calculations, particularly those using the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), predict that monolayer TiS₂ is a semimetal.[5] This is characterized by a small overlap of the valence band maximum (VBM), typically located at the Γ point, and the conduction band minimum (CBM), located at the M point in the Brillouin zone.[5] This overlap results in a negative indirect band gap.

  • Semiconductor Hypothesis : Conversely, other theoretical approaches, such as those employing hybrid functionals (e.g., HSE06) or many-body perturbation theory (GW approximation), predict a semiconducting nature with a distinct, albeit small, indirect band gap.[1] Experimentally, Angle-Resolved Photoemission Spectroscopy (ARPES) studies have successfully fabricated monolayer TiS₂ films that exhibit an indirect semiconducting band gap of approximately 1 eV.[6][7] This semiconducting behavior is often attributed to the opening of a gap when the material is thinned to a monolayer or due to the influence of the substrate.

The tuning of its electronic properties is further highlighted by the effect of mechanical strain. Applying tensile strain can open an indirect bandgap, potentially inducing a semimetal-to-semiconductor transition, while compressive strain can enhance its metallic character.[3][5]

Table 2: Reported Band Gap Values for Monolayer TiS₂

Method Band Gap Type Energy (eV) Description Reference
Theoretical
DFT (LDA) Indirect (Γ → M) -0.25 Semimetallic (Band Overlap) [1]
DFT (GGA/PBE) Indirect (Γ → M) 0.047 - 0.112 Semiconducting [8]
DFT (GGA/PBE) Indirect (Γ → M) 0.780 Semiconducting [1][2]
DFT (GGA-1/2) Indirect (Γ → M) 1.0 Semiconducting [1]
DFT (GGA-1/2) Direct (Γ → Γ) 1.138 Semiconducting [1][2]
DFT (HSE, α=0.32) - 0.48 Semiconducting
DFT Direct 0.422 Pristine semiconducting state [3][5]
Experimental

| ARPES | Indirect | ~1.0 | Semiconducting |[6][7] |

Effective Mass of Charge Carriers

The effective mass (m*) of charge carriers (electrons and holes) is a critical parameter that dictates the transport properties of a material. It is determined by the curvature of the band structure near the CBM and VBM. The relationship is given by the formula:

m* = ħ² / (∂²E/∂k²)

where ħ is the reduced Planck constant, E is the energy, and k is the wave vector. A smaller effective mass generally corresponds to higher carrier mobility.

Methodologies for Synthesis and Characterization

The synthesis of high-quality monolayer TiS₂ and its subsequent characterization are fundamental to understanding its intrinsic properties. The following sections detail common experimental and theoretical protocols.

Experimental Protocols

A. Synthesis via Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely used technique to grow high-quality single crystals of TMDs, including TiS₂. The process relies on a temperature gradient and a transport agent to move a solid material from a source zone to a cooler growth zone within a sealed ampoule.

  • Principle : Elemental titanium (Ti) and sulfur (S) precursors react with a transport agent (typically iodine, I₂) in the hotter zone of a furnace to form volatile gaseous species (e.g., TiI₄). These gases diffuse to the cooler zone, where the reverse reaction occurs, leading to the deposition of TiS₂ crystals.[1]

  • Protocol :

    • Ampoule Preparation : A quartz ampoule is thoroughly cleaned (e.g., with acetone (B3395972) sonication) and baked under high vacuum (< 10⁻⁵ Torr) at high temperature (~1000 °C) to remove contaminants.[1]

    • Precursor Loading : Stoichiometric amounts of high-purity titanium powder and sulfur powder, along with a small amount of iodine (e.g., 5 mg/cm³), are loaded into the ampoule under an inert atmosphere.

    • Sealing : The ampoule is evacuated to a high vacuum and sealed using a hydrogen-oxygen torch.

    • Crystal Growth : The sealed ampoule is placed in a two-zone tube furnace. The source zone (containing precursors) is heated to a higher temperature (T₂ ≈ 750 °C) and the growth zone to a lower temperature (T₁ ≈ 650 °C). This temperature profile is maintained for an extended period (7-14 days).[1]

    • Cool-down and Retrieval : The furnace is slowly cooled to room temperature over several hours to prevent thermal shock. The ampoule is then carefully opened, and the grown TiS₂ crystals are retrieved.[1]

CVT_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Processing P1 Clean Quartz Ampoule P2 Bake Ampoule (High Vacuum, ~1000°C) P1->P2 P3 Load Precursors (Ti, S, I₂) P2->P3 P4 Evacuate & Seal Ampoule P3->P4 G1 Place in 2-Zone Furnace P4->G1 G2 Heat to T₂/T₁ (e.g., 750°C / 650°C) G1->G2 G3 Maintain for 7-14 Days G2->G3 G4 Slow Cool-down G3->G4 H1 Retrieve Ampoule G4->H1 H2 Extract Crystals H1->H2 H3 Characterize H2->H3

Fig. 1: Experimental workflow for TiS₂ crystal synthesis via CVT.

B. Characterization via Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. It measures the kinetic energy and momentum of electrons ejected from the material's surface upon irradiation with high-energy photons.

  • Principle : Based on the photoelectric effect, the energy and momentum of the emitted photoelectrons are directly related to their initial binding energy and crystal momentum within the solid. By mapping these quantities, a direct image of the occupied electronic states (the band structure below the Fermi level) can be constructed.[3][6]

  • Protocol :

    • Sample Preparation : A single crystal of TiS₂ is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.

    • Instrumentation : The system consists of a monochromatic photon source (e.g., a synchrotron beamline or a UV lamp), a sample holder on a high-precision manipulator, and a hemispherical electron energy analyzer.[3]

    • Measurement : The sample is irradiated with photons of a known energy (hν). The electron analyzer measures the kinetic energy (E_kin) and emission angles (θ, φ) of the photoemitted electrons.[5]

    • Data Analysis : The in-plane crystal momentum (k_∥) and binding energy (E_B) of the electron before emission are calculated using the following relations:

      • E_B = hν - Φ - E_kin

      • k_∥ = (1/ħ) * √(2m_e * E_kin) * sin(θ) where Φ is the work function of the material and m_e is the electron mass.

    • Band Mapping : By systematically varying the emission angles or rotating the sample, the intensity map I(E_B, k_∥) is constructed, which represents the electronic band structure.

Theoretical Protocol: Density Functional Theory (DFT)

DFT is the most common computational approach for calculating the electronic band structure of materials from first principles.

  • Principle : DFT calculations solve the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential. This potential includes the external potential from the atomic nuclei and an exchange-correlation term that accounts for the complex electron-electron interactions. The calculation is typically performed in two main steps.

  • Workflow :

    • Structure Definition : Define the crystal structure of monolayer TiS₂ (1T phase), including the lattice parameters and atomic positions, within a simulation cell with a large vacuum layer (~20 Å) to prevent interactions between periodic images.

    • Self-Consistent Field (SCF) Calculation : An initial electron density is guessed. The Kohn-Sham equations are solved to obtain the wavefunctions and a new electron density. This process is iterated until the input and output densities converge, yielding the ground-state energy and charge density. This step requires a dense k-point mesh for accurate Brillouin zone integration.

    • Non-Self-Consistent Band Structure Calculation : Using the converged charge density from the SCF step as a fixed potential, the Kohn-Sham equations are solved again, but this time for k-points along a specific high-symmetry path in the Brillouin zone (e.g., Γ-M-K-Γ).

    • Post-Processing : The resulting eigenvalues (energies) at each k-point are plotted to visualize the electronic band structure and the density of states (DOS).

DFT_Workflow cluster_setup Setup cluster_scf Self-Consistent Calculation cluster_nscf Band Structure Calculation cluster_output Analysis S1 Define Crystal Structure (Lattice, Atomic Positions) S2 Choose XC Functional (PBE, HSE, etc.) S1->S2 S3 Set Calculation Parameters (Cutoff Energy, k-points) S2->S3 SCF1 Initial Guess of Electron Density S3->SCF1 SCF2 Solve Kohn-Sham Equations SCF1->SCF2 SCF3 Calculate New Density SCF2->SCF3 SCF4 Converged? SCF3->SCF4 SCF4->SCF2 No NSCF1 Use Converged Density SCF4->NSCF1 Yes NSCF2 Define High-Symmetry k-point Path NSCF1->NSCF2 NSCF3 Solve Eigenvalues along Path NSCF2->NSCF3 O1 Plot Band Structure NSCF3->O1 O2 Calculate Density of States O1->O2

Fig. 2: Workflow for a typical DFT band structure calculation.

Factors Influencing the Electronic Structure

The observed electronic properties of monolayer TiS₂ are a result of a delicate balance of several interconnected factors. Understanding these relationships is key to interpreting experimental and theoretical results.

Factors BS Electronic Band Structure of Monolayer TiS₂ F1 Intrinsic Properties F1->BS S1a Dimensionality (Monolayer vs. Bulk) F1->S1a S1b Stoichiometry & Defects (e.g., Ti interstitials) F1->S1b F2 External Perturbations F2->BS S2a Mechanical Strain (Tensile/Compressive) F2->S2a S2b Substrate Interaction F2->S2b S2c Intercalation F2->S2c F3 Measurement/Model F3->BS S3a Experimental Technique (e.g., ARPES, Optical) F3->S3a S3b Theoretical Method (e.g., DFT Functional) F3->S3b S1a->BS S1b->BS S2a->BS S2b->BS S2c->BS S3a->BS S3b->BS

Fig. 3: Key factors influencing the electronic band structure of TiS₂.

Conclusion

The electronic band structure of monolayer 1T-TiS₂ is a rich and complex field of study, characterized by a fascinating ambiguity between a semimetallic and a narrow-gap semiconducting nature. This behavior is not a simple intrinsic property but is profoundly influenced by a variety of factors including the choice of theoretical model, experimental conditions, presence of defects, and applied strain. While Density Functional Theory calculations using standard functionals often predict a semimetal, more advanced theories and direct experimental probes like ARPES point towards an indirect semiconductor with a gap of around 1 eV. This sensitivity presents both a challenge for fundamental understanding and an opportunity for engineering its electronic properties for specific applications. Future research focusing on pristine, substrate-decoupled monolayer samples and advanced theoretical modeling will be crucial to definitively resolve the intrinsic electronic ground state of this promising two-dimensional material.

References

An In-depth Technical Guide on the Theoretical Capacity and Voltage Profile of Titanium Disulfide (TiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant interest as a cathode material for rechargeable batteries, particularly for lithium-ion systems.[1] Its layered crystal structure is highly conducive to the reversible insertion and extraction (intercalation) of guest ions.[2] TiS₂ is composed of titanium atom layers sandwiched between two layers of sulfur atoms (S-Ti-S).[3] These sandwiches are held together by weak van der Waals forces, creating gaps that facilitate ion diffusion.[4] Key advantages of TiS₂ include its high electrical conductivity, which minimizes the need for conductive additives, a high theoretical energy storage capacity, and a relatively low volume expansion during cycling.[5]

This guide provides a detailed examination of the theoretical capacity and characteristic voltage profile of TiS₂ when used as a cathode in a lithium-ion battery. It also includes standardized experimental protocols for electrochemical characterization and visualizations to illustrate the underlying mechanisms.

Theoretical Capacity of TiS₂

The theoretical capacity of an electrode material is the maximum amount of charge it can store per unit mass, assuming the complete electrochemical reaction occurs. For TiS₂, the primary energy storage mechanism is the intercalation of lithium ions into the van der Waals gaps between the S-Ti-S layers.

The overall electrochemical reaction is:

xLi⁺ + xe⁻ + TiS₂ ↔ LiₓTiS₂

The theoretical capacity is calculated assuming the maximum possible intercalation, where x=1, resulting in the formation of LiTiS₂. The reaction involves the transfer of one electron (n=1) for each formula unit of TiS₂.

The calculation is as follows:

  • Faraday's Constant (F): 96,485 C/mol or 26,801 mAh/mol

  • Molar Mass of TiS₂ (M): 112.00 g/mol

  • Number of electrons transferred (n): 1

Theoretical Capacity (C) = (n × F) / M

C = (1 mol e⁻ × 26,801 mAh/mol) / 112.00 g/mol C ≈ 239.3 mAh/g

This high theoretical capacity makes TiS₂ an attractive candidate for high-energy-density storage systems.

Voltage Profile of TiS₂ vs. Li/Li⁺

The voltage profile, obtained during galvanostatic (constant current) cycling, provides critical insights into the electrochemical processes occurring within the electrode.

When cycled against a lithium metal anode (Li/Li⁺), the TiS₂ electrode exhibits a distinct voltage curve:

  • Intercalation Process (Discharge): The discharge profile of TiS₂ is characterized by a smooth, sloping curve typically ranging from approximately 2.5 V down to 1.7 V.[6] This monotonous behavior indicates a single-phase reaction, where lithium ions are inserted into the TiS₂ host to form a solid solution (LiₓTiS₂) without a distinct phase change.[5] This is advantageous as it avoids the mechanical stress associated with abrupt phase transitions, contributing to better cycling stability.

  • Conversion Reaction (Deep Discharge): If the discharge is continued to lower voltages, an additional plateau appears at around 0.45 V vs. Li/Li⁺.[5] This plateau corresponds to a conversion reaction, where the LiTiS₂ structure is further reduced to form metallic titanium and lithium sulfide (B99878) (Li₂S).[5] While this conversion reaction offers a significant increase in capacity, it is often only partially reversible and can lead to rapid capacity fading due to structural degradation.[1][5]

  • De-intercalation Process (Charge): During the charge cycle, the voltage profile mirrors the discharge slope, gradually increasing as lithium ions are extracted from the LiₓTiS₂ structure. The high reversibility of the intercalation process (within the 1.7 V to 3.0 V window) is a key feature of TiS₂.[5]

The involvement of both titanium and sulfur in the redox process during intercalation has been confirmed, where electrons transferred from lithium are located on both Ti 3d and S 3p orbitals.[5]

Data Presentation

The key electrochemical and physical properties of TiS₂ are summarized in the table below for easy reference and comparison.

PropertyValueReference
Crystal Structure Hexagonal, Layered (1T Phase)[3][7][8]
Space Group P-3m1[9]
Molar Mass 112.00 g/mol N/A
Theoretical Specific Capacity ~239 mAh/g(Calculated)
Practical Specific Capacity 180-210 mAh/g[5]
Intercalation Voltage Range ~2.5 V to 1.7 V vs. Li/Li⁺[6]
Average Discharge Voltage ~2.1 V vs. Li/Li⁺[10]
Conversion Reaction Voltage ~0.45 V vs. Li/Li⁺[5]

Experimental Protocols

The standard method for evaluating the capacity and voltage profile of TiS₂ involves assembling and testing a CR2032-type coin cell in an inert atmosphere (e.g., an argon-filled glovebox).[11]

A. Electrode Slurry Preparation and Casting

  • Materials:

    • Active Material: TiS₂ powder

    • Conductive Agent: Super P or Carbon Black (e.g., 99%, Alfa Aesar)

    • Binder: Polyvinylidene fluoride (B91410) (PVDF) (e.g., average MW ~534,000, Sigma-Aldrich)

    • Solvent: N-methyl-2-pyrrolidone (NMP) (anhydrous, 99.5%, Sigma-Aldrich)

    • Current Collector: Aluminum foil

  • Procedure:

    • Formulation: Prepare a slurry by mixing TiS₂, conductive carbon, and PVDF in NMP. A typical weight ratio is 70:20:10 (Active Material:Conductive Agent:Binder).[12]

    • Mixing: Homogenize the mixture using a planetary mixer or magnetic stirrer for several hours until a uniform, viscous slurry is obtained.[12]

    • Casting: Cast the slurry onto aluminum foil using a doctor blade to achieve a uniform thickness (e.g., 20 µm).[12]

    • Drying: Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.[12]

    • Electrode Punching: Punch circular electrodes (e.g., 14 mm diameter) from the dried sheet.[12]

B. Coin Cell Assembly (CR2032)

  • Components:

  • Procedure (inside an Ar-filled glovebox):

    • Place the TiS₂ cathode at the center of the bottom cap.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place the separator on top of the cathode.

    • Add more electrolyte to saturate the separator.

    • Place the lithium metal anode on the separator.

    • Add the spacer disc and then the spring.

    • Place the gasket and the top cap.

    • Crimp the cell using a hydraulic crimping machine to ensure proper sealing.

C. Electrochemical Testing

  • Instrumentation: A multi-channel battery cycler.

  • Procedure:

    • Rest Period: Let the assembled cell rest for several hours to ensure complete wetting of the electrode by the electrolyte.

    • Galvanostatic Cycling: Cycle the cell at a constant current (e.g., C/10 rate, where 1C = 239 mA/g) between set voltage limits (e.g., 1.5 V and 3.0 V vs. Li/Li⁺).[15]

    • Data Acquisition: Record the voltage as a function of specific capacity (mAh/g) for both charge and discharge cycles. This data directly provides the voltage profile and the reversible capacity of the TiS₂ electrode.

Visualization of the Intercalation Mechanism

The following diagrams illustrate the fundamental process of lithium ion intercalation into the layered TiS₂ structure.

G Figure 1: Lithium Ion Intercalation into Layered TiS₂ cluster_tis2 TiS₂ Crystal Lattice cluster_process Discharge Process cluster_result Result: Lithiated State (LiₓTiS₂) l1 Sulfide Layer l2 Titanium Layer l3 Sulfide Layer l4 Van der Waals Gap l5 Sulfide Layer rl4 Expanded Gap with Li⁺ l6 Titanium Layer l7 Sulfide Layer Li_ion Li⁺ Li_ion->l4 Intercalation Li_ion->l4 electron e⁻ electron->l2 Reduction (Ti⁴⁺ → Ti³⁺) electron->l2 electron->l6 electron->l6 rl1 Sulfide Layer rl2 Titanium Layer (Reduced) rl3 Sulfide Layer rl5 Sulfide Layer rl6 Titanium Layer (Reduced) rl7 Sulfide Layer

References

Van der Waals Interactions in Layered Titanium Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest owing to its unique electronic properties and potential applications in energy storage and electronics. This guide provides a comprehensive technical overview of the pivotal role of van der Waals (vdW) interactions in defining the structure and properties of layered TiS₂.[1] It delves into the nature of the vdW gap, interlayer bonding energies, and the advanced experimental and theoretical methodologies employed for their characterization. This document is intended to serve as a detailed resource for researchers and professionals working with TiS₂ and other two-dimensional (2D) materials, offering insights into their fundamental properties and the techniques used to investigate them.

This compound is a layered material composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms.[1] These S-Ti-S layers are held together by weak van der Waals forces, which are non-covalent interactions arising from fluctuating electrical polarization in the atoms.[1] This weak interlayer bonding is a defining characteristic of TiS₂ and other TMDs, allowing them to be easily exfoliated into single or few-layer nanosheets.[1] The most common and stable polytype of TiS₂ is the 1T phase, which possesses an octahedral coordination geometry.[1] In this configuration, each titanium atom is coordinated to six sulfur atoms in a distorted octahedral arrangement. The material exhibits semimetallic behavior with a slight overlap between its conduction and valence bands.[1][2]

The Nature of van der Waals Interactions in TiS₂

The forces holding the individual layers of TiS₂ together are primarily van der Waals interactions. These forces, while significantly weaker than the covalent bonds within the S-Ti-S layers, are crucial in determining the bulk properties of the material, including its mechanical flexibility and thermal conductivity. The space between the layers is known as the van der Waals gap.[1]

The accurate theoretical description of these weak interlayer interactions poses a challenge for conventional density functional theory (DFT) calculations.[1] However, the development of DFT functionals that incorporate dispersion corrections has enabled a more precise modeling of the vdW forces in layered materials like TiS₂.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for pristine, 1T-phase this compound, providing a reference for its structural and vibrational properties.

Table 1: Structural Parameters of Bulk 1T-TiS₂

ParameterValueSource
Interlayer Spacing (c-axis)5.695 Å[3]
In-plane Lattice Constant (a-axis)3.407 Å[3]
Ti-S Bond Length2.423 Å[3]
Interlayer S-S Distance3.443 Å[4]

Table 2: Theoretical Interlayer Binding Energy of 1T-TiS₂

MethodInterlayer Binding Energy (meV/Ų)Source
vdW-DF-optB88~20[5]
LDA~25[5]
PBEsol~18[5]

Table 3: Layer-Dependent Raman Modes of 1T-TiS₂ (532 nm excitation)

Number of LayersEg (in-plane) Mode (cm⁻¹)A1g (out-of-plane) Mode (cm⁻¹)Shoulder (Sh) Mode (cm⁻¹)Source
1L221~330~372[6]
2L224~330~372[6]
3L226~330~372[6]
4L228~330~372[6]
Bulk233328~372[6][7]

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the van der Waals interactions in TiS₂. The primary experimental methods employed are X-ray Diffraction, Raman Spectroscopy, and Atomic Force Microscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and interlayer spacing of layered materials.

Methodology:

  • Sample Preparation: A single crystal of TiS₂ is aligned with the (001) plane parallel to the sample holder. For powder XRD, the crystal is finely ground.

  • Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.

  • Data Acquisition: The sample is scanned over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic planes and calculate the lattice parameters, including the interlayer spacing (c-axis), using Bragg's Law. The (00l) peaks are particularly important for determining the interlayer distance.[2]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, which are sensitive to the number of layers and interlayer interactions.

Methodology:

  • Sample Preparation: TiS₂ nanosheets are exfoliated and deposited on a substrate, typically SiO₂/Si.

  • Instrumentation: A confocal Raman microscope equipped with a laser (e.g., 532 nm or 633 nm) is used.[6][8] The laser power should be kept low to avoid sample damage.[9]

  • Data Acquisition: Raman spectra are collected from different areas of the sample to identify flakes with varying numbers of layers.

  • Data Analysis: The positions and relative intensities of the characteristic Raman modes (Eg and A1g) are analyzed. The Eg mode (in-plane) shows a noticeable blue shift with an increasing number of layers, while the A1g mode (out-of-plane) shows a smaller change.[6] The emergence and intensity of a shoulder peak around 372 cm⁻¹ can also be correlated with the number of layers.[6][7]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale, allowing for the precise determination of the thickness of exfoliated flakes.

Methodology:

  • Sample Preparation: Exfoliated TiS₂ flakes are deposited on a flat substrate.

  • Instrumentation: An AFM operating in tapping mode is commonly used to minimize sample damage.

  • Cantilever: A silicon cantilever with a sharp tip is used. The choice of cantilever and its spring constant is crucial for obtaining high-resolution images without damaging the sample.

  • Scanning Parameters: The scan rate and setpoint are optimized to ensure stable imaging and accurate height measurements.

  • Data Analysis: The AFM images are processed to measure the height of the flakes relative to the substrate. This height measurement, correlated with the known thickness of a single TiS₂ layer, allows for the precise determination of the number of layers.[1]

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_exfoliation Exfoliation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Bulk TiS₂ Crystal Growth (e.g., CVT) Exfoliation Mechanical or Liquid Phase Exfoliation Synthesis->Exfoliation AFM Atomic Force Microscopy (AFM) - Layer Number Determination Exfoliation->AFM Raman Raman Spectroscopy - Layer-dependent Phonons Exfoliation->Raman XRD X-ray Diffraction (XRD) - Interlayer Spacing Exfoliation->XRD Analysis Correlate Layer Number (AFM) with Vibrational Modes (Raman) and Interlayer Spacing (XRD) AFM->Analysis Raman->Analysis XRD->Analysis VDW_Understanding Understanding of van der Waals Interactions Analysis->VDW_Understanding

Experimental workflow for characterizing vdW interactions in TiS₂.

Logical_Relationship cluster_structure Structural Properties cluster_properties Physical Properties cluster_interaction Governing Interaction Interlayer_Spacing Interlayer Spacing (vdW Gap) VDW_Interactions van der Waals Interactions Interlayer_Spacing->VDW_Interactions is determined by Number_of_Layers Number of Layers Number_of_Layers->Interlayer_Spacing influences Phonon_Modes Phonon Modes (Raman Shifts) Number_of_Layers->Phonon_Modes strongly influences Electronic_Structure Electronic Structure (Band Overlap) VDW_Interactions->Electronic_Structure affects VDW_Interactions->Phonon_Modes affects

Relationship between vdW interactions and TiS₂ properties.

Conclusion

The study of van der Waals interactions in layered TiS₂ is fundamental to understanding its material properties and unlocking its full potential in various technological applications. The interplay between the strong covalent intralayer bonds and the weak vdW interlayer forces gives rise to its characteristic anisotropic nature and layer-dependent behavior. A combination of advanced experimental techniques and theoretical modeling is crucial for a comprehensive understanding of these intricate interactions. This guide provides a foundational overview of the key concepts, data, and methodologies essential for researchers and professionals in this exciting field.

References

An In-depth Technical Guide to Intrinsic Point Defects in Titanium Disulfide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of intrinsic point defects in titanium disulfide (TiS2) crystals, a material of significant interest for applications in energy storage and electronics. Understanding and controlling these defects are crucial for tailoring the material's properties for specific applications. This document details the types of intrinsic point defects, their formation energies, their influence on the electronic structure of TiS2, and the experimental and computational methods used to study them.

Introduction to Intrinsic Point Defects in TiS2

This compound is a transition metal dichalcogenide that crystallizes in a layered hexagonal structure.[1] While pristine, stoichiometric TiS2 is predicted to be a semiconductor with a narrow band gap, experimentally it often exhibits semi-metallic behavior.[2][3] This discrepancy is largely attributed to the presence of intrinsic point defects, which are imperfections in the crystal lattice involving the native atoms of the material. These defects are thermodynamically driven and can significantly alter the electronic and transport properties of TiS2. The most common intrinsic point defects in TiS2 are:

  • Vacancies: Missing titanium (V_Ti) or sulfur (V_S) atoms from their lattice sites.

  • Interstitials: Extra titanium (Ti_i) or sulfur (S_i) atoms located in the van der Waals gap between the TiS2 layers.

  • Antisites: A titanium atom occupying a sulfur site (Ti_S) or a sulfur atom occupying a titanium site (S_Ti).

The formation and concentration of these defects are highly dependent on the synthesis conditions, such as temperature and the chemical potentials of titanium and sulfur.

Types of Intrinsic Point Defects and Their Formation Energies

The stability of different intrinsic point defects is determined by their formation energy, which is the energy required to create the defect in a perfect crystal. Density Functional Theory (DFT) calculations are a powerful tool for predicting these energies.

It is widely reported that titanium interstitials (Ti_i) are the most energetically favorable intrinsic point defects in TiS2 under a wide range of conditions, particularly under Ti-rich conditions.[4][5] This is a key reason for the common observation of n-type conductivity in TiS2, as the interstitial titanium atoms donate electrons to the lattice. Sulfur vacancies (V_S) are generally the next most favorable defect type, especially under S-poor (Ti-rich) conditions.[4]

Data Presentation: Formation Energies of Intrinsic Point Defects

The following table summarizes the calculated formation energies for various intrinsic point defects in TiS2 from the literature. These values are typically calculated using DFT and depend on the chemical potential of the constituent elements, which can be tuned from Ti-rich to S-rich conditions. A lower formation energy indicates a higher likelihood of the defect's presence.

Defect TypeFormation Energy (eV) - Ti-rich conditionsFormation Energy (eV) - S-rich conditionsReference
Titanium Interstitial (Ti_i) Very Low (often negative) Low[5]
Sulfur Vacancy (V_S) LowHigh[4]
Titanium Vacancy (V_Ti) HighLow[5]
Sulfur Interstitial (S_i) HighLow[5]
Titanium Antisite (Ti_S) HighHigh
Sulfur Antisite (S_Ti) HighHigh

Note: "Very Low (often negative)" for Ti_i under Ti-rich conditions indicates a strong thermodynamic driving force for the formation of these defects, leading to non-stoichiometric, titanium-rich Ti(1+x)S2. The exact values can vary depending on the specific computational parameters used.

Effects of Intrinsic Point Defects on Electronic Properties

Intrinsic point defects have a profound impact on the electronic band structure and transport properties of TiS2.

  • Semiconductor to Semimetal Transition: The presence of energetically favorable titanium interstitials (Ti_i) is a primary reason for the observed semi-metallic behavior of TiS2.[4] These defects introduce donor states near the conduction band, leading to n-type doping and an increase in carrier concentration. This effectively shifts the Fermi level into the conduction band, resulting in a metallic character.[4]

  • Band Gap Modification: While pristine TiS2 is a semiconductor with a calculated direct band gap of around 0.422 eV, the presence of defects can alter this.[1][4] For instance, both titanium interstitials and sulfur vacancies can introduce localized metallic regions within the semiconducting matrix.[4]

The logical relationship between the dominant defect and the resulting electronic properties can be visualized as follows:

cluster_conditions Synthesis Conditions cluster_defects Dominant Intrinsic Defect cluster_properties Electronic Properties Ti-rich Ti-rich Ti_interstitial Titanium Interstitial (Ti_i) Ti-rich->Ti_interstitial favors formation of n-doping n-type doping Ti_interstitial->n-doping leads to Semimetal Semi-metallic behavior n-doping->Semimetal results in

Defect-Property Relationship in TiS2.

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of intrinsic point defects in TiS2.

Crystal Synthesis

High-quality single crystals with controlled defect concentrations are crucial for fundamental studies.

4.1.1. Chemical Vapor Transport (CVT)

  • Principle: This is a common method for growing high-quality single crystals of TiS2. It involves the transport of a solid material in the vapor phase from a source zone to a growth zone in a sealed ampoule, driven by a temperature gradient. A transport agent (e.g., iodine) is typically used to facilitate the transport.

  • Protocol:

    • High-purity titanium and sulfur powders are mixed in a stoichiometric or slightly off-stoichiometric ratio and sealed in an evacuated quartz ampoule with a small amount of iodine as the transport agent.

    • The ampoule is placed in a two-zone furnace. The source zone is heated to a higher temperature (e.g., 800-900 °C) while the growth zone is maintained at a slightly lower temperature (e.g., 700-800 °C).

    • The titanium and sulfur react to form TiS2, which then reacts with iodine to form gaseous intermediates.

    • These gaseous species diffuse to the cooler growth zone, where they decompose, depositing TiS2 single crystals.

    • The process is typically run for several days to weeks to obtain crystals of sufficient size.

  • Note: CVT-grown crystals can have a higher defect concentration (10^11 to 10^12 cm^-2) and potential halide contamination compared to the flux zone method.[6]

4.1.2. Flux Zone Growth

  • Principle: This method involves dissolving the constituent elements in a molten salt (the flux) at a high temperature and then slowly cooling the solution to allow for the crystallization of the desired compound. This technique is known for producing crystals with very low defect concentrations.

  • Protocol:

    • Titanium and sulfur are mixed with a suitable flux material in a crucible.

    • The crucible is heated to a high temperature to melt the flux and dissolve the reactants.

    • The temperature is then slowly lowered over a period of weeks to months to promote slow crystallization.

    • After cooling, the flux is dissolved away, leaving behind high-purity TiS2 single crystals.

  • Note: The flux zone method is a halide-free technique that can yield crystals with defect concentrations as low as 10^9 - 10^10 cm^-2.[6]

Experimental Characterization

4.2.1. Scanning Tunneling Microscopy (STM)

  • Principle: STM is a powerful surface-sensitive technique that can visualize the atomic arrangement and electronic properties of a material's surface with atomic resolution. It is ideal for directly observing point defects.

  • Protocol:

    • Sample Preparation: High-quality TiS2 single crystals are cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.

    • Imaging: A sharp metallic tip is brought very close to the sample surface. A bias voltage is applied between the tip and the sample, causing electrons to tunnel across the vacuum gap.

    • Data Acquisition: The tunneling current is extremely sensitive to the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current (constant current mode) or measuring the current at a constant height (constant height mode), a topographic image of the surface is generated.

    • Defect Identification: Intrinsic point defects appear as distinct features in the STM images. For example, a sulfur vacancy will appear as a depression, while a titanium interstitial may appear as a protrusion.[4][7]

  • Typical Parameters:

    • Bias Voltage (Vb): 200 mV[4][7]

    • Tunneling Current (It): 0.7 nA[4][7]

Computational Methodology

4.3.1. Density Functional Theory (DFT)

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials. It is widely used to calculate the formation energies of defects and to understand their impact on the electronic band structure.

  • Protocol:

    • Structure Modeling: A supercell of the TiS2 crystal lattice is constructed. A point defect is introduced into the supercell.

    • Calculation Parameters:

      • Software: QuantumATK, VASP, etc.[4][5]

      • Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA) is commonly used for structural optimization and formation energy calculations.[5] For more accurate electronic structure calculations, a hybrid functional like Heyd-Scuseria-Ernzerhof (HSE) may be employed.[5]

      • Basis Set: Norm-conserving pseudopotentials are often used.[5]

      • Supercell Size: A sufficiently large supercell (e.g., 3x3x1 or 4x4x2) is used to minimize interactions between periodic images of the defect.[4][5]

    • Geometry Optimization: The atomic positions in the supercell are relaxed until the forces on the atoms are minimized.

    • Formation Energy Calculation: The formation energy (E_form) of a neutral defect is calculated using the following equation: E_form = E_defect - E_perfect + n_i * μ_i where:

      • E_defect is the total energy of the supercell containing the defect.

      • E_perfect is the total energy of the perfect supercell.

      • n_i is the number of atoms of species i added to or removed from the supercell to create the defect.

      • μ_i is the chemical potential of species i.

    • Electronic Structure Analysis: The electronic band structure and density of states (DOS) are calculated for both the perfect and defect-containing supercells to analyze the impact of the defect on the electronic properties.

The following diagram illustrates a typical workflow for the computational study of point defects in TiS2.

cluster_setup Computational Setup cluster_dft DFT Calculation cluster_analysis Analysis Model Create Supercell Model (e.g., 3x3x1 TiS2) Defect Introduce Point Defect (e.g., Ti interstitial) Model->Defect Optimize Geometry Optimization (relax atomic positions) Defect->Optimize Energy Calculate Total Energies (E_defect, E_perfect) Optimize->Energy Band_Structure Calculate Electronic Band Structure & DOS Optimize->Band_Structure Form_Energy Calculate Formation Energy Energy->Form_Energy Properties Analyze Electronic Properties (e.g., band gap, metallic character) Band_Structure->Properties

DFT Workflow for Defect Analysis.

Conclusion

Intrinsic point defects, particularly titanium interstitials, play a critical role in defining the electronic properties of this compound. The prevalence of these defects explains the commonly observed semi-metallic, n-type behavior of TiS2, in contrast to the semiconducting nature of the ideal, stoichiometric crystal. A thorough understanding of the formation mechanisms and characteristics of these defects, achieved through a combination of advanced synthesis, experimental characterization, and computational modeling, is essential for the rational design and optimization of TiS2-based materials for a variety of technological applications. This guide provides a foundational understanding of these concepts and detailed protocols to aid researchers in this field.

References

Solvothermal Synthesis of Titanium Disulfide (TiS₂) Nanocrystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvothermal synthesis of titanium disulfide (TiS₂) nanocrystals, a material of significant interest for applications in energy storage, catalysis, and beyond. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis workflow, offering a valuable resource for researchers and professionals in materials science and related fields.

Introduction to Solvothermal Synthesis of TiS₂ Nanocrystals

This compound (TiS₂) is a transition metal dichalcogenide (TMD) with a layered crystal structure that allows for the intercalation of ions, making it a promising candidate for electrode materials in rechargeable batteries and supercapacitors. Solvothermal synthesis is a versatile method for producing high-quality, crystalline nanomaterials. This technique involves a chemical reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where a solvent is heated above its boiling point to generate high pressure. The use of organic solvents in solvothermal synthesis, as opposed to water in hydrothermal synthesis, allows for a wider range of reaction temperatures and can influence the size, morphology, and properties of the resulting nanocrystals.

Experimental Protocols for Solvothermal Synthesis

The solvothermal synthesis of TiS₂ nanocrystals typically involves the reaction of a titanium precursor and a sulfur precursor in an organic solvent at elevated temperatures and pressures. The following protocols are representative examples of the methods employed.

General Protocol using Titanium Tetrachloride and Elemental Sulfur

This protocol describes a common solution-phase synthesis that can be considered a form of solvothermal synthesis.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Elemental sulfur (S)

  • 1-octadecene (ODE) or another high-boiling point organic solvent

  • Methanol (B129727) (for washing)

  • Toluene (for washing)

Procedure:

  • Precursor Preparation:

    • Prepare a titanium precursor solution by dissolving TiCl₄ in an appropriate organic solvent.

    • Prepare a sulfur precursor solution by dissolving elemental sulfur in the chosen solvent, with gentle heating if necessary.

  • Reaction Setup:

    • In a three-neck flask, degas the high-boiling point solvent (e.g., ODE) at 120°C for 30 minutes under vacuum to remove water and oxygen.

    • Switch to an inert atmosphere (e.g., nitrogen or argon).

  • Synthesis:

    • Inject the titanium precursor solution into the hot solvent.

    • Rapidly inject the sulfur precursor solution into the reaction flask.

    • Heat the reaction mixture to a specific temperature (e.g., 150°C to 300°C) and maintain for a set duration (e.g., 10 minutes to several hours) to control the nanocrystal size and morphology.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add excess methanol to precipitate the TiS₂ nanocrystals.

    • Centrifuge the mixture to collect the nanocrystals.

    • Wash the collected nanocrystals multiple times with a solvent/antisolvent system like toluene/methanol to remove unreacted precursors and byproducts.

    • Dry the purified TiS₂ nanocrystals under vacuum.

Hydrothermal Synthesis using Titanium Alkoxide and Thiourea (B124793)

While technically a hydrothermal method due to the use of water, this protocol shares the core principles of solvothermal synthesis and is often used to produce TiS₂ nanomaterials.

Materials:

  • Titanium tetra isopropoxide (Ti(OCH(CH₃)₂)₄)

  • Thiourea (NH₂CSNH₂)

  • Deionized water

Procedure:

  • Precursor Solution:

    • Dissolve titanium tetra isopropoxide and thiourea in deionized water at desired molar concentrations.

  • Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 150°C and 250°C for a duration ranging from several hours to a full day.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the TiS₂ precipitate by centrifugation or filtration.

    • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

    • Dry the final product in a vacuum oven.

Quantitative Data from Solvothermal Synthesis of TiS₂ Nanocrystals

The properties of solvothermally synthesized TiS₂ nanocrystals are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

PrecursorsSolvent(s)Temperature (°C)Time (h)Resulting Particle/Crystallite SizeReference
Titanium (IV) sulfide (B99878) (for exfoliation)Hydrazine18033.5x3.5 and 3x3 micrometers sheets with heights of ~0.60 nm
Titanium tetra isopropoxide, ThioureaWater150-250Several~23 nm[1]
Not specifiedNot specifiedNot specifiedNot specified8.03 ± 0.98 nm[2]

Table 1: Synthesis Parameters and Resulting Nanocrystal Size

PropertyValueSynthesis Method/ConditionsReference
Adsorption Capacity (Cu²⁺) 243 mg/g (at 4°C)222 mg/g (at 22°C)153 mg/g (at 45°C)Solvothermal synthesis[2]
Adsorption Capacity (Pb²⁺) 32 mg/g (at 4°C)166 mg/g (at 22°C)357 mg/g (at 45°C)Solvothermal synthesis[2]
Specific Capacitance (Zinc-ion capacitor) 214.3 F/g (at 0.1 mV/s)Exfoliated 2D-TiS₂ nanosheets[3]
Specific Capacity (Zinc-ion capacitor) 116.4 mAh/g (at 0.1 A/g)Exfoliated 2D-TiS₂ nanosheets[3]
Reversible Capacity (Sodium-ion battery) 114 mAh/g (2nd cycle at 66.7 mA/g)CVD-grown nanoflakes[1]
Coulombic Efficiency (Sodium-ion battery) 99% after 100 cyclesCVD-grown nanoflakes[1]
Cycling Stability (Sodium-ion battery) 7% decay after 100 cyclesCVD-grown nanoflakes[1]

Table 2: Physicochemical and Electrochemical Properties of TiS₂ Nanocrystals

Experimental Workflow and Logical Relationships

The solvothermal synthesis of TiS₂ nanocrystals follows a logical progression of steps, from precursor preparation to the final characterization of the material. The following diagram illustrates this general workflow.

Solvothermal_Synthesis_Workflow Precursors Select Titanium and Sulfur Precursors Solvent Choose Organic Solvent Mixing Mix Precursors and Solvent Autoclave Seal in Autoclave Mixing->Autoclave Heating Heat to Reaction Temperature and Time Autoclave->Heating Cooling Cool to Room Temperature Washing Wash and Centrifuge to Purify Cooling->Washing Drying Dry Nanocrystals (e.g., under vacuum) Washing->Drying Structural Structural Analysis (XRD, TEM, SEM) Compositional Compositional Analysis (EDX, XPS) Performance Performance Evaluation (Electrochemical, Catalytic) cluster_prep cluster_prep cluster_synthesis cluster_synthesis cluster_prep->cluster_synthesis cluster_processing cluster_processing cluster_synthesis->cluster_processing cluster_characterization cluster_characterization cluster_processing->cluster_characterization

Caption: Workflow for solvothermal synthesis of TiS₂ nanocrystals.

Conclusion

The solvothermal synthesis method offers a robust and tunable approach for the production of high-quality TiS₂ nanocrystals. By carefully controlling experimental parameters such as precursor choice, solvent, temperature, and reaction time, researchers can tailor the size, morphology, and, consequently, the physicochemical properties of the resulting nanomaterials. This guide provides a foundational understanding and practical protocols for the synthesis and characterization of TiS₂ nanocrystals, enabling further research and development in their various promising applications.

References

An In-depth Technical Guide to the Chemical Vapor Deposition of Thin Film Titanium Disulfide (TiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique layered crystalline structure and promising electronic properties. As a semimetal, it possesses high electrical conductivity and has been explored for applications in energy storage and electronics. The synthesis of high-quality, uniform thin films of TiS₂ is crucial for its integration into advanced devices. Chemical Vapor Deposition (CVD) stands out as a versatile and scalable technique for producing such films with precise control over their properties.[1][2]

This technical guide provides a comprehensive overview of the CVD of thin film TiS₂, with a focus on the core principles, experimental methodologies, and material characterization. For professionals in drug development and life sciences, this document aims to provide foundational knowledge on a material with potential, albeit largely unexplored, applications in areas such as biosensing and biocompatible coatings, drawing parallels with its well-studied oxide counterpart, titanium dioxide (TiO₂). While direct applications of TiS₂ in drug development are not yet established, its tunable electronic properties and the biocompatibility of titanium-based materials suggest avenues for future research.

Fundamentals of Chemical Vapor Deposition of TiS₂

CVD is a process where volatile precursors are introduced into a reaction chamber, where they decompose and react at a heated substrate to form a solid thin film.[1][2] The quality, morphology, and properties of the resulting TiS₂ film are highly dependent on several key parameters, including the choice of precursors, substrate temperature, reactor pressure, and the flow rates of precursor and carrier gases.

Precursor Materials

The selection of appropriate titanium and sulfur precursors is critical for the successful deposition of TiS₂. Precursors should ideally be volatile, thermally stable at their delivery temperature, and react cleanly at the substrate surface with minimal incorporation of impurities into the film.

Titanium Precursors:

  • Titanium(IV) chloride (TiCl₄): A common and cost-effective precursor. Its high volatility allows for easy delivery into the CVD reactor. However, its reaction with sulfur sources can produce corrosive byproducts like HCl, and it may require higher deposition temperatures.

  • Titanium(IV) iodide (TiI₄): An alternative to TiCl₄ that can enable lower deposition temperatures. The byproducts are generally less corrosive than chlorides.

  • Metalorganic Precursors: Compounds like tetrakis(dimethylamido)titanium (TDMAT) and titanium tetraisopropoxide (TTIP) offer lower decomposition temperatures and can reduce the risk of halogen contamination in the film.

Sulfur Precursors:

  • Hydrogen Sulfide (H₂S): A widely used, highly reactive sulfur source. It is, however, highly toxic and requires stringent safety precautions.

  • Elemental Sulfur: Can be used in its vapor form by heating solid sulfur upstream of the substrate. This method offers a safer alternative to H₂S.

  • Organosulfur Compounds: Thiols (R-SH) and disulfides (R-S-S-R) can also be used as sulfur sources.

Reaction Mechanisms

The deposition of TiS₂ via CVD from TiCl₄ and H₂S, a common precursor system, can be generalized by the following overall reaction:

TiCl₄(g) + 2H₂S(g) → TiS₂(s) + 4HCl(g)

This reaction occurs on the heated substrate surface and is influenced by mass transport and surface kinetics. The growth of the film can proceed through different mechanisms, including two-dimensional layer-by-layer growth or three-dimensional island growth, depending on the deposition conditions and the substrate used.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of high-quality TiS₂ thin films. Below are generalized protocols for Atmospheric Pressure CVD (APCVD) and Low-Pressure CVD (LPCVD).

Generalized Atmospheric Pressure CVD (APCVD) Protocol

APCVD is a simpler setup that does not require a vacuum system, making it a cost-effective method.

3.1.1. Materials and Equipment:

  • Precursors: Titanium tetrachloride (TiCl₄) and a sulfur source (e.g., H₂S or elemental sulfur).

  • Carrier Gas: Inert gas such as Argon (Ar) or Nitrogen (N₂).

  • Substrate: Glass, silicon with a silicon dioxide layer (SiO₂/Si), or sapphire.

  • Reactor: A horizontal quartz tube furnace with multiple heating zones.

  • Gas Delivery System: Mass flow controllers for precise control of gas flow rates.

  • Exhaust System: A scrubber to neutralize unreacted precursors and byproducts.

3.1.2. Step-by-Step Procedure:

  • Substrate Preparation: The substrate is cleaned using a standard procedure, such as sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • System Setup: The cleaned substrate is placed in the center of the quartz tube reactor. The system is then purged with the inert carrier gas to remove any residual air and moisture.

  • Heating: The furnace is heated to the desired deposition temperature, typically in the range of 400°C to 700°C.

  • Precursor Introduction:

    • If using H₂S, it is introduced into the reactor along with the carrier gas at a controlled flow rate.

    • The TiCl₄ precursor is typically held in a bubbler at a constant temperature to maintain a stable vapor pressure. The carrier gas is passed through the bubbler to transport the TiCl₄ vapor into the reactor.

  • Deposition: The precursors react on the heated substrate surface, leading to the formation of a TiS₂ thin film. The deposition time is varied to control the film thickness.

  • Cool-down: After the desired deposition time, the precursor flows are stopped, and the furnace is cooled down to room temperature under a continuous flow of the inert carrier gas.

Generalized Low-Pressure CVD (LPCVD) Protocol

LPCVD is performed at sub-atmospheric pressures, which can lead to more uniform films with better step coverage over complex topographies.

3.2.1. Materials and Equipment:

  • Same as for APCVD, with the addition of a vacuum pump and pressure gauges to maintain and monitor the low-pressure environment.

3.2.2. Step-by-Step Procedure:

  • Substrate Preparation and System Setup: Similar to the APCVD protocol.

  • Evacuation and Heating: The reactor is evacuated to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr. The furnace is then heated to the deposition temperature.

  • Precursor Introduction and Pressure Control: The precursor and carrier gases are introduced into the reactor at controlled flow rates. The pressure inside the reactor is maintained at a constant value, typically in the range of 0.1 to 10 Torr, by throttling the vacuum pump.

  • Deposition: The deposition proceeds as in the APCVD process.

  • Cool-down: After deposition, the precursor flows are stopped, and the reactor is cooled down under vacuum or a low flow of inert gas.

Data Presentation: Quantitative Analysis of CVD-grown TiS₂

The properties of CVD-grown TiS₂ films are intricately linked to the deposition parameters. The following tables summarize key quantitative data extracted from various studies.

Precursor System Deposition Temperature (°C) Pressure Substrate Resulting Film Properties
TiCl₄ + H₂S400 - 700AtmosphericGlassCrystalline hexagonal TiS₂
TiCl₄ + Organothiols> 200AtmosphericNot SpecifiedCrystalline TiS₂ with good adhesion
TiI₄ + SiH₄ (for TiSi₂)550 - 700Not SpecifiedSi(100), SiO₂C49 phase TiSi₂ on Si, Ti₅Si₃ on SiO₂
TDMAT + H₂S100 - 200Not SpecifiedNot SpecifiedAmorphous to crystalline TiS₂

Table 1: Overview of CVD Parameters for Titanium-based Thin Films. (Note: Data for TiS₂ is supplemented with related titanium compounds where specific TiS₂ data is limited in the initial searches).

Property Value/Range CVD Conditions Characterization Technique
Crystal StructureHexagonal (1T phase)TiCl₄ + H₂S, 400-700°CX-ray Diffraction (XRD)
Lattice Parametersa = 3.407 Å, c = 5.695 ÅNot SpecifiedXRD
Raman Active ModesEg (~225 cm⁻¹), A₁g (~335 cm⁻¹)Not SpecifiedRaman Spectroscopy
Electrical ConductivityVaries with parametersNot SpecifiedFour-point probe
Film ThicknessNanometers to micrometersControlled by deposition time and precursor flowEllipsometry, Profilometry

Table 2: Key Physical and Chemical Properties of CVD-grown TiS₂ Thin Films.

Characterization of TiS₂ Thin Films

A suite of analytical techniques is employed to characterize the structural, morphological, compositional, and electronic properties of the synthesized TiS₂ thin films.

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the film.

  • Raman Spectroscopy: A non-destructive technique sensitive to the vibrational modes of the material, used to confirm the presence of the TiS₂ phase and assess its quality.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and thickness of the film.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the film and confirm the Ti:S stoichiometry.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the film's microstructure and can be used for selected area electron diffraction (SAED) to determine the crystal structure of individual grains.

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the film at the nanoscale.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the film.

Mandatory Visualizations

Experimental Workflow for TiS₂ CVD

CVD_Workflow cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_post Post-Deposition Phase Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) System_Purge System Purge (Inert Gas Flow) Substrate_Cleaning->System_Purge Heating Heat to Deposition Temperature System_Purge->Heating Precursor_Intro Introduce Precursors (e.g., TiCl4 + H2S) Heating->Precursor_Intro Deposition Thin Film Growth Precursor_Intro->Deposition Cool_Down Cool Down to Room Temperature (Inert Gas Flow) Deposition->Cool_Down Characterization Film Characterization (XRD, SEM, Raman, etc.) Cool_Down->Characterization

Caption: A generalized workflow for the Chemical Vapor Deposition of TiS₂ thin films.

Logical Relationship of CVD Parameters and Film Properties

CVD_Parameters cluster_params CVD Parameters cluster_props Film Properties Precursors Precursors Composition Composition Precursors->Composition Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Morphology Morphology Temperature->Morphology Pressure Pressure Pressure->Morphology Thickness Thickness Pressure->Thickness Flow_Rates Flow Rates Flow_Rates->Thickness Flow_Rates->Composition Electrical Electrical Properties Crystallinity->Electrical Composition->Electrical

Caption: Interdependencies of key CVD parameters and resulting TiS₂ thin film properties.

Potential Applications in Drug Development and Life Sciences: A Forward Look

While the primary applications of TiS₂ thin films have been in electronics and energy storage, their unique properties merit consideration for future research in the biomedical field. It is important to note that this is a speculative outlook, as the biocompatibility and behavior of TiS₂ in biological environments have not been extensively studied.

Biosensors

The high electrical conductivity and surface-to-volume ratio of thin film TiS₂ could make it a candidate material for the development of novel biosensors. Similar to other conductive nanomaterials, TiS₂ could potentially be functionalized with bioreceptors (e.g., enzymes, antibodies, DNA) to detect specific biological molecules. The binding of the target analyte to the functionalized TiS₂ surface could induce a measurable change in its electrical properties, forming the basis of a sensing mechanism.

Biocompatible Coatings

Titanium and its alloys are widely used in medical implants due to their excellent biocompatibility and corrosion resistance, which is attributed to the formation of a stable titanium dioxide (TiO₂) passivation layer. While the biocompatibility of TiS₂ is not well-characterized, its investigation as a coating material for medical devices could be a potential area of research. Its electrical conductivity might offer possibilities for "smart" implants that can be electrically stimulated or used for in-situ monitoring.

Drug Delivery Platforms

The layered structure of TiS₂ allows for the intercalation of ions and small molecules between its layers. This property, which is exploited in battery applications, could potentially be adapted for controlled drug delivery. Drugs could be loaded into the interlayer spaces of TiS₂ and released in a controlled manner under specific physiological conditions. However, significant research would be required to ensure the material's safety and efficacy for such applications.

Conclusion

The chemical vapor deposition of thin film TiS₂ is a dynamic field of research with significant potential for producing high-quality materials for a range of applications. This guide has provided a comprehensive overview of the fundamental principles, experimental protocols, and characterization techniques involved in the CVD of TiS₂. While the current focus of TiS₂ research is on electronics and energy, the unique properties of this material, coupled with the known biocompatibility of titanium-based materials, open up intriguing possibilities for its future exploration in drug development and the life sciences. Further research into the biocompatibility and surface functionalization of TiS₂ is essential to unlock its potential in these novel application areas.

References

The Core of Energy Storage: An In-depth Technical Guide to the Intercalation Chemistry of Alkali Metals in Titanium Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intercalation chemistry of alkali metals—Lithium (Li), Sodium (Na), Potassium (K), Rubidium (Rb), and Cesium (Cs)—in the layered transition metal dichalcogenide, Titanium Disulfide (TiS₂). TiS₂ has long been a model system for studying intercalation phenomena due to its well-defined layered structure and its ability to reversibly host a variety of guest ions. This document details the fundamental principles, experimental methodologies, and key quantitative data associated with the intercalation of alkali metals in TiS₂, offering valuable insights for researchers in materials science and energy storage.

Fundamental Principles of Intercalation in TiS₂

This compound possesses a layered crystal structure, where layers of titanium atoms are sandwiched between two layers of sulfur atoms. These S-Ti-S layers are held together by weak van der Waals forces, creating interlayer galleries that can accommodate guest atoms or ions. The process of intercalation involves the insertion of alkali metal ions into these van der Waals gaps, which is accompanied by the transfer of electrons to the TiS₂ host lattice. This charge transfer reduces the oxidation state of titanium from Ti⁴⁺ towards Ti³⁺ and significantly alters the electronic and structural properties of the material.

The nature of the intercalation process is highly dependent on the size and charge of the intercalating alkali metal ion. Lighter alkali metals like lithium tend to form a continuous solid solution, where the ions are randomly distributed within the van der Waals gap. In contrast, larger alkali metals such as sodium and potassium exhibit a more complex, staged intercalation process. Staging is a phenomenon where the intercalated layers are periodically arranged within the host material, separated by a fixed number of empty layers.

Quantitative Data on Alkali Metal Intercalation in TiS₂

The intercalation of different alkali metals into TiS₂ results in distinct structural and electrochemical properties. The following tables summarize key quantitative data for the intercalation of Lithium, Sodium, and Potassium in TiS₂. Data for Rubidium and Cesium is sparse in the literature, reflecting the experimental challenges associated with the intercalation of these larger ions.

Table 1: Structural Parameters of Pristine and Alkali Metal-Intercalated TiS₂

ParameterPristine TiS₂LiₓTiS₂ (x=1)NaₓTiS₂ (x=1)KₓTiS₂ (x=0.88)
Crystal System TrigonalTrigonalTrigonal/MonoclinicMonoclinic
Space Group P-3m1P-3m1P-3m1 / C2/mC2/m
Lattice Parameter a (Å) 3.407[1]~3.44~3.47~3.54
Lattice Parameter c (Å) 5.695[1]~6.20~7.04~7.48
Interlayer Expansion (Δc/c₀) -~8.9%~23.6%~31.3%

Table 2: Electrochemical Properties of Alkali Metal Intercalation in TiS₂

ParameterLi/TiS₂Na/TiS₂K/TiS₂
Theoretical Specific Capacity (mAh g⁻¹) 239239239
Average Intercalation Potential (V vs. M⁺/M) ~2.2~1.8~1.5
Diffusion Coefficient (cm² s⁻¹) 10⁻⁸ - 10⁻¹³10⁻¹⁰ - 10⁻¹¹10⁻¹¹ - 10⁻¹²
Intercalation Mechanism Solid SolutionStaged PhasesStaged Phases

Experimental Protocols

This section provides detailed methodologies for the synthesis of TiS₂ and the subsequent electrochemical intercalation of alkali metals.

Synthesis of TiS₂ via Chemical Vapor Transport (CVT)

High-quality single crystals of TiS₂ are typically synthesized via chemical vapor transport using iodine as the transport agent.

Materials:

  • Titanium powder (99.5% or higher)

  • Sulfur powder (99.99% or higher)

  • Iodine crystals (99.99% or higher)

  • Quartz ampoule (e.g., 15 cm length, 12 mm inner diameter)

Procedure:

  • Ampoule Preparation: Clean a quartz ampoule thoroughly and bake it under vacuum to remove any moisture.

  • Loading: In an inert atmosphere (e.g., an argon-filled glovebox), weigh stoichiometric amounts of titanium and sulfur powder and place them at one end of the ampoule. Add a small amount of iodine (typically 2-5 mg/cm³ of the ampoule volume).

  • Sealing: Evacuate the ampoule to a high vacuum (e.g., 10⁻⁵ torr) and seal it using a hydrogen-oxygen torch.

  • Crystal Growth: Place the sealed ampoule in a two-zone horizontal tube furnace. Position the end with the reactants in the hotter zone (T₂) and the empty end in the cooler zone (T₁). A typical temperature gradient is T₂ = 850 °C and T₁ = 750 °C.

  • Duration: Maintain the temperature gradient for an extended period, typically 7-14 days, to allow for the transport and growth of TiS₂ crystals at the cooler end.

  • Cooling and Harvesting: Slowly cool the furnace to room temperature. Carefully break the ampoule in a fume hood to retrieve the TiS₂ crystals.

Electrode Preparation and Coin Cell Assembly

Materials:

  • Synthesized TiS₂ powder

  • Carbon black (e.g., Super P) as a conductive additive

  • Polyvinylidene fluoride (B91410) (PVDF) as a binder

  • N-methyl-2-pyrrolidinone (NMP) as a solvent

  • Aluminum foil as the current collector

  • Alkali metal foil (Li, Na, K) as the counter and reference electrode

  • Separator (e.g., glass fiber or polypropylene)

  • Electrolyte (e.g., 1 M LiPF₆ in EC:DMC for Li-ion, 1 M NaPF₆ in diglyme (B29089) for Na-ion, 1 M KPF₆ in DME for K-ion)

  • Coin cell components (CR2032)

Procedure:

  • Slurry Preparation: In a glovebox, mix TiS₂, carbon black, and PVDF in a weight ratio of 80:10:10. Add NMP dropwise and stir for several hours to form a homogeneous slurry.[2][3]

  • Electrode Casting: Cast the slurry onto an aluminum foil using a doctor blade to achieve a uniform thickness. Dry the electrode in a vacuum oven at 80-120 °C for at least 12 hours to remove the solvent.[2][4]

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. A typical assembly consists of the TiS₂ working electrode, a separator soaked in the electrolyte, and the alkali metal counter electrode.[5][6][7]

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox potentials and kinetics of the intercalation process.

  • Typical Parameters:

    • Scan Rate: 0.1 - 1.0 mV/s

    • Potential Window: Varies depending on the alkali metal (e.g., 1.5-3.0 V for Li, 1.0-2.5 V for Na, 0.8-2.5 V for K).

Galvanostatic Cycling:

  • Purpose: To determine the specific capacity, cycling stability, and rate capability of the TiS₂ electrode.

  • Typical Parameters:

    • Current Density: C/20 to 5C (where 1C corresponds to the theoretical capacity delivered in one hour).

    • Voltage Cutoffs: Similar to the potential windows used in CV.

In-situ X-ray Diffraction (XRD)
  • Purpose: To monitor the structural changes of the TiS₂ host material during the intercalation and de-intercalation of alkali metal ions in real-time.[3][4][8][9]

  • Setup: A specially designed electrochemical cell with an X-ray transparent window (e.g., beryllium or Kapton) is used. The cell is connected to a potentiostat to perform electrochemical cycling while simultaneously collecting XRD patterns.[10]

Visualizing Intercalation Processes and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of alkali metal intercalation in TiS₂.

IntercalationProcess cluster_TiS2 TiS₂ Host Lattice TiS2_layer1 S-Ti-S Layer TiS2_layer2 S-Ti-S Layer vdW_gap van der Waals Gap Intercalated_TiS2 MₓTiS₂ Alkali_Ion Alkali Metal Ion (M⁺) Alkali_Ion->vdW_gap Intercalation Electron e⁻ Electron->TiS2_layer1 Charge Transfer

Caption: The process of alkali metal intercalation into the TiS₂ host lattice.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Electrode and Cell Fabrication cluster_testing Electrochemical Testing & Analysis Synthesis TiS₂ Synthesis (CVT) Characterization Material Characterization (XRD, SEM) Synthesis->Characterization Slurry Slurry Preparation Characterization->Slurry Coating Electrode Coating and Drying Slurry->Coating Assembly Coin Cell Assembly Coating->Assembly CV Cyclic Voltammetry Assembly->CV GC Galvanostatic Cycling Assembly->GC InSitu In-situ XRD Assembly->InSitu Data Data Analysis CV->Data GC->Data InSitu->Data

Caption: A typical experimental workflow for studying alkali metal intercalation in TiS₂.

StagingMechanism Pristine Pristine TiS₂ (All layers empty) Stage2 Stage II MₓTiS₂ (Alternating intercalated and empty layers) Pristine->Stage2 Initial Intercalation (low x) Stage1 Stage I MₓTiS₂ (All layers intercalated) Stage2->Stage1 Further Intercalation (high x)

Caption: The staging mechanism observed during the intercalation of larger alkali metals like Na⁺ and K⁺.

Challenges and Future Directions

While TiS₂ has been extensively studied, several challenges and opportunities for future research remain. The intercalation of larger alkali metals like rubidium and cesium is not well understood and presents significant experimental hurdles due to their high reactivity and large ionic radii. Further investigation into the structural transformations and electrochemical behavior of these systems could provide a more complete understanding of the factors governing intercalation in layered materials.

Moreover, the development of novel electrolytes that can enhance the kinetics and stability of alkali metal intercalation in TiS₂ is a promising area of research. The use of advanced characterization techniques, such as in-situ transmission electron microscopy and solid-state nuclear magnetic resonance, can provide deeper insights into the local atomic and electronic structure of intercalated TiS₂. These future studies will be crucial for the development of next-generation energy storage systems based on intercalation chemistry.

References

An In-depth Technical Guide to the Optical Absorption Spectrum of Titanium Disulfide (TiS₂) Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the optical absorption properties of titanium disulfide (TiS₂) nanosheets. It delves into the underlying electronic structure, experimental methodologies for synthesis and characterization, and a detailed analysis of their optical absorption spectra. The information is tailored for professionals in research and development who are interested in the optoelectronic applications of 2D materials.

Introduction

This compound (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant attention for its unique electronic and optical properties.[1] It consists of a layer of titanium atoms sandwiched between two layers of sulfur atoms, with weak van der Waals forces holding the layers together.[2] The electronic nature of TiS₂ has been a subject of debate, with various studies describing it as a semimetal or a semiconductor with a small indirect band gap.[1][3] This ambiguity extends to its nanostructured form, where quantum confinement effects play a crucial role in determining its properties. Understanding the optical absorption spectrum of TiS₂ nanosheets is paramount for their application in fields such as optoelectronics, photocatalysis, and sensing.

Theoretical Background

2.1. Electronic Structure

The electronic properties of TiS₂ are dictated by its band structure. Bulk TiS₂ is often considered a semimetal with an indirect band overlap of around 0.5 eV, where the valence-band maximum is at the Γ point and the conduction-band minimum is at the L point.[1] However, other reports suggest it is a semiconductor with a band gap ranging from as low as 0.05 eV to as high as 2.5 eV.[1][4] This discrepancy highlights the sensitivity of its electronic properties to stoichiometry and crystalline quality.

For nanosheets, particularly monolayers and few-layers, the electronic structure undergoes significant modification. Theoretical calculations suggest that monolayer TiS₂ is a semimetal, and therefore, excitonic peaks, which are characteristic of semiconducting 2D materials, are not observed.[5] As the number of layers increases, the band gap is predicted to decrease, from 0.49 eV for a monolayer down to 0.40 eV for the bulk form.[6] Some studies suggest that TiS₂ transforms from an indirect band gap material in its bulk form to a direct band gap material when the dimensions are reduced to 1-3 layers.[4]

2.2. Quantum Confinement Effects

Quantum confinement occurs when the size of a material is reduced to a scale comparable to the de Broglie wavelength of its charge carriers.[7] This effect is prominent in nanomaterials and leads to the discretization of energy levels and an increase in the effective band gap.[8][9] In TiS₂ nanosheets and nanoclusters, quantum confinement manifests as a significant blue shift in the optical absorption spectrum with decreasing size.[2][4] This size-tunable optical property is a key feature for tailoring the material for specific optoelectronic applications.

Experimental Protocols

3.1. Synthesis of TiS₂ Nanosheets

Several methods are employed to synthesize TiS₂ nanosheets, each yielding materials with different characteristics.

  • Liquid-Phase Exfoliation (LPE): This is a common top-down approach where bulk TiS₂ powder is sonicated in a suitable solvent. The ultrasonic energy overcomes the weak van der Waals forces between the layers, resulting in a dispersion of few-layered nanosheets. Solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and deionized water-ethanol mixtures are often used.[10]

  • Chemical Exfoliation: This method involves the intercalation of lithium into the van der Waals gaps of bulk TiS₂, followed by exfoliation in a solvent like water. This process can yield monolayer TiS₂ nanosheets.[5]

  • Inverse Micelle Synthesis: High-quality, nano-sized clusters of TiS₂ can be grown inside inverse micellar cages. This method allows for good control over the cluster size. For instance, titanium tetrachloride can be dissolved in a ternary mixture of a surfactant (like tridodecylmethyl ammonium (B1175870) iodide), hexanol, and octane (B31449) to form inverse micelles.[2]

  • Atomic Layer Deposition (ALD): This technique allows for the phase-controlled synthesis of TiS₂ and TiS₃ thin films at low temperatures (e.g., 100 °C) using precursors like TiCl₄ and H₂S gas or plasma.[11]

  • Reactive Deposition in Ultrahigh Vacuum (UHV): Single-layer TiS₂ nanosheets can be synthesized on a substrate like Au(111) by the reactive deposition of titanium in a dimethyl disulfide (DMDS) atmosphere.[12]

3.2. Optical Absorption Spectroscopy

The optical absorption of TiS₂ nanosheets is typically characterized using UV-Vis spectroscopy.

  • Instrumentation: A dual-beam UV-Vis spectrometer, such as a LAMBDA 25, is commonly used.

  • Sample Preparation: For liquid-dispersed nanosheets, the sample is placed in a 1 cm path-length cuvette. For thin films, the material is deposited on a transparent substrate.

  • Measurement Parameters: Spectra are typically recorded over a wavelength range of 250 nm to 1100 nm with a scan speed of around 2 nm/s and a spectral resolution of 0.5 nm.[5] Stability studies can be performed by taking repeated scans over an extended period (e.g., 24 hours).[5]

Data Presentation

The optical properties of TiS₂ nanosheets are summarized in the tables below.

Table 1: Optical Absorption Peaks of TiS₂ Nanosheets in Different Solvents

Solvent SystemPeak 1 (nm)Peak 2 (nm)Peak 3 (nm)Reference
Deoxygenated Water294369600[5]
NMP, DMF, DI water-ethanolBroad absorption--[10]
Ternary Micelles (extracted into octane)359--[2]

Table 2: Reported Band Gap of TiS₂

Material FormBand Gap (eV)MethodReference
Bulk~0.12-0.3Experimental[4]
Bulk0.26DFT (mBJ-GGA)[3]
Bulk1.4 (indirect), 2.0 (direct)KKR method[2]
Bulk0.40DFT[6]
Monolayer0.49DFT[6]
1-3 LayersBecomes direct band gapTheoretical[4]
Nanoclusters2.0 - 2.7Experimental[4]

Analysis of Optical Absorption Spectra

The optical absorption spectrum of TiS₂ nanosheets provides valuable insights into their electronic structure and stability.

  • Characteristic Peaks: Chemically exfoliated TiS₂ nanosheets in water exhibit two primary absorption peaks at approximately 294 nm and 600 nm, with a smaller peak around 369 nm.[5]

  • Influence of Size (Quantum Confinement): As the size of TiS₂ nanoclusters decreases, a significant blue shift in the absorption features is observed due to quantum confinement.[2][4] This allows for the tuning of the absorption threshold by controlling the particle size.

  • Stability and Oxidation: The stability of TiS₂ nanosheet suspensions can be monitored using UV-Vis spectroscopy. In aqueous solutions, aggregation and oxidation can occur over time. Aggregation is indicated by a decrease in the absorbance at 600 nm.[5] Oxidation of TiS₂ to TiO₂ is characterized by a blue shift of the 294 nm peak towards 266 nm.[5] Nanosheets dispersed in solvents like NMP have shown greater stability against oxidation, with no significant changes in the crystal structure observed over 500 days.[5]

Visualizations

The following diagrams illustrate key experimental and theoretical concepts related to the optical absorption of TiS₂ nanosheets.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Bulk_TiS2 Bulk TiS₂ Powder Ultrasonication Ultrasonication Bulk_TiS2->Ultrasonication Solvent Solvent (e.g., NMP) Solvent->Ultrasonication Nanosheet_Suspension TiS₂ Nanosheet Suspension Ultrasonication->Nanosheet_Suspension Exfoliation UV_Vis UV-Vis Spectroscopy Nanosheet_Suspension->UV_Vis Optical Properties AFM_TEM AFM/TEM/Raman Nanosheet_Suspension->AFM_TEM Structural Properties Absorption_Spectrum Absorption Spectrum UV_Vis->Absorption_Spectrum Quantum_Confinement cluster_bulk Bulk TiS₂ (Semimetal) cluster_nanosheet TiS₂ Nanosheet cluster_absorption Optical Absorption vb_bulk Valence Band cb_bulk Conduction Band vb_bulk->cb_bulk Small Overlap / Gap (Eg) vb_nano Valence Band cb_nano Conduction Band vb_nano->cb_nano Increased Band Gap (Eg') cluster_bulk cluster_bulk cluster_nanosheet cluster_nanosheet cluster_bulk->cluster_nanosheet Decreased Dimensions abs_nano Nanosheet Absorption cluster_nanosheet->abs_nano Blue Shift abs_bulk Bulk Absorption

References

A Technical Guide to the Thermal Conductivity of Exfoliated TiS₂ Nanosheets: Synthesis, Measurement Protocols, and Theoretical Underpinnings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Executive Summary: Titanium disulfide (TiS₂), a transition metal dichalcogenide, has garnered significant interest for applications in electronics and energy storage due to its unique semimetallic properties. As with any material considered for electronic applications, understanding its thermal transport properties is critical for effective thermal management. However, the thermal conductivity of exfoliated, few-layer TiS₂ nanosheets remains largely unexplored experimentally. This technical guide bridges this knowledge gap by providing a comprehensive overview of the state of the art. It details the primary synthesis and exfoliation techniques for producing high-quality nanosheets. Crucially, it offers in-depth experimental protocols for measuring thermal conductivity using established methods like Raman thermometry and Time-Domain Thermoreflectance (TDTR). While a comprehensive dataset of measured values is not yet available in the literature, this guide presents the existing data for bulk and computationally-derived values and discusses the fundamental mechanisms of phonon transport that govern thermal conductivity in this promising 2D material.

Synthesis and Exfoliation of TiS₂ Nanosheets

Producing high-quality, thin-layer TiS₂ nanosheets is the foundational step for any property characterization. The two most common methods are mechanical exfoliation for pristine, high-quality flakes and liquid-phase exfoliation for scalable production.

Mechanical Exfoliation Protocol

Mechanical exfoliation yields the highest quality, crystalline nanosheets, ideal for fundamental research, though it suffers from low yield.

Methodology:

  • Source Material: Start with a high-purity bulk single crystal of 1T-TiS₂.

  • Substrate Preparation: Prepare a Si/SiO₂ substrate (typically with a 285 nm or 300 nm oxide layer for optimal optical contrast) by cleaning it sequentially with acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Exfoliation:

    • Press a piece of high-quality adhesive tape (e.g., Scotch tape) onto the bulk TiS₂ crystal.

    • Peel the tape off the crystal. Thin layers of TiS₂ will adhere to the tape.

    • Repeatedly fold and peel the tape onto itself to progressively thin the attached TiS₂ layers.

    • Gently press the tape with the thinned layers onto the prepared Si/SiO₂ substrate.

    • Slowly peel the tape away, leaving exfoliated TiS₂ nanosheets on the substrate.[1][2]

  • Identification: Identify monolayer and few-layer flakes using optical microscopy based on their color contrast. Further confirm the thickness and quality using Atomic Force Microscopy (AFM) and Raman Spectroscopy.[3]

Liquid-Phase Exfoliation (via Lithium Intercalation) Protocol

This method allows for the large-scale production of TiS₂ nanosheet inks, which can be used to create thin films.[4]

Methodology:

  • Intercalation:

    • In an inert atmosphere (e.g., an argon-filled glovebox), add bulk TiS₂ powder to a solution of n-butyllithium in hexane (B92381).

    • Stir the mixture at an elevated temperature (e.g., 60 °C) for several days to allow lithium ions to intercalate between the TiS₂ layers, forming LiₓTiS₂.[2]

  • Exfoliation:

    • Isolate the intercalated LiₓTiS₂ powder by centrifugation and wash it multiple times with hexane to remove excess n-butyllithium.

    • Transfer the LiₓTiS₂ powder to deionized water. The reaction of intercalated lithium with water generates hydrogen gas, which forces the layers apart.

    • Aid the exfoliation by sonicating the suspension in an ice bath to prevent overheating and oxidation.[2][4]

  • Purification and Stabilization:

    • Centrifuge the resulting suspension at a low speed to remove any unexfoliated bulk material.

    • The supernatant, containing a colloidal suspension of highly exfoliated nanosheets, can be collected.

    • For long-term stability and to prevent oxidation, the solvent can be exchanged from water to a less reactive organic solvent like N-Methyl-2-pyrrolidone (NMP).

G cluster_prep 1. Intercalation (Inert Atmosphere) cluster_exfol 2. Exfoliation cluster_purify 3. Purification start Bulk TiS₂ Powder react Stir at 60°C for 48-72h start->react nBuLi n-Butyllithium in Hexane nBuLi->react wash Isolate & Wash with Hexane react->wash LixTiS2 LiₓTiS₂ Product water Add to Deionized Water LixTiS2->water sonicate Sonicate in Ice Bath water->sonicate centrifuge Low-Speed Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant Remove Pellet end Stable TiS₂ Nanosheet Suspension supernatant->end

Fig. 1: Workflow for liquid-phase exfoliation of TiS₂ nanosheets via lithium intercalation.

Thermal Conductivity of TiS₂: Current State of Knowledge

Direct experimental measurement of the thermal conductivity (κ) of exfoliated TiS₂ nanosheets is notably scarce in scientific literature. Most available data pertains to bulk polycrystalline samples (compacted pellets) or is derived from computational models. This represents a significant opportunity for future research. The table below summarizes the currently available values.

Material FormMeasurement / Calculation MethodTemperature (K)Thermal Conductivity (W/mK)Reference
Polycrystalline BulkExperimental3002.3 (Lattice)[5]
Compact PelletExperimental2983.92 (In-plane)[6]
Thin FilmRaman Spectroscopy (Proposed)Room Temp.5.049[7][8]
Bilayer TiS₂Machine Learning (NEMD)300~130[9]

Note: NEMD stands for Non-Equilibrium Molecular Dynamics. The value for bilayer TiS₂ is a computational prediction and is significantly higher than experimental bulk values, a common trend in theoretical studies of pristine 2D materials.

Experimental Protocols for Thermal Conductivity Measurement

Given the lack of data, this section details the primary experimental methodologies that can be employed to accurately measure the thermal conductivity of exfoliated TiS₂ nanosheets.

Raman Spectroscopy-Based Thermometry

This optical, non-contact method is powerful for 2D materials. It uses the focused laser of a Raman spectrometer to create a local hot spot on the nanosheet (heater) and simultaneously measures the local temperature rise through the temperature-dependent shift of Raman-active phonon modes (thermometer).

Experimental Protocol:

  • Sample Preparation: Transfer an exfoliated TiS₂ nanosheet onto a substrate with known thermal properties, typically Si/SiO₂.

  • Temperature Calibration:

    • Place the sample in a temperature-controlled stage (e.g., Linkam stage).

    • Using a very low laser power to avoid heating, record the Raman spectra of the TiS₂ nanosheet at various substrate temperatures (e.g., from 80 K to 450 K).[10]

    • Track the position of a prominent Raman peak (e.g., the A₁g or E₉ mode).[3]

    • Plot the Raman peak position as a function of temperature. The linear slope of this plot gives the first-order temperature coefficient (χ), a critical calibration parameter.[10]

  • Power-Dependent Measurement:

    • At a fixed substrate temperature (e.g., room temperature), record the Raman spectra of the same nanosheet under varying incident laser powers.

    • Use a power meter to accurately measure the laser power at the sample plane for each spectrum.

    • For each power level, determine the Raman peak position and use the previously obtained temperature coefficient (χ) to calculate the local temperature rise (ΔT) of the nanosheet.

  • Data Analysis and Extraction of κ:

    • Model the heat dissipation from the laser-heated nanosheet to the substrate using a finite element analysis (FEA) or an analytical solution to the heat diffusion equation.

    • The model will take into account the laser spot size, the absorbed laser power, the nanosheet geometry (from AFM), and the known thermal properties of the substrate.

    • The thermal conductivity (κ) of the TiS₂ nanosheet is used as a fitting parameter in the model. The value of κ is adjusted until the modeled temperature rise (ΔT) matches the experimentally measured ΔT for each laser power.

G cluster_calib 1. Temperature Calibration cluster_power 2. Power-Dependent Measurement cluster_analysis 3. Data Analysis sample TiS₂ on Si/SiO₂ in Temp. Stage temp_sweep Sweep Stage Temperature (e.g., 80K to 450K) sample->temp_sweep low_power Acquire Raman Spectra (Low Laser Power) plot_chi Plot Peak Position vs. Temp to get Temp. Coeff. (χ) low_power->plot_chi temp_sweep->low_power fixed_temp Set Stage to Fixed Temp (e.g., Room Temp) power_sweep Acquire Raman Spectra (Varying Laser Power) fixed_temp->power_sweep calc_delta_T Calculate Temp. Rise (ΔT) using measured χ power_sweep->calc_delta_T fit Fit Model to Data with κ as fitting parameter calc_delta_T->fit model Heat Dissipation Model (FEA or Analytical) model->fit result Determine Thermal Conductivity (κ) fit->result

Fig. 2: Experimental workflow for Raman thermometry to measure thermal conductivity.

Mechanisms of Thermal Transport in TiS₂ Nanosheets

In semimetallic TiS₂, thermal energy is primarily transported by lattice vibrations, or phonons . The material's thermal conductivity is therefore limited by processes that scatter these phonons and impede their propagation. In 2D materials like TiS₂, several scattering mechanisms are dominant.

  • Anharmonic Phonon-Phonon Scattering (Umklapp Scattering): This is an intrinsic process where three or more phonons interact, leading to a loss of momentum and limiting thermal conductivity, especially at higher temperatures.

  • Boundary Scattering: Phonons scatter at the physical edges of the nanosheet. This mechanism is significant in nanoscale materials and is highly dependent on the lateral size of the exfoliated flake.

  • Defect Scattering: Imperfections in the crystal lattice, such as vacancies (missing atoms), interstitials (extra atoms), or impurities, act as scattering centers for phonons. Stoichiometry (e.g., excess Ti) can play a large role here.

  • Electron-Phonon Scattering: In semimetals and metals, phonons can also scatter with free electrons. Given TiS₂'s semimetallic nature, this can be a contributing factor to its overall thermal resistance.

  • Substrate Scattering: Phonons can scatter at the interface between the TiS₂ nanosheet and the underlying substrate, providing an additional channel for thermal resistance.

G cluster_main Thermal Transport in TiS₂ Nanosheet cluster_scatter Scattering Mechanisms (Limits to κ) p1 Phonon heat_out Heat Sink (e.g., Substrate) p1->heat_out Propagates s1 Phonon-Phonon (Umklapp) p1->s1 scatters s2 Boundary (Edges) p1->s2 scatters s3 Defects (Vacancies, etc.) p1->s3 scatters s4 Electron-Phonon p1->s4 scatters s5 Substrate Interface p1->s5 scatters heat_in Heat Source (e.g., Laser) heat_in->p1 Excites

Fig. 3: Key heat carriers and scattering mechanisms governing thermal conductivity in TiS₂.

Conclusion and Future Outlook

The thermal conductivity of exfoliated TiS₂ nanosheets is a critical parameter for the design and optimization of future electronic and thermoelectric devices. This guide highlights that while robust methods for synthesis and characterization exist, there is a clear and pressing need for direct experimental measurements of this property. The detailed protocols provided for Raman thermometry serve as a practical blueprint for researchers to undertake these crucial measurements. Future work should focus on systematically measuring the thermal conductivity of TiS₂ as a function of layer thickness, temperature, and defect concentration to build a comprehensive understanding of thermal transport in this fascinating 2D material.

References

Methodological & Application

Application Notes and Protocols for Electrochemical Exfoliation of Bulk TiS₂ for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical exfoliation of bulk titanium disulfide (TiS₂) and its subsequent application in battery electrodes. The information is intended for researchers and scientists in materials science, energy storage, and related fields.

Introduction

This compound (TiS₂) is a promising electrode material for various battery systems, including lithium-ion, sodium-ion, and magnesium-ion batteries.[1] Its layered crystal structure allows for the rapid intercalation and deintercalation of ions, which is essential for rechargeable battery performance.[1] Exfoliating bulk TiS₂ into nanosheets significantly increases the electrochemically active surface area and shortens the ion diffusion pathways, leading to enhanced battery performance, such as higher specific capacity and improved rate capability.[2]

Electrochemical exfoliation is a promising, scalable method for producing high-quality 2D materials.[3] This technique involves the intercalation of ions from an electrolyte into the layered structure of a bulk material by applying an electrical potential. This intercalation expands the layers, leading to the exfoliation of the material into thin nanosheets.[3]

Experimental Protocols

Protocol for Electrochemical Exfoliation of Bulk TiS₂

This protocol describes a general method for the electrochemical exfoliation of bulk TiS₂. It is based on the principles of electrochemical exfoliation of transition metal dichalcogenides and available literature.

Materials:

  • TiS₂ powder (bulk)

  • Carbon black (for conductivity)[4]

  • Polyvinylidene fluoride (B91410) (PVDF) binder[4]

  • N-methyl-2-pyrrolidone (NMP) solvent[1]

  • Platinum foil or graphite (B72142) sheet (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode, optional)

  • Electrolyte: 0.5 M Sodium sulfate (B86663) (Na₂SO₄) in deionized water or an organic electrolyte such as 1 M LiClO₄ in propylene (B89431) carbonate (PC). Note: Aqueous electrolytes can lead to oxidation of TiS₂.[5] Using organic electrolytes is recommended for better stability.

  • Electrochemical workstation (potentiostat/galvanostat)

  • Electrochemical cell

  • Centrifuge

  • Probe sonicator

Procedure:

  • Working Electrode Preparation:

    • Prepare a slurry by mixing TiS₂ powder, carbon black, and PVDF binder in a weight ratio of 8:1:1 in NMP solvent.[1]

    • Thoroughly mix the components to form a homogeneous slurry.

    • Cast the slurry onto a conductive substrate (e.g., carbon paper or platinum foil) using a doctor blade to achieve a uniform thickness.

    • Dry the electrode in a vacuum oven at 80-120°C for several hours to remove the NMP solvent.[1]

  • Electrochemical Exfoliation Setup:

    • Assemble the electrochemical cell with the prepared TiS₂ working electrode, a platinum or graphite counter electrode, and a reference electrode (optional).

    • Fill the cell with the chosen electrolyte.

  • Exfoliation Process:

    • Connect the electrodes to the electrochemical workstation.

    • Apply a constant positive potential (anodic exfoliation) or a negative potential (cathodic exfoliation) to the TiS₂ working electrode. A typical starting potential is between +3V to +10V for anodic exfoliation and -3V to -10V for cathodic exfoliation relative to the counter electrode. The optimal potential should be determined experimentally.

    • The exfoliation process can take from several minutes to a few hours. Visual observation of the bulk material flaking off into the electrolyte indicates successful exfoliation.

  • Collection and Purification of Exfoliated TiS₂:

    • After exfoliation, collect the electrolyte containing the exfoliated TiS₂ nanosheets.

    • Use a probe sonicator to further disperse the nanosheets and aid in the exfoliation of any remaining larger particles.

    • Centrifuge the dispersion at a low speed (e.g., 1000-3000 rpm) for 15-30 minutes to separate the unexfoliated bulk material.

    • Carefully collect the supernatant, which contains the exfoliated TiS₂ nanosheets.

    • To increase the purity and select for thinner nanosheets, a series of centrifugation steps at increasing speeds can be performed.

    • Wash the final product with a suitable solvent (e.g., deionized water followed by ethanol (B145695) or acetone) and dry under vacuum.

Protocol for Battery Electrode Fabrication and Cell Assembly

Materials:

  • Exfoliated TiS₂ nanosheets

  • Carbon black or multi-walled carbon nanotubes (MWCNTs) as a conductive additive[6]

  • PVDF binder

  • NMP solvent

  • Aluminum foil (current collector for cathode)

  • Lithium foil (anode)

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (casings, spacers, springs)

  • Glovebox with an argon atmosphere

Procedure:

  • Electrode Slurry Preparation:

    • Prepare a slurry by mixing the exfoliated TiS₂ nanosheets, conductive additive, and PVDF binder in a weight ratio of 8:1:1 in NMP.

    • Stir the mixture for several hours to ensure homogeneity.

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.[1]

  • Electrode Punching and Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Transfer all components into an argon-filled glovebox.

    • Assemble a coin cell in the following order: negative casing, lithium foil, separator, a few drops of electrolyte, the prepared TiS₂ cathode, spacer, spring, and positive casing.

    • Crimp the coin cell to ensure it is properly sealed.

Data Presentation

The following table summarizes the reported battery performance of TiS₂ nanosheets prepared by various exfoliation methods.

Exfoliation MethodBattery TypeSpecific CapacityCoulombic EfficiencyCycling StabilityReference
Solvent Exfoliation (CHP)Lithium-ion Anode920 mAh/g (initial)-Good rate performance and cyclability[1]
Mechanochemical Lithiation + Water ExfoliationAll-Solid-State Lithium-ionEnhanced reversible capacity-Superior rate capability[2]
Dry Grinding with MWCNTsLithium-ion Anode~450 mAh/g (initial)-80% capacity retention after 50 cycles[6]
Liquid-Phase ExfoliationSupercapacitor1547.2 F/g (at 10 mV/s)--[7]

Note: Data for electrochemically exfoliated TiS₂ is limited in the reviewed literature. The presented data serves as a benchmark for what can be expected from high-quality TiS₂ nanosheets.

Visualizations

Experimental Workflow for Electrochemical Exfoliation

G cluster_0 Working Electrode Preparation cluster_1 Electrochemical Exfoliation cluster_2 Purification mix Mix TiS2, Carbon Black, PVDF in NMP cast Cast slurry on substrate mix->cast dry Dry electrode in vacuum oven cast->dry setup Assemble electrochemical cell dry->setup apply_potential Apply potential to working electrode setup->apply_potential exfoliate TiS2 exfoliates into nanosheets apply_potential->exfoliate collect Collect electrolyte with nanosheets exfoliate->collect sonicate Sonicate to disperse collect->sonicate centrifuge Centrifuge to separate bulk material sonicate->centrifuge wash_dry Wash and dry nanosheets centrifuge->wash_dry

Caption: Workflow for the electrochemical exfoliation of TiS₂.

Charge-Discharge Mechanism in a Li-ion Battery with a TiS₂ Cathode

G cluster_0 Discharge Process (Li+ Intercalation) cluster_1 Charge Process (Li+ Deintercalation) anode_discharge Anode: Li -> Li+ + e- cathode_discharge Cathode: xLi+ + xe- + TiS2 -> LixTiS2 anode_discharge->cathode_discharge e- (external circuit) Li_ion_discharge Li+ Li_ion_discharge->cathode_discharge Electrolyte cathode_charge Cathode: LixTiS2 -> xLi+ + xe- + TiS2 anode_charge Anode: Li+ + e- -> Li cathode_charge->anode_charge e- (external circuit) Li_ion_charge Li+ cathode_charge->Li_ion_charge Electrolyte

Caption: Li-ion intercalation and deintercalation in TiS₂.

References

Application Notes and Protocols: Titanium Disulfide as a Cathode Material for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a member of the transition metal dichalcogenide family, stands as a historically significant and promising cathode material for lithium-ion batteries.[1] Its layered crystal structure facilitates the reversible intercalation and deintercalation of lithium ions, a fundamental process for rechargeable battery technology.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of TiS₂ as a cathode material, intended for researchers and scientists in the field of energy storage.

TiS₂ is notable for its high electrical conductivity, which mitigates the need for extensive conductive additives in the cathode formulation, and its ability to undergo rapid lithium-ion diffusion, enabling high-rate capabilities.[2][3] While its operating voltage is comparatively lower than modern oxide-based cathodes, its stable cycling performance and the absence of phase transitions during cycling make it an excellent model system for studying intercalation phenomena and a candidate for specialized applications.[2][4]

Key Properties and Advantages

  • High Rate Capability: The layered structure of TiS₂ allows for fast diffusion of lithium ions between its layers.[2]

  • Excellent Electrical Conductivity: TiS₂ exhibits high electrical conductivity, which is advantageous for electrode performance.[2][5]

  • Reversible Intercalation: The intercalation of lithium ions into the TiS₂ lattice is highly reversible, leading to good cycling stability.[1][3]

  • Structural Stability: TiS₂ maintains its structural integrity during repeated charge and discharge cycles.[1]

  • Lightweight and Relatively Inexpensive: Compared to other layered dichalcogenides, TiS₂ is the lightest and most cost-effective.[2]

Challenges and Considerations

  • Lower Energy Density: The discharge voltage of TiS₂ is relatively low compared to cathodes like lithium cobalt oxide, which can limit the overall energy density of the battery.[2]

  • Cathode Degradation: Over multiple cycles, the cathode can degrade, which was a challenge in early developments.[2]

  • Safety with Lithium Metal Anode: The original Li-TiS₂ battery design using a metallic lithium anode faced safety issues due to dendrite formation.[1]

Data Presentation: Electrochemical Performance of TiS₂ Cathodes

The following table summarizes key performance metrics of TiS₂-based cathodes from various studies. Note that performance can be highly dependent on the synthesis method, electrode composition, and testing conditions.

ParameterValueConditionsReference
Theoretical Specific Capacity 239 mAh/gBased on the intercalation of one Li⁺ ion per TiS₂ unit[6]
Average Discharge Voltage ~2.1 - 2.3 V vs. Li/Li⁺Varies with the state of charge[4]
Energy Density (All-Solid-State) High power density of 1000 W/kg over 50 cyclesAll-solid-state lithium battery configuration[2]
Initial Discharge Capacity 1085 mAh g⁻¹S/TiS₂@carbon nanofibers composite at 0.05 C[7]
Cycle Life >100 cycles with ~750 mAh g⁻¹ capacity retentionS/TiS₂@carbon nanofibers composite at C/3[7]
Areal Specific Capacity (Hybrid Cathode) 9 mAh cm⁻²TiS₂ and sulfur hybrid cathode[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Powder

This protocol describes the direct reaction of titanium and sulfur at elevated temperatures to synthesize TiS₂ powder.[1]

Materials:

  • Titanium powder (high purity)

  • Sulfur powder (high purity)

  • Quartz ampoule

Procedure:

  • In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of titanium and sulfur powder.

  • Seal the mixture in a quartz ampoule under vacuum.

  • Heat the ampoule in a furnace to a temperature between 600 °C and 800 °C for a duration of 24 to 48 hours.

  • Allow the ampoule to cool down to room temperature slowly.

  • Carefully break the ampoule in an inert atmosphere to recover the golden-yellow TiS₂ powder.

Protocol 2: Synthesis of TiS₂ Nanosheets via Mechanochemical Lithiation and Exfoliation

This method produces TiS₂ nanosheets, which can offer enhanced electrochemical performance due to their high surface area and shorter lithium-ion diffusion paths.[8]

Materials:

  • This compound (TiS₂) powder

  • Lithium nitride (Li₃N) powder

  • Deionized, deoxygenated water

  • Zirconia balls and vial for mechanical milling

Procedure:

  • Mechanochemical Lithiation:

    • Inside an argon-filled glovebox, mix TiS₂ powder and Li₃N powder in a molar ratio that facilitates the desired degree of lithiation. A typical mixture might involve 216.3 mg of TiS₂ and 33.7 mg of Li₃N.[8]

    • Place the mixture into a zirconia vial with zirconia balls.

    • Mechanically mill the mixture at a moderate speed (e.g., 500 rpm) for approximately 2 hours at room temperature.[8] This process forms lithiated TiS₂ (LixTiS₂).

  • Exfoliation:

    • Disperse the resulting LixTiS₂ powder in deoxygenated and deionized water. A typical concentration is 80 mg of powder in 120 mL of water.[8]

    • Exfoliate the suspension using ultrasonication for about 1 hour. The van der Waals forces between the TiS₂ layers are weakened by the intercalated lithium, and the hydrogen gas evolved from the reaction of lithium with water helps to separate the layers.[8]

    • Collect the exfoliated TiS₂ nanosheets by centrifugation.

    • Dry the collected nanosheets under vacuum at a moderate temperature (e.g., 150 °C) overnight.[8]

Protocol 3: Cathode Slurry Preparation and Electrode Fabrication

Materials:

  • TiS₂ active material (powder or nanosheets)

  • Conductive agent (e.g., carbon black, acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

Procedure:

  • In a glovebox, mix the TiS₂ active material, conductive agent, and binder in a predetermined weight ratio (e.g., 80:10:10).

  • Add NMP solvent to the mixture and stir until a homogeneous slurry is formed. The viscosity should be suitable for casting.

  • Cast the slurry onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.

  • Dry the coated foil in a vacuum oven at a temperature between 80 °C and 120 °C for several hours to completely remove the solvent.

  • Punch out circular electrodes of a desired diameter from the dried foil.

  • Press the electrodes under high pressure to ensure good contact between the active material, conductive agent, and current collector.

Protocol 4: Electrochemical Characterization

Cell Assembly:

  • Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.

  • Use the prepared TiS₂ electrode as the cathode and lithium metal foil as the anode.

  • Place a separator (e.g., Celgard) between the anode and cathode.

  • Add a few drops of a suitable liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Crimp the coin cell to ensure it is properly sealed.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of approximately 1.5 V to 3.0 V vs. Li/Li⁺.

    • The resulting voltammogram will show the redox peaks corresponding to the intercalation and deintercalation of lithium ions.

  • Galvanostatic Charge-Discharge Cycling:

    • Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) within the same voltage window as the CV.

    • This test determines the specific capacity, coulombic efficiency, and cycle life of the TiS₂ cathode.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge to investigate the charge transfer resistance and lithium-ion diffusion kinetics.

Visualizations

Caption: Lithium-ion intercalation and deintercalation process in a TiS₂ cathode.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis TiS₂ Synthesis (e.g., Direct Reaction or Exfoliation) Characterization Material Characterization (XRD, SEM, etc.) Synthesis->Characterization Slurry Slurry Preparation (TiS₂, Carbon, Binder, Solvent) Characterization->Slurry Coating Slurry Coating on Al foil Slurry->Coating Drying Drying and Punching Electrodes Coating->Drying Assembly Coin Cell Assembly (vs. Li metal) Drying->Assembly CV Cyclic Voltammetry Assembly->CV GCD Galvanostatic Cycling Assembly->GCD EIS Electrochemical Impedance Spectroscopy Assembly->EIS Analysis Performance Evaluation (Capacity, Efficiency, Cycle Life) CV->Analysis GCD->Analysis EIS->Analysis

Caption: Experimental workflow for evaluating TiS₂ as a cathode material.

References

Application Note: In Situ XRD Analysis of TiS₂ Electrodes During Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Titanium disulfide (TiS₂) is a promising electrode material for various next-generation battery systems, including those based on lithium, sodium, potassium, and calcium ions. Its layered structure allows for the intercalation and deintercalation of guest ions, enabling energy storage. Understanding the structural evolution of TiS₂ during electrochemical cycling is crucial for optimizing its performance, improving cycle life, and enhancing safety. In situ X-ray diffraction (XRD) is a powerful analytical technique that provides real-time crystallographic information of the electrode material as the battery is charging and discharging. This application note provides a detailed protocol for performing in situ XRD analysis of TiS₂ electrodes, from electrode preparation to data interpretation.

Principle of In Situ XRD for Battery Analysis

In situ XRD allows for the direct observation of phase transformations, changes in lattice parameters, and the formation of intermediate phases within the TiS₂ electrode during electrochemical cycling.[1][2][3] By collecting XRD patterns at various states of charge and discharge, a direct correlation between the electrochemical behavior and the crystallographic changes can be established. This technique is invaluable for elucidating reaction mechanisms, identifying sources of capacity fade, and understanding the effects of different electrolytes and cycling conditions.[1][2][3]

Experimental Protocols

TiS₂ Electrode Preparation

A typical TiS₂ electrode slurry is prepared by mixing the active material with a conductive agent and a binder in a suitable solvent.

Materials:

  • This compound (TiS₂) powder

  • Conductive agent (e.g., Super P carbon black, acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF, carboxymethyl cellulose (B213188) - CMC)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, deionized water for CMC)

  • Current collector foil (e.g., aluminum, copper)

Protocol:

  • Mixing: Homogeneously mix TiS₂ powder, conductive agent, and binder in a predetermined ratio (e.g., 80:10:10 by weight).

  • Slurry Formation: Add the solvent dropwise to the powder mixture while continuously mixing until a uniform slurry with appropriate viscosity is formed.

  • Coating: Cast the slurry onto the current collector foil using a doctor blade to ensure a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent completely.

  • Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.

In Situ XRD Cell Assembly

Various custom-designed cells are used for in situ XRD measurements, often featuring an X-ray transparent window. Below is a general protocol for assembling a modified coin cell for in situ XRD.

Components:

  • Modified coin cell parts with a window (e.g., made of beryllium or Kapton)

  • TiS₂ working electrode

  • Counter electrode (e.g., lithium, sodium, or potassium metal)

  • Separator (e.g., glass fiber, Celgard)

  • Electrolyte (specific to the ion being studied, e.g., 1 M LiPF₆ in EC:DMC for Li-ion)

  • Gaskets and spring

Assembly (typically performed in an argon-filled glovebox):

  • Place the TiS₂ working electrode at the bottom of the cell casing, ensuring the active material faces upwards.

  • Position the X-ray transparent window on top of the working electrode.

  • Place the separator on top of the working electrode.

  • Add a few drops of electrolyte to wet the separator and electrode.

  • Place the counter electrode on top of the wetted separator.

  • Add any additional cell components like gaskets and a spring.

  • Carefully seal the cell using a crimper.

In Situ XRD Data Acquisition and Electrochemical Cycling

Instrumentation:

  • X-ray diffractometer

  • Potentiostat/galvanostat

  • In situ XRD cell holder

Protocol:

  • Cell Mounting: Mount the assembled in situ cell onto the XRD sample stage, ensuring proper alignment of the X-ray beam with the electrode window.

  • Initial Scan: Perform an initial XRD scan of the pristine TiS₂ electrode before starting the electrochemical cycling.

  • Electrochemical Cycling: Connect the cell to the potentiostat and begin the charge/discharge process using a specific protocol (e.g., galvanostatic cycling at a C/10 rate).

  • Synchronized XRD Scans: Simultaneously, program the diffractometer to collect XRD patterns at regular intervals or at specific voltage points during cycling. The collection time for each pattern should be optimized to balance signal-to-noise ratio and time resolution.

  • Data Collection: Continue collecting synchronized electrochemical and XRD data for the desired number of cycles.

Data Presentation and Analysis

The collected in situ XRD data reveals dynamic changes in the TiS₂ structure. A key parameter to analyze is the change in the lattice parameters, particularly the c-axis, which corresponds to the interlayer spacing.

Quantitative Data Summary

The following tables summarize typical changes observed in the lattice parameters of TiS₂ during intercalation with different ions, as reported in various studies.

Table 1: Lattice Parameter Changes in TiS₂ During Potassiation

Stage of Potassiation(001) Peak Position (2θ)Layer Spacing (Å)Reference
Pristine TiS₂-5.70[4]
Early Potassiation-8.13[4]
Further Potassiation-7.65[4]
Final Potassiation-7.57[4]

Table 2: Lattice Parameter Changes in TiS₂ During Calciation

State of Charge(002) Peak Position (2θ)Interlayer Spacing ChangeReference
Pristine Electrode31.4°-[5]
Charged to -1.0 V31.1°Expansion[5]

Table 3: Phase Evolution of TiS₂ During Sodiation

State of SodiationIdentified PhasesReference
PristineTiS₂[6]
IntermediateNa₀.₅₅TiS₂[6]
Fully SodiatedNaTiS₂[6]

Visualization of Processes

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_assembly In Situ Cell Assembly cluster_measurement In Situ Measurement cluster_analysis Data Analysis mix Mixing (TiS₂, C, Binder) slurry Slurry Formation mix->slurry coat Coating on Foil slurry->coat dry Drying coat->dry punch Punching Electrodes dry->punch assemble Assemble Modified Coin Cell punch->assemble mount Mount Cell on XRD assemble->mount cycle Electrochemical Cycling mount->cycle xrd Synchronized XRD Scans cycle->xrd analyze Analyze Phase Transitions & Lattice Changes xrd->analyze

References

Application Note: Determination of TiS₂ Layer Number using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium Disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant interest for applications in energy storage and electronics.[1][2] Like other 2D materials, the electronic and vibrational properties of TiS₂ are highly dependent on the number of layers.[1] Raman spectroscopy provides a rapid, non-destructive, and high-resolution method to accurately determine the layer thickness of TiS₂ flakes, which is crucial for both fundamental research and quality control in device fabrication.[3][4] This document outlines the principles and a detailed protocol for identifying the layer number of 1T-phase TiS₂ using Raman spectroscopy.

Principle

The crystal lattice of 1T-TiS₂ gives rise to two primary Raman-active vibrational modes: the in-plane E₉ mode and the out-of-plane A₁₉ mode.[1][5]

  • E₉ Mode (In-plane): This mode involves the vibration of sulfur atoms in the opposite direction within the plane of the material. Its frequency is sensitive to interlayer van der Waals forces, which strengthen as the number of layers increases. This results in a noticeable "stiffening" or blue shift (increase in wavenumber) of the E₉ peak with an increasing number of layers.[1]

  • A₁₉ Mode (Out-of-plane): This mode corresponds to the out-of-plane vibration of sulfur atoms. Its frequency is less sensitive to the number of layers compared to the E₉ mode.[6]

  • Shoulder (Sh) Peak: An additional peak, often referred to as a "shoulder" to the A₁₉ mode, appears around 372 cm⁻¹.[1] While its origin has been attributed to defects or nonstoichiometry[5][7], the intensity ratio of the A₁₉ peak to this shoulder peak (I(A₁₉)/I(Sh)) also shows a clear dependence on the layer number and serves as a secondary metric for thickness identification.[1][6]

By analyzing the precise position of the E₉ peak and the I(A₁₉)/I(Sh) intensity ratio, the number of layers in exfoliated TiS₂ flakes can be reliably determined for up to five layers.[1]

Data Presentation: Layer-Dependent Raman Features

The following table summarizes the key Raman spectral features that correlate with the number of TiS₂ layers. This data is compiled from studies using a 532 nm excitation laser.[1][6]

Number of Layers (N)E₉ Peak Position (cm⁻¹)A₁₉ Peak Position (cm⁻¹)I(A₁₉) / I(Sh) Ratio
1 (Monolayer)~221~330~4.0
2 (Bilayer)~224~330~2.0
3 (Trilayer)~226~330~1.7
4 (Tetralayer)~228~330~1.6
5 (Pentalayer)>228~330~1.5
Bulk~233-236~328-335<1.5

Note: Absolute peak positions can vary slightly based on substrate, strain, and instrument calibration. The relative shift of the E₉ peak and the trend in the intensity ratio are the most reliable indicators.

Experimental Workflow

The logical flow for determining the layer number of TiS₂ via Raman spectroscopy is illustrated below.

TiS2 Raman Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_det Determination prep1 Obtain Bulk 1T-TiS₂ Crystal prep2 Mechanical Exfoliation onto SiO₂/Si Substrate prep1->prep2 acq1 Optical Identification of Few-Layer Flakes prep2->acq1 acq2 Raman Spectrometer Setup (Calibration, 532 nm Laser) acq1->acq2 acq3 Acquire Raman Spectra from Target Flakes acq2->acq3 anl1 Process Spectra (Baseline Correction) acq3->anl1 anl2 Fit Peaks (Lorentzian) to get Position & Intensity anl1->anl2 anl3 Extract E₉ Position & I(A₁₉)/I(Sh) Ratio anl2->anl3 det1 Compare with Reference Data anl3->det1 det2 Determine Layer Number (N) det1->det2

Caption: Workflow for TiS₂ layer number determination.

Detailed Experimental Protocol

5.1 Materials and Equipment

  • Materials:

    • High-quality bulk 1T-TiS₂ crystal

    • Silicon wafers with a 285 nm or 300 nm thermal oxide layer (SiO₂/Si)

    • High-quality adhesive tape (e.g., Scotch tape)

    • Solvents for cleaning: Acetone (B3395972), Isopropanol (IPA)

  • Equipment:

    • Confocal Raman spectrometer equipped with a visible laser (532 nm is recommended)

    • High-resolution optical microscope (integrated with the Raman system)

    • Low-power and high-power objectives (e.g., 10x, 100x)

    • Nitrogen gas source for cleaning

    • (Optional) Atomic Force Microscope (AFM) for verification of layer number

5.2 Sample Preparation: Mechanical Exfoliation

  • Substrate Cleaning: Clean the SiO₂/Si wafer by sonicating in acetone and then IPA for 5 minutes each. Dry the substrate with a gentle stream of nitrogen.

  • Crystal Cleavage: Press a piece of adhesive tape firmly onto the bulk TiS₂ crystal. Peel the tape off to cleave away the top layers of the crystal, exposing a fresh surface.

  • Exfoliation: Take a new piece of tape and press it against the freshly cleaved crystal surface to pick up a thin chunk of TiS₂.

  • Thinning: Repeatedly fold and unfold the tape onto itself to progressively thin the TiS₂ chunk. This process will produce a distribution of flakes with varying thicknesses on the tape.

  • Transfer: Gently press the tape with the exfoliated flakes onto the clean SiO₂/Si substrate. Press firmly for a few seconds, then slowly peel the tape away. Mono- and few-layer flakes will remain on the substrate due to stronger adhesion.

5.3 Raman Spectroscopy Measurement

  • Instrument Setup:

    • Turn on the Raman spectrometer and allow the laser to stabilize.

    • Calibrate the spectrometer using the silicon peak at ~520.7 cm⁻¹ from the substrate.

    • Select the 532 nm excitation laser.

    • Set the laser power to a low value (<1 mW) to avoid laser-induced damage or heating of the TiS₂ sample.

  • Locating Flakes:

    • Place the substrate on the microscope stage.

    • Using the optical microscope under a low-power objective (10x), scan the substrate to find the exfoliated flakes.

    • Switch to a high-power objective (100x). Mono- and few-layer flakes exhibit a faint optical contrast against the SiO₂ background. Monolayers will be nearly transparent.

  • Data Acquisition:

    • Focus the laser spot onto a promising flake.

    • Acquire a full Raman spectrum, typically in the range of 100 cm⁻¹ to 500 cm⁻¹.

    • Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

    • Repeat the measurement for multiple spots on the same flake and on different flakes to ensure consistency.

5.4 Data Analysis

  • Spectral Processing:

    • Load the acquired spectrum into analysis software.

    • Perform a baseline correction to remove any fluorescence background.

    • Remove any sharp spikes resulting from cosmic rays.

  • Peak Fitting:

    • Identify the E₉, A₁₉, and Sh peaks in the spectrum.

    • Fit these peaks using a Lorentzian function to accurately determine their center position (wavenumber) and intensity (peak height or area).

  • Layer Number Determination:

    • Primary Metric: Compare the extracted E₉ peak position to the values in the reference table (Section 3). A peak near 221 cm⁻¹ indicates a monolayer.[1]

    • Secondary Metric: Calculate the intensity ratio I(A₁₉)/I(Sh). A ratio of ~4.0 is characteristic of a monolayer, while a ratio of ~2.0 indicates a bilayer.[1][6]

    • Use both metrics to confidently assign the layer number to the measured flake.

Conclusion

Raman spectroscopy is a powerful and indispensable tool for the characterization of 2D materials. By analyzing the systematic shifts in the in-plane E₉ phonon mode and the intensity ratio of the A₁₉ to the shoulder peak, one can rapidly and non-destructively determine the number of layers in TiS₂ flakes. This protocol provides a reliable framework for researchers to accurately characterize their materials, which is a critical step for advancing their use in next-generation technologies.

References

Synthesis of Titanium Disulfide/Graphene Composites for High-Performance Supercapacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium disulfide/graphene (TiS2/graphene) composites as advanced electrode materials for supercapacitors. The synergistic combination of the high theoretical capacitance of TiS2 and the excellent electrical conductivity and large surface area of graphene offers a promising pathway to next-generation energy storage devices.

Introduction

Supercapacitors, also known as ultracapacitors, are electrochemical energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge/discharge cycles, and long operational lifetimes.[1] The performance of a supercapacitor is largely determined by its electrode materials. This compound (TiS2), a transition metal dichalcogenide, is a promising pseudocapacitive material due to its layered structure that facilitates fast ion intercalation.[2] Graphene, a single layer of sp²-hybridized carbon atoms, provides high electrical conductivity and a large surface area, primarily contributing to the electric double-layer capacitance (EDLC).[1]

The development of TiS2/graphene composites aims to leverage the advantages of both materials. Graphene nanosheets act as a conductive scaffold, preventing the restacking of TiS2 nanosheets and enhancing charge transfer, while the TiS2 provides high pseudocapacitance.[3][4] This composite architecture leads to superior electrochemical performance compared to the individual components.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of TiS2/graphene composites via a one-step hydrothermal method, followed by electrode fabrication and electrochemical characterization.

Synthesis of TiS2/Graphene Composite

The hydrothermal method is a widely used technique for the synthesis of TiS2/graphene composites due to its simplicity and ability to produce well-dispersed nanostructures.[5] This protocol describes the in-situ growth of TiS2 nanosheets on reduced graphene oxide (rGO).

Materials:

  • Graphene Oxide (GO) dispersion

  • Titanium(IV) isopropoxide (TTIP)

  • Thiourea (B124793) (CH₄N₂S)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of Graphene Oxide (GO): GO is typically prepared from natural graphite (B72142) powder using a modified Hummers' method.[1] This involves the oxidation of graphite in a mixture of concentrated acids and an oxidizing agent.

  • Dispersion of GO: Disperse a specific amount of GO in DI water to form a homogeneous suspension through ultrasonication for at least 1 hour.

  • Precursor Solution Preparation:

    • In a separate beaker, dissolve a calculated amount of Titanium(IV) isopropoxide (TTIP) in ethanol.

    • Dissolve a stoichiometric excess of thiourea in DI water. The molar ratio of Ti:S is typically maintained at 1:2 or slightly higher to ensure complete sulfurization.[2]

  • Mixing: Slowly add the thiourea solution to the TTIP solution under vigorous stirring. Subsequently, add this mixture dropwise to the GO dispersion while maintaining continuous stirring.

  • Hydrothermal Reaction:

    • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 180 °C and 220 °C for 12 to 24 hours.[2] During this process, GO is reduced to rGO, and TiS2 nanosheets nucleate and grow on the rGO surface.

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation or filtration.

    • Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final TiS2/rGO composite in a vacuum oven at 60-80 °C for 12 hours.[2]

Electrode Fabrication

Materials:

  • TiS2/rGO composite powder (active material)

  • Acetylene black or other conductive carbon (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) or Polytetrafluoroethylene (PTFE) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent for PVDF)

  • Nickel foam or conductive foil (current collector)

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the active material (TiS2/rGO), conductive additive, and binder in a typical mass ratio of 80:10:10.[1]

    • Add a few drops of NMP (if using PVDF) to the mixture and grind it in a mortar to form a homogeneous slurry.

  • Coating:

    • Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam) using a doctor blade or by drop-casting.

    • Ensure a uniform coating thickness.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.

    • Press the dried electrode at a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

Electrochemical Characterization

The electrochemical performance of the TiS2/rGO composite electrodes is evaluated using a three-electrode setup in a suitable electrolyte (e.g., 6M KOH).

Techniques:

  • Cyclic Voltammetry (CV): Used to determine the capacitive behavior, operating voltage window, and specific capacitance of the electrode material. The potential is swept linearly between two set limits at various scan rates.

  • Galvanostatic Charge-Discharge (GCD): Employed to calculate the specific capacitance, energy density, and power density from the charge and discharge curves at different current densities.

  • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode. A small AC voltage is applied over a range of frequencies.

Data Presentation

The following tables summarize the quantitative data on the electrochemical performance of TiS2, graphene, and their composites from various studies. Note that the performance metrics can vary significantly depending on the specific synthesis method, electrode architecture, and testing conditions.

Table 1: Comparative Electrochemical Performance of TiS2, Graphene, and TiS2/Graphene Composites.

Electrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)Electrolyte
TiS2 113 - 214.3[1]~60.9[1]1250 - 2000[1]93% after 10,000[1]Aqueous (e.g., 6M KOH, Li-rich)
Graphene 137 - 196[1]58.25 - 83.4[1][6]~8750[1]98% after 10,000[1][6]Aqueous (e.g., 6M KOH), Ionic Liquid
TiS2/GO Composite 113[3]---6M KOH

Data presented is a range compiled from multiple sources and is intended for comparative purposes.

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationship of the TiS2/graphene composite.

Synthesis_Workflow cluster_synthesis Synthesis of TiS2/Graphene Composite cluster_fabrication Electrode Fabrication GO Graphene Oxide (GO) Dispersion Mixing Mixing of Precursors and GO Dispersion GO->Mixing TTIP Titanium(IV) Isopropoxide (TTIP) in Ethanol TTIP->Mixing Thiourea Thiourea in DI Water Thiourea->Mixing Hydrothermal Hydrothermal Reaction (180-220°C, 12-24h) Mixing->Hydrothermal Washing Washing and Centrifugation Hydrothermal->Washing Drying Drying (60-80°C, 12h) Washing->Drying Composite TiS2/rGO Composite Powder Drying->Composite Slurry Slurry Preparation (Active Material, Binder, Conductive Additive) Composite->Slurry Coating Coating on Current Collector Slurry->Coating Drying_Pressing Drying and Pressing Coating->Drying_Pressing Electrode TiS2/rGO Electrode Drying_Pressing->Electrode

Caption: Experimental workflow for the synthesis of TiS2/graphene composites and electrode fabrication.

Composite_Structure cluster_composite TiS2/Graphene Composite Structure Graphene Graphene Sheet TiS2_1 TiS2 Nanosheet Graphene->TiS2_1  In-situ growth TiS2_2 TiS2 Nanosheet Graphene->TiS2_2 TiS2_3 TiS2 Nanosheet Graphene->TiS2_3 TiS2_4 TiS2 Nanosheet Graphene->TiS2_4 label_intercalation Prevents Restacking & Enhances Conductivity Graphene->label_intercalation

Caption: Schematic of the TiS2/graphene composite structure.

References

Application of Titanium Disulfide (TiS₂) in Solid-State Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Titanium Disulfide (TiS₂) as a cathode material in solid-state batteries. It includes detailed experimental protocols for the synthesis of TiS₂ and the fabrication and testing of solid-state batteries, along with a summary of key performance data.

Introduction

This compound (TiS₂) is a promising cathode material for various battery systems, including solid-state lithium-ion batteries.[1] Its layered crystal structure facilitates the intercalation and deintercalation of ions, which is the fundamental mechanism for its function as a rechargeable battery electrode.[1] TiS₂ is recognized as the lightest and most cost-effective among the Group IV and V layered dichalcogenides.[1] While it has been largely superseded by cobalt and manganese oxides in commercial lithium-ion batteries, research into TiS₂ persists due to its high energy density and potential for rapid ion diffusion.[1] In the context of all-solid-state batteries (ASSBs), TiS₂ is a valuable candidate for developing high-performance cathodes.[2]

One of the primary challenges in developing ASSBs is achieving intimate ionic contact between the active materials and solid electrolytes (SEs).[3][4] The use of TiS₂ in nanosheet form has been shown to enhance reversible capacity and rate capability by improving this contact.[3][4][5]

Data Presentation

The following table summarizes the electrochemical performance of TiS₂-based all-solid-state batteries from various studies.

Active MaterialSolid ElectrolyteAnodeKey Performance MetricsReference
TiS₂ Nanosheets (TiS₂-NS)Sulfide-basedLiEnhanced reversible capacity and superior rate capability compared to bulk TiS₂. The ultrathin 2D structure provides a short Li-ion diffusion length.[3][4]
Nano-sized TiS₂Not specifiedLiHigh power density of over 1000 W kg⁻¹ for over 50 cycles, with a maximum power density of ~1400 W kg⁻¹.[2]
TiS₂Li₁₀GeP₂S₁₂ (LGPS)In-LiApplying a pressure of 228 MPa during cycling significantly improved battery performance by maintaining the contact area between TiS₂ and LGPS.[6]
TiS₂-LGPS compositeLGPS-Li₃PS₄ (LPS) bilayerLi-InExhibited a capacity of ~60 mAh g⁻¹ (~25% of theoretical capacity) at 20C over a voltage range of 1.5-3.0 V.[7]
Spherical TiS₂ nanoparticlesNot specifiedLiAreal and volumetric capacities of ~9.43 mAh/cm² and ~578 mAh/cm³, respectively, at a high loading level of 45.6 mg/cm².[8]

Experimental Protocols

This protocol describes a common method for synthesizing crystalline TiS₂ powder from its elemental constituents.[1]

Materials:

  • Titanium powder (Ti, e.g., Alfa Aesar, 325 mesh, 99.5%)[1]

  • Sulfur powder (S, e.g., Sigma-Aldrich, 99.5%–100.5%)[1]

  • Quartz tube[1]

  • Muffle furnace[1]

  • Vacuum pump and sealing equipment[1]

Procedure:

  • Stoichiometric Mixing: In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of titanium and sulfur powder.[1]

  • Sealing: Transfer the mixture into a quartz tube, evacuate it to a high vacuum, and seal the tube.[1]

  • Heating Profile: Place the sealed quartz tube in a muffle furnace and apply the following heating program:[1]

    • Ramp up to 450 °C at a rate of 0.3 °C/min.[1]

    • Hold at 450 °C for 24 hours.[1]

    • Ramp up to 640 °C over 24 hours.[1]

    • Hold at 640 °C for 3 days.[1]

  • Cooling and Collection: Allow the furnace to cool down to room temperature naturally. Carefully break the quartz tube in a well-ventilated area or a glovebox to collect the synthesized TiS₂ powder.[1]

This protocol details the preparation of TiS₂ nanosheets through mechanochemical lithiation and subsequent exfoliation.[3]

Materials:

  • TiS₂ powder (e.g., Sigma Aldrich, 99.9%)[3]

  • Li₃N powder (e.g., Alfa Aesar, 99.4%)[3]

  • Deoxygenated and deionized water[3]

  • Mechanical mill (e.g., planetary ball mill) with steel vials and ZrO₂ balls[3]

  • Ultrasonicator (e.g., VCX 750, Sonic & Materials Co.)[3]

  • Centrifuge[3]

Procedure:

  • Mechanochemical Lithiation:

    • Prepare a mixture of Li₃N and TiS₂ (e.g., 250 mg total with 33.7 mg Li₃N and 216.3 mg TiS₂).[3]

    • Mechanically mill the mixture at 500 rpm for 2 hours at room temperature in a steel vial with ZrO₂ balls to obtain lithiated TiS₂ (LTS) powders.[3]

  • Liquid-Phase Exfoliation:

    • Disperse the as-prepared LTS powder in deoxygenated and deionized water (e.g., 80 mg of LTS in 120 mL of water).[3]

    • Ultrasonicate the dispersion at 50% power amplitude for 1 hour at room temperature.[3]

  • Collection:

    • Collect the TiS₂ nanosheet powder by centrifuging the solution multiple times at 3000 rpm.[3]

    • Dry the collected powder under vacuum at 150 °C overnight.[3]

    • All procedures should be performed under an inert atmosphere (e.g., Argon) to avoid exposure to ambient air.[3]

This protocol outlines the fabrication of a bulk-type all-solid-state battery using a TiS₂ cathode.

Materials:

  • TiS₂ active material (powder or nanosheets)

  • Solid electrolyte powder (e.g., sulfide-based SE like Li₁₀GeP₂S₁₂)[6]

  • Conductive additive (e.g., carbon black)

  • Binder (if using a slurry-casting method, e.g., PVDF)[8]

  • Solvent (if using a slurry-casting method, e.g., N-Methyl-2-pyrrolidone, NMP)[1]

  • Anode material (e.g., Lithium metal or Li-In foil)[6][7]

  • Cell components (e.g., separator, casing)

  • Press for cell assembly[9]

Procedure:

  • Cathode Composite Preparation:

    • In an inert atmosphere, mix the TiS₂ active material, solid electrolyte powder, and conductive additive in a desired weight ratio.

  • Electrode Fabrication (Slurry-Casting Method): [1]

    • Disperse the cathode composite mixture in a solvent containing a binder to form a homogeneous slurry.[1]

    • Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.[1]

    • Dry the coated foil in a vacuum oven (e.g., 80-120 °C) for several hours to remove the solvent.[1]

    • Punch out circular electrodes of the desired diameter from the coated foil.[1]

  • Cell Assembly:

    • Assemble the cell in an inert-gas-filled glovebox.[9]

    • The typical cell configuration is Anode / Solid Electrolyte / Cathode.

    • A layer of solid electrolyte powder is typically placed between the cathode and anode.

    • Apply pressure to the cell stack to ensure good contact between the components. For some systems, applying high pressure (e.g., 228 MPa) throughout cycling is beneficial.[6]

Instrumentation:

  • Potentiostat/Galvanostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS).[9]

Procedures:

  • Galvanostatic Cycling:

    • Cycle the cell at various current densities (C-rates) within a defined voltage window (e.g., 1.0–4.0 V vs. Li/Li⁺) at a controlled temperature (e.g., 30 °C).[3]

    • Record the charge and discharge capacities, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): [9]

    • Perform EIS measurements to analyze the interfacial and bulk resistances within the cell.[9]

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at a stable open-circuit voltage.[9]

    • Analyze the resulting Nyquist plot to deconstruct the different resistance contributions.[9]

  • Post-Cycling Analysis:

    • After cycling, disassemble the cell in an inert-gas-filled glovebox.[9]

    • Characterize the electrode and electrolyte surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) to investigate interfacial reactions and degradation.[9]

Visualizations

experimental_workflow cluster_synthesis TiS₂ Synthesis cluster_electrode Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing mix_elements Mix Ti and S Powders seal_tube Seal in Quartz Tube mix_elements->seal_tube heat_furnace Heat in Furnace seal_tube->heat_furnace collect_powder Collect TiS₂ Powder heat_furnace->collect_powder mix_cathode Prepare Cathode Composite collect_powder->mix_cathode slurry_cast Slurry Casting on Al Foil mix_cathode->slurry_cast dry_electrode Dry in Vacuum Oven slurry_cast->dry_electrode punch_electrode Punch Electrodes dry_electrode->punch_electrode stack_components Stack Anode, SE, Cathode punch_electrode->stack_components press_cell Apply Pressure stack_components->press_cell galvanostatic_cycling Galvanostatic Cycling press_cell->galvanostatic_cycling eis_analysis EIS Analysis galvanostatic_cycling->eis_analysis post_mortem Post-Mortem Analysis eis_analysis->post_mortem charge_discharge_mechanism cluster_discharge Discharge (Li⁺ Intercalation) cluster_charge Charge (Li⁺ Deintercalation) anode_d Anode (Li) cathode_d Cathode (TiS₂) anode_d->cathode_d e⁻ (External Circuit) se_d Solid Electrolyte anode_d->se_d Li⁺ se_d->cathode_d Li⁺ anode_c Anode (Li) cathode_c Cathode (LixTiS₂) cathode_c->anode_c e⁻ (External Circuit) se_c Solid Electrolyte cathode_c->se_c Li⁺ se_c->anode_c Li⁺

References

Application Notes and Protocols for TiS₂ in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the electrochemical performance of Titanium Disulfide (TiS₂) as a promising electrode material for sodium-ion batteries (SIBs). It includes a summary of key performance metrics, detailed experimental protocols for material synthesis and electrochemical testing, and graphical representations of workflows and conceptual relationships.

Introduction to TiS₂ for Sodium-Ion Batteries

This compound (TiS₂) is a layered transition metal dichalcogenide that has garnered significant interest as a cathode and anode material for SIBs.[1][2] Its two-dimensional structure allows for the intercalation and deintercalation of sodium ions between its layers.[1] Key advantages of TiS₂ include its high theoretical capacity, excellent rate capability, and good cycling stability.[1][3][4] The performance of TiS₂-based electrodes can be influenced by factors such as morphology, interlayer spacing, and the choice of electrolyte.[1][5][6]

Electrochemical Performance Data

The following tables summarize the quantitative electrochemical performance data of TiS₂ in sodium-ion batteries as reported in various studies.

Table 1: Electrochemical Performance of TiS₂ as a Cathode Material

Material MorphologyElectrolyteVoltage Window (V vs. Na/Na⁺)Specific Capacity (mAh/g)Rate CapabilityCycling StabilityReference
TiS₂ Nanoplates1 M NaClO₄ in PC1.0 - 3.0186 (at low current rate)~100 mAh/g at 10C93% capacity retention after 100 cycles[1]
TiS₂ PowderNot specified1.05 - 2.6~146 (at 0.1C)Not specifiedStable over 160 cycles[7]
TiS₂ NanoflakesNot specifiedNot specified114 (initial reversible at 66.7 mA/g)Not specified93% capacity retention after 100 cycles[8]
TiS₂ PowderNaFP₆ in EC/DMCNot specified203 (at 0.2C)88 mAh/g at 10C92% capacity retention over 50 cycles[8]

Table 2: Electrochemical Performance of TiS₂ as an Anode Material (Conversion Reaction)

Material MorphologyElectrolyteVoltage Window (V vs. Na/Na⁺)Specific Capacity (mAh/g)Rate CapabilityCycling StabilityReference
TiS₂1 M NaPF₆ in DMEBelow 1.01040 (reversible at 0.2 A/g)621 mAh/g at 40 A/gSuperior stability over 9000 cycles[5][6]

Experimental Protocols

Synthesis of TiS₂

Method 1: Solid-Phase Sintering [5]

This method involves the direct reaction of titanium and sulfur powders at high temperatures.

Materials:

  • Titanium powder

  • Sulfur powder

Procedure:

  • Thoroughly mix titanium and sulfur powders in a stoichiometric ratio (e.g., 0.1 g Ti and 0.3 g S).

  • Seal the mixture in an evacuated quartz tube.

  • Heat the sealed tube at 660 °C for 7 days.

  • After cooling to room temperature, open the tube in an inert atmosphere.

  • Wash the resulting brass-colored powder multiple times with carbon disulfide to remove any unreacted sulfur.

  • Dry the final TiS₂ product at 80 °C under vacuum for 10 hours.

Method 2: Chemical Vapor Transport (CVT) [7]

This method is used to grow high-quality TiS₂ crystals.

Materials:

  • High-purity TiS₂ powder (as a source)

  • Iodine (as a transport agent)

Procedure:

  • Place the source TiS₂ powder and a small amount of iodine in a quartz ampoule.

  • Evacuate and seal the ampoule.

  • Place the ampoule in a two-zone tube furnace.

  • Create a temperature gradient, with the source material at the hotter end and the growth zone at a slightly cooler temperature.

  • Over time, TiS₂ will sublime and react with iodine to form a gaseous intermediate.

  • This intermediate will then decompose in the cooler zone, depositing TiS₂ crystals.

Electrode Preparation

Materials:

  • TiS₂ active material

  • Conductive agent (e.g., acetylene (B1199291) black, Super P)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Current collector (e.g., aluminum foil)

Procedure:

  • Mix the TiS₂ active material, conductive agent, and binder in a specific weight ratio (e.g., 8:1:1).

  • Add NMP to the mixture and stir until a homogeneous slurry is formed.

  • Coat the slurry onto the current collector using a doctor blade.

  • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.

  • The typical active material loading is between 2.2–2.5 mg cm⁻².[5]

Electrochemical Measurements

Cell Assembly:

  • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.

  • Use the prepared TiS₂ electrode as the working electrode.

  • Use a sodium metal disc as the counter and reference electrode.

  • Use a glass fiber separator soaked in the electrolyte.

  • Electrolyte examples: 1 M NaPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v), or 1 M NaPF₆ in diglyme (B29089) (DME).[5]

Electrochemical Tests:

  • Cyclic Voltammetry (CV):

    • Perform CV measurements on an electrochemical workstation.

    • Scan at a slow rate (e.g., 0.1 mV/s) within the desired voltage window to identify the redox peaks corresponding to Na⁺ intercalation/deintercalation.[5]

  • Galvanostatic Charge-Discharge Cycling:

    • Use a battery test system to perform cycling tests at various current densities (C-rates).

    • Record the specific capacity, coulombic efficiency, and cycling stability over a number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements to investigate the charge transfer resistance and ion diffusion kinetics.

    • Typically performed over a frequency range of 100 kHz to 0.01 Hz.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing s1 Mix Ti and S Powders s2 Seal in Evacuated Tube s1->s2 s3 Heat at 660°C s2->s3 s4 Wash and Dry s3->s4 e1 Mix Active Material, Carbon, Binder s4->e1 e2 Form Slurry with NMP e1->e2 e3 Coat on Al Foil e2->e3 e4 Dry and Punch Electrodes e3->e4 a1 TiS2 Working Electrode e4->a1 a2 Separator + Electrolyte a1->a2 a3 Na Metal Counter Electrode a2->a3 a4 Assemble Coin Cell a3->a4 t1 Cyclic Voltammetry (CV) a4->t1 t2 Galvanostatic Cycling a4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) a4->t3 Performance_Factors cluster_material Material Properties cluster_electrode_design Electrode Design cluster_electrochemical Electrochemical Conditions center Electrochemical Performance of TiS₂ p1 Morphology (Nanoplates, Nanosheets) p1->center p2 Interlayer Spacing p2->center p3 Crystallinity p3->center p4 Particle Size p4->center d1 Conductive Additive Ratio d1->center d2 Binder Type and Content d2->center d3 Electrode Porosity d3->center d4 Active Material Loading d4->center c1 Electrolyte Composition (Solvent, Salt) c1->center c2 Voltage Window c2->center c3 Current Density (C-rate) c3->center c4 Temperature c4->center

References

Application Notes and Protocols: TiS2-Based Heterostructures for Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2), a member of the transition metal dichalcogenide (TMD) family, has garnered significant interest in photocatalysis due to its adjustable band gap, large specific surface area, and excellent charge transport properties.[1] However, like many single-component photocatalysts, pristine TiS2 suffers from rapid recombination of photogenerated electron-hole pairs, which limits its quantum efficiency. To overcome this limitation, constructing TiS2-based heterostructures by coupling it with other semiconductors (e.g., TiO2, g-C3N4) has emerged as a powerful strategy.[1][2] These heterostructures create built-in electric fields at the interface, which promotes the separation of charge carriers, enhances light absorption, and ultimately boosts photocatalytic activity for applications ranging from pollutant degradation to hydrogen evolution.[3][4] This document provides detailed protocols for the synthesis and photocatalytic evaluation of TiS2-based heterostructures.

Synthesis Protocols for TiS2-Based Heterostructures

Several methods can be employed to synthesize TiS2-based heterostructures. Below are two common protocols.

Protocol 2.1: Synthesis of TiS2-TiO2 Nanocomposites via Co-precipitation

This protocol is adapted from a method used for creating TiO2 co-doped TiS2 nanocomposites.[1]

Materials and Reagents:

Procedure:

  • Precursor Solution: Prepare a solution of TiCl4 in ethanol under a nitrogen atmosphere to prevent premature hydrolysis. In a separate beaker, dissolve a stoichiometric amount of thioacetamide in DI water.

  • Co-precipitation: Slowly add the thioacetamide solution to the TiCl4 solution under vigorous stirring.

  • pH Adjustment: Adjust the pH of the mixture to approximately 9-10 by dropwise addition of a NaOH solution. A precipitate will form.

  • Aging: Continue stirring the suspension for 2-4 hours at room temperature to ensure complete reaction and homogenization.

  • Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in a vacuum oven at 60-80°C overnight.

  • Calcination: Calcine the dried powder in a tube furnace under a nitrogen or argon atmosphere at a specified temperature (e.g., 400-500°C) for 2-3 hours to induce crystallization and form the TiS2-TiO2 heterostructure.

Protocol 2.2: Synthesis of S-TiO2/g-C3N4 from TiS2 Precursor via Hydrothermal Method

This protocol describes the formation of S-doped TiO2 nanoparticles on g-C3N4 sheets through the partial hydrolysis of a TiS2 precursor.[5][6]

Materials and Reagents:

  • Bulk TiS2 powder

  • Melamine (B1676169)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

  • Muffle furnace

  • Ultrasonicator

  • Centrifuge

Procedure:

  • g-C3N4 Synthesis: Place melamine in a crucible with a lid and heat it in a muffle furnace to 550°C for 4 hours. The resulting yellow powder is graphitic carbon nitride (g-C3N4).

  • Dispersion: Disperse a calculated amount of the prepared g-C3N4 and bulk TiS2 powder in DI water. The weight percentage of TiS2 will determine the final loading of S-TiO2 on the g-C3N4.[5]

  • Ultrasonication: Sonicate the mixture for 1 hour to ensure a homogeneous dispersion.

  • Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12-14 hours.[6][7] During this process, TiS2 is partially hydrolyzed to form S-doped TiO2 nanoparticles that deposit on the g-C3N4 sheets.[5]

  • Collection and Washing: After cooling to room temperature, collect the product by centrifugation. Wash the catalyst multiple times with DI water and ethanol.

  • Drying: Dry the final S-TiO2/g-C3N4 photocatalyst in an oven at 60°C overnight.

Visualizations: Workflows and Mechanisms

Synthesis_and_Evaluation_Workflow Experimental Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_testing Photocatalytic Testing s1 Precursor Selection (e.g., TiS2, TiCl4) s2 Heterostructure Synthesis (e.g., Hydrothermal, Co-precipitation) s1->s2 s3 Washing & Drying s2->s3 s4 Calcination / Annealing (if required) s3->s4 c1 Structural Analysis (XRD) s4->c1 c2 Morphological Analysis (SEM, TEM) s4->c2 c3 Optical Properties (UV-Vis DRS) s4->c3 c4 Electronic Properties (Photoluminescence) s4->c4 t1 Reactor Setup (Catalyst + Pollutant/Sacrificial Agent) c1->t1 c2->t1 c3->t1 c4->t1 t2 Light Irradiation (UV-Vis, Solar Simulator) t1->t2 t3 Sample Analysis (UV-Vis Spec, Gas Chromatography) t2->t3 t4 Data Interpretation (Kinetics, Efficiency) t3->t4

Caption: General workflow for synthesis and evaluation of photocatalysts.

Type_II_Heterojunction Mechanism of a Type-II TiS2-based Heterojunction cluster_SC1 Semiconductor 1 (e.g., TiO2) cluster_SC2 Semiconductor 2 (e.g., TiS2) cluster_reactions Redox Reactions CB1 Conduction Band e1 e- CB1->e1 VB1 Valence Band h1 h+ VB1->h1 Ox Oxidation: H2O + h+ → •OH Pollutant + h+ → Degradation VB1->Ox CB2 Conduction Band Red Reduction: O2 + e- → •O2- H+ + e- → H2 CB2->Red VB2 Valence Band photon Light (hν) photon->VB1 Excitation photon->VB2 Excitation e1->CB2 e- transfer e2 e- h2 h+ h2->VB1 h+ transfer

Caption: Charge transfer mechanism in a Type-II heterostructure.

Application Protocols

Protocol 3.1: Photocatalytic Degradation of Organic Pollutants

This protocol provides a general method for assessing the photocatalytic activity of TiS2-based heterostructures in degrading aqueous organic pollutants like methylene (B1212753) blue (MB) or Rhodamine B (RhB).[8][9]

Materials and Equipment:

  • Synthesized TiS2-based photocatalyst

  • Organic pollutant (e.g., Methylene Blue, Rhodamine B)

  • DI water

  • Quartz photoreactor with a cooling jacket[10]

  • Light source (e.g., Xenon lamp with appropriate filters, or solar simulator)[11]

  • Magnetic stirrer

  • Centrifuge or syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Prepare a stock solution of the organic pollutant (e.g., 10-20 mg/L) in DI water. Disperse a specific amount of the photocatalyst (e.g., 0.5-1.0 g/L) into a known volume of the pollutant solution (e.g., 50-100 mL).[1][9]

  • Adsorption-Desorption Equilibrium: Place the suspension in the quartz reactor and stir it in complete darkness for 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Initiate Photocatalysis: Turn on the light source to begin the irradiation. Maintain a constant temperature (e.g., 10-25°C) using the reactor's cooling jacket to prevent thermal degradation.[10]

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw an aliquot (e.g., 2-3 mL) of the suspension.[12]

  • Sample Preparation: Immediately centrifuge the aliquot or pass it through a syringe filter to remove the photocatalyst particles. This step quenches the reaction.

  • Analysis: Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of the pollutant using a UV-Vis spectrophotometer.

  • Calculation: The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance (after the dark adsorption step) and Aₜ is the absorbance at time 't'.[12]

  • Kinetics: The reaction kinetics can often be modeled using a pseudo-first-order model according to the Langmuir-Hinshelwood model: ln(A₀/Aₜ) = kt, where 'k' is the apparent rate constant.[12][13]

Protocol 3.2: Photocatalytic Hydrogen Evolution

This protocol outlines the procedure for measuring the rate of hydrogen (H2) production from water splitting using a sacrificial agent.[11][14]

Materials and Equipment:

  • Synthesized TiS2-based photocatalyst

  • Sacrificial electron donor (e.g., lactic acid, methanol, Na2S/Na2SO3 solution)[11][14]

  • DI water

  • Gas-tight closed circulation photoreactor connected to a gas chromatograph (GC)

  • Light source (e.g., 150-300 W Xenon lamp with appropriate filters)

  • Vacuum pump

  • Magnetic stirrer

Procedure:

  • Catalyst Dispersion: Disperse a known amount of the photocatalyst (e.g., 10-50 mg) in an aqueous solution containing a sacrificial electron donor (e.g., 20 mL DI water and 5 mL lactic acid).[11]

  • System Purge: Transfer the suspension to the photoreactor. Seal the system and thoroughly degas it by purging with an inert gas (e.g., Argon) or by using a vacuum pump to remove all dissolved air, especially oxygen, which is an electron scavenger.

  • Initiate Reaction: Turn on the light source and begin irradiating the suspension while maintaining constant stirring.

  • Gas Sampling: At set time intervals (e.g., every 30 or 60 minutes), an aliquot of the gas from the reactor's headspace is automatically or manually injected into a gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the amount of H2 produced.[11]

  • Rate Calculation: The photocatalytic H2 evolution rate is typically expressed in µmol·h⁻¹ or mmol·h⁻¹ per gram of catalyst (µmol·h⁻¹·g⁻¹).

  • Quantum Yield Calculation: The Apparent Quantum Yield (AQY) can be calculated to determine the efficiency of photon utilization using the formula: AQY (%) = [(Number of reacted electrons) / (Number of incident photons)] × 100 AQY (%) = [(2 × Number of evolved H2 molecules) / (Number of incident photons)] × 100[15][16] The number of incident photons must be measured separately using a calibrated photodiode sensor or chemical actinometry.[14][17]

Quantitative Data Summary

The performance of TiS2-based heterostructures can be evaluated by several key parameters. The tables below summarize representative data from the literature.

Table 1: Band Gap Energies and Morphological Properties of TiS2-Based Heterostructures.

PhotocatalystBand Gap (eV)Morphology/Key FeaturesReference
Monolayer TiS2~0.42 - 1.02D Nanosheets[18][19]
TiS2-TiO22.02Nanoparticles with high surface area (101 m²/g)[1]
S-TiO2/g-C3N4 (5% S-TiO2)2.75S-doped TiO2 nanoparticles (~9.2 nm) on g-C3N4 sheets[5]
Pure S-TiO2 (from TiS2)3.09Nanoparticles[5]
SnS2-TiO22.19Flake-like morphology, Type-II heterojunction[20][21]

Table 2: Photocatalytic Performance of TiS2-Based Heterostructures.

PhotocatalystApplicationPollutant / ConditionsPerformance MetricReference
TiS2-TiO2Pollutant DegradationAcid Black 1 (20 mg/L)86% degradation in 90 min (with H2O2)[1]
S-TiO2/g-C3N4Pollutant DegradationMethylene BlueHigh and stable activity under visible light[5]
CuO NanosheetsPollutant DegradationAllura Red AC~97% degradation in 6 min; k = 0.524 min⁻¹[12]
NiO/CHydrogen EvolutionLactic acid scavengerHigh H2 efficiency under simulated solar light[11]
NiTiO3/TiO2Hydrogen EvolutionEthanol scavengerH2 production rate up to 11.5 mmol·h⁻¹·g⁻¹[22]

References

Application Notes and Protocols for Titanium Disulfide (TiS2) as a Transparent Conducting Electrode

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a transition metal dichalcogenide, is emerging as a compelling material for transparent conducting electrodes (TCEs) due to its unique combination of electrical conductivity and optical transparency.[1] Unlike conventional transparent conducting oxides such as indium tin oxide (ITO), TiS₂ offers the potential for greater flexibility and lower cost, making it an attractive candidate for next-generation optoelectronic devices. This document provides detailed application notes and experimental protocols for the fabrication and characterization of TiS₂-based transparent conducting electrodes.

Key Properties and Performance Metrics

The performance of a transparent conducting electrode is primarily evaluated by its sheet resistance (Rsh) and optical transmittance (%T) in the visible spectrum. A lower sheet resistance signifies better electrical conductivity, while higher transmittance indicates better optical transparency. The goal is to achieve a low Rsh and a high %T simultaneously.

Quantitative Data Summary

The following table summarizes the reported performance metrics for TiS₂ thin films. It is important to note that the properties are highly dependent on the fabrication method, film thickness, and post-processing treatments.

Fabrication MethodFilm Thickness (nm)Sheet Resistance (Rsh) (Ω/sq)Optical Transmittance (%)Wavelength Range (nm)Reference
Chemical Exfoliation & Dip Coating6~2,000Not explicitly stated-[1]
Chemical Exfoliation & Dip Coating20Not explicitly stated~60-80% (estimated from spectra)400-800[1]
Hot-Injection Nanoparticles & Spin CoatingNot specifiedNot explicitly statedHigh in visible region400-700[2]

Note: The available data is currently limited, and further research is needed to establish a comprehensive relationship between deposition parameters and optoelectronic properties.

Experimental Protocols

This section outlines detailed protocols for the synthesis of TiS₂ nanosheet inks and the subsequent fabrication of transparent conducting electrodes using a solution-based spin-coating method.

Protocol 1: Synthesis of Exfoliated TiS₂ Nanosheet Ink

This protocol describes the liquid-phase exfoliation of bulk TiS₂ powder to create a stable nanosheet dispersion suitable for thin-film deposition.

Materials:

  • This compound (TiS₂) powder (bulk)

  • N-methyl-2-pyrrolidone (NMP) or other suitable organic solvent

  • Deionized (DI) water

  • Probe sonicator

  • Centrifuge

  • Glass vials

Procedure:

  • Dispersion Preparation: Disperse a known concentration of TiS₂ powder (e.g., 1-10 mg/mL) in NMP in a glass vial.

  • Sonication: Sonicate the dispersion using a probe sonicator. The sonication time and power should be optimized to achieve effective exfoliation without excessively damaging the nanosheets. A typical starting point is 1-4 hours with a power of 100-200 W.

  • Centrifugation: Centrifuge the sonicated dispersion at a low speed (e.g., 1,500 - 3,000 rpm) for 30-60 minutes. This step is crucial to separate the exfoliated nanosheets (in the supernatant) from the unexfoliated bulk material (in the sediment).

  • Supernatant Collection: Carefully decant the supernatant, which contains the stable dispersion of TiS₂ nanosheets. This is your TiS₂ ink.

  • Characterization (Optional but Recommended):

    • UV-Vis Spectroscopy: To confirm the presence of exfoliated nanosheets and estimate the concentration.

    • Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): To determine the thickness and lateral size of the exfoliated nanosheets.

Protocol 2: Fabrication of TiS₂ Transparent Conducting Electrode via Spin Coating

This protocol details the deposition of the TiS₂ nanosheet ink onto a substrate to form a thin, transparent, and conductive film.

Materials:

  • TiS₂ nanosheet ink (from Protocol 1)

  • Substrates (e.g., glass, quartz, PET)

  • Piranha solution (for substrate cleaning - handle with extreme caution ) or other suitable cleaning agents (e.g., acetone, isopropanol, DI water)

  • Nitrogen gas or clean, dry air

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to ensure good film adhesion and uniformity.

    • A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and DI water for 15 minutes each.

    • For glass or quartz substrates, a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more rigorous clean. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Dry the substrates with a stream of nitrogen gas.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the TiS₂ nanosheet ink onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time will directly influence the film thickness and uniformity. Higher speeds generally result in thinner films.

  • Annealing (Optional):

    • Anneal the coated substrate on a hot plate or in a vacuum oven.

    • The annealing temperature and duration can significantly affect the film's conductivity and morphology by removing residual solvent and improving inter-sheet contact. A typical starting point is 100-150°C for 30-60 minutes in a vacuum or inert atmosphere to prevent oxidation.[2]

Protocol 3: Characterization of TiS₂ Transparent Conducting Electrodes

This protocol describes the essential characterization techniques to evaluate the performance of the fabricated TiS₂ films.

Equipment:

  • Four-point probe system

  • UV-Vis spectrophotometer

  • Atomic Force Microscope (AFM) or Scanning Electron Microscope (SEM)

Procedures:

  • Sheet Resistance Measurement:

    • Use a four-point probe to measure the sheet resistance of the TiS₂ film.

    • Place the four collinear probes in contact with the film surface.

    • Pass a known DC current through the outer two probes and measure the voltage across the inner two probes.

    • The sheet resistance is calculated from the current and voltage, taking into account a geometric correction factor.

  • Optical Transmittance Measurement:

    • Use a UV-Vis spectrophotometer to measure the optical transmittance of the TiS₂ film on the transparent substrate.

    • Measure the transmittance over the visible wavelength range (typically 400-800 nm).

    • Use a clean, uncoated substrate as a reference to subtract the absorbance of the substrate.

  • Morphological Characterization:

    • Use AFM to analyze the surface topography, roughness, and thickness of the TiS₂ film.

    • Use SEM to visualize the surface morphology and coverage of the nanosheets on the substrate.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Protocol 1: TiS₂ Nanosheet Ink Synthesis cluster_fabrication Protocol 2: Electrode Fabrication cluster_characterization Protocol 3: Characterization s1 Disperse TiS₂ Powder in NMP s2 Probe Sonication s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant (TiS₂ Ink) s3->s4 f1 Substrate Cleaning s4->f1 TiS₂ Ink f2 Spin Coating f1->f2 f3 Annealing (Optional) f2->f3 c1 Sheet Resistance (Four-Point Probe) f3->c1 TiS₂ Film c2 Optical Transmittance (UV-Vis) f3->c2 c3 Morphology (AFM/SEM) f3->c3 performance_optimization param Fabrication Parameters spin_speed Spin Speed param->spin_speed ink_conc Ink Concentration param->ink_conc anneal_temp Annealing Temp. param->anneal_temp thickness Thickness spin_speed->thickness morphology Morphology spin_speed->morphology ink_conc->thickness ink_conc->morphology anneal_temp->morphology crystallinity Crystallinity anneal_temp->crystallinity prop Film Properties prop->thickness prop->morphology prop->crystallinity resistance Sheet Resistance thickness->resistance transmittance Transmittance thickness->transmittance morphology->resistance morphology->transmittance crystallinity->resistance perf Performance Metrics perf->resistance perf->transmittance

References

density functional theory calculations for TiS2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of titanium disulfide (TiS2) using density functional theory (DFT) reveals its multifaceted properties, positioning it as a material of significant interest for researchers and scientists. This report provides a detailed overview of the structural, electronic, vibrational, mechanical, optical, and thermoelectric characteristics of TiS2, supported by computational protocols and workflow visualizations.

Structural Properties

This compound crystallizes in a layered hexagonal structure, characterized by the space group P-3m1 (No. 164).[1][2] This structure consists of a central titanium (Ti) atomic layer octahedrally coordinated and sandwiched between two sulfur (S) layers. These S-Ti-S trilayers are held together by weak van der Waals forces.[1][3] The precise determination of its lattice parameters through DFT is crucial for accurate property prediction. The inclusion of van der Waals corrections in DFT calculations, particularly the vdW-optB86b functional, has been shown to yield more accurate structural parameters compared to conventional DFT approaches.[4]

Parameter DFT (GGA-PBE) Value Reference
Lattice Constant 'a'3.407 Å[5]
Lattice Constant 'c'5.697 Å[5]
Space GroupP-3m1 (No. 164)[1][2]

Electronic Properties

The electronic nature of TiS2 has been a subject of considerable discussion, with DFT studies variously describing it as a semimetal, a narrow-band-gap semiconductor, or a metal.[1][6][7] The choice of exchange-correlation functional within DFT significantly influences the calculated electronic bandgap. While calculations using the Generalized Gradient Approximation (GGA) often suggest a semimetallic character or a very small indirect bandgap[3][8], hybrid functionals like PBE0 and the modified Becke-Johnson (mBJ) potential predict an indirect bandgap, which aligns more closely with experimental observations.[1][2]

The electronic properties are also highly dependent on the material's dimensionality, with a transition from a semiconductor in its monolayer form to a semimetal in the bulk material.[2][6] The density of states (DOS) reveals a strong hybridization between the Ti 3d and S 3p orbitals near the Fermi level.[6][8] The valence band is primarily constituted by S orbitals, whereas the conduction band is a mix of contributions from both Ti and S.[9] Furthermore, intrinsic defects such as interstitial titanium atoms can induce n-type doping, thereby modifying the electronic structure.[9]

Functional Calculated Bandgap (Bulk) Reference
GGA-PBE0.178 eV[5]
mBJ-GGA~0.26 eV (indirect)[1]
HSE0.48 eV[9]
DFT-LDA (single layer)~1.0 eV[2]

Vibrational Properties

The vibrational properties of TiS2 have been successfully investigated using DFT to compute phonon dispersion relations, as well as infrared (IR) and Raman spectra.[2][10][11][12] These theoretical calculations of Raman shifts show good agreement with experimental measurements.[13] The dynamical stability of the TiS2 lattice has been confirmed through the analysis of its phonon density of states (PhDOS).[10]

Mechanical Properties

DFT calculations have been instrumental in understanding the mechanical behavior of TiS2, including its elastic properties under pressure.[14][15] Owing to its hexagonal crystal structure, TiS2 exhibits considerable anisotropy in its mechanical response.[14][15] For TiS2 nanotubes, key mechanical parameters such as Young's modulus, Poisson's ratio, and shear modulus have been determined as a function of their diameter and chirality.[16] Interestingly, simulations indicate that TiS2 nanotubes can only be stretched to about half the extent of their molybdenum disulfide (MoS2) counterparts.[16]

Optical Properties

The optical characteristics of TiS2 have been explored through DFT calculations of its dielectric function, refractive index, and optical reflectivity.[1][6] The imaginary part of the dielectric function, which is related to light absorption, displays prominent peaks at approximately 1.9 eV and 4.0 eV.[1] The calculated static refractive index is around 4.2.[1] Studies on dimensional effects show that light absorption is most pronounced in bilayer TiS2, followed by the monolayer and then the bulk material.[5]

Thermoelectric Properties

TiS2 is regarded as a promising n-type thermoelectric material.[13] Its thermoelectric properties, including the Seebeck coefficient and electrical conductivity, have been investigated using a combination of DFT and Boltzmann transport theory.[10][11][17] To accurately reproduce experimental Seebeck coefficient values, it has been found that employing the GGA+U method in DFT calculations is important.[6]

Experimental Protocols: DFT Calculation of TiS2 Properties

This section outlines a typical protocol for performing DFT calculations on TiS2 using a plane-wave basis set code like Quantum ESPRESSO or VASP.

1. Structural Optimization:

  • Objective: To find the equilibrium crystal structure and lattice parameters.

  • Methodology:

    • Define the initial crystal structure of TiS2 (Space Group P-3m1) with experimental or theoretical lattice parameters.

    • Select an appropriate exchange-correlation functional. For layered materials, a functional with van der Waals corrections (e.g., PBE-D3) is recommended for accurate interlayer spacing.

    • Choose a suitable pseudopotential for Ti and S atoms.

    • Set a kinetic energy cutoff for the plane-wave basis set and a k-point mesh for Brillouin zone integration. Convergence tests should be performed to determine optimal values.

    • Perform a variable-cell relaxation (vc-relax in Quantum ESPRESSO) to fully relax the lattice vectors and atomic positions until the forces on the atoms and the stress on the unit cell are below a defined threshold.

2. Electronic Structure Calculation:

  • Objective: To calculate the band structure and density of states (DOS).

  • Methodology:

    • Use the optimized crystal structure from the previous step.

    • Perform a self-consistent field (SCF) calculation to obtain the ground-state charge density.

    • For the band structure, define a high-symmetry path in the Brillouin zone (e.g., Γ-M-K-Γ-A). Perform a non-self-consistent calculation along this path.

    • For the DOS, perform a non-self-consistent calculation with a denser k-point mesh to achieve better resolution.

    • To obtain a more accurate bandgap, consider using hybrid functionals (e.g., PBE0, HSE) if computationally feasible.

3. Phonon Dispersion Calculation:

  • Objective: To calculate the phonon frequencies and dispersion relations to assess dynamical stability and vibrational properties.

  • Methodology:

    • Use the fully optimized crystal structure.

    • Employ Density Functional Perturbation Theory (DFPT).

    • Calculate the dynamical matrices on a grid of q-vectors in the Brillouin zone.

    • Fourier interpolate the dynamical matrices to obtain the phonon frequencies along a high-symmetry path. The absence of imaginary frequencies in the phonon dispersion indicates dynamical stability.

Mandatory Visualizations

DFT_Workflow_for_TiS2_Properties cluster_input Initial Input cluster_calculations DFT Calculations cluster_outputs Calculated Properties Initial_Structure Crystal Structure (P-3m1) Structural_Optimization 1. Structural Optimization Initial_Structure->Structural_Optimization XC_Functional Exchange-Correlation Functional (e.g., PBE-D3) XC_Functional->Structural_Optimization Pseudopotentials Pseudopotentials (Ti, S) Pseudopotentials->Structural_Optimization Cutoffs Energy Cutoff & k-points Cutoffs->Structural_Optimization SCF_Calculation 2. Self-Consistent Field (SCF) Structural_Optimization->SCF_Calculation Optimized Structure Phonon_Calculation 4. Phonon Calculations (DFPT) Structural_Optimization->Phonon_Calculation Lattice_Parameters Lattice Parameters Structural_Optimization->Lattice_Parameters Band_Structure 3a. Band Structure SCF_Calculation->Band_Structure Ground-state Charge Density DOS_Calculation 3b. Density of States (DOS) SCF_Calculation->DOS_Calculation Electronic_Properties Electronic Band Structure & DOS Band_Structure->Electronic_Properties Other_Properties Mechanical, Optical, Thermoelectric Band_Structure->Other_Properties Further Analysis DOS_Calculation->Electronic_Properties DOS_Calculation->Other_Properties Further Analysis Vibrational_Properties Phonon Dispersion & Frequencies Phonon_Calculation->Vibrational_Properties Phonon_Calculation->Other_Properties Further Analysis

Caption: Workflow for DFT calculations of TiS2 properties.

Signaling_Pathway_Placeholder cluster_factors Influencing Factors cluster_properties Material Properties Dimensionality Dimensionality (Bulk, Bilayer, Monolayer) Electronic Electronic Properties (Bandgap, DOS) Dimensionality->Electronic Optical Optical Properties (Absorption) Dimensionality->Optical Defects Intrinsic Defects (e.g., Tii) Defects->Electronic Functional Choice of DFT Functional Functional->Electronic Computational Prediction Electronic->Optical Mechanical Mechanical Properties (Elasticity) Electronic->Mechanical

Caption: Key factors influencing the properties of TiS2.

References

Application Notes and Protocols for the Preparation of Titanium Disulfide (TiS2) Slurry for Cathode Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2) is a promising cathode material for various next-generation battery systems, including lithium-ion, sodium-ion, and magnesium-ion batteries. Its layered crystal structure facilitates the intercalation and deintercalation of ions, making it an attractive candidate for high-energy-density storage applications. The proper preparation of a homogeneous and stable TiS2 slurry is a critical step in fabricating high-performance cathodes. This document provides a detailed protocol for the preparation of a TiS2-based slurry suitable for cathode coating, along with key quantitative parameters and quality control measures.

Data Presentation: Slurry Composition and Properties

The formulation of the TiS2 slurry is crucial for achieving optimal electrochemical performance. The following tables summarize typical compositions and key physical properties.

Table 1: Typical TiS2 Slurry Composition

ComponentMaterial ExampleTypical Weight Ratio (%)Function
Active Material This compound (TiS2)80 - 90Stores ions through intercalation
Conductive Additive Super P Carbon Black5 - 10Enhances electrical conductivity of the electrode
Binder Polyvinylidene fluoride (B91410) (PVDF)5 - 10Binds the active material and conductive additive to the current collector
Solvent N-Methyl-2-pyrrolidone (NMP)To achieve desired viscosityDissolves the binder and disperses solid components

Table 2: Key Slurry and Coating Parameters

ParameterTypical Value/RangeImportance
Solid Content 50 - 70%Affects slurry viscosity and the thickness of the final coating.[1][2] Higher solid content can increase energy density but also viscosity.[1]
Slurry Viscosity 2,000 - 10,000 mPa·s (at low shear rates)Critical for achieving a uniform and defect-free coating.[3] The slurry should exhibit shear-thinning behavior.[4]
Mixing Time 2 - 8 hoursEnsures homogeneous dispersion of all components.[5]
Coating Thickness 50 - 150 µm (wet)Determines the active material loading and final electrode capacity.
Drying Temperature 80 - 130 °C (in vacuum)Ensures complete removal of the NMP solvent.

Experimental Protocols

This section details the step-by-step methodology for preparing the TiS2 slurry and coating the cathode.

Materials and Equipment
  • This compound (TiS2) powder (battery grade)

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Planetary ball mill or magnetic stirrer

  • Doctor blade film applicator

  • Aluminum foil (current collector)

  • Vacuum oven

  • Analytical balance

  • Spatulas and weighing boats

  • Glass vials or beakers

  • Rheometer for viscosity measurement

Protocol for TiS2 Slurry Preparation
  • Binder Solution Preparation:

    • In a glass vial, dissolve the required amount of PVDF in NMP to create a binder solution (e.g., 5-10 wt%).

    • Stir the mixture using a magnetic stirrer at a gentle speed (e.g., 300-500 rpm) at room temperature until the PVDF is completely dissolved. This may take several hours. Gentle heating (e.g., 60-80°C) can be applied to expedite dissolution.

  • Dry Mixing of Powders:

    • In a separate container, accurately weigh the TiS2 powder and Super P carbon black according to the desired weight ratio.

    • Thoroughly mix the dry powders using a planetary ball mill for 15-30 minutes at a moderate speed to ensure a homogeneous mixture.

  • Slurry Formation:

    • Gradually add the dry-mixed TiS2 and carbon powder to the prepared PVDF binder solution while continuously stirring.

    • Continue mixing the slurry for 2-8 hours using a planetary mixer or a high-shear mixer to ensure all components are well-dispersed and a homogeneous slurry is formed. The mixing speed should be gradually increased.

  • Viscosity Measurement and Adjustment:

    • After mixing, measure the viscosity of the slurry using a rheometer. The target viscosity is typically in the range of 2,000-10,000 mPa·s.

    • If the viscosity is too high, a small amount of NMP can be added dropwise while mixing. If the viscosity is too low, it may indicate an excess of solvent or insufficient solid content.

Protocol for Cathode Coating
  • Substrate Preparation:

    • Cut a piece of aluminum foil to the desired dimensions.

    • Clean the surface of the aluminum foil with ethanol (B145695) to remove any grease or contaminants and let it dry completely.

  • Slurry Casting:

    • Place the cleaned aluminum foil on a flat, level surface.

    • Pour a small amount of the prepared TiS2 slurry onto one end of the aluminum foil.

    • Use a doctor blade with a set gap (e.g., 100-200 µm) to spread the slurry evenly across the surface of the foil with a steady and consistent motion.

  • Drying:

    • Carefully transfer the coated foil to a vacuum oven.

    • Dry the cathode at 80-130°C under vacuum for at least 12 hours to ensure the complete removal of the NMP solvent.

  • Calendering (Optional):

    • After drying, the cathode can be calendered (pressed) to increase its density and improve electrical contact.

Visualizations

Experimental Workflow for TiS2 Slurry Preparation

G cluster_0 Binder Solution Preparation cluster_1 Dry Powder Mixing cluster_2 Slurry Formation & Quality Control dissolve_pvdf Dissolve PVDF in NMP stir_solution Stir until completely dissolved dissolve_pvdf->stir_solution add_powders Gradually add mixed powders to binder solution stir_solution->add_powders weigh_solids Weigh TiS2 and Carbon Black mix_powders Mix powders in planetary mill weigh_solids->mix_powders mix_powders->add_powders mix_slurry Mix for 2-8 hours add_powders->mix_slurry measure_viscosity Measure Viscosity mix_slurry->measure_viscosity adjust_viscosity Adjust with NMP if necessary measure_viscosity->adjust_viscosity coating Ready for Coating adjust_viscosity->coating Proceed to Coating G TiS2 This compound (TiS2) Active Material Slurry Homogeneous TiS2 Slurry TiS2->Slurry Provides ion storage capacity CarbonBlack Carbon Black Conductive Additive CarbonBlack->Slurry Ensures electrical conductivity PVDF PVDF Binder PVDF->Slurry Binds components together and to current collector NMP NMP Solvent NMP->Slurry Forms a processable medium Cathode Coated Cathode Slurry->Cathode Coated and Dried

References

Probing the Electrochemical Heart of TiS₂ Electrodes: An Application Note on Operando X-ray Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing operando X-ray Absorption Spectroscopy (XAS) for the in-depth characterization of Titanium Disulfide (TiS₂) electrodes, a promising material for next-generation energy storage solutions. By monitoring the electronic and local atomic structure of TiS₂ in real-time during electrochemical processes, researchers can gain critical insights into reaction mechanisms, degradation pathways, and strategies for performance enhancement.

Introduction to Operando XAS of TiS₂ Electrodes

This compound (TiS₂) is a layered transition metal dichalcogenide that has garnered significant interest as an electrode material for batteries due to its high electrical conductivity, fast ion diffusion rates, and good cycling performance.[1] Understanding the intricate structural and chemical changes that occur within a TiS₂ electrode during charging and discharging is paramount for optimizing its performance and lifespan. Operando X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that allows for the in-situ investigation of these transformations under actual operating conditions.[2]

This application note details the experimental protocols for conducting operando XAS measurements on TiS₂ electrodes and presents a framework for data analysis and interpretation, focusing on both the Ti and S K-edges to unravel the complete electrochemical picture.

Key Structural and Electronic Insights from Operando XAS

Operando XAS studies on TiS₂ electrodes have revealed crucial details about the intercalation mechanisms of ions like Li⁺ and Na⁺. Key findings include:

  • Redox Activity of Both Cation and Anion: Contrary to early assumptions, both titanium and sulfur atoms are actively involved in the redox reactions during electrochemical cycling.[3][4]

  • Intermediate Phase Formation: During the sodiation of TiS₂, distinct intermediate phases such as Na₀.₅₅TiS₂ and NaTiS₂ have been identified, indicating a more complex multi-phase conversion process compared to lithiation.[3]

  • Local Structural Changes: Extended X-ray Absorption Fine Structure (EXAFS) analysis quantifies changes in the local atomic environment, such as variations in the Ti-Ti coordination number and interatomic distances, which can be correlated with cycling performance and capacity decay.[3][5]

The following table summarizes key quantitative data obtained from operando XAS studies on TiS₂ electrodes.

ParameterPristine TiS₂Intercalated State (e.g., NaTiS₂)TechniqueReference
Ti Oxidation State ~+4 (nominal)Reduced state (e.g., shift to lower energy)XANES[6]
S Oxidation State ~-2 (nominal)Oxidized/Reduced states depending on mechanismXANES[6]
Ti-S Bond Length (Å) ~2.43Elongated/distortedEXAFS[7]
Ti-Ti Coordination Number 6Decreased upon intercalationEXAFS[3]
Ti-Ti Interatomic Distance (Å) ~3.41Increased upon intercalationEXAFS[3]

Experimental Protocol for Operando XAS Measurements

This section outlines a typical protocol for conducting operando XAS experiments on TiS₂ electrodes at a synchrotron facility.

Electrode and Cell Preparation
  • Electrode Slurry Preparation: Mix TiS₂ powder, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto a current collector (e.g., aluminum or copper foil) and dry under vacuum to remove the solvent.

  • Cell Assembly: Assemble an electrochemical cell suitable for operando X-ray measurements (e.g., a modified coin cell or a pouch cell with X-ray transparent windows) inside an argon-filled glovebox to prevent air and moisture contamination.[6] The cell consists of the TiS₂ working electrode, a separator, a counter electrode (e.g., Li or Na metal), and an appropriate electrolyte.

Synchrotron Beamline Setup and Data Acquisition
  • Beamline Selection: Choose a synchrotron beamline with appropriate energy range and flux for Ti K-edge (4966 eV) and S K-edge (2472 eV) measurements.[8]

  • Monochromator: Utilize a double-crystal monochromator (e.g., Si(111)) to select the desired X-ray energy.[8]

  • Detection Mode: Collect XAS data in fluorescence mode using a suitable detector (e.g., a passivated implanted planar silicon (PIPS) detector) to enhance the signal from the dilute electrode material.[6]

  • Energy Scans:

    • XANES (X-ray Absorption Near Edge Structure): Perform scans over a range of approximately -50 eV to +100 eV relative to the absorption edge to probe the oxidation state and local coordination geometry.

    • EXAFS (Extended X-ray Absorption Fine Structure): Extend the scans up to several hundred eV above the edge to analyze the local atomic structure (bond distances, coordination numbers).

  • Operando Measurement Sequence:

    • Connect the assembled cell to a potentiostat for electrochemical cycling.

    • Synchronize the XAS data acquisition with the electrochemical cycling protocol.

    • Acquire XAS spectra continuously or at specific state-of-charge (SOC) points during the charge/discharge process. A typical data acquisition time is around 1 minute per spectrum, with spectra collected every 8-15 minutes while cycling at a slow rate (e.g., C/10 or C/12).[6][8]

Data Analysis and Interpretation

The analysis of operando XAS data involves several steps to extract meaningful chemical and structural information.

XANES Analysis
  • Data Pre-processing: Normalize the absorption spectra to the edge jump.

  • Edge Position Analysis: The shift in the absorption edge energy is directly related to the oxidation state of the absorbing atom. A shift to lower energy indicates a reduction, while a shift to higher energy indicates oxidation.[6]

  • Linear Combination Fitting (LCF): The experimental spectra can be fitted with a linear combination of reference spectra of known compounds to quantify the relative fractions of different species present in the electrode.

  • Multivariate Curve Resolution (MCR): Advanced statistical methods like MCR can be used to deconvolve the operando data into the spectra of individual components and their corresponding concentration profiles without prior knowledge of the reference spectra.[3]

EXAFS Analysis
  • Data Extraction: Isolate the EXAFS oscillations (χ(k)) from the raw absorption spectrum.

  • Fourier Transform: Perform a Fourier transform of the k-weighted EXAFS signal to obtain a radial distribution function (RDF), which provides information about the distances to neighboring atoms.

  • Data Fitting: Fit the EXAFS data using theoretical scattering paths calculated from a structural model to refine parameters such as bond distances, coordination numbers, and Debye-Waller factors (a measure of disorder).[6]

Visualizing the Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical steps involved in data analysis for operando XAS of TiS₂ electrodes.

Operando_XAS_Workflow Slurry Electrode Slurry Preparation Casting Electrode Casting Slurry->Casting Assembly Operando Cell Assembly Casting->Assembly Beamline Synchrotron Beamline Setup Assembly->Beamline Acquisition Operando XAS Data Acquisition Beamline->Acquisition Cycling Electrochemical Cycling Cycling->Acquisition RawData Raw Operando XAS Data Acquisition->RawData Processing Data Pre-processing (Normalization) RawData->Processing XANES XANES Analysis (LCF, MCR) Processing->XANES EXAFS EXAFS Analysis (Fitting) Processing->EXAFS Redox Redox Mechanism (Ti & S) XANES->Redox Kinetics Phase Transformation Kinetics XANES->Kinetics Structure Local Structural Evolution EXAFS->Structure

Caption: Experimental workflow for operando XAS of TiS₂ electrodes.

Caption: Data analysis pathway for operando XAS data.

Conclusion

Operando X-ray Absorption Spectroscopy is an indispensable tool for elucidating the complex electrochemical processes occurring within TiS₂ electrodes. By providing element-specific information on the electronic and local atomic structure in real-time, this technique enables a deeper understanding of reaction mechanisms, phase transformations, and degradation pathways. The protocols and data analysis frameworks presented in this application note serve as a comprehensive guide for researchers aiming to leverage the power of operando XAS to advance the development of high-performance TiS₂-based energy storage systems.

References

Application Notes and Protocols: TiS2 Nanosheets for Enhanced Zinc-Ion Capacitor Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing two-dimensional (2D) titanium disulfide (TiS2) nanosheets to enhance the capacity of zinc-ion capacitors (ZICs). The following sections detail the synthesis of TiS2 nanosheets, fabrication of zinc-ion capacitors, and the resulting electrochemical performance, offering a comprehensive guide for researchers in the field of energy storage.

Introduction

Aqueous zinc-ion capacitors (ZICs) are a promising energy storage technology due to the abundance, low cost, and high theoretical capacity of zinc.[1][2] However, they often face challenges such as rapid capacity decay and limited lifespan stemming from strong electrostatic interactions and sluggish ion diffusion.[1][2] The use of 2D this compound (TiS2) nanosheets as a cathode material has been shown to significantly enhance the energy density and overall performance of ZICs.[3][4] The 2D structure of TiS2 nanosheets provides improved electrical conductivity and greater accessibility for zinc ion intercalation compared to its bulk counterpart.[3][4]

Quantitative Data Presentation

The electrochemical performance of 2D-TiS2 nanosheet-based zinc-ion capacitors is significantly superior to that of bulk TiS2. The following tables summarize the key performance metrics.

Table 1: Comparison of Specific Capacitance for Bulk TiS2 and 2D-TiS2 Nanosheet Electrodes.

Electrode MaterialScan RateSpecific Capacitance (F/g)
Bulk TiS20.1 mV/s73.86[1]
2D-TiS2 Nanosheets0.1 mV/s214.3[1][3][4]

Table 2: Comparison of Initial Discharge Capacitance for Bulk TiS2 and 2D-TiS2 Nanosheet Electrodes.

Electrode MaterialCurrent DensityInitial Discharge Capacitance (F/g)
Bulk TiS20.1 A/g44.69[3][4]
2D-TiS2 Nanosheets0.1 A/g131.43[3][4]

Table 3: Specific Capacity of 2D-TiS2 Nanosheet Based Zinc-Ion Capacitors.

Current DensitySpecific Capacity (mAh/g)
0.1 A/g116.4[2][3][4]

Experimental Protocols

This section provides detailed protocols for the synthesis of TiS2 nanosheets and the fabrication of zinc-ion capacitors.

Synthesis of Bulk TiS2

Materials:

  • Titanium (Ti) powder (99.9%)

  • Sulfur (S) powder

  • Quartz tube

  • Vacuum sealing equipment

  • Tube furnace

Protocol:

  • Mix stoichiometric amounts of titanium and sulfur powders.[3][4]

  • Seal the mixed powders in a quartz tube under vacuum.[3][4]

  • Anneal the sealed tube at 650°C for 18 hours in a tube furnace.[3][4]

  • Allow the tube to cool down to room temperature.

  • The resulting black powder is bulk TiS2.

Exfoliation of 2D-TiS2 Nanosheets via Organolithium Chemistry

Materials:

  • Bulk TiS2 powder

  • n-butyllithium (n-BuLi) solution (1.6 M in hexanes)

  • Hexane

  • Ethanol

  • Deionized (DI) water

  • Sealed autoclave

  • Glove box

  • Centrifuge

Protocol:

  • Inside a glove box, mix 0.5 grams of bulk TiS2 powder with 10 ml of n-butyllithium solution in a sealed autoclave.[3][4]

  • Stir the mixture at 80°C for 48 hours.[3][4]

  • After cooling, wash the lithium-intercalated TiS2 powder by centrifugation at 11,000 rpm for 30 minutes. Perform this washing step three times sequentially with hexane, ethanol, and deionized water.[3][4]

  • The resulting suspension contains exfoliated 2D-TiS2 nanosheets.

Fabrication of Self-Standing 2D-TiS2 Nanosheet Electrodes (Cathode)

Protocol:

  • Punch the self-standing 2D-TiS2 films into 21 mm diameter electrodes.[3]

Fabrication of Bulk TiS2 Electrodes (Cathode)

Materials:

  • Bulk TiS2 powder (active material)

  • Carbon black (CB)

  • Polyvinylidene fluoride (B91410) (PVDF)

  • N-methyl-2-pyrrolidone (NMP)

  • Stainless-steel substrates

  • Doctor-blading equipment

  • Vacuum oven

Protocol:

  • Prepare a slurry by mixing 85 wt% bulk TiS2, 10 wt% carbon black, and 5 wt% PVDF in NMP to form a paste-like consistency.[3][4]

  • Deposit the slurry onto stainless-steel substrates using a doctor-blading method.[3][4]

  • Dry the electrodes in a vacuum oven at 80°C overnight to completely evaporate the NMP.[3][4]

Assembly of Zinc-Ion Capacitor (2032 Coin Cell)

Materials:

  • 2D-TiS2 or Bulk TiS2 electrode (cathode)

  • Zinc (Zn) foil (anode)

  • 2 M Zinc Sulfate (ZnSO4) electrolyte

  • Glass fiber separator

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

Protocol:

  • Use zinc foil as the anode.[3]

  • Use the fabricated 2D-TiS2 or bulk TiS2 electrode as the cathode.[3]

  • Soak the glass fiber separator in the 2 M ZnSO4 electrolyte.[3]

  • In a glove box, assemble the 2032 coin cell in the following order: negative casing, zinc foil anode, wetted glass fiber separator, TiS2 cathode, spacer, spring, and positive casing.

  • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_characterization Electrochemical Characterization Bulk_TiS2 Synthesis of Bulk TiS2 Exfoliation Exfoliation to 2D-TiS2 Nanosheets Bulk_TiS2->Exfoliation Organolithium Intercalation Bulk_Electrode Bulk TiS2 Electrode Fabrication Bulk_TiS2->Bulk_Electrode Nanosheet_Electrode 2D-TiS2 Nanosheet Electrode Fabrication Exfoliation->Nanosheet_Electrode Cell_Assembly Zinc-Ion Capacitor Assembly Bulk_Electrode->Cell_Assembly Nanosheet_Electrode->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS

Caption: Experimental workflow for the synthesis, fabrication, and characterization of TiS2-based zinc-ion capacitors.

Mechanism of Enhanced Performance

mechanism_of_enhancement cluster_bulk Bulk TiS2 cluster_2d 2D-TiS2 Nanosheets cluster_performance Capacitor Performance Bulk Limited Surface Area Sluggish Ion Diffusion Performance Enhanced Specific Capacity Higher Capacitance Improved Rate Capability Bulk->Performance Lower Performance Nanosheets Large Surface Area Improved Electrical Conductivity Accessible Intercalation Sites Nanosheets->Performance Significantly Higher Performance

Caption: Comparison of performance mechanisms between bulk TiS2 and 2D-TiS2 nanosheets in zinc-ion capacitors.

References

Application Notes and Protocols: Titanium Disulfide as an Active Material for Aqueous Calcium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2) has emerged as a promising cathode material for next-generation energy storage systems, including aqueous calcium-ion batteries (ACIBs).[1] Its layered crystal structure facilitates the intercalation and deintercalation of guest ions, a fundamental process for rechargeable battery operation. ACIBs are particularly attractive due to their potential for enhanced safety, lower cost, and environmental benignity compared to their non-aqueous counterparts.[1] This document provides detailed application notes and experimental protocols for the utilization of TiS2 as an active material in ACIBs, summarizing key performance data and outlining methodologies for synthesis, electrode fabrication, and electrochemical analysis.

Data Presentation

The electrochemical performance of this compound in aqueous calcium-ion batteries is significantly influenced by the electrolyte composition, particularly its concentration. High-concentration electrolytes have been shown to suppress the hydrogen evolution reaction, enabling the reversible intercalation of calcium ions.[1]

ElectrolyteConcentration (M)C-RateInitial Charge Capacity (mAh g⁻¹)Initial Discharge Capacity (mAh g⁻¹)Coulombic Efficiency (%)Cycling Stability
Ca(NO₃)₂7.00.1~20> Charge CapacityLow (initially)Charge capacity increases over cycles
Ca(NO₃)₂8.00.1~40> Charge CapacityApproaching 95-100% with cyclingGradual capacity fading
CaCl₂7.00.115> Charge Capacity-Rapid decrease in discharge capacity
CaCl₂8.00.149> Charge CapacityApproaching 95-100% with cyclingGradual capacity fading

Note: The initial discharge capacity is often observed to be larger than the charge capacity, which can be attributed to concurrent decomposition reactions of the electrolyte or the solid electrolyte interphase (SEI) formed during the first charge.[1] For rate capability, it has been noted that the discharge capacity decreases with increasing C-rate but nearly recovers to its initial value when the current density is returned to 0.1 C, indicating reversible Ca²⁺ intercalation with kinetically limited behavior at high rates.[2]

Experimental Protocols

Synthesis of this compound (TiS₂) Powder

A common and straightforward method for synthesizing crystalline TiS₂ powder is through a solid-state reaction of the elemental constituents.[2]

Materials:

  • Titanium powder (Ti, Alfa Aesar, 325 mesh, 99.5%)

  • Sulfur powder (S, Sigma-Aldrich, 99.5%–100.5%)

  • Quartz tube

  • Muffle furnace

  • Vacuum pump and sealing equipment

  • Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

  • Stoichiometric Mixing: Inside an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of titanium and sulfur powder.

  • Sealing: Transfer the mixture into a quartz tube. Evacuate the tube to a high vacuum and then seal it.

  • Heating Profile: Place the sealed quartz tube in a muffle furnace and apply the following heating program:

    • Ramp up to 450 °C at a rate of 0.3 °C/min.

    • Hold at 450 °C for 24 hours.

    • Ramp up to 640 °C over 24 hours.

    • Hold at 640 °C for 3 days.

  • Cooling and Collection: Allow the furnace to cool down to room temperature naturally. Carefully break the quartz tube in a well-ventilated area or inside a glovebox to collect the synthesized TiS₂ powder.

Preparation of TiS₂ Electrodes

The following protocol outlines the preparation of TiS₂ electrodes using a conventional slurry-casting technique.

Materials:

  • Synthesized TiS₂ powder (active material)

  • Carbon black (conductive agent, e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Aluminum foil (current collector)

  • Planetary mixer or magnetic stirrer

  • Doctor blade or film applicator

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix TiS₂ powder, carbon black, and PVDF in a weight ratio of 8:1:1.

    • Add NMP solvent to the mixture and stir using a planetary mixer or magnetic stirrer for several hours until a homogeneous slurry is formed.

  • Casting: Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.

  • Drying: Dry the coated foil in a vacuum oven at 80-120 °C for several hours to completely remove the NMP solvent.

  • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter from the coated foil.

  • Final Drying: Further dry the punched electrodes under vacuum to ensure all residual solvent is removed before transferring them into a glovebox for cell assembly.

Electrochemical Measurements

All electrochemical tests should be performed using a three-electrode cell setup to accurately evaluate the performance of the TiS₂ working electrode.

Materials:

  • Fabricated TiS₂ electrode (working electrode)

  • Activated carbon electrode (counter electrode)

  • Saturated calomel (B162337) electrode (SCE) or Ag/AgCl (reference electrode)

  • Aqueous electrolyte (e.g., 8.0 M Ca(NO₃)₂ or 8.0 M CaCl₂)

  • Custom-designed three-electrode electrochemical cell

  • Battery testing system (e.g., potentiostat/galvanostat)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox. The TiS₂ electrode serves as the working electrode, the activated carbon as the counter electrode, and the SCE or Ag/AgCl as the reference electrode. Fill the cell with the desired aqueous calcium-ion electrolyte.

  • Galvanostatic Charge-Discharge Cycling:

    • Perform charge-discharge tests at a constant current density (e.g., a 0.1 C-rate).

    • Set a potential window appropriate for the aqueous system, for example, between -1.0 V and 0.76 V (vs. SCE).[1]

    • Cycle the cell for a designated number of cycles to evaluate its cycling stability and coulombic efficiency.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 0.1 to 1.0 mV/s) within the determined potential window to investigate the electrochemical reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge/discharge to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

Calcium-Ion Intercalation Mechanism in TiS₂

G cluster_electrolyte Aqueous Electrolyte (High Concentration) cluster_electrode TiS₂ Electrode Ca_solvated Ca²⁺(H₂O)ₙ TiS2_surface TiS₂ Surface Ca_solvated->TiS2_surface Diffusion SEI Solid Electrolyte Interphase (SEI) Ca_solvated->SEI Desolvation Anion Anion⁻ (e.g., NO₃⁻, Cl⁻) TiS2_surface->SEI SEI Formation (Anion Reduction) TiS2_interlayer TiS₂ Interlayer Space Ca_intercalated CaₓTiS₂ TiS2_interlayer->Ca_intercalated Forms CaₓTiS₂ Ca_ion Ca²⁺ SEI->Ca_ion Ca²⁺ Transport Ca_ion->TiS2_interlayer Intercalation

Caption: Proposed mechanism of Ca²⁺ intercalation into TiS₂ in a concentrated aqueous electrolyte.

Experimental Workflow for Evaluating TiS₂ in ACIBs

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing Ti_S Ti + S Powders Mixing Stoichiometric Mixing Ti_S->Mixing Sealing Vacuum Sealing in Quartz Tube Mixing->Sealing Heating Furnace Heating (Solid-State Reaction) Sealing->Heating TiS2_powder TiS₂ Powder Heating->TiS2_powder Slurry Slurry Preparation (TiS₂, Carbon, PVDF, NMP) TiS2_powder->Slurry Casting Doctor Blade Casting on Al Foil Slurry->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching TiS2_electrode TiS₂ Electrode Punching->TiS2_electrode Assembly 3-Electrode Cell Assembly TiS2_electrode->Assembly Electrolyte Add Aqueous Ca²⁺ Electrolyte Assembly->Electrolyte Testing Electrochemical Testing Electrolyte->Testing Data Data Analysis Testing->Data

Caption: Experimental workflow for the synthesis, fabrication, and testing of TiS₂ electrodes for ACIBs.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Titanium Disulfide (TiS₂) Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium disulfide (TiS₂) cathodes in battery applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on preventing degradation and enhancing performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for TiS₂ electrodes in rechargeable batteries?

A1: The degradation of TiS₂ electrodes is a multifaceted issue influenced by the electrolyte system and cycling conditions. The primary mechanisms include:

  • Structural Degradation: During ion intercalation and deintercalation, the TiS₂ lattice undergoes repeated expansion and contraction. This mechanical stress can lead to structural deterioration, exfoliation of the layers, and the formation of sulfur vacancies, ultimately reducing the active material's integrity.[1] In sodium-ion batteries, TiS₂ can experience a large volume expansion of 17.7% along the c-axis, leading to significant mechanical strain and intragranular cracks.

  • Electrolyte Reactivity: TiS₂ is susceptible to chemical reactions with electrolyte components.

    • In non-aqueous batteries , the formation of a stable Solid Electrolyte Interphase (SEI) is critical. An unstable or resistive SEI can impede ion transport and lead to continuous electrolyte decomposition.[1] This can result in the formation of passivating species like Ti-O related compounds on the electrode surface, contributing to capacity fade.[2]

    • In aqueous systems , TiS₂ can react with water, particularly in dilute electrolytes, to form titanium dioxide (TiO₂) and hydrogen sulfide (B99878) (H₂S).[3] This leads to irreversible loss of active material and low coulombic efficiency.

  • Phase Transitions: The insertion of ions can induce phase transitions in the TiS₂ crystal structure. These changes can impact the material's stability and the kinetics of ion diffusion.[1] For instance, during sodiation, TiS₂ can undergo irreversible phase transformations.

Q2: How does reducing the particle size of TiS₂ improve its stability and rate capability?

A2: Reducing the particle size of TiS₂ to the nanoscale, for example, by creating nanosheets or nanodiscs, significantly enhances both stability and rate capability in several ways:[1][4]

  • Strain Accommodation: Nanostructured materials can better accommodate the strain from volume changes during ion intercalation and deintercalation, reducing the risk of pulverization and structural degradation.[1]

  • Shorter Ion Diffusion Paths: Smaller particles decrease the distance ions need to travel within the material, leading to faster charging and discharging capabilities.[1]

  • Increased Surface Area: A larger surface area provides more active sites for electrochemical reactions, which can improve capacity and rate performance.[1]

Q3: What role do electrolyte additives and surface coatings play in preventing TiS₂ degradation?

A3: Both electrolyte additives and surface coatings are crucial strategies for mitigating TiS₂ cathode degradation:

  • Electrolyte Additives: These compounds are added to the electrolyte in small quantities to help form a more stable and conductive SEI layer on the cathode surface. A robust SEI layer can prevent direct contact between the TiS₂ and the electrolyte, suppressing side reactions and reducing electrolyte decomposition.[1]

  • Surface Coatings: Applying a thin, stable, and ionically conductive coating (e.g., Al₂O₃, LiNbO₃) directly onto the TiS₂ particles serves as a physical barrier.[1] This barrier minimizes direct contact with the electrolyte, thereby preventing transition metal dissolution and unwanted surface reactions.

Q4: Why am I observing a large voltage hysteresis in my TiS₂ cell, and how can I reduce it?

A4: A large voltage hysteresis, the difference between the charge and discharge voltage plateaus, indicates energy loss during the cycle and is often associated with slow kinetics and/or irreversible structural changes. In TiS₂-based systems, this can be caused by phase transitions and sluggish ion diffusion. One effective strategy to reduce voltage hysteresis is to increase the covalency of the metal-ligand bonds within the cathode material. For example, substituting manganese (Mn) into a lithium-titanium-sulfide material has been shown to significantly reduce voltage hysteresis and improve rate capability.[5][6][7][8]

Q5: What is a typical starting composition for a TiS₂ cathode slurry?

A5: A common starting point for a TiS₂ cathode slurry is a weight ratio of 80:10:10 for the active material (TiS₂), conductive additive (e.g., carbon black), and binder (e.g., PVDF), respectively.[1][9][10] This ratio can be optimized depending on the specific properties of the materials and the desired electrode characteristics.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of TiS₂ cathodes.

Problem IDIssuePotential CausesSuggested Solutions
TC-01 Rapid Capacity Fading During Cycling 1. Structural Degradation: Repeated ion intercalation/deintercalation causes mechanical stress and degradation of the TiS₂ crystal structure.[1] 2. Electrolyte Decomposition: The electrolyte reacts with the cathode surface, forming a resistive SEI that impedes ion transport.[1] 3. Transition Metal Dissolution: Titanium dissolves into the electrolyte, leading to a loss of active material.[1]1. Nanostructuring: Reduce particle size to the nanoscale (e.g., through ball milling or hydrothermal synthesis) to better accommodate strain and shorten ion diffusion pathways.[1][9] 2. Surface Coatings: Apply a stable coating material (e.g., Al₂O₃) to the TiS₂ particles to minimize direct contact with the electrolyte.[1] 3. Electrolyte Optimization: Introduce electrolyte additives to form a more stable SEI layer or use higher concentration electrolytes in aqueous systems to suppress water decomposition.[1][3]
TC-02 Low Initial Specific Capacity 1. Poor Ionic/Electronic Conductivity: Inadequate contact between TiS₂ particles, conductive additives, and the current collector. 2. Inactive Material: A portion of the TiS₂ material may not be electrochemically accessible due to poor dispersion in the slurry. 3. High Interfacial Resistance: In solid-state batteries, a large resistance at the interface between the cathode and the solid electrolyte can limit performance.[1]1. Optimize Slurry Composition: Adjust the weight ratio of active material, conductive additive, and binder to ensure good electronic pathways. A typical starting ratio is 80:10:10.[1][9][10] 2. Improve Slurry Homogeneity: Ensure thorough mixing of the slurry components to achieve a uniform dispersion. 3. Enhance Interfacial Contact: For solid-state batteries, consider introducing a buffer layer (e.g., LiNbO₃) at the cathode-electrolyte interface and apply controlled pressure during cell assembly.[1]
TC-03 Low Coulombic Efficiency 1. Electrolyte Decomposition: Continuous side reactions between the electrolyte and the cathode consume charge carriers. 2. Shuttle Effect (in Li-S systems): Dissolution of polysulfide intermediates and their migration to the anode. 3. Water Decomposition (in aqueous systems): Side reactions with water in the electrolyte lead to irreversible capacity loss.[3]1. Stable SEI Formation: Use electrolyte additives or coatings to create a protective SEI layer. 2. Hybrid Cathode Design: In Li-S batteries, a TiS₂-sulfur hybrid cathode can help to adsorb polysulfides and improve cycling stability.[11][12] 3. Concentrated Electrolytes: In aqueous batteries, increasing the salt concentration can suppress water-related side reactions.[3]
TC-04 High Voltage Hysteresis 1. Sluggish Kinetics: Slow diffusion of ions within the TiS₂ structure. 2. Irreversible Phase Transitions: Structural changes during cycling that are not fully reversible.1. Material Doping: Introduce dopants (e.g., Mn) to modify the electronic structure and improve reaction kinetics.[5][6][7][8] 2. Nanostructuring: Reduce particle size to shorten diffusion lengths and potentially mitigate drastic phase transformations.[1]

Data Presentation

Table 1: Comparison of Performance Metrics for Modified TiS₂ Cathodes

Modification StrategyKey Performance ImprovementExample SystemCapacity RetentionCoulombic EfficiencyReference
Nanostructuring (Nanosheets) Enhanced rate capability and cycling stabilityTiS₂ nanosheets in Na-ion battery93% after 100 cycles~99% after 100 cycles[9][10]
Doping (Mn substitution) Reduced voltage hysteresis and improved rate capabilityLi₁.₁₃Ti₀.₅₇Mn₀.₃S₂ in Li-ion battery90% of C/10 capacity at 1CNot specified[6]
Electrolyte Optimization Improved capacity retention and coulombic efficiencyTiS₂ in 8.0 M aqueous CaCl₂ electrolyteModerate but stable over 50 cycles~95-100%[3]
Hybrid Cathode High sulfur loading and stable cyclingTiS₂-polysulfide hybrid in Li-S battery64% at C/5 rateNot specified[11]

Experimental Protocols

TiS₂ Slurry Preparation and Electrode Coating

Objective: To prepare a homogeneous slurry of TiS₂ for coating onto a current collector.

Materials:

  • TiS₂ powder (active material)

  • Carbon black (conductive additive, e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Procedure:

  • Drying: Dry the TiS₂ powder and carbon black under vacuum at 120°C for at least 12 hours to remove any moisture.

  • Dry Mixing: Weigh the active material, conductive additive, and binder in a typical ratio of 80:10:10. Thoroughly mix the TiS₂ and carbon black powders in a mortar and pestle or a planetary mixer until a homogeneous mixture is obtained.

  • Binder Solution Preparation: In a separate container, dissolve the PVDF binder in NMP to form a 5-10 wt% solution. Gentle heating (60-80°C) and stirring can aid in dissolution.[1]

  • Slurry Formation: Gradually add the dry-mixed powders to the PVDF/NMP solution while continuously stirring. Continue mixing until a homogeneous, viscous slurry is formed.

  • Coating: Cast the slurry onto the aluminum foil current collector using a doctor blade to achieve a uniform thickness.

  • Drying: Dry the coated foil in a vacuum oven at 80-120°C for several hours to completely remove the NMP solvent.

  • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell) using a precision disc cutter.[1]

Operando X-ray Diffraction (XRD) Analysis

Objective: To monitor the structural changes of the TiS₂ cathode during electrochemical cycling.

Equipment:

  • Operando XRD cell

  • Potentiostat/Galvanostat

  • X-ray diffractometer

Procedure:

  • Cell Assembly: Assemble the TiS₂ battery in the operando XRD cell, which has a window transparent to X-rays.

  • Mounting and Connection: Mount the cell on the diffractometer stage and connect it to the potentiostat.

  • Electrochemical Protocol: Set up the desired electrochemical cycling protocol (e.g., constant current charge/discharge at a specific C-rate) on the potentiostat.

  • XRD Setup: Configure the XRD data collection parameters, including the 2θ range, scan speed, and the time interval between scans.

  • Simultaneous Measurement: Start the electrochemical cycling and the XRD data acquisition simultaneously.

  • Data Correlation: Correlate the changes in the XRD patterns with the electrochemical data (voltage vs. capacity) to identify phase transitions and changes in the lattice parameters at different states of charge and discharge.

Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer

Objective: To analyze the chemical composition of the solid electrolyte interphase (SEI) layer formed on the TiS₂ cathode after cycling.

Procedure:

  • Cell Cycling: Cycle a TiS₂ cell for a predetermined number of cycles under specific conditions.

  • Cell Disassembly: Carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination and reaction of the electrode surface with air and moisture.

  • Sample Preparation: Gently rinse the harvested TiS₂ cathode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. Dry the electrode under vacuum.

  • Sample Transfer: Transfer the prepared electrode to the XPS chamber using an air-sensitive sample holder to avoid exposure to the ambient atmosphere.

  • XPS Analysis: Acquire XPS spectra from the surface of the electrode. High-resolution spectra for key elements (e.g., Ti 2p, S 2p, C 1s, O 1s, F 1s, and the relevant cation from the electrolyte salt) should be collected.

  • Depth Profiling (Optional): Use an ion gun (e.g., with low-energy Ar⁺ ions) to gently sputter away the surface layers and analyze the composition at different depths of the SEI.[13]

  • Data Analysis: Analyze the binding energies and peak shapes to identify the chemical species present in the SEI layer.

Visualizations

Degradation_Pathways cluster_cycling Electrochemical Cycling cluster_mechanisms Degradation Mechanisms Start Pristine TiS₂ Cathode Degradation Degradation Processes Start->Degradation Ion Intercalation/ Deintercalation Structural Structural Degradation (Volume Change, Exfoliation) Degradation->Structural Electrolyte Electrolyte Reactivity (SEI Formation, Decomposition) Degradation->Electrolyte Dissolution Transition Metal Dissolution Degradation->Dissolution End Capacity Fade & Performance Decline Structural->End Electrolyte->End Dissolution->End

Caption: Key degradation pathways for TiS₂ cathodes.

Experimental_Workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly & Testing cluster_analysis Post-Mortem Analysis Materials 1. Material Preparation (TiS₂, Carbon, Binder) Slurry 2. Slurry Mixing (80:10:10 ratio in NMP) Materials->Slurry Coating 3. Electrode Coating (Doctor Blade on Al foil) Slurry->Coating Drying 4. Drying & Punching Coating->Drying Assembly 5. Coin Cell Assembly (in Glovebox) Drying->Assembly Testing 6. Electrochemical Testing (Galvanostatic Cycling, CV, EIS) Assembly->Testing Analysis 7. Characterization (XRD, XPS, SEM) Testing->Analysis Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed: Rapid Capacity Fade Structural Structural Degradation? Start->Structural Electrolyte Electrolyte Instability? Start->Electrolyte Conductivity Poor Conductivity? Start->Conductivity Sol_Structural Nanostructuring Surface Coating Structural->Sol_Structural Sol_Electrolyte Optimize Electrolyte (Additives, Concentration) Electrolyte->Sol_Electrolyte Sol_Conductivity Optimize Slurry (Ratio, Mixing) Conductivity->Sol_Conductivity

References

Technical Support Center: Improving the Cycling Stability of TiS₂ Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Titanium Disulfide (TiS₂) electrodes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for TiS₂ electrodes?

A1: The degradation of TiS₂ electrodes is a complex issue influenced by the electrolyte system and cycling conditions. The primary mechanisms include:

  • Structural Degradation: The TiS₂ lattice undergoes repeated expansion and contraction during ion intercalation and deintercalation.[1] This mechanical stress can lead to the deterioration of the structure, exfoliation of layers, and the creation of sulfur vacancies, which compromises the active material's integrity.[1]

  • Electrolyte Reactivity: TiS₂ is susceptible to chemical reactions with electrolyte components.[1] In aqueous systems, it can react with water, while in non-aqueous batteries, the stability of the Solid Electrolyte Interphase (SEI) is crucial.[1][2] An unstable SEI can lead to continuous electrolyte decomposition and the formation of passivating species like Ti-O related compounds on the electrode surface, which impedes ion transport and results in capacity fade.[1][2]

  • Phase Transitions: Upon ion insertion, TiS₂ can undergo phase transitions. These changes in the crystal structure can negatively impact the material's stability and the kinetics of ion diffusion.[1]

  • Conversion Reaction Irreversibility: At deep discharge potentials, TiS₂ undergoes a conversion reaction. This reaction is often only partially reversible, and its reversibility can decrease over extended cycling due to the formation of Ti-O compounds, leading to rapid capacity fading.[2][3]

Q2: How does the choice of electrolyte affect the stability of TiS₂ electrodes?

A2: The electrolyte plays a critical role in the stability of TiS₂ electrodes.

  • In aqueous batteries , highly concentrated "water-in-salt" electrolytes can reduce water activity, suppressing parasitic reactions like hydrogen evolution.[1][4][5] The choice of salt anion (e.g., NO₃⁻ vs. Cl⁻) can also significantly impact the formation and properties of the SEI, thereby affecting cycling performance.[5][6]

  • In non-aqueous (e.g., Li-ion) batteries , ether-based electrolytes have shown improved performance.[7][8] The use of synergistic additives, such as 2-methylfuran (B129897) (2-MeF) and KOH, can enhance the stability of the lithium anode and the overall cell cycling efficiency by intercepting adverse catalytic processes.[7][8] The formation of a stable SEI is critical to prevent continuous electrolyte decomposition.[2]

Q3: Can TiS₂ be used to mitigate the polysulfide shuttle effect in Li-S batteries?

A3: Yes, TiS₂ is effective in mitigating the polysulfide shuttle effect, which is a major cause of capacity fade in lithium-sulfur (Li-S) batteries.[9][10][11] TiS₂ demonstrates a strong affinity for soluble lithium polysulfides, adsorbing them and limiting their diffusion to the lithium anode.[10][11] This helps to prevent the loss of active material from the cathode and improves the overall electrochemical utilization and stability.[11] Using TiS₂ as a separator modifier or as part of a hybrid cathode with sulfur can significantly enhance capacity retention and cycling life in Li-S batteries.[9][10]

Troubleshooting Guide

Problem 1: Rapid capacity fade and low coulombic efficiency.

  • Possible Cause 1: Irreversible Structural Changes.

    • Explanation: Deep discharge can lead to irreversible phase transitions or the formation of compounds like Ti₂S, causing poor cycling performance.[12] Repeated lattice expansion and contraction can also degrade the material.[1]

    • Troubleshooting Steps:

      • Optimize Potential Window: Avoid deep discharge. Controlling the potential range (e.g., to 0.9–2.8 V vs. Li⁺/Li) can prevent destructive phase changes and maintain a reversible layered structure, leading to significantly improved cycling life.[12]

      • Nanostructuring: Reduce the particle size of TiS₂ through methods like ball-milling.[13][14] Nanostructured materials can better accommodate strain from volume changes and shorten ion diffusion pathways.[13][14]

  • Possible Cause 2: Unstable Solid Electrolyte Interphase (SEI).

    • Explanation: In non-aqueous systems, a dynamic or unstable SEI can continuously consume the electrolyte and active ions, leading to capacity loss.[1][2] The formation of resistive Ti-O compounds on the surface can also increase impedance.[2][3]

    • Troubleshooting Steps:

      • Electrolyte Optimization: Use electrolyte additives known to promote stable SEI formation.[1] For example, 2-MeF and KOH have been shown to improve stability in ether-based electrolytes.[7][8]

      • Pre-cycling/Formation Cycles: Implement a few formation cycles at a slow rate at the beginning of testing. This can help establish a more stable and uniform SEI layer.[1]

      • Surface Coatings: Apply a stable coating, such as Al₂O₃, to the TiS₂ particles to minimize direct contact with the electrolyte and suppress side reactions.[14]

Problem 2: High voltage polarization or poor rate capability.

  • Possible Cause: High Interfacial Resistance or Slow Kinetics.

    • Explanation: This can be caused by a thick, resistive SEI layer, poor electronic conductivity within the electrode, or slow ion diffusion kinetics.[1] Structural degradation that blocks ion pathways can also contribute.[1]

    • Troubleshooting Steps:

      • Optimize Electrode Formulation: Ensure good electronic conductivity by optimizing the content of the carbon additive and binder in the slurry.[1]

      • Reduce Particle Size: Decreasing the particle size of TiS₂ to the nanoscale shortens the diffusion path for ions and increases the surface area for electrochemical reactions, significantly enhancing rate capability.[13][14]

      • Control Crystal Facets: The exposed crystal facets of TiS₂ can influence charge transfer kinetics. For example, in aqueous Zn-ion batteries, TiS₂ with exposed (011) facets showed faster kinetics and better stability compared to (001) facets.[15]

      • Use High Conductivity Electrolyte: Employ an electrolyte with high ionic conductivity to facilitate ion transport.[1]

Problem 3: Sudden cell failure or short circuit.

  • Possible Cause: Physical Issues in Cell Assembly.

    • Explanation: This is often not a material-specific issue but relates to the cell construction. Burrs on the edges of the cut electrodes can pierce the separator, or misalignment of components can cause a direct contact between the anode and cathode.[1]

    • Troubleshooting Steps:

      • Quality Control of Electrodes: Ensure electrodes are cut cleanly with no rough or sharp edges.[1]

      • Careful Cell Assembly: Pay close attention to the alignment of the anode, separator, and cathode to prevent any direct contact.[1]

      • Separator Integrity: Use a high-quality separator with appropriate thickness and mechanical strength.[1]

Performance Data Tables

Table 1: Performance Improvement Strategies for TiS₂ Electrodes

StrategySystemKey Performance MetricsCurrent Density/RateReference
Optimized Potential Window (0.9–2.8 V)Li-ion321 mAh g⁻¹ discharge capacity and ~100% Coulombic efficiency after 100 cycles.0.1 mA cm⁻¹[12]
Crystal Facet Control (Exposed (011) facets)Aqueous Zn-ion212.9 mAh g⁻¹ reversible capacity; 74% capacity retention after 1000 cycles.0.1 A g⁻¹[15]
Crystal Facet Control (Exposed (001) facets)Aqueous Zn-ion164.7 mAh g⁻¹ reversible capacity; 17% capacity retention after 1000 cycles.0.1 A g⁻¹[15]

Table 2: Performance of TiS₂ in Mitigating Polysulfide Shuttle in Li-S Batteries

StrategySystemKey Performance MetricsCurrent Density/RateReference
TiS₂ Modified Separator (Vacuum Filtration)Li-SInitial capacity of 771.6 mAh g⁻¹; Capacity retention of 645.6 mAh g⁻¹ after 500 cycles. Fading rate of ~0.033% per cycle.2.0 C[9]
TiS₂-Polysulfide Hybrid Cathode Li-SHigh areal capacity of 10 mAh cm⁻²; 64% capacity retention after 200 cycles with low electrolyte/sulfur ratio.C/5[11]

Experimental Protocols

Protocol 1: Standard TiS₂ Electrode Slurry Preparation and Coating

This protocol describes a typical method for preparing a TiS₂ electrode for use in a coin cell.

  • Dry Mixing:

    • Measure the active material (TiS₂), conductive additive (e.g., carbon black), and binder (e.g., PVDF) in a standard weight ratio, such as 80:10:10.

    • Thoroughly dry mix the TiS₂ and carbon black powders in a mortar and pestle or a planetary mixer until a homogeneous mixture is achieved.[1]

  • Binder Solution Preparation:

    • In a separate container, dissolve the PVDF binder in N-Methyl-2-pyrrolidone (NMP) to form a solution (e.g., 5 wt%).[14]

    • To create a 5 wt% solution, dissolve the required weight of PVDF in 19 times its weight of NMP. Gentle heating (60-80°C) and stirring can aid dissolution.[14]

  • Slurry Formation:

    • Gradually add the dry powder mixture of TiS₂ and carbon black to the PVDF/NMP solution while continuously stirring.[1]

    • Continue mixing until a slurry with a uniform consistency and appropriate viscosity for coating is achieved.[1]

  • Electrode Coating and Drying:

    • Use a doctor blade to coat the slurry onto a clean current collector (e.g., aluminum or copper foil).[1]

    • Dry the coated electrode in a vacuum oven at 80–120°C for a minimum of 12 hours to completely remove the NMP solvent.[1]

Protocol 2: Coin Cell Assembly and Electrochemical Testing

  • Cell Assembly (in an Argon-filled Glovebox):

    • Punch circular electrodes from the coated foil and a separator (e.g., Celgard).

    • Assemble a 2032-type coin cell in the following order: bottom case, spacer disk, counter electrode (e.g., lithium foil), separator, a few drops of electrolyte, the prepared TiS₂ working electrode, another spacer disk, and the top case.

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Rest Period: Allow the assembled cell to rest for at least one hour to ensure the electrode and separator are thoroughly wetted by the electrolyte.[14]

    • Galvanostatic Cycling: Cycle the cell at a constant current between a set potential window (e.g., 1.5 V to 3.0 V vs. Li/Li⁺).[14] Start with a few slow formation cycles.

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the potential window to identify the redox peaks and assess the electrochemical reactions.[14]

    • Electrochemical Impedance Spectroscopy (EIS): Measure EIS before and after cycling to analyze changes in cell impedance, which can provide insights into SEI formation and charge transfer resistance.

Visualizations

TroubleshootingWorkflow Start Observed Issue: Rapid Capacity Fade Cause1 Potential Cause: Structural Degradation Start->Cause1 Cause2 Potential Cause: Unstable SEI / Electrolyte Decomposition Start->Cause2 Cause3 Potential Cause: Poor Electrode Formulation Start->Cause3 Sol1a Solution: Optimize Potential Window (Avoid Deep Discharge) Cause1->Sol1a Sol1b Solution: Use Nanostructured TiS₂ Cause1->Sol1b Sol2a Solution: Use Electrolyte Additives Cause2->Sol2a Sol2b Solution: Apply Surface Coating Cause2->Sol2b Sol2c Solution: Implement Formation Cycles Cause2->Sol2c Sol3a Solution: Optimize Carbon/Binder Ratio Cause3->Sol3a

Caption: Troubleshooting workflow for rapid capacity fade in TiS₂ electrodes.

ExperimentalWorkflow cluster_testing Testing Methods Slurry 1. Slurry Preparation (TiS₂, Carbon, Binder) Coating 2. Electrode Coating & Drying Slurry->Coating Assembly 3. Coin Cell Assembly (Glovebox) Coating->Assembly Testing 4. Electrochemical Testing Assembly->Testing Analysis 5. Data Analysis & Characterization Testing->Analysis CV Cyclic Voltammetry Testing->CV GCD Galvanostatic Cycling Testing->GCD EIS Impedance Spectroscopy Testing->EIS

Caption: Standard experimental workflow for TiS₂ cathode evaluation.

References

Technical Support Center: Overcoming the Polysulfide Shuttle Effect with TiS2 Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with titanium disulfide (TiS2) as a host material to mitigate the polysulfide shuttle effect in lithium-sulfur (Li-S) batteries.

Frequently Asked Questions (FAQs)

Q1: What is the polysulfide shuttle effect and why is it detrimental to Li-S battery performance?

The polysulfide shuttle effect is a primary cause of rapid capacity fading and low coulombic efficiency in Li-S batteries.[1][2] During discharge, solid sulfur is reduced to soluble lithium polysulfides (LiPSs, Li2Sn, where n = 4-8), which can dissolve into the electrolyte.[1] These dissolved LiPSs can then migrate to the lithium anode and react with it, forming insoluble Li2S2/Li2S and consuming active material.[1][3] This process creates a "shuttle" where polysulfides migrate back and forth between the cathode and anode, leading to:

  • Irreversible loss of active sulfur material.

  • Corrosion and passivation of the lithium anode surface.

  • Increased internal resistance.

  • Low coulombic efficiency.

  • Rapid decay in battery capacity.[2][4]

Q2: How does a TiS2 host help mitigate the polysulfide shuttle effect?

This compound (TiS2) serves as an effective host material to suppress the polysulfide shuttle effect through a combination of physical confinement and chemical interaction.[5][6][7]

  • Strong Polysulfide Adsorption: TiS2 has a strong affinity for soluble lithium polysulfides, effectively trapping them within the cathode structure and preventing their dissolution and migration to the anode.[5][6][7]

  • Enhanced Electrical Conductivity: Sulfur and its discharge products (Li2S/Li2S2) are electrically insulating.[2][4] TiS2 is a good electrical conductor, which improves the overall conductivity of the cathode, enhances the reaction kinetics, and promotes the efficient utilization of sulfur.[5][6]

  • Electrocatalytic Activity: TiS2 can act as an electrocatalyst, accelerating the conversion of soluble long-chain polysulfides to insoluble short-chain polysulfides and finally to Li2S, further reducing the concentration of mobile polysulfide species.

Q3: What are the typical performance improvements observed when using a TiS2 host?

The use of TiS2 as a host material in Li-S batteries has been shown to lead to significant improvements in electrochemical performance, including:

  • Higher specific capacity and capacity retention: TiS2-based cathodes can achieve high initial discharge capacities and maintain a larger percentage of that capacity over extended cycling.[5][8]

  • Improved coulombic efficiency: By suppressing the shuttle effect, the coulombic efficiency can be maintained at a high level, often exceeding 99%.[5]

  • Enhanced rate capability: The improved conductivity and catalytic activity allow the battery to be charged and discharged at higher currents while retaining a reasonable capacity.[6][8]

  • Longer cycle life: The mitigation of polysulfide shuttling and protection of the lithium anode contribute to a significantly longer operational lifespan for the battery.[5][8]

Troubleshooting Guide

Issue 1: Rapid capacity drop in the initial cycles.

  • Possible Cause: Incomplete sulfur infiltration into the TiS2 host, leading to exposed sulfur that readily dissolves as polysulfides. Another potential cause is an unstable Solid Electrolyte Interphase (SEI) layer on the lithium anode due to polysulfide attack.

  • Troubleshooting Steps:

    • Optimize Sulfur Loading: Ensure a uniform and intimate mixture of sulfur and TiS2. A common method is melt-diffusion, where a physical mixture of sulfur and TiS2 is heated above the melting point of sulfur (e.g., 155°C) to allow the molten sulfur to infiltrate the pores of the TiS2 host.

    • Electrolyte Additives: Incorporate additives like LiNO3 into the electrolyte. LiNO3 is known to help form a stable SEI layer on the lithium anode, protecting it from polysulfide attack.[9]

    • Formation Cycles: Implement a few slow-rate formation cycles at the beginning of testing (e.g., C/20) to help establish a more stable SEI layer.

Issue 2: Low coulombic efficiency (<95%).

  • Possible Cause: The polysulfide shuttle effect is still occurring, indicating that the TiS2 host is not effectively trapping all the polysulfides. This could be due to insufficient TiS2 content or poor distribution within the cathode.

  • Troubleshooting Steps:

    • Adjust TiS2 to Sulfur Ratio: Increase the weight percentage of TiS2 in the cathode composite. A common starting point is a 20 wt% TiS2 in the S/TiS2 composite.[5]

    • Improve Electrode Homogeneity: Ensure that the TiS2, sulfur, and conductive carbon are well-dispersed in the electrode slurry. Utilize high-energy mixing or ball milling to create a homogeneous mixture before coating.

    • Separator Modification: Consider coating the separator with a layer that can block polysulfides, such as reduced graphene oxide (rGO) or other functional materials, as an additional barrier.[2]

Issue 3: High polarization (large voltage difference between charge and discharge plateaus).

  • Possible Cause: High internal resistance within the cell. This can stem from poor electrical contact within the cathode, a thick and resistive SEI layer, or slow reaction kinetics.

  • Troubleshooting Steps:

    • Optimize Electrode Formulation: Ensure good electronic conductivity within the electrode by optimizing the content of conductive additives (e.g., carbon black, carbon nanotubes) and binder in the slurry.

    • Enhance TiS2 Morphology: Utilize nanostructured TiS2 (e.g., nanosheets, flower-like structures) to increase the surface area for polysulfide interaction and improve electronic pathways.[10]

    • Electrolyte Selection: Use an electrolyte with high ionic conductivity and good compatibility with the electrode materials. The standard electrolyte for Li-S batteries is typically a solution of LiTFSI in a mixture of DOL and DME.

Quantitative Data Summary

Performance MetricTiS2-based CathodeControl (without TiS2)Reference
Initial Discharge Capacity 1085 mAh g⁻¹ (at 0.05C)Lower, not specified[5]
Capacity after 100 cycles ~750 mAh g⁻¹ (at C/3)Significantly lower[5]
Coulombic Efficiency >99%Lower, not specified[5]
Capacity Retention 62.3% after 1000 cycles (at 1C)Much lower[5]

Experimental Protocols

Synthesis of S/TiS2 Composite via Melt-Diffusion

This protocol describes the preparation of a sulfur-titanium disulfide composite material.

  • Mixing: Physically mix commercially available TiS2 powder and elemental sulfur in a desired weight ratio (e.g., 20:80 wt% TiS2:S).

  • Grinding: Thoroughly grind the mixture in a mortar and pestle to ensure homogeneity.

  • Heating: Transfer the mixture to a sealed container and heat it in a furnace at 155°C for 12 hours. This allows the molten sulfur to infiltrate the TiS2 host structure.

  • Cooling: Allow the container to cool down to room temperature naturally.

  • Collection: The resulting S/TiS2 composite is then collected for cathode preparation.

Cathode Slurry Preparation and Coating

This protocol details the steps to create the cathode for the Li-S cell.

  • Slurry Formulation: Prepare a slurry by mixing the S/TiS2 composite, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Mixing: Stir the mixture for several hours until a homogeneous slurry is formed.

  • Coating: Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.

  • Drying: Dry the coated foil in a vacuum oven at 60°C for 12 hours to remove the solvent.

  • Electrode Punching: Punch out circular electrodes of the desired size from the dried foil.

Coin Cell Assembly

This protocol outlines the assembly of a standard 2032-type coin cell.

  • Environment: Perform all assembly steps in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Components: The cell consists of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte.

  • Electrolyte: A common electrolyte is 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) with 1-2 wt% LiNO3 as an additive.

  • Assembly Stack: The components are stacked in the coin cell casing in the following order: negative casing, lithium anode, separator, cathode, and positive casing.

  • Electrolyte Addition: Add a few drops of the electrolyte onto the separator to ensure it is well-wetted.

  • Crimping: Crimp the coin cell to seal it.

Electrochemical Testing

This protocol describes the standard electrochemical tests performed on the assembled coin cells.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within a voltage window of 1.7 V to 2.8 V vs. Li/Li+. The C-rate is calculated based on the theoretical capacity of sulfur (1C = 1675 mA g⁻¹).

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to identify the redox peaks corresponding to the polysulfide conversion reactions.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the internal resistance and charge transfer kinetics of the cell.

Visualizations

Polysulfide_Shuttle_Effect cluster_cathode Cathode cluster_anode Anode S8 S₈ LiPS_long Soluble High-Order Polysulfides (Li₂Sₙ, n=4-8) S8->LiPS_long Discharge LiPS_short Insoluble Low-Order Polysulfides (Li₂S₂/Li₂S) LiPS_long->LiPS_short Further Discharge Li_metal Li Metal LiPS_long->Li_metal Shuttle Effect: Migration through Electrolyte Li2S_deposit Li₂S/Li₂S₂ Deposit Li_metal->Li2S_deposit Reaction

Caption: Mechanism of the polysulfide shuttle effect in a Li-S battery.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing mix Mix TiS₂ and Sulfur grind Grind Mixture mix->grind heat Melt-Diffusion (155°C) grind->heat composite S/TiS₂ Composite heat->composite slurry Prepare Slurry (S/TiS₂, Carbon, PVDF) composite->slurry coat Coat on Al Foil slurry->coat dry Vacuum Dry (60°C) coat->dry punch Punch Cathode Discs dry->punch assemble Assemble Coin Cell (in Glovebox) punch->assemble test Electrochemical Testing (Cycling, CV, EIS) assemble->test data Data Analysis test->data

Caption: Experimental workflow for preparing and testing Li-S cells with a TiS2 host.

Troubleshooting_Guide start Start: Observe Poor Electrochemical Performance issue1 Rapid Capacity Drop? start->issue1 issue2 Low Coulombic Efficiency? issue1->issue2 No sol1 Optimize Sulfur Loading Add LiNO₃ to Electrolyte Use Formation Cycles issue1->sol1 Yes issue3 High Polarization? issue2->issue3 No sol2 Increase TiS₂ Ratio Improve Slurry Homogeneity Modify Separator issue2->sol2 Yes sol3 Optimize Electrode Formulation Use Nanostructured TiS₂ Select High-Conductivity Electrolyte issue3->sol3 Yes end Performance Improved issue3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for common issues with TiS2 hosts in Li-S batteries.

References

reducing self-discharge in TiS2-based supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating self-discharge in Titanium Disulfide (TiS2)-based supercapacitors.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation that may lead to high self-discharge rates in TiS2-based supercapacitors.

Issue/Observation Potential Cause Troubleshooting Steps
Rapid voltage drop immediately after charging (within minutes) 1. Internal Short Circuit: Conductive pathways between electrodes.- Ensure the separator is properly placed and not compromised. - Use electrode materials with a uniform particle size to prevent penetration of the separator. - Verify the binder is evenly distributed and effectively isolating conductive particles.
2. Electrolyte Decomposition: Overcharging the device beyond the stable voltage window of the electrolyte.- For aqueous electrolytes, avoid charging beyond 1.23 V to prevent water decomposition.[1] - Determine the specific electrochemical window of your electrolyte through cyclic voltammetry (CV) and operate within those limits.
3. Charge Redistribution: Uneven distribution of ions within the porous electrode structure.- Allow the supercapacitor to "age" or rest for a few days after fabrication to ensure complete wetting of the electrode pores by the electrolyte.[1] - Increase the charging time at a lower current to allow for more uniform ion distribution.[1]
Gradual but significant voltage decay over several hours 1. Faradaic Reactions: Unwanted redox reactions occurring at the electrode-electrolyte interface.- For Aqueous Systems: TiS2 is prone to oxidation in aqueous electrolytes.[2] Consider surface passivation of the TiS2 electrode. A common method is treatment with dopamine (B1211576), which forms a stabilizing thin layer of titanium dioxide (TiO2).[2][3] - Use electrolyte additives to enhance stability. For instance, adding 0.1 M thiourea (B124793) to a 2 M Li2SO4 electrolyte has been shown to improve cyclic stability.[2]
2. Corrosion of Current Collector: The current collector (e.g., aluminum foil) may be reacting with the electrolyte.- Ensure the electrode material completely covers the current collector. - Consider using a more inert current collector material, though this may increase cost. - A protective oxide layer can form on aluminum foil after repeated charge-discharge cycles, which can help reduce corrosion.[1]
Inconsistent self-discharge measurements between similar devices 1. Variability in Electrode Preparation: Inconsistent slurry composition, coating thickness, or drying process.- Standardize the electrode fabrication protocol, ensuring consistent mass ratios of active material, conductive agent, and binder. - Use a doctor blade or similar method for uniform coating thickness. - Ensure complete drying of the electrode to remove any residual solvent.
2. Variability in Device Assembly: Differences in electrolyte volume, separator wetting, or cell pressure.- Use a consistent and precise amount of electrolyte for each cell. - Ensure the separator is fully saturated with the electrolyte before assembly. - Apply consistent pressure during cell assembly to ensure good contact between components.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of self-discharge in supercapacitors?

A1: The three main mechanisms are:

  • Ohmic Leakage: This is caused by resistive pathways between the positive and negative electrodes, leading to a gradual loss of charge.[4]

  • Parasitic Faradaic Reactions: These are unwanted redox reactions involving species in the electrolyte or on the electrode surface that consume the stored charge.[4]

  • Charge Redistribution: This occurs due to the slow movement of ions within the complex pore structure of the electrode material. Immediately after charging, the ion distribution may be uneven, and as it relaxes to a more uniform state, a voltage drop is observed.[1][4]

Q2: How does dopamine treatment help in reducing the self-discharge of TiS2 supercapacitors?

A2: Dopamine (DA) treatment helps passivate the surface of the TiS2 electrodes. In an aqueous environment, TiS2 is susceptible to oxidation, which can contribute to self-discharge. During the dopamine treatment, hydrogen peroxide (H2O2) is generated in-situ, leading to the formation of a thin, protective layer of titanium dioxide (TiO2) on the TiS2 surface.[2][3] This layer enhances the oxidation stability of the electrode, thereby reducing parasitic Faradaic reactions and improving the overall stability and performance of the supercapacitor.[2][3]

Q3: What is the role of thiourea as an electrolyte additive?

A3: Thiourea can be added to the electrolyte to further enhance the stability of TiS2-based supercapacitors. The amine groups in thiourea are thought to contribute to the stabilizing effect.[2] Studies have shown that adding 0.1 M thiourea to a 2 M Li2SO4 electrolyte can significantly improve the cyclic stability of dopamine-treated TiS2 electrodes.[2]

Q4: How do I measure the self-discharge of my TiS2 supercapacitor?

A4: A standard method for measuring self-discharge is as follows:

  • Charge the supercapacitor to its maximum rated voltage at a constant current.

  • Hold the voltage at the maximum value for a specific duration (e.g., 1-2 hours) to ensure the electrode is fully charged and to minimize the effects of charge redistribution.

  • Disconnect the charging source, leaving the supercapacitor in an open-circuit condition.

  • Monitor and record the open-circuit voltage over a prolonged period (e.g., 24-48 hours). The rate at which the voltage decays is indicative of the self-discharge rate.[5]

Q5: Can the separator choice impact self-discharge?

A5: Yes, the separator plays a crucial role in preventing short circuits and can influence ion transport. A separator with an uneven pore size distribution or one that is not fully wetted by the electrolyte can lead to inconsistent ion flow and contribute to higher self-discharge. Modifying separators with ionic polyelectrolytes has been explored as a strategy to suppress self-discharge by slowing down ion diffusion driven by concentration gradients during open-circuit conditions.

Quantitative Data on Performance Improvement

The following tables summarize the performance of TiS2-based supercapacitors with and without modifications aimed at reducing self-discharge and improving stability.

Table 1: Impact of Dopamine (DA) Treatment and Thiourea Additive on Capacitance Retention

Electrode/Electrolyte ConfigurationInitial Specific Capacitance (F g⁻¹)Capacitance after 5000 Cycles (F g⁻¹)Capacitance Retention (%)Reference
As-prepared 1T-TiS231.97.1522.4[2]
DA-treated 1T-TiS212.6~10.281.1[2]
DA-treated 1T-TiS2 with 0.1 M ThioureaNot specifiedNot specified93.3[2]

Table 2: Overall Performance of Modified TiS2 Supercapacitors

Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Volumetric Capacitance (F cm⁻³)Areal Capacitance (mF cm⁻²)Capacity Retention after 10,000 Cycles (%)
Dopamine-treated 1T-TiS22 M Li2SO4 with 0.1 M Thiourea128 (at 10 mV s⁻¹)122 (at 10 mV s⁻¹)244 (at 10 mV s⁻¹)96.1

Experimental Protocols

1. Dopamine Treatment of TiS2 Electrodes

  • Objective: To create a passivating TiO2 layer on the TiS2 electrode surface to enhance oxidation stability.

  • Materials:

    • Self-standing TiS2 film electrode

    • Dopamine hydrochloride (DA)

    • Tris buffer solution (pH ~8.5)

  • Procedure:

    • Prepare a dopamine solution by dissolving a specific amount of dopamine hydrochloride (e.g., 8 mg) in the Tris buffer solution.

    • Immerse the self-standing TiS2 film into the dopamine solution.

    • Allow the treatment to proceed for a specified duration (e.g., 24 hours) at room temperature.

    • After the treatment, remove the electrode and rinse it thoroughly with deionized water to remove any unreacted dopamine.

    • Dry the electrode in a vacuum oven at a mild temperature (e.g., 60 °C) before assembling it into a supercapacitor cell.

2. Self-Discharge Measurement

  • Objective: To quantify the rate of voltage decay of a fully charged supercapacitor under open-circuit conditions.

  • Equipment:

    • Potentiostat/galvanostat or a power supply with a digital multimeter

    • Assembled TiS2-based supercapacitor cell

  • Procedure:

    • Connect the supercapacitor cell to the potentiostat or power supply.

    • Charge the cell using a constant current (galvanostatic charging) to the desired upper voltage limit. The current density should be chosen based on the electrode mass and desired charging rate (e.g., 1 A g⁻¹).

    • Once the upper voltage limit is reached, hold the cell at this constant voltage (potentiostatic hold) for a period of 1 to 2 hours to ensure a uniform distribution of charge.

    • Disconnect the cell from the charging instrument to place it in an open-circuit state.

    • Immediately begin monitoring the voltage of the cell using a high-impedance voltmeter or the open-circuit potential measurement function of the potentiostat.

    • Record the voltage at regular intervals over an extended period (e.g., every 5 minutes for the first hour, then every hour for up to 48 hours).

    • Plot the voltage as a function of time to visualize the self-discharge curve. The self-discharge rate can be reported as the voltage drop over a specific time period.[5]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis & Electrode Preparation cluster_assembly Device Assembly cluster_testing Electrochemical Testing synthesis TiS2 Synthesis exfoliation Exfoliation to 2D TiS2 synthesis->exfoliation dopamine Dopamine Treatment (Optional) exfoliation->dopamine fabrication Electrode Fabrication exfoliation->fabrication dopamine->fabrication assembly Cell Assembly fabrication->assembly electrolyte Electrolyte Preparation (with/without Thiourea) electrolyte->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis self_discharge Self-Discharge Test assembly->self_discharge

Caption: Experimental workflow for TiS2 supercapacitor fabrication and testing.

self_discharge_mechanisms cluster_causes Primary Causes of Self-Discharge cluster_mitigation Mitigation Strategies for TiS2 leakage Ohmic Leakage separator Separator Modification leakage->separator Prevents internal short circuits faradaic Faradaic Reactions passivation Surface Passivation (Dopamine Treatment) faradaic->passivation Reduces unwanted redox reactions additives Electrolyte Additives (Thiourea) faradaic->additives Improves electrolyte stability redistribution Charge Redistribution charging Optimized Charging Protocol redistribution->charging Ensures uniform ion distribution

Caption: Key self-discharge mechanisms and corresponding mitigation strategies.

References

Technical Support Center: Optimizing the Synthesis of Stoichiometric TiS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of stoichiometric titanium disulfide (TiS₂).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your TiS₂ synthesis experiments.

Issue 1: The final product is non-stoichiometric (Titanium-rich).

  • Question: My characterization (e.g., XRD, EDX) indicates a Ti₁₊ₓS₂ composition. What are the likely causes and how can I fix this?

  • Answer: A titanium-rich product is a common issue that can significantly alter the material's electronic properties.[1][2] The primary causes include:

    • Sulfur Loss During Reaction: At elevated temperatures, especially in vacuum-sealed ampoules, sulfur has a relatively high vapor pressure. If the temperature is too high or the reaction vessel is not properly sealed, sulfur can be lost, leading to an excess of titanium.[3]

    • Incomplete Reaction: The reaction between titanium and sulfur may not have gone to completion, leaving unreacted titanium. This can be due to insufficient reaction time or temperature.

    • Oxygen Contamination: The presence of oxygen can lead to the formation of titanium oxides (TiO₂), which can interfere with the formation of stoichiometric TiS₂.[4]

    Solutions:

    • Optimize Reaction Temperature and Time: For solid-state reactions, ensure a slow heating ramp and a sufficiently long reaction time (can be several days) at a temperature range of 600-800°C to facilitate complete reaction.[5]

    • Use Excess Sulfur: A slight excess of sulfur in the initial mixture can compensate for potential sulfur loss.

    • Ensure Proper Sealing: When using quartz ampoules, ensure they are properly evacuated and sealed to prevent sulfur from escaping.

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon) or high vacuum to minimize oxygen contamination.[4]

Issue 2: The synthesized TiS₂ shows poor crystallinity.

  • Question: My XRD pattern shows broad peaks, indicating an amorphous or poorly crystalline product. How can I improve the crystallinity?

  • Answer: Poor crystallinity is often a result of low synthesis temperatures or insufficient reaction times.

    • Annealing: If you are using a low-temperature method like sol-gel or hydrothermal synthesis, a post-synthesis annealing step at a higher temperature (e.g., 600-800°C) under an inert atmosphere or H₂S flow is often necessary to induce crystallization.[5]

    • Increase Reaction Temperature/Time: For solid-state and CVD methods, increasing the reaction temperature or extending the reaction time can promote better crystal growth.[5]

    • Use a Transport Agent (CVT): For growing high-quality single crystals, Chemical Vapor Transport (CVT) using a transport agent like iodine is recommended. The transport agent facilitates the growth of larger, more ordered crystals.[1]

Issue 3: The TiS₂ product is contaminated with oxides.

  • Question: My product contains titanium oxides. How can I prevent this contamination?

  • Answer: TiS₂ is highly susceptible to oxidation, especially in the presence of air and moisture.[3][6]

    • High-Purity Precursors: Start with high-purity titanium and sulfur powders.

    • Inert Atmosphere: All handling of precursors and the reaction itself should be performed in an inert atmosphere, such as in a glovebox.

    • Properly Sealed Reaction Vessel: Ensure your reaction vessel (e.g., quartz ampoule) is well-sealed to prevent any air leaks.

    • Careful Handling Post-Synthesis: Handle the final product in an inert environment to prevent oxidation upon exposure to air.

Issue 4: Low yield of exfoliated TiS₂ nanosheets.

  • Question: I am trying to exfoliate bulk TiS₂ into nanosheets, but the yield is very low. What could be the problem?

  • Answer: Low exfoliation yield is often due to incomplete exfoliation or degradation of the nanosheets.

    • Incomplete Exfoliation: The van der Waals forces between the TiS₂ layers may not be fully overcome. Try increasing the sonication time or power.[6]

    • Oxidation of Nanosheets: Exfoliated nanosheets have a large surface area, making them even more prone to oxidation, which converts TiS₂ to TiO₂. Using a stabilizing solvent like NMP or deoxygenated water can help mitigate this.[6]

    • Inappropriate Centrifugation: The centrifugation speeds and times need to be optimized to separate the exfoliated nanosheets from the bulk material effectively.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing stoichiometric TiS₂?

A1: The most common methods include:

  • Solid-State Reaction (or Direct Vapor Transport): Direct reaction of titanium and sulfur powders in a sealed, evacuated quartz ampoule at high temperatures. This method is suitable for producing polycrystalline powders.[1][5]

  • Chemical Vapor Deposition (CVD): Reaction of precursor gases like titanium tetrachloride (TiCl₄) and hydrogen sulfide (B99878) (H₂S) on a heated substrate to form thin films.[5]

  • Atomic Layer Deposition (ALD): A technique for depositing highly uniform and precisely controlled thin films through sequential, self-limiting surface reactions.[5][7]

  • Hydrothermal/Solvothermal Synthesis: A solution-based method carried out in an autoclave at elevated temperature and pressure, often used for synthesizing nanoparticles.[5][8]

  • Sol-Gel Synthesis: A wet-chemical technique that involves the formation of a sol and gel, which is then typically heat-treated to form the final product.[5]

Q2: How can I characterize the stoichiometry of my TiS₂ sample?

A2: Several techniques can be used to assess the stoichiometry:

  • X-ray Diffraction (XRD): Can be used to determine the crystal structure and lattice parameters, which are sensitive to stoichiometry.

  • Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Provides elemental analysis to determine the atomic ratio of titanium to sulfur.

  • X-ray Photoelectron Spectroscopy (XPS): Can provide information on the chemical states and elemental composition of the material's surface.[7]

  • Raman Spectroscopy: The positions and intensities of Raman peaks can be sensitive to the stoichiometry and crystal quality of TiS₂.[2][7]

Q3: What is the importance of achieving stoichiometric TiS₂?

A3: Stoichiometric TiS₂ is a semimetal. Deviations from the ideal 1:2 Ti:S ratio, particularly an excess of titanium (Ti₁₊ₓS₂), introduce excess electrons into the conduction band, altering the electronic properties and making the material more metallic.[1] For applications that rely on the specific electronic structure of stoichiometric TiS₂, such as in certain battery cathodes, achieving high purity and stoichiometry is crucial for optimal performance.

Q4: Can I synthesize TiS₂ at low temperatures?

A4: Yes, several methods allow for lower-temperature synthesis. Hydrothermal and solvothermal methods are solution-based approaches that can yield TiS₂ nanoparticles at relatively low temperatures.[1] Atomic Layer Deposition (ALD) can also be performed at temperatures below 450°C.[7] However, materials synthesized at lower temperatures may be amorphous and require a subsequent annealing step to improve crystallinity.[5]

Data Presentation

Table 1: Comparison of TiS₂ Synthesis Methods

Synthesis MethodPurityCrystal QualityTypical YieldParticle/Film CharacteristicsElectrical Conductivity (S/m)
Solid-State Reaction High (>99%)High, crystallineHigh (>90%)Micrometer-sized powders~5 x 10³[5]
Chemical Vapor Deposition (CVD) HighHigh, crystalline thin filmsN/A (film deposition)Uniform thin films (nm to µm)Varies with parameters
Atomic Layer Deposition (ALD) HighAmorphous to crystalline filmsN/A (film deposition)Precisely controlled thin films (Å to nm)Up to 2.9 x 10⁵[5]
Hydrothermal Synthesis Moderate to HighCrystalline nanoparticlesModerate to HighNanoparticles (~23 nm crystallite size)[5]Variable
Sol-Gel Synthesis ModerateAmorphous to crystallineModeratePorous structures, nanoparticlesVariable, requires annealing

Experimental Protocols

Protocol 1: Solid-State Reaction (Direct Vapor Transport)

  • Precursor Preparation: In an inert atmosphere (glovebox), weigh stoichiometric amounts of high-purity titanium powder and sulfur powder.

  • Mixing: Thoroughly mix the powders.

  • Ampoule Sealing: Place the mixture into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Heating: Place the sealed ampoule in a tube furnace. Slowly heat the furnace to the reaction temperature (typically 600-800°C) and hold for several days to ensure a complete reaction.

  • Cooling: Slowly cool the furnace back to room temperature.

  • Product Collection: Carefully break the ampoule in an inert atmosphere to collect the crystalline TiS₂ powder.[5]

Protocol 2: Chemical Vapor Deposition (CVD) of TiS₂ Thin Films

  • Substrate Preparation: Place a suitable substrate in the reaction chamber.

  • Heating: Heat the chamber to the desired deposition temperature (e.g., 400-700°C).

  • Precursor Introduction: Introduce precursor gases, typically titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S), into the chamber along with an inert carrier gas like argon.

  • Deposition: The precursors react on the heated substrate surface, forming a thin film of TiS₂. The film thickness is controlled by the deposition time, precursor flow rates, and temperature.[5]

  • Cooling and Removal: After the desired thickness is achieved, stop the precursor flow, cool down the chamber under an inert gas flow, and remove the coated substrate.

Protocol 3: Hydrothermal Synthesis of TiS₂ Nanoparticles

  • Precursor Solution: Prepare a precursor solution by dissolving a titanium source (e.g., titanium tetraisopropoxide in ethanol) and a sulfur source (e.g., thiourea (B124793) in deionized water). The molar ratio of Ti:S is typically kept at 1:2.[8]

  • Autoclave Sealing: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave and seal it tightly.

  • Heating: Heat the autoclave to a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation or filtration.

  • Washing and Drying: Wash the collected powder several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dry it in a vacuum oven.

Visualizations

experimental_workflow_dvt start Start precursors Mix Ti and S (Stoichiometric Ratio) start->precursors seal Seal in Evacuated Quartz Ampoule precursors->seal heat Heat in Furnace (600-800°C, several days) seal->heat cool Slowly Cool to Room Temperature heat->cool collect Collect TiS₂ Powder in Inert Atmosphere cool->collect end End collect->end

Direct Vapor Transport (DVT) Workflow for TiS₂ Powder.

logical_relationship_troubleshooting start Problem: Non-Stoichiometric TiS₂ (Ti-Rich) cause1 Sulfur Loss (High Vapor Pressure) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Oxygen Contamination start->cause3 solution1 Optimize Temp/Time, Use Excess Sulfur, Ensure Proper Sealing cause1->solution1 solution2 Increase Reaction Time/Temperature cause2->solution2 solution3 Use Inert Atmosphere, High-Purity Precursors cause3->solution3

Troubleshooting Logic for Non-Stoichiometric TiS₂.

References

Technical Support Center: Mitigating Oxidation of Exfoliated TiS₂ Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exfoliated Titanium Disulfide (TiS₂) nanosheets. The primary focus is on preventing and mitigating oxidation, a common challenge that can significantly impact experimental outcomes.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of exfoliated TiS₂ nanosheets during and after experiments.

Issue 1: Rapid Color Change of TiS₂ Dispersion
  • Question: My freshly prepared dark brown/black TiS₂ nanosheet dispersion turned into a milky white or pale yellow suspension within a few hours or days. What is happening?

  • Answer: This color change is a clear indicator of significant oxidation.[1] Exfoliated TiS₂ nanosheets have a large surface area and are highly reactive, particularly with water and oxygen, leading to their conversion into titanium dioxide (TiO₂), which is a white material.[1] This process can be very rapid, sometimes occurring within hours in aqueous solutions.[2][3]

Issue 2: Poor Yield of Exfoliated Nanosheets
  • Question: My final yield of exfoliated TiS₂ nanosheets is consistently low. Could oxidation be the cause?

  • Answer: Yes, oxidation is a primary contributor to low yields of usable TiS₂ nanosheets.[1] The conversion of TiS₂ to TiO₂ reduces the amount of desired material in your dispersion. Other factors contributing to low yield can include incomplete exfoliation, re-aggregation of nanosheets, and suboptimal centrifugation parameters.[1]

Issue 3: Inconsistent Experimental Results
  • Question: I'm observing poor reproducibility in my experiments using TiS₂ nanosheets. Could nanosheet degradation be the culprit?

  • Answer: Absolutely. The oxidation of TiS₂ nanosheets changes their chemical composition, size, and electronic properties, which will lead to inconsistent results in applications such as battery anodes, supercapacitors, and drug delivery systems.[2][3]

Issue 4: Suspected Oxidation During Sonication
  • Question: I'm using probe sonication for liquid phase exfoliation and notice the dispersion heats up. Can this accelerate oxidation?

  • Answer: Yes, excessive heat generated during sonication can accelerate the rate of oxidation.[1] It is crucial to manage the temperature of the dispersion during this process. Using a cooling bath (e.g., ice-water bath) and pulsed sonication (e.g., 2 seconds on, 2 seconds off) can help dissipate heat and minimize oxidation.[1][4]

Frequently Asked Questions (FAQs)

General Handling and Storage
  • Q1: What are the best practices for storing exfoliated TiS₂ nanosheet dispersions to minimize oxidation?

    • A1: The choice of solvent is the most critical factor. For long-term stability, store TiS₂ nanosheets in an anhydrous, deoxygenated organic solvent such as N-Methyl-2-pyrrolidone (NMP) or cyclohexyl-pyrrolidone (CHP).[2][3][5] Dispersions in CHP, stored at 4°C in a sealed container, have been shown to remain up to 95% intact for 90 days.[2][3] It is also advisable to store the dispersions in an inert atmosphere (e.g., inside a glovebox or a desiccator purged with argon or nitrogen).

  • Q2: Can I use water or aqueous solutions to disperse TiS₂ nanosheets?

    • A2: While it is possible to exfoliate TiS₂ in aqueous surfactant solutions, it is not recommended for applications requiring stable, unoxidized nanosheets. Oxidation occurs almost completely within hours in aqueous environments.[2][3] If an aqueous dispersion is necessary for a specific application, it should be prepared fresh and used immediately.

  • Q3: Does the quality of the starting TiS₂ powder matter?

    • A3: Yes, the purity and crystallinity of the bulk TiS₂ powder are important for achieving high-quality, stable exfoliated nanosheets. While more stable than exfoliated nanosheets, the bulk powder can still oxidize over time if not stored properly.[1]

Mitigation Strategies
  • Q4: What are the most effective solvents for preventing oxidation?

    • A4: Cyclohexyl-pyrrolidone (CHP) has been demonstrated to be highly effective at suppressing oxidation, likely due to the formation of a protective solvent layer on the nanosheet surface.[2][3] N-Methyl-2-pyrrolidone (NMP) is also a good choice for creating stable TiS₂ inks.[5]

  • Q5: Are there any surface treatments to protect TiS₂ nanosheets from oxidation?

    • A5: Yes, surface passivation or functionalization can enhance stability. For instance, PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of the nanosheets, can improve their stability in biological environments.[4]

Characterization of Oxidation
  • Q6: How can I confirm if my TiS₂ nanosheets have oxidized?

    • A6: Several characterization techniques can be used:

      • UV-Vis Spectroscopy: A blue shift in the characteristic absorption peak around 294 nm to approximately 266 nm is indicative of TiO₂ formation.[6][7]

      • Raman Spectroscopy: The appearance of new peaks corresponding to the vibrational modes of TiO₂ confirms oxidation.[3]

      • Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED): TEM can reveal changes in morphology, while SAED patterns will show a transition from a crystalline to an amorphous or polycrystalline structure upon oxidation.[5][6][7]

Data Presentation

Table 1: Stability of TiS₂ Nanosheets in Different Solvents
SolventStorage ConditionsStability DurationRemaining Intact TiS₂Reference
Cyclohexyl-pyrrolidone (CHP)4°C, open atmosphere90 daysUp to 95%[2][3]
N-Methyl-2-pyrrolidone (NMP)Room Temperature500 daysStable, no oxide peaks[5]
Aqueous Surfactant Solution4°CWithin hours to daysAlmost complete oxidation[2][3]
Table 2: Recommended Centrifugation Parameters for Size Selection
Centrifugation Speed (rpm)Time (min)Resulting PelletResulting Supernatant
500 - 1,50030 - 60Bulk, unexfoliated material; very thick nanosheetsThinner, exfoliated nanosheets
3,000 - 7,00030 - 60Few-layer to multi-layer nanosheetsVery thin, small nanosheets; potential monolayers
> 10,00030 - 60Thinner few-layer and monolayer nanosheetsSmallest nanosheets
Note: Optimal speeds and times are highly dependent on the specific centrifuge, rotor, solvent viscosity, and desired nanosheet characteristics.[1]

Experimental Protocols

Protocol 1: Liquid Phase Exfoliation of TiS₂ in NMP

This protocol describes a common method for exfoliating TiS₂ powder into nanosheets using sonication in N-Methyl-2-pyrrolidone (NMP).

Materials:

  • TiS₂ powder (bulk)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Probe sonicator

  • Centrifuge

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Inside an inert atmosphere glovebox, add 20 mg of TiS₂ powder to a vial containing 20 mL of anhydrous NMP.

  • Seal the vial and transfer it to a cooling bath (ice-water).

  • Sonicate the mixture using a probe sonicator for 3 hours. Use a pulse mode (e.g., 2 seconds on, 2 seconds off) to prevent overheating.[4][8]

  • After sonication, centrifuge the dispersion at 3,500 rpm for 15 minutes to pellet the unexfoliated material.[8]

  • Carefully collect the supernatant, which contains the exfoliated TiS₂ nanosheets.

  • For further size selection, a differential centrifugation process as outlined in Table 2 can be employed.

Protocol 2: Lithium-Intercalation-Assisted Exfoliation of TiS₂

This method can achieve a high yield of exfoliated TiS₂ nanosheets.

Materials:

  • TiS₂ powder

  • n-butyllithium in hexane (B92381)

  • Anhydrous hexane

  • Deoxygenated water or NMP

  • Inert atmosphere glovebox

Procedure:

  • Mixing and Intercalation: Inside an inert atmosphere glovebox, mix TiS₂ powder with n-butyllithium in hexane (a typical molar ratio of Li:TiS₂ is 1:1). Stir the mixture at room temperature for 48-72 hours to allow for complete lithium intercalation.[1]

  • Washing: Quench the reaction by carefully adding excess anhydrous hexane. Centrifuge the mixture to pellet the intercalated TiS₂. Decant the supernatant and wash the pellet multiple times with anhydrous hexane to remove residual lithium and reaction byproducts.[1]

  • Exfoliation: Add the washed, intercalated powder to deoxygenated water or NMP. The expanded layers will readily separate with gentle sonication or shaking, forming a dispersion of TiS₂ nanosheets.[1]

  • Separation: Use differential centrifugation (as described in Table 2) to separate the exfoliated nanosheets from any remaining bulk material.

Visualizations

experimental_workflow cluster_lpe Liquid Phase Exfoliation cluster_li Lithium-Intercalation Exfoliation lpe_start Start: TiS₂ Powder & NMP lpe_sonicate Pulsed Sonication with Cooling lpe_start->lpe_sonicate lpe_centrifuge Centrifugation (e.g., 3500 rpm) lpe_sonicate->lpe_centrifuge lpe_supernatant Collect Supernatant (Exfoliated TiS₂) lpe_centrifuge->lpe_supernatant lpe_pellet Discard Pellet (Bulk TiS₂) lpe_centrifuge->lpe_pellet li_start Start: TiS₂ Powder & n-BuLi in Glovebox li_intercalate Stir for 48-72h li_start->li_intercalate li_wash Wash with Hexane li_intercalate->li_wash li_exfoliate Add Deoxygenated Solvent & Gently Sonicate li_wash->li_exfoliate li_centrifuge Differential Centrifugation li_exfoliate->li_centrifuge li_product Size-Selected TiS₂ Nanosheets li_centrifuge->li_product troubleshooting_oxidation start Observe Color Change (Dark to Light/White) cause Cause Oxidation of TiS₂ to TiO₂ start->cause factors Contributing Factors Presence of Water/Oxygen High Temperature (Sonication) High Surface Area of Nanosheets cause->factors solutions Mitigation Strategies Use Anhydrous Solvents (NMP, CHP) Work in Inert Atmosphere Control Temperature During Sonication Store at Low Temperature (4°C) factors->solutions

References

Technical Support Center: Enhancing the Electrical Conductivity of TiS₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Titanium Disulfide (TiS₂) thin films. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the electrical conductivity of TiS₂ films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the electrical conductivity of TiS₂ films?

A1: The electrical conductivity of TiS₂ films can be enhanced through several key methods:

  • Intercalation: This involves introducing guest species such as atoms, ions, or molecules into the van der Waals gaps between the TiS₂ layers. This process can increase the charge carrier concentration and modify the electronic band structure. Common intercalants include alkali metals (e.g., lithium), other metals (e.g., cobalt, copper), and organic molecules.[1]

  • Annealing: Post-deposition heat treatment is used to improve the crystallinity and reduce defects within the film. This often leads to enhanced electrical conductivity. The effectiveness of annealing is highly dependent on the temperature and atmosphere.

  • Controlling Stoichiometry: The electrical properties of TiS₂ are highly sensitive to its stoichiometry. Creating non-stoichiometric films, particularly with an excess of titanium (Ti-rich), can lead to "self-doping." In this state, interstitial titanium atoms act as electron donors, thereby increasing conductivity.[1]

  • Doping: This method involves intentionally introducing impurity atoms into the TiS₂ lattice during or after synthesis to alter its electronic properties.

Q2: Why is pristine TiS₂ often described as both a semiconductor and a semimetal?

A2: Stoichiometric TiS₂ is theoretically a semiconductor with a small indirect band gap. However, in practice, it frequently exhibits semimetallic behavior with notable intrinsic electrical conductivity. This discrepancy is largely attributed to the presence of intrinsic defects, particularly titanium interstitials, which act as self-dopants and increase the charge carrier concentration.[1]

Q3: How does intercalation enhance the electrical conductivity of TiS₂?

A3: Intercalation primarily enhances conductivity through a charge transfer mechanism. When an electropositive species is intercalated, it donates electrons to the host TiS₂ lattice. This increases the concentration of free charge carriers (electrons) in the conduction band of TiS₂, which in turn increases its electrical conductivity. The process also leads to an expansion of the interlayer spacing.

Q4: What is the impact of oxidation on TiS₂ thin films?

A4: TiS₂ thin films are susceptible to oxidation, especially when exposed to air and moisture. This can lead to the formation of titanium oxides (TiOₓ), which are typically less conductive than TiS₂. Oxidation can significantly degrade the desired electrical properties of the film and is a critical factor to control during synthesis and post-processing steps like annealing.[1][2]

Troubleshooting Guides

Intercalation Troubleshooting

Problem: Incomplete or non-uniform intercalation.

  • Possible Cause 1: Inadequate driving force.

    • Solution: For electrochemical intercalation, ensure the applied voltage is sufficient to overcome the energy barrier for ion insertion. For chemical intercalation (e.g., using n-butyllithium), the reaction time and temperature may need to be optimized.[1]

  • Possible Cause 2: Poor electrolyte/solvent penetration.

    • Solution: Ensure the entire surface of the TiS₂ film is in contact with the electrolyte or intercalant solution. Gentle agitation can aid in wetting the surface. The choice of solvent is also critical; it must effectively solvate the intercalating ions and penetrate the TiS₂ layers.[1]

  • Possible Cause 3: Surface contamination or oxidation of the TiS₂ film.

    • Solution: Ensure the TiS₂ film is clean and free of oxides before intercalation. A brief pre-treatment with a suitable cleaning agent or a mild reducing agent may be necessary. It is crucial to perform the intercalation in an inert atmosphere (e.g., a glovebox) to prevent re-oxidation.[1]

Problem: Degradation of the TiS₂ film during intercalation.

  • Possible Cause 1: Excessive lattice expansion.

    • Solution: High concentrations of intercalants can cause significant stress and strain, leading to delamination or cracking of the film. Start with lower intercalant concentrations or shorter reaction times to control the extent of intercalation.[1]

Annealing Troubleshooting

Problem: No significant improvement in conductivity after annealing.

  • Possible Cause 1: Annealing temperature is too low.

    • Solution: The temperature may not be sufficient to induce the desired changes in crystallinity or defect density. Incrementally increase the annealing temperature while monitoring the film's properties at each step.[1]

  • Possible Cause 2: Annealing time is too short.

    • Solution: The desired crystallographic or electronic changes may be kinetically limited. Increase the annealing duration.[1]

Problem: Decreased conductivity or film degradation after annealing.

  • Possible Cause 1: Oxidation of the TiS₂ film.

    • Solution: Annealing in an oxygen-containing atmosphere can lead to the formation of less conductive titanium oxides. Perform annealing under a high vacuum or in an inert atmosphere such as argon or nitrogen.[1]

  • Possible Cause 2: Sulfur loss at high temperatures.

    • Solution: At elevated temperatures, sulfur can desorb from the TiS₂ lattice, creating sulfur vacancies. While this can sometimes increase conductivity, excessive loss degrades the material. Annealing in a sulfur-rich atmosphere (e.g., in the presence of sulfur powder or H₂S gas) can help mitigate this issue.[1]

  • Possible Cause 3: Film roughening or agglomeration.

    • Solution: High temperatures can lead to increased surface roughness and grain growth, which can negatively impact conductivity. Optimize the annealing temperature and time to balance crystallinity improvement with morphological stability.[1]

Data Presentation

Table 1: Comparison of Electrical Conductivity Enhancement Methods for TiS₂ Thin Films

Enhancement MethodTypical Reagents/ParametersInitial Conductivity (S/cm)Final Conductivity (S/cm)Fold Increase (Approx.)Reference
Intercalation (Se) Introduction of Selenium1.056.88~6.5x[3]
Annealing (Thermal ALD) 100 °C-~500-[4]

Note: The electrical conductivity of TiS₂ films can vary significantly depending on the synthesis method, film thickness, and measurement conditions.

Experimental Protocols

Protocol 1: Electrochemical Intercalation of Lithium into TiS₂ Thin Films

Objective: To enhance the electrical conductivity of a TiS₂ thin film by intercalating lithium ions using an electrochemical setup.

Materials:

  • TiS₂ thin film on a conductive substrate (e.g., FTO glass)

  • Lithium foil (counter and reference electrode)

  • Electrolyte: 1 M LiClO₄ in propylene (B89431) carbonate (PC)

  • Electrochemical cell (e.g., a Swagelok-type cell)

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

Procedure:

  • Cell Assembly (inside a glovebox):

    • Place the TiS₂ thin film as the working electrode.

    • Use lithium foil as both the counter and reference electrodes.

    • Separate the electrodes with a separator soaked in the electrolyte.

    • Assemble the cell securely.

  • Electrochemical Intercalation:

    • Connect the cell to the potentiostat/galvanostat.

    • Apply a constant negative potential to the TiS₂ working electrode to drive lithium ions into the film. The potential should be chosen based on cyclic voltammetry results to be in the intercalation region.

    • Monitor the current until it reaches a steady state, indicating the completion of the intercalation process.

  • Characterization:

    • Disassemble the cell inside the glovebox.

    • Rinse the intercalated TiS₂ film with an appropriate solvent (e.g., anhydrous acetonitrile) to remove residual electrolyte.

    • Measure the electrical conductivity of the LixTiS₂ film using a four-point probe setup.

Protocol 2: Post-Deposition Annealing of TiS₂ Thin Films

Objective: To improve the crystallinity and electrical conductivity of a TiS₂ thin film through thermal annealing.

Materials:

  • As-deposited TiS₂ thin film on a suitable substrate

  • Tube furnace with temperature and atmosphere control

  • High-purity argon or nitrogen gas

  • Vacuum pump

Procedure:

  • Sample Placement:

    • Place the TiS₂ thin film sample in the center of the tube furnace.

  • Atmosphere Control:

    • Purge the furnace tube with high-purity argon or nitrogen for at least 30 minutes to remove oxygen and moisture. Alternatively, evacuate the tube to a high vacuum.

  • Annealing Process:

    • Ramp up the temperature to the desired annealing temperature (e.g., 300-500 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Hold the sample at the annealing temperature for a specific duration (e.g., 1-2 hours).

  • Cooling:

    • Cool the furnace down to room temperature naturally while maintaining the inert atmosphere or vacuum.

  • Characterization:

    • Remove the annealed sample from the furnace.

    • Measure the electrical conductivity using a four-point probe.

    • Characterize the crystallinity and morphology using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Visualizations

experimental_workflow Experimental Workflow for Enhancing TiS₂ Conductivity cluster_synthesis 1. Film Synthesis cluster_enhancement 2. Conductivity Enhancement cluster_characterization 3. Characterization synthesis Synthesize TiS₂ Thin Film (e.g., CVD, Sputtering) intercalation Intercalation (Li, Co, etc.) synthesis->intercalation annealing Annealing (Inert Atmosphere) synthesis->annealing doping Doping (e.g., with Co) synthesis->doping conductivity Electrical Conductivity (Four-Point Probe) intercalation->conductivity annealing->conductivity doping->conductivity structural Structural Analysis (XRD, SEM) conductivity->structural

Caption: A general workflow for enhancing and characterizing the electrical conductivity of TiS₂ films.

Caption: A decision-making workflow for troubleshooting low conductivity in annealed TiS₂ films.

References

Technical Support Center: Controlling the Thickness of Chemically Ex exfoliated TiS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the thickness of chemically exfoliated Titanium Disulfide (TiS₂) nanosheets.

Troubleshooting Guides

This section addresses common issues encountered during the chemical exfoliation of TiS₂ and provides actionable solutions to achieve desired nanosheet thickness.

Problem Potential Cause Recommended Solution
Low Yield of Exfoliated Nanosheets Incomplete Intercalation: Insufficient time or inappropriate concentration of the intercalating agent.Increase the intercalation time to 48-72 hours. Ensure a molar ratio of at least 1:1 for Li:TiS₂ when using agents like n-butyllithium or LiBH₄.[1]
Insufficient Sonication Energy: Sonication power is too low or the duration is too short to overcome van der Waals forces.Gradually increase sonication power and/or duration.[1] Use a probe sonicator for higher efficiency. Monitor for excessive heating, which can damage nanosheets.[1]
Nanosheet Re-aggregation: Use of an unsuitable solvent for redispersion.Redisperse the exfoliated TiS₂ in a solvent with a surface energy that matches TiS₂, such as N-Methyl-2-pyrrolidone (NMP) or cyclohexyl-pyrrolidone (CHP).[2]
Exfoliated Nanosheets are Too Thick Inadequate Sonication: Not enough energy is being applied to separate the layers effectively.Increase sonication time and/or power.[1] Employ pulsed sonication (e.g., 2 seconds on, 2 seconds off) to enhance exfoliation while minimizing overheating.[3]
Suboptimal Centrifugation: The centrifugation speed is too low to pellet thicker flakes, or the duration is too short.After the initial low-speed centrifugation to remove bulk material, increase the speed of subsequent centrifugation steps to selectively pellet thicker nanosheets, leaving thinner ones in the supernatant.[1]
Exfoliated Nanosheets are Too Thin or Damaged Excessive Sonication Energy: High sonication power or prolonged duration can lead to the breakdown of nanosheets.Reduce the sonication power or duration.[1] Utilize a cooling bath to prevent overheating and damage to the nanosheet structure.[1]
High Centrifugation Speed: Excessively high centrifugation speeds can pellet even the thinnest nanosheets, leading to their unintended removal.Decrease the centrifugation speed to keep monolayer and few-layer nanosheets in the supernatant.[1]
Dispersion Color Changes from Dark to Light/Whitish Oxidation of Nanosheets: TiS₂ is highly susceptible to oxidation, especially in the presence of water, which converts it to white TiO₂.[1]Perform the exfoliation and subsequent handling in an inert atmosphere (e.g., a glovebox).[1] Use deoxygenated solvents. For applications requiring aqueous solutions, consider a solvent exchange to a more stable solvent like NMP or CHP after exfoliation.[2]

Frequently Asked Questions (FAQs)

1. How can I reliably measure the thickness of my exfoliated TiS₂ nanosheets?

The most common and reliable methods for determining the thickness of TiS₂ nanosheets are Atomic Force Microscopy (AFM) and Raman Spectroscopy.

  • Atomic Force Microscopy (AFM): Provides a direct measurement of the nanosheet height. A consistent height profile of around 2 nm is typically ascribed to a monolayer of TiS₂.[4]

  • Raman Spectroscopy: This is a non-destructive technique that can determine the number of layers. The position and intensity of specific Raman modes, namely the in-plane Eg mode and the out-of-plane A1g mode, are sensitive to the number of layers.[4][5] A characteristic peak frequency shift of the Eg mode and changes in the intensity ratio of the A1g mode to a shoulder peak around 372 cm⁻¹ can be correlated to the number of layers, typically for 1 to 5 layers.[4][5]

2. What is the role of the intercalating agent in controlling thickness?

Intercalating agents, such as n-butyllithium and lithium borohydride (B1222165) (LiBH₄), insert themselves between the layers of the bulk TiS₂ crystal. This pre-weakens the van der Waals forces holding the layers together, making the subsequent exfoliation process, often with gentle sonication, much more effective at producing thinner nanosheets.[1]

3. Is sonication always necessary for exfoliation?

While not strictly required after chemical intercalation, gentle sonication significantly aids in the separation of the layers into a dispersion of nanosheets.[1] Direct sonication in a suitable solvent without prior intercalation is another method, but it may require more energy and often results in smaller flake sizes.[1]

4. How does centrifugation speed affect the thickness of the final product?

Differential centrifugation is a critical step for size and thickness selection. A cascade of centrifugation steps at progressively higher speeds allows for the separation of nanosheets of different thicknesses.

  • Low-speed centrifugation (e.g., 500-1,500 rpm): This initial step is used to pellet unexfoliated bulk material and very thick nanosheets.[1]

  • Higher-speed centrifugation (e.g., 3,000-7,000 rpm): The supernatant from the low-speed step is then centrifuged at a higher speed to pellet few-layer to multi-layer nanosheets.[1]

  • Very high-speed centrifugation (>10,000 rpm): This can be used to pellet very thin, small nanosheets and potentially monolayers from the supernatant of the previous step.[1]

It is important to note that the optimal speeds and times are highly dependent on the specific centrifuge, rotor, and solvent viscosity.[1]

5. My starting TiS₂ powder is old. Can this affect the exfoliation?

Yes, the quality of the starting bulk TiS₂ powder is crucial. While more stable than exfoliated nanosheets, bulk TiS₂ can still oxidize over time, especially if not stored properly. Using a high-purity, crystalline TiS₂ powder is essential for achieving good exfoliation results.[1]

Data Presentation

Table 1: General Parameters for Liquid Phase Exfoliation of TiS₂
ParameterValueMethodReference
Exfoliation YieldUp to 93%Electrochemical lithium intercalation[6]
Nanosheet Thickness~3.86 nmLiquid Phase Exfoliation[6]
Lateral SizeMicrometer-sizedLithium-based exfoliation[6]
Surface Area52.43 m²/gLiquid Phase Exfoliation in NMP[3]
Band Gap2.28 eVLiquid Phase Exfoliation in NMP[3]
Concentration of Nanosheet InksUp to 1 mg/mLLithium-based exfoliation with solvent exchange[4]
Table 2: Recommended Centrifugation Speeds for Thickness Selection
Centrifugation Speed (rpm)Duration (min)Resulting PelletResulting Supernatant
500 - 1,50030 - 60Bulk, unexfoliated material; very thick nanosheetsThinner, exfoliated nanosheets
3,000 - 7,00030 - 60Few-layer to multi-layer nanosheetsVery thin, small nanosheets; potential monolayers
> 10,00030 - 60Thinner few-layer and monolayer nanosheetsSmallest nanosheets, potentially some quantum dots

Note: Optimal speeds and times are highly dependent on the specific centrifuge, rotor, solvent viscosity, and desired nanosheet characteristics.[1]

Experimental Protocols

Protocol 1: Lithium-Intercalation-Assisted Exfoliation of TiS₂

This protocol describes a common method for achieving high-yield exfoliation of TiS₂.

Materials:

  • TiS₂ powder (bulk)

  • Intercalating agent: n-butyllithium (in hexane) or LiBH₄

  • Anhydrous hexane (B92381) (for n-butyllithium)

  • Deoxygenated deionized water or N-Methyl-2-pyrrolidone (NMP)

  • Probe sonicator

  • Centrifuge

  • Inert atmosphere glovebox

Procedure:

  • Mixing: In an inert atmosphere (e.g., a glovebox), mix TiS₂ powder with the intercalating agent. For n-butyllithium, use a suitable solvent like hexane. A typical molar ratio of Li:TiS₂ is 1:1 or higher.[1]

  • Intercalation: Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for complete lithium intercalation.[1]

  • Washing: Carefully quench the reaction and wash the intercalated TiS₂ powder multiple times with the solvent (e.g., hexane) to remove any excess lithium agent. This is typically done by centrifugation, decanting the supernatant, and re-dispersing the pellet.[1]

  • Exfoliation: Add the washed, intercalated powder to deoxygenated water or NMP. The addition of the solvent, often with gentle sonication, causes the layers to separate into a dispersion of nanosheets.[1]

  • Separation: Use differential centrifugation (as described in Table 2) to separate the exfoliated nanosheets from any remaining bulk material.[1]

  • Solvent Exchange (if exfoliated in water): If exfoliation was performed in water, it is recommended to perform a solvent exchange to a more stable solvent like NMP or CHP to prevent oxidation.[2]

Protocol 2: Liquid Phase Exfoliation of TiS₂ Nanosheets in NMP

This protocol describes a common method for exfoliating TiS₂ powder into nanosheets using sonication in NMP.[6]

Materials:

  • TiS₂ powder (bulk)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Probe sonicator

  • Centrifuge

  • Vials

Procedure:

  • Add 20 mg of TiS₂ powder to a vial containing a suitable volume of NMP.[6]

  • Sonicate the mixture using a probe sonicator for approximately 3 hours. Use a pulse mode (e.g., 2 seconds on, 2 seconds off) to prevent overheating of the dispersion.[3]

  • After sonication, centrifuge the dispersion at approximately 3500 rpm for 15 minutes to separate the exfoliated nanosheets from the remaining bulk material.[3]

  • Carefully collect the supernatant, which contains the exfoliated TiS₂ nanosheets.[6]

Visualizations

Exfoliation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output start Bulk TiS₂ Powder mix Mix in Inert Atmosphere start->mix intercalant Intercalant (e.g., n-BuLi) intercalant->mix intercalation Intercalation (24-72h) mix->intercalation washing Washing intercalation->washing exfoliation Exfoliation (Sonication) washing->exfoliation centrifugation Differential Centrifugation exfoliation->centrifugation thick_flakes Thick Nanosheets (Pellet) centrifugation->thick_flakes Pellet thin_flakes Thin Nanosheets (Supernatant) centrifugation->thin_flakes Supernatant

Caption: Workflow for Lithium-Assisted Chemical Exfoliation of TiS₂.

Troubleshooting_Flowchart start Low Yield of Thin Flakes q1 Is the dispersion color light/whitish? start->q1 a1_yes High probability of oxidation. q1->a1_yes Yes q2 Are the collected flakes mostly thick? q1->q2 No sol1 Solution: Use deoxygenated solvents, inert atmosphere, or solvent exchange. a1_yes->sol1 end Improved Yield of Thin Flakes sol1->end a2_yes Incomplete exfoliation or poor separation. q2->a2_yes Yes q2->end No (Other issues) sol2 Solution: Increase sonication energy/time or optimize centrifugation speeds. a2_yes->sol2 sol2->end

Caption: Troubleshooting Flowchart for Low Yield of Thin TiS₂ Nanosheets.

References

Technical Support Center: Large-Scale Synthesis of TiS₂ Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Titanium Disulfide (TiS₂) nanosheets.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Exfoliated TiS₂ Nanosheets

Q1: My final yield of exfoliated TiS₂ is extremely low. What are the primary causes?

A: Low yield is a common challenge in TiS₂ exfoliation and can be attributed to several factors:

  • Oxidation of Nanosheets: TiS₂ is highly susceptible to oxidation, particularly in the presence of water.[1] The large surface area of exfoliated nanosheets accelerates this degradation, converting the desired TiS₂ into titanium oxide (TiO₂), which is often the most significant contributor to low yields of usable material.[1][2]

  • Incomplete Exfoliation: The van der Waals forces holding the TiS₂ layers together may not be sufficiently overcome, leaving a large portion of the bulk material unexfoliated.[1] This can result from insufficient sonication energy or incomplete chemical intercalation.[1]

  • Nanosheet Re-aggregation: Exfoliated nanosheets have a tendency to re-stack, especially in unsuitable solvents, which reduces the final count of individual, few-layer flakes in the dispersion.[1]

  • Suboptimal Centrifugation: The centrifugation steps used to separate exfoliated nanosheets from bulk material are critical. Incorrect speeds or durations can lead to the premature pelleting of well-exfoliated, thin nanosheets or the retention of thick, poorly exfoliated flakes in the supernatant.[1]

Q2: I observe a color change in my dispersion from dark brown/purple to a lighter or even whitish suspension over time. What is happening?

A: This color change is a strong indicator of nanosheet oxidation.[1] Freshly exfoliated TiS₂ dispersions are typically dark. As oxidation progresses, TiS₂ is converted to TiO₂, a white material, thus lightening the suspension's color. This process can be rapid, occurring within hours in aqueous solutions.[1]

Q3: How can I prevent the oxidation of my TiS₂ nanosheets?

A: Preventing oxidation is crucial for achieving a high yield of stable TiS₂ nanosheets. The choice of solvent is the most critical factor. While aqueous solutions can be used, they often lead to rapid oxidation.[2][3]

  • Solvent Choice: Using solvents like cyclohexyl-pyrrolidone (CHP) or N-methyl-2-pyrrolidone (NMP) can almost completely suppress oxidation.[2][4] TiS₂ nanosheets dispersed in CHP and stored at 4°C in an open atmosphere have been shown to remain up to 95% intact for 90 days.[2]

  • Solvent Exchange: If an aqueous exfoliation is necessary, a subsequent solvent exchange to a more stable solvent like NMP can prevent further oxidation and yield stable inks.[3]

  • Deoxygenated Water: If water must be used, it should be deoxygenated by bubbling with an inert gas like argon prior to use to minimize dissolved oxygen.[1]

Issue 2: Poor Quality and Inconsistent Nanosheet Thickness

Q4: My exfoliated nanosheets are very thick, and I am not getting monolayers. How can I improve this?

A: Achieving a high population of monolayer or few-layer nanosheets requires careful optimization of the exfoliation and separation processes.

  • Sonication Parameters:

    • Time: There is an optimal sonication time that maximizes the yield of thin nanosheets. Prolonged sonication can lead to the breakdown and re-aggregation of nanosheets.[1]

    • Power: Higher power can increase the exfoliation rate, but excessive power can damage the nanosheets and generate heat, accelerating oxidation. A moderate power setting for a longer duration is often more effective.[1]

    • Pulsed Sonication: Using a pulsed mode can help control the temperature of the dispersion.[1]

    • Cooling: Always use a cooling bath (e.g., ice-water) during sonication.[1]

  • Chemical Intercalation: For liquid exfoliation, pre-intercalation with agents like lithium can significantly increase the yield of monolayers by expanding the layers before exfoliation.[5][6]

  • Differential Centrifugation: A cascade centrifugation process is essential for size and thickness selection.

    • Low-Speed Centrifugation (e.g., 500-1500 rpm): This initial step pellets unexfoliated bulk material and very thick nanosheets. The supernatant containing thinner flakes is collected.[1]

    • High-Speed Centrifugation (e.g., 3,000-12,000 rpm): The supernatant from the first step is then subjected to higher speeds to pellet the desired few-layer nanosheets.[1][7] The exact speeds and times need to be optimized for your specific setup.[1]

Q5: I am observing defects in my TiS₂ nanosheets. What could be the cause?

A: Defects in TiS₂ can arise from the starting material or the synthesis process itself.

  • Non-stoichiometry: TiS₂ can often be titanium-rich (e.g., Ti₁.₀₂₃S₂), which can affect its electronic properties.[3][5]

  • Vacancies: Sulfur vacancies can occur, especially at the edges of the nanosheets.[8]

  • Starting Material Quality: The purity and crystallinity of the initial bulk TiS₂ powder are crucial. Older or poorly stored powder may have pre-existing oxide layers.[1] Flux zone grown crystals are noted to have fewer defects compared to those from chemical vapor transport (CVT).[9]

Issue 3: Characterization and Analysis

Q6: How can I accurately determine the thickness and quality of my TiS₂ nanosheets?

A: A combination of characterization techniques is recommended for a comprehensive analysis:

  • Atomic Force Microscopy (AFM): Provides direct measurement of the thickness of individual exfoliated flakes.[1] A monolayer of TiS₂ has a reported height profile of around 2 nm, accounting for tip-sample interactions.[5]

  • Raman Spectroscopy: This is a powerful tool for determining the number of layers. The E₂g mode shows a characteristic peak frequency shift with the layer number, and the intensity of a shoulder peak around 372 cm⁻¹ relative to the A₁g mode also changes with thickness.[3][10]

  • Transmission Electron Microscopy (TEM): TEM imaging can reveal the lateral size and morphology of the nanosheets.[5] Selected Area Electron Diffraction (SAED) can confirm the crystalline quality and the absence of oxidation.[3][5]

  • X-ray Diffraction (XRD): Can be used to study thin films to confirm the crystal structure and check for the presence of oxides.[3]

  • UV-Vis Spectroscopy: While not ideal for quantitatively tracking layer number due to the semimetallic nature of TiS₂, it can be used to monitor the stability of the dispersion.[5] A blue shift in the absorption peak around 294 nm can indicate the formation of TiO₂.[5]

Quantitative Data Summary

Table 1: Typical Parameters for Liquid Phase Exfoliation of TiS₂

ParameterValue/RangeNotesSource
Initial TiS₂ Concentration 1 - 50 mg/mLHigher concentrations can improve efficiency up to a point.[1]
Sonication Time 1 - 16 hoursOptimal time depends on the specific setup.[1]
Low-Speed Centrifugation 500 - 1,500 rpmTo remove bulk material.[1]
High-Speed Centrifugation 3,000 - 12,000 rpmTo isolate few-layer nanosheets.[1][7]
Stable Ink Concentration >1 mg/mLAchievable with oxidation-resistant solvents.[3][6]
Nanosheet Lateral Size 1 - 10 µmCan be achieved with methods preserving lateral size.[5]
Monolayer Thickness (AFM) ~2 nmIncludes tip/sample interaction effects.[5]

Table 2: Raman Spectroscopy Characterization of TiS₂ Nanosheets

Raman ModeFrequency (approx.)ObservationSource
E₂g (in-plane)~226 cm⁻¹Peak frequency shifts with the number of layers.[10]
A₁g (out-of-plane)~330 cm⁻¹Used as a reference peak.[10]
Shoulder Peak~372 cm⁻¹Intensity relative to A₁g changes with thickness.[3][10]

Experimental Protocols

Protocol 1: Lithium-Assisted Exfoliation of TiS₂

This method is a two-step process involving intercalation followed by exfoliation, which can produce high yields of mono- and few-layered nanosheets.[6]

  • Intercalation:

    • In an inert atmosphere (e.g., a glovebox), mix bulk TiS₂ powder with a lithium-containing agent (e.g., n-butyllithium in hexane (B92381) or lithium borohydride). A typical molar ratio of Li:TiS₂ is 1:1 or higher.[1]

    • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for complete lithium intercalation.[1]

  • Washing:

    • Carefully quench the reaction and wash the intercalated TiS₂ powder multiple times with an appropriate solvent (e.g., hexane) to remove excess lithium agent. This is typically done by centrifugation, decanting the supernatant, and re-dispersing the pellet.[1]

  • Exfoliation:

    • Add the washed, intercalated powder to deoxygenated water or a suitable organic solvent like NMP.[1]

    • The intercalation expands the layers, and the addition of the solvent, often with gentle sonication, causes the layers to separate into a dispersion of nanosheets.[1]

  • Separation:

    • Use differential centrifugation (as described in Table 1) to separate the exfoliated nanosheets from any remaining bulk material.[1]

Protocol 2: Direct Liquid Phase Exfoliation in an Organic Solvent

This method avoids water to prevent oxidation and can produce stable dispersions.

  • Preparation:

    • Add bulk TiS₂ powder to an organic solvent known to be effective for exfoliation and stabilization, such as cyclohexyl-pyrrolidone (CHP) or N-methyl-2-pyrrolidone (NMP).[2]

  • Sonication:

    • Sonicate the mixture using a probe sonicator. It is crucial to use a cooling bath to prevent overheating of the solvent.

    • Use a moderate power setting and consider pulsed sonication to further control the temperature.[1] Sonication times can range from 1 to 16 hours.[1]

  • Separation:

    • Centrifuge the resulting dispersion at a low speed (e.g., 1000 rpm for 90 minutes) to pellet the unexfoliated material.[7]

    • Collect the supernatant, which contains the exfoliated nanosheets.

    • Further centrifugation at higher speeds can be used to size-select the nanosheets.[7]

Visualizations

Troubleshooting_Flowchart start Start: Low TiS₂ Yield q_color Is the dispersion color light/whitish? start->q_color sol_oxidation High probability of oxidation. Solution: - Use stabilizing solvents (NMP, CHP). - Deoxygenate water. - Perform solvent exchange. q_color->sol_oxidation Yes q_thickness Is AFM/Raman analysis showing thick flakes? q_color->q_thickness No sol_exfoliation Incomplete exfoliation or suboptimal separation. Solution: - Optimize sonication time/power. - Use pulsed sonication with cooling. - Optimize centrifugation speeds. q_thickness->sol_exfoliation Yes end_node Review starting material quality and experimental setup. q_thickness->end_node No

Caption: Troubleshooting Flowchart for Low TiS₂ Yield.

Exfoliation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output bulk Bulk TiS₂ Powder sonication Sonication (with cooling) bulk->sonication solvent Solvent (e.g., NMP, CHP) solvent->sonication centrifuge1 Low-Speed Centrifugation (e.g., 1000 rpm) sonication->centrifuge1 pellet Pellet: Unexfoliated Material centrifuge1->pellet supernatant1 Supernatant: Dispersion of Nanosheets centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (e.g., 5000 rpm) final_product Final Product: Size-Selected TiS₂ Nanosheets centrifuge2->final_product supernatant1->centrifuge2

Caption: General Workflow for Liquid Phase Exfoliation of TiS₂.

References

Technical Support Center: Understanding the Raman Spectrum of TiS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a characteristic "shoulder" peak in the Raman spectrum of Titanium Disulfide (TiS₂).

Frequently Asked Questions (FAQs)

Q1: What are the expected Raman active modes for 1T-TiS₂?

In its thermodynamically stable 1T phase with a trigonal crystal structure (P-3m1 space group), this compound is expected to exhibit two primary Raman active modes.[1][2][3][4] These are:

  • The Eg mode, which corresponds to the in-plane vibrations of sulfur atoms, typically observed around 226-236 cm⁻¹.[1][5][6]

  • The A1g mode, representing the out-of-plane vibrations of sulfur atoms, which appears around 320-335 cm⁻¹.[1][5][6]

Q2: I am observing a "shoulder" peak next to the A1g mode in my TiS₂ Raman spectrum. What is its origin?

The presence of a shoulder peak at a higher frequency than the A1g mode (typically around 370-390 cm⁻¹) is a commonly reported feature in the Raman spectra of TiS₂.[1] While its exact origin has been a subject of investigation, several hypotheses have been proposed:

  • Defects and Non-Stoichiometry: A prevalent explanation is the presence of defects in the crystal lattice.[5][6][7] This can include sulfur vacancies or an excess of titanium atoms that self-intercalate into the van der Waals gaps between the TiS₂ layers.[1][8][9] These defects can lead to a stiffening of the S-Ti-S vibrational units, resulting in the appearance of the shoulder peak.[6][7][8][9]

  • Anharmonicity: Recent first-principles calculations suggest that the shoulder may not be a separate peak but rather a manifestation of a highly asymmetric A1g band.[1][10] This asymmetry is proposed to arise from strong anharmonicity in the TiS₂ crystal lattice and its specific two-phonon density of states.[1][10]

  • Overtone or Summation Processes: Some earlier studies have suggested that the shoulder could be the result of overtone or summation processes of other phonon modes.[1][11]

  • Layer Dependence: The intensity of this shoulder peak relative to the A1g peak has been observed to change with the number of TiS₂ layers, suggesting a correlation with the material's thickness.[6][7]

Troubleshooting Guide

Issue: An unexpected "shoulder" peak is present in the Raman spectrum of my TiS₂ sample.

This is a common observation and can be indicative of several material properties or experimental conditions. The following steps can help you interpret and potentially control this feature.

1. Assess Sample Quality and Stoichiometry:

  • The shoulder peak is often linked to defects such as excess interlayer titanium atoms or sulfur deficiencies.[1][5][6][7][8][9]

  • Recommendation: If possible, characterize your sample's stoichiometry using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to correlate the shoulder's presence with any deviation from the ideal TiS₂ composition.

2. Verify Layer Thickness:

  • The relative intensity of the shoulder peak to the A1g peak can be dependent on the number of TiS₂ layers.[6][7]

  • Recommendation: Use Atomic Force Microscopy (AFM) to determine the thickness of your exfoliated flakes. This will help you to consistently correlate the shoulder feature with a specific layer count.

3. Optimize Raman Spectroscopy Parameters:

  • While the shoulder peak is primarily an intrinsic property of the material, optimizing your experimental setup can ensure you are obtaining a high-quality, reproducible spectrum.

  • Recommendation: Follow a standardized experimental protocol for Raman characterization of TiS₂.

Summary of Hypotheses for the Shoulder Peak

HypothesisDescriptionKey References
Defects / Non-Stoichiometry Presence of excess interlayer titanium atoms or sulfur vacancies leading to phonon mode stiffening.[1][5][6][7][8][9]
Anharmonicity The shoulder is part of a highly asymmetric A1g band due to strong lattice anharmonicity.[1][10]
Overtone / Summation Processes The peak arises from second-order Raman scattering processes.[1][11]
Layer Dependence The intensity of the shoulder peak relative to the A1g peak varies with the number of layers.[6][7]

Experimental Protocol: Raman Spectroscopy of TiS₂

This protocol outlines a standard procedure for acquiring a high-quality Raman spectrum of TiS₂.

  • Sample Preparation:

    • Mechanically exfoliate TiS₂ flakes from a bulk crystal onto a suitable substrate (e.g., SiO₂/Si).[12]

    • Ensure the substrate is clean to minimize background fluorescence.

  • Instrumentation Setup:

    • Laser Excitation: A 532 nm or 633 nm laser is commonly used.[6][7] Note that the relative intensity of the shoulder peak can be wavelength-dependent.[6][7]

    • Laser Power: Use a low laser power (e.g., < 1 mW) to avoid laser-induced damage to the sample.[13]

    • Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser spot on the flake.

    • Spectrometer Calibration: Calibrate the spectrometer using a known standard, such as the 520.7 cm⁻¹ peak of silicon.[13]

  • Data Acquisition:

    • Locate a TiS₂ flake using the microscope.

    • Focus the laser onto a uniform area of the flake.

    • Acquire spectra from multiple points on the flake to ensure homogeneity.[14]

    • Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction to remove any background signal.[14]

    • Fit the Raman peaks using Lorentzian or Gaussian functions to accurately determine their position, width, and intensity.[14]

Logical Relationship Diagram

G Potential Origins of the Shoulder Peak in TiS₂ Raman Spectrum cluster_intrinsic Intrinsic Material Properties cluster_manifestations Spectroscopic Manifestations cluster_contributing_factors Contributing Factors Defects Defects & Non-Stoichiometry Shoulder_Peak Shoulder Peak (~370-390 cm⁻¹) Defects->Shoulder_Peak Anharmonicity Lattice Anharmonicity Asymmetric_A1g Asymmetric A₁g Peak Shape Anharmonicity->Asymmetric_A1g Asymmetric_A1g->Shoulder_Peak interpretation Excess_Ti Excess Interlayer Ti Excess_Ti->Defects S_Vacancy Sulfur Vacancy S_Vacancy->Defects Layer_Number Number of Layers Layer_Number->Shoulder_Peak affects intensity

Caption: Potential origins and contributing factors to the shoulder peak.

References

Technical Support Center: CVT Growth of TiS₂ Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the chemical vapor transport (CVT) growth of titanium disulfide (TiS₂) crystals. Our goal is to help you minimize crystalline defects and achieve high-quality samples for your research.

Troubleshooting Guide

This guide addresses common issues encountered during the CVT growth of TiS₂ crystals, focusing on their likely causes and recommended solutions.

Issue / Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Crystal Yield or No Transport 1. Incorrect Temperature Gradient: The temperature difference between the hot (source) and cold (growth) zones may be insufficient to drive the transport reaction. 2. Insufficient Transport Agent: The concentration of the transport agent (e.g., iodine) may be too low to facilitate the transport of reactants. 3. Leak in the Ampoule: A compromised seal can lead to the loss of the transport agent and/or reactants.1. Optimize Temperature Gradient: Ensure a sufficient temperature difference (typically ~100°C) between the hot and cold zones. A common setup is a hot zone (T₂) of 750°C and a cold zone (T₁) of 650°C.[1] 2. Adjust Transport Agent Concentration: The optimal iodine concentration is typically in the range of 2-5 mg/cm³ of the ampoule volume.[1] Carefully measure and adjust the amount of iodine. 3. Verify Ampoule Seal: Before heating, meticulously check the quartz ampoule for any cracks or imperfections and ensure a high-quality vacuum seal.
Formation of Powder Instead of Crystals 1. Transport Rate is Too High: An excessive concentration of the transport agent or a very large temperature gradient can lead to rapid nucleation and the formation of polycrystalline powder instead of single crystals. 2. Impure Reactants: The presence of impurities in the titanium or sulfur precursors can act as unwanted nucleation sites.1. Reduce Transport Rate: Lower the concentration of the iodine transport agent. You can also try reducing the temperature gradient between the hot and cold zones. 2. Use High-Purity Precursors: Employ high-purity (e.g., 99.99% or higher) titanium and sulfur for the growth process.
Small Crystal Size 1. High Nucleation Density: Too many nucleation sites can lead to the growth of numerous small crystals that compete for reactants. 2. Short Growth Duration: The growth time may be insufficient for the crystals to develop into larger sizes.1. Control Nucleation: A lower concentration of the transport agent can help reduce the number of nucleation sites. A slower temperature ramp-up can also be beneficial. 2. Increase Growth Time: Extend the duration of the crystal growth process, which typically ranges from 7 to 14 days.[1]
Poor Crystal Quality (e.g., high defect density) 1. Non-Stoichiometric Reactants: An incorrect ratio of titanium to sulfur can lead to an excess of one element, creating point defects. Ti-rich conditions are a common issue. 2. Contamination from Transport Agent: Halide transport agents like iodine can be incorporated into the crystal lattice, creating defects.[2] 3. Fast Cooling Rate: Rapidly cooling the furnace after growth can induce thermal stress and create defects.1. Ensure Stoichiometry: Use a slight excess of sulfur to compensate for any potential loss and to ensure the complete reaction of titanium.[1] 2. Minimize Halide Contamination: While some incorporation is difficult to avoid with CVT, using the minimum effective concentration of the transport agent can help. For applications requiring extremely low defect densities, consider alternative growth methods like flux zone growth.[2] 3. Slow Cooling: After the growth period, cool the furnace down to room temperature slowly over 10-12 hours to prevent thermal shock.[1]
Dendritic Crystal Morphology Growth Far from Thermodynamic Equilibrium: A sulfur-rich atmosphere and specific reaction temperatures and durations can promote the formation of dendritic crystals instead of platelets.[3]Adjust Growth Conditions: To favor the growth of platelet-like crystals, ensure the system is closer to thermodynamic equilibrium. This can be achieved by carefully controlling the temperature gradient and the amount of excess sulfur.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in CVT-grown TiS₂ crystals?

A1: The most prevalent defects include point defects due to non-stoichiometry (often an excess of titanium, leading to self-intercalation), sulfur vacancies, and contamination from the halide transport agent (e.g., iodine).[2][4] These defects can negatively impact the electronic and optical properties of the crystals.

Q2: What is the role of the iodine transport agent in the CVT process?

A2: Iodine acts as a transport agent by reacting with the solid TiS₂ (or elemental Ti and S) in the hotter zone of the furnace to form volatile gaseous species (e.g., titanium iodide, TiI₄, and sulfur gas, S₂).[1] These gases then diffuse to the cooler zone, where the reverse reaction occurs, depositing TiS₂ as crystals and releasing the iodine back into the vapor phase to continue the cycle.

Q3: How critical is the temperature gradient for successful crystal growth?

A3: The temperature gradient is a crucial parameter. It provides the driving force for the transport of the gaseous species from the hot (source) zone to the cold (growth) zone. A typical temperature difference is around 100°C.[1] The exact temperatures of the hot and cold zones influence the transport rate and the quality of the resulting crystals.

Q4: My crystals appear to have a slight discoloration. What could be the cause?

A4: Discoloration can be due to several factors, including non-stoichiometry or the presence of impurities. For instance, an excess of titanium can alter the material's electronic properties and, consequently, its appearance. It is also possible that trace amounts of the transport agent have been incorporated into the crystal lattice.

Q5: How can I control the stoichiometry of my TiS₂ crystals?

A5: Controlling stoichiometry is a significant challenge in TiS₂ growth. A common practice is to use a slight excess of sulfur in the initial reactant mixture. This helps to ensure the complete reaction of titanium and can compensate for sulfur's higher vapor pressure and potential reactions with the quartz ampoule.[1]

Q6: Are there alternative methods to CVT for growing higher quality TiS₂ crystals?

A6: Yes, the flux zone growth method is an alternative that can produce crystals with a significantly lower defect concentration (10⁹ to 10¹⁰ cm⁻²) compared to CVT (10¹¹ to 10¹² cm⁻²).[2] However, flux zone growth is a much slower process, often taking several months.[2]

Experimental Protocols

Detailed Protocol for CVT Growth of TiS₂

This protocol outlines the key steps for the synthesis of TiS₂ single crystals using the chemical vapor transport method with iodine as the transport agent.

Materials and Equipment:

  • High-purity titanium powder (e.g., 99.99%)

  • High-purity sulfur chunks or powder (e.g., 99.999%)

  • High-purity resublimed iodine crystals

  • High-purity fused quartz ampoule (e.g., 15-20 cm length, 10-15 mm inner diameter)

  • Two-zone horizontal tube furnace with programmable temperature controllers

  • High-vacuum pumping system (e.g., turbomolecular pump)

  • Quartz rod for sealing the ampoule

  • Oxygen-hydrogen torch

Procedure:

  • Ampoule Preparation:

    • Thoroughly clean the quartz ampoule with acetone, followed by deionized water, and then dry it completely in an oven.

    • To remove any residual water and impurities, bake the ampoule under high vacuum at a high temperature (e.g., 1000°C) for several hours and then allow it to cool to room temperature.

  • Loading the Ampoule:

    • Weigh the stoichiometric amounts of titanium and sulfur. A slight excess of sulfur is recommended. For a typical 15 cm long ampoule, starting with 0.5 - 1.0 g of titanium is common.

    • Place the titanium and sulfur into one end of the ampoule (the source zone).

    • Weigh the iodine crystals based on the ampoule's volume to achieve a concentration of 2-5 mg/cm³. Add the iodine to the source zone.

  • Evacuation and Sealing:

    • Connect the open end of the ampoule to the high-vacuum system and evacuate it to a pressure of at least 10⁻⁵ Torr.

    • While under vacuum, gently heat the ampoule along its length with a heat gun to desorb any adsorbed water.

    • Once the desired vacuum is reached, seal the ampoule at the desired length using the oxygen-hydrogen torch and the quartz rod.

  • Crystal Growth:

    • Place the sealed ampoule in the two-zone furnace, with the source zone in the hotter region (T₂) and the empty growth zone in the cooler region (T₁).

    • Slowly ramp up the temperatures of both zones to their set points (e.g., T₂ = 750°C, T₁ = 650°C) over several hours.

    • Maintain this temperature profile for 7-14 days.

  • Cooling and Crystal Recovery:

    • After the growth period, slowly cool the furnace to room temperature over 10-12 hours.

    • Carefully remove the ampoule from the furnace. The TiS₂ crystals should be visible in the colder end of the ampoule.

    • Open the ampoule in a fume hood by carefully scoring and breaking the glass.

    • Gently remove the crystals.

Visualizations

CVT_Workflow cluster_prep Preparation cluster_seal Sealing cluster_growth Growth cluster_recovery Recovery prep_ampoule 1. Prepare & Clean Quartz Ampoule weigh_reactants 2. Weigh Ti, S (slight excess), & Iodine (2-5 mg/cm³) prep_ampoule->weigh_reactants load_ampoule 3. Load Reactants into Source Zone weigh_reactants->load_ampoule evacuate 4. Evacuate Ampoule ( < 10⁻⁵ Torr) load_ampoule->evacuate seal 5. Seal Ampoule with O₂-H₂ Torch evacuate->seal place_furnace 6. Place in 2-Zone Furnace (Source at T₂, Growth at T₁) seal->place_furnace ramp_temp 7. Ramp Temperature Slowly (e.g., T₂=750°C, T₁=650°C) place_furnace->ramp_temp hold_temp 8. Hold for 7-14 Days ramp_temp->hold_temp cool_down 9. Slow Cooling (10-12 hours) hold_temp->cool_down recover_crystals 10. Recover Crystals from Growth Zone cool_down->recover_crystals

Caption: Workflow for the CVT growth of TiS₂ crystals.

Defect_Relationships cluster_quality Crystal Quality stoichiometry Ti:S Ratio point_defects Point Defects (e.g., Ti-rich, S-vacancies) stoichiometry->point_defects influences iodine_conc Iodine Concentration iodine_conc->point_defects affects transport rate halide_contam Iodine Contamination iodine_conc->halide_contam causes temp_gradient Temperature Gradient (T₂ - T₁) temp_gradient->point_defects affects transport rate cooling_rate Cooling Rate structural_defects Structural Defects (e.g., dislocations) cooling_rate->structural_defects induces stress crystal_quality High-Quality Crystals point_defects->crystal_quality halide_contam->crystal_quality structural_defects->crystal_quality

Caption: Relationship between CVT parameters and crystal defects.

References

Technical Support Center: Enhancing the Energy Density of TiS₂ Pseudocapacitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing experiments focused on improving the energy density of Titanium Disulfide (TiS₂) pseudocapacitors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, electrode fabrication, and testing of TiS₂ pseudocapacitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for TiS₂ electrodes, and how can they be mitigated?

A1: The degradation of TiS₂ electrodes is a significant challenge, particularly in aqueous electrolytes. The primary mechanisms include:

  • Structural Degradation: The TiS₂ lattice undergoes volume changes during ion intercalation and deintercalation, which can lead to mechanical stress and pulverization of the electrode material over repeated cycles.[1] In 2D-TiS₂, this volume change is significantly reduced (around 2%) compared to bulk TiS₂ (around 10%), leading to better structural integrity.[1]

  • Reaction with Water: In aqueous solutions, TiS₂ can react with water, leading to the formation of titanium oxides (TiO₂) and the evolution of hydrogen sulfide (B99878) (H₂S).[2] This irreversible reaction results in a loss of active material and consequently, a rapid fade in capacity and low coulombic efficiency.[3]

  • Unstable Solid Electrolyte Interphase (SEI) in Non-Aqueous Electrolytes: In non-aqueous systems, the formation of an unstable SEI layer can consume active lithium and electrolyte components, leading to capacity loss over time.[4]

Mitigation Strategies:

  • Surface Passivation: Creating a protective layer on the TiS₂ surface can enhance its stability. For instance, a thin TiO₂ overlayer, formed by a dopamine (B1211576) treatment, has been shown to improve oxidation stability in aqueous environments.[2]

  • Electrolyte Optimization: Using "water-in-salt" electrolytes can reduce the activity of water and suppress its reaction with TiS₂.[3] In non-aqueous systems, electrolyte additives can help form a more stable SEI layer.[3]

  • Nanostructuring: Fabricating TiS₂ as nanostructures, such as nanosheets or nanotubes, can better accommodate the strain of ion intercalation and deintercalation, improving cycling stability.[5][6]

  • Composite Formation: Incorporating TiS₂ into a conductive and stable matrix, like carbon nanotubes (CNTs), can improve both electrical conductivity and mechanical stability.[5][6]

Q2: My TiS₂ pseudocapacitor shows low specific capacitance. What are the possible causes and how can I improve it?

A2: Low specific capacitance can stem from several factors related to the material synthesis, electrode fabrication, and electrochemical testing.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction during Synthesis: If the synthesis of TiS₂ is not complete, the resulting material will have lower purity and crystallinity, leading to fewer active sites for ion intercalation.

    • Solution: Ensure stoichiometric amounts of precursors and optimize the heating profile (temperature and duration) during solid-state synthesis to achieve complete reaction and high crystallinity.[7][8]

  • Poor Electrode Formulation: An inadequate ratio of active material, conductive additive, and binder can result in poor electronic and ionic conductivity within the electrode.

    • Solution: Optimize the weight ratio of TiS₂, carbon black, and PVDF binder in the electrode slurry. A common starting point is an 80:10:10 ratio.[7] Ensure a homogeneous slurry by thorough mixing.[8]

  • High Interfacial Resistance: A large resistance at the electrode-electrolyte interface can hinder charge transfer and ion diffusion.

    • Solution: Use an electrolyte with high ionic conductivity. Ensure good contact between the active material and the current collector by pressing the electrode after drying.[7]

  • Limited Ion Accessibility: The layered structure of bulk TiS₂ can limit the access of electrolyte ions to the intercalation sites.

    • Solution: Synthesize TiS₂ in the form of nanostructures like nanodiscs or nanosheets to increase the surface area and shorten the ion diffusion pathways.[7][9] Exfoliating bulk TiS₂ into 2D flakes can also significantly improve performance.[2]

Q3: The cycle life of my TiS₂ pseudocapacitor is poor, with rapid capacity fading. What should I investigate?

A3: Poor cycling stability is a common issue and is often linked to the degradation mechanisms mentioned in Q1.

Troubleshooting Steps:

  • Investigate Structural Integrity: Use techniques like ex-situ XRD or TEM to analyze the crystal structure of the electrode material after cycling to check for signs of degradation or phase changes.[10]

  • Analyze the Electrode-Electrolyte Interface: For non-aqueous electrolytes, study the composition of the SEI layer using techniques like XPS to understand its stability. An unstable SEI can lead to continuous electrolyte consumption.[4]

  • Optimize the Electrolyte: In aqueous systems, consider modifying the electrolyte to improve stability, for example, by adding thiourea (B124793) to a Li₂SO₄ electrolyte, which has been shown to enhance cyclic stability.[2]

  • Control the Voltage Window: Operating the pseudocapacitor within a stable potential window is crucial. Exceeding this window can lead to irreversible side reactions and rapid degradation. Determine the stable window using cyclic voltammetry.[7]

  • Improve Electrode Mechanical Stability: Binder-free electrodes or the use of robust binders can improve the mechanical integrity of the electrode during cycling. Incorporating carbon nanotubes can also provide a flexible and conductive scaffold.[11]

Q4: I am observing a high internal resistance (IR drop) in my galvanostatic charge-discharge curves. What could be the cause?

A4: A significant IR drop indicates high internal resistance in the cell, which can be attributed to several factors.

Troubleshooting Steps:

  • Check Cell Assembly: Ensure all components of the coin cell (electrodes, separator, and current collectors) are in good contact and properly aligned. Poor contact can lead to high resistance.

  • Evaluate Electrode Conductivity: Verify that the electrode has good electrical conductivity. This can be improved by optimizing the amount of conductive additive (e.g., carbon black) in the slurry and ensuring its uniform distribution.[3]

  • Examine the Separator: The separator should be fully wetted by the electrolyte. A dry separator will have very high ionic resistance.

  • Analyze the Nyquist Plot: Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the different contributions to the internal resistance. The intercept with the Z'-axis at high frequency represents the equivalent series resistance (ESR), while the semicircle in the high-to-medium frequency region is related to the charge transfer resistance.[12] A large semicircle indicates slow charge transfer kinetics.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TiS₂ nanomaterials, electrode fabrication, and electrochemical characterization.

1. Synthesis of TiS₂ Nanodiscs via Solid-State Reaction (SSR)

This protocol describes a common method for producing crystalline TiS₂ powder.[7][8]

  • Materials:

    • Titanium (Ti) powder (99.9% purity)

    • Sulfur (S) powder (99.98% purity)

    • Quartz ampoule

    • Muffle furnace

  • Procedure:

    • In an argon-filled glovebox, thoroughly mix stoichiometric amounts of Titanium and Sulfur powders (1:2 molar ratio).

    • Transfer the mixture into a quartz ampoule and seal it under a high vacuum (<10⁻⁴ Torr).

    • Place the sealed ampoule in a muffle furnace.

    • Heat the ampoule to 500 °C and maintain this temperature for 12 hours.

    • Increase the temperature to 800 °C and hold for an additional 24 hours to ensure complete reaction and crystallization.

    • Allow the furnace to cool down to room temperature naturally.

    • Carefully break the ampoule in a well-ventilated fume hood to collect the TiS₂ powder.

2. Hydrothermal Synthesis of TiS₂ Nanostructures

This method allows for the synthesis of TiS₂ nanostructures at lower temperatures.[7][13]

  • Materials:

    • Titanium tetraisopropoxide (TTIP)

    • Thiourea (CH₄N₂S)

    • Deionized (DI) water

    • Ethanol (B145695)

    • Teflon-lined stainless-steel autoclave

  • Procedure:

    • Prepare a precursor solution by dissolving a specific amount of TTIP in ethanol.

    • In a separate beaker, dissolve a corresponding amount of Thiourea in DI water. The molar ratio of Ti:S is typically maintained at 1:2.

    • Add the thiourea solution to the TTIP solution dropwise while stirring vigorously to form a homogeneous mixture.

    • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 180 °C and 220 °C for 12 to 24 hours.

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

3. Electrode Slurry Preparation and Casting

This protocol outlines the standard procedure for fabricating TiS₂ electrodes.[8]

  • Materials:

    • Synthesized TiS₂ powder (active material)

    • Carbon black (conductive additive)

    • Polyvinylidene fluoride (B91410) (PVDF) (binder)

    • N-Methyl-2-pyrrolidone (NMP) (solvent)

    • Aluminum foil (current collector)

  • Procedure:

    • Prepare a slurry by mixing TiS₂ powder, carbon black, and PVDF in a weight ratio of 80:10:10 in NMP.

    • Stir the mixture for several hours using a magnetic stirrer or a planetary mixer until a homogeneous slurry is formed.

    • Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.

    • Dry the coated foil in a vacuum oven at 80-120 °C for several hours to remove the NMP solvent.[8]

    • Once dry, punch out circular electrodes of the desired diameter.

    • Further dry the punched electrodes under vacuum before transferring them into a glovebox for cell assembly.

4. Electrochemical Characterization

A three-electrode setup is typically used for initial electrochemical evaluation.[7]

  • Components:

    • Working Electrode: Fabricated TiS₂ electrode

    • Counter Electrode: Platinum wire or foil

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Electrolyte: e.g., 6 M KOH, 1 M H₂SO₄, or an organic electrolyte

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell.

    • Set the potential window based on the electrolyte (e.g., -1.0 to 0 V vs. SCE for aqueous electrolytes).[7]

    • Record CV curves at various scan rates (e.g., 5 to 100 mV/s). A quasi-rectangular shape indicates good capacitive behavior.[7]

  • Galvanostatic Charge-Discharge (GCD):

    • Using the same three-electrode setup, apply a constant current for charging and discharging within the determined potential window.

    • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation over a range of frequencies to investigate the internal resistance and ion diffusion kinetics.

Quantitative Data Presentation

The following tables summarize key performance metrics for TiS₂-based pseudocapacitors from various studies to facilitate comparison.

Table 1: Performance of TiS₂-based Pseudocapacitors in Different Electrolytes

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycle Life
TiS₂-VACNT21 m LiTFSI19560.91250>10,000 cycles with >95% retention[5][6]
DA-TiS₂2 M Li₂SO₄ + 0.1 M thiourea128 (at 10 mV/s)--96.1% retention after 10,000 cycles[2]
2D-TiS₂----Small structural changes during cycling[1]
TiS₂//AC ZHSC2 mol L⁻¹ ZnSO₄---Superb cycling stability[14]

Table 2: Comparison of TiS₂ Synthesis Methods

Synthesis MethodPurityCrystal QualityTypical YieldParticle/Film SizeElectrical Conductivity (S/m)
Solid-State ReactionHigh (>99%)High, crystallineHigh (>90%)Micrometer-sized powders~5 x 10³
Chemical Vapor Deposition (CVD)HighHigh, crystalline thin filmsN/AUniform thin films (nm to µm)Varies
Atomic Layer Deposition (ALD)HighAmorphous to crystalline filmsN/APrecisely controlled thin films (Å to nm)Up to 2.9 x 10⁵
Hydrothermal SynthesisModerate to HighCrystalline nanoparticlesModerate to HighNanoparticles (~23 nm)Variable
Sol-Gel SynthesisModerateAmorphous to nanocrystallineModerateNanoparticlesVariable

Data compiled from BenchChem.[15]

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for TiS₂ Pseudocapacitor Research

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis synthesis TiS₂ Synthesis (e.g., Solid-State, Hydrothermal) characterization Material Characterization (XRD, SEM, TEM) synthesis->characterization slurry Slurry Preparation (TiS₂, Carbon, Binder) characterization->slurry coating Coating on Current Collector slurry->coating drying Drying and Pressing coating->drying assembly Cell Assembly (Three-electrode/Coin cell) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis capacitance Calculate Specific Capacitance cv->capacitance gcd->capacitance gcd->capacitance cycle_life Evaluate Cycle Stability gcd->cycle_life eis->capacitance energy_density Calculate Energy & Power Density capacitance->energy_density

Caption: Experimental workflow for TiS₂ pseudocapacitor research and development.

Troubleshooting Logic for Low Specific Capacitance

troubleshooting_capacitance decision decision solution solution start Low Specific Capacitance Observed check_material Check Material Properties (XRD, SEM) start->check_material is_material_ok Is material pure, crystalline, and nanostructured? check_material->is_material_ok optimize_synthesis Optimize Synthesis Protocol (Temperature, Time, Precursors) is_material_ok->optimize_synthesis No check_electrode Check Electrode Fabrication is_material_ok->check_electrode Yes is_electrode_ok Is slurry homogeneous? Is electrode formulation optimal? check_electrode->is_electrode_ok optimize_electrode Optimize Slurry Composition (Active material, Carbon, Binder ratio) Improve mixing process is_electrode_ok->optimize_electrode No check_testing Check Electrochemical Test Setup is_electrode_ok->check_testing Yes is_testing_ok Is cell assembly correct? Is electrolyte appropriate? check_testing->is_testing_ok is_testing_ok->start Yes, issue persists optimize_testing Re-assemble cell carefully. Use high conductivity electrolyte. is_testing_ok->optimize_testing No

Caption: Troubleshooting flowchart for low specific capacitance in TiS₂ pseudocapacitors.

References

Technical Support Center: Stabilizing TiS₂ Nanosheet Inks for Printable Electronics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing Titanium Disulfide (TiS₂) nanosheet inks for printable electronics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in formulating stable TiS₂ nanosheet inks?

A1: The primary challenge is the high susceptibility of TiS₂ nanosheets to oxidation, especially in the presence of water and oxygen.[1] Exfoliated nanosheets have a large surface area, which accelerates this degradation process and can convert the conductive TiS₂ into insulating titanium oxide (TiO₂). Another common issue is the tendency of exfoliated nanosheets to re-aggregate and settle in the solvent over time.[1]

Q2: Which solvents are best for dispersing TiS₂ nanosheets to prevent oxidation?

A2: Anhydrous organic solvents with high boiling points are highly effective. N-Methyl-2-pyrrolidone (NMP) and cyclohexyl-pyrrolidone (CHP) have been shown to produce highly stable, oxidation-resistant TiS₂ inks.[2][3] For instance, TiS₂ nanosheets dispersed in CHP and stored at 4°C in an open atmosphere for 90 days remained up to 95% intact.[3] Inks formulated with NMP have demonstrated stability for over a year with minimal degradation.[2]

Q3: Can I use water to exfoliate TiS₂?

A3: While water can be used for exfoliation, particularly after lithium intercalation, it is not recommended for the final ink formulation due to the rapid oxidation of TiS₂.[1] If water is used during the exfoliation process, a solvent exchange step is crucial to transfer the nanosheets into a more stable organic solvent like NMP or CHP.[2]

Q4: What is the typical shelf life of a TiS₂ nanosheet ink?

A4: The shelf life is highly dependent on the solvent and storage conditions. In a stable solvent like NMP, TiS₂ inks can be stable for over 12 months.[2] For optimal stability, inks should be stored in a cool, dark place (e.g., under 25°C) in a tightly sealed container to minimize exposure to light, air, and moisture.[4][5]

Q5: What concentration of TiS₂ nanosheets can be achieved in these inks?

A5: Concentrations of up to 1 mg/mL have been successfully achieved in stable, oxidation-resistant inks, which is suitable for depositing thin films for electronic applications.[2]

Q6: Are additives necessary for TiS₂ inks? What are their effects?

A6: While stable dispersions can be achieved with the right solvent, additives are often used to fine-tune ink properties for specific printing methods.

  • Binders (e.g., Ethyl Cellulose): Can improve adhesion to the substrate and prevent cracking of the printed film. However, they are typically insulating and may reduce the electrical conductivity of the final device, often requiring a post-printing annealing step.

  • Surfactants/Dispersants: Can help prevent nanosheet agglomeration, but care must be taken as they can also be insulating and affect the electronic properties.

  • Rheology Modifiers: These are used to adjust the ink's viscosity and flow behavior to meet the requirements of different printing techniques (e.g., inkjet vs. screen printing).[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Exfoliated Nanosheets
Symptom Possible Cause Recommended Solution
Final dispersion is clear or has very little color.Incomplete Exfoliation: Insufficient sonication energy or time; incomplete chemical intercalation.Increase sonication time or power. Ensure the sonicator tip is properly immersed. If using intercalation, ensure sufficient reaction time (24-72 hours) and an adequate ratio of intercalant to TiS₂.[2]
Dispersion color changes from dark brown/black to a lighter or whitish color over time.Oxidation: Presence of water or oxygen during exfoliation or storage.[1]Use anhydrous solvents (NMP, CHP). If using water for exfoliation, deoxygenate it first and perform a thorough solvent exchange immediately after.[1][2] Work under an inert atmosphere (e.g., in a glovebox) when possible.
Large sediment forms quickly after sonication.Nanosheet Re-aggregation: Unsuitable solvent or suboptimal centrifugation parameters.Use a recommended stabilizing solvent like NMP or CHP.[2][3] Optimize your centrifugation steps to separate exfoliated nanosheets from bulk material effectively.
Starting TiS₂ powder is old or has been stored improperly.Poor Quality Starting Material: The bulk TiS₂ may have already partially oxidized.Start with high-purity, crystalline TiS₂ powder that has been stored in a dry, inert environment.[2]
Problem 2: Poor Print Quality and Printing Defects
Symptom Possible Cause Recommended Solution
Nozzle Clogging (Inkjet Printing): Ink does not eject from the printhead.Agglomerated Nanosheets: Nanosheets have re-aggregated in the ink, forming particles too large for the nozzle.Filter the ink through an appropriate syringe filter before printing. Re-sonicate the ink briefly in a bath sonicator.
Ink Drying at the Nozzle: Solvent evaporation at the nozzle orifice.Increase the humidity around the printhead. Use a solvent with a lower vapor pressure or add a co-solvent (humectant) like ethylene (B1197577) glycol.
Banding (Light or Dark Lines): Inconsistent ink deposition across the print direction.Inconsistent Ink Flow: May be related to partial nozzle clogging or incorrect printhead firing frequency.Perform a nozzle check and head cleaning cycle on your printer.[8] Ensure the ink viscosity is within the optimal range for your printer.
Incorrect Media Feed Rate: The substrate is not advancing at the correct speed.Calibrate the media feed settings on your printer.
"Coffee Ring" Effect: Printed features have a dark edge and a lighter center.Non-uniform Evaporation: The solvent evaporates faster at the edges of the printed droplet, carrying and depositing the nanosheets there.Modify the ink's solvent system by mixing solvents with different boiling points to induce Marangoni flow, which promotes more uniform drying. Adjust the substrate temperature during printing.
Poor Film Adhesion / Cracking: The printed TiS₂ film flakes off or cracks after drying.Poor Substrate Wetting or Internal Stress: The ink does not spread evenly on the substrate, or stress builds up during solvent evaporation.Pre-treat the substrate surface (e.g., with plasma or a chemical primer) to improve wettability. Incorporate a polymer binder (e.g., ethyl cellulose) into the ink formulation to improve adhesion and flexibility.
Low Electrical Conductivity: The printed film is not as conductive as expected.Residual Additives: Insulating binders or surfactants are present between the TiS₂ nanosheets.[9]Perform a post-printing annealing/sintering step at an appropriate temperature to remove organic additives and improve inter-sheet contact. Minimize the amount of non-conductive additives in the ink formulation.

Data Presentation

Table 1: Comparison of Solvents for TiS₂ Nanosheet Ink Stability

Solvent Stability Observation Key Advantages Reference
N-Methyl-2-pyrrolidone (NMP) Stable for over 500 days with no signs of oxidation.Excellent at preventing oxidation; good dispersibility for TiS₂.[2]
Cyclohexyl-pyrrolidone (CHP) Up to 95% of nanosheets remained intact after 90 days of storage at 4°C in an open atmosphere.Superior oxidation resistance, even for dried films.[3]
Deoxygenated Water Nanosheets oxidize and agglomerate within 5 days.Useful for initial exfoliation after lithiation but requires immediate solvent exchange.[2]
Aqueous Surfactant Solutions Nanosheets oxidize almost completely within hours.Can aid in exfoliation but leads to rapid degradation of TiS₂.[3]

Table 2: General Guidelines for Differential Centrifugation to Isolate Nanosheets

Centrifugation Speed (rpm) Time (min) Resulting Pellet Resulting Supernatant
500 - 1,50030 - 60Bulk, unexfoliated material; very thick nanosheets.Thinner, exfoliated nanosheets.
3,000 - 7,00030 - 60Few-layer to multi-layer nanosheets.Very thin, small nanosheets; potential monolayers.
> 10,00030 - 60Thinner few-layer and monolayer nanosheets.Smallest nanosheets.
Note: Optimal speeds and times are highly dependent on the specific centrifuge, rotor, solvent viscosity, and desired nanosheet characteristics.[2]

Experimental Protocols

Protocol 1: Liquid Phase Exfoliation of TiS₂ in NMP

This protocol describes a common method for exfoliating TiS₂ powder into nanosheets using sonication.

Materials:

  • TiS₂ powder (bulk)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Probe sonicator

  • Centrifuge

Procedure:

  • Add TiS₂ powder to a vial containing anhydrous NMP (e.g., an initial concentration of 10-20 mg/mL).

  • Sonicate the mixture using a probe sonicator for 1-5 hours. Use a pulse mode (e.g., 2 seconds on, 2 seconds off) and a cooling bath (ice-water) to prevent overheating of the dispersion.[6]

  • After sonication, centrifuge the dispersion at a low speed (e.g., 1,500 rpm) for 30-60 minutes to pellet the remaining unexfoliated bulk material.[2]

  • Carefully collect the supernatant, which contains the exfoliated TiS₂ nanosheets.

  • (Optional) For further size selection, perform additional centrifugation steps at higher speeds as outlined in Table 2.

Protocol 2: Lithium-Intercalation-Assisted Exfoliation of TiS₂

This protocol is a high-yield method that pre-weakens the interlayer forces before exfoliation.

Materials:

  • TiS₂ powder

  • n-butyllithium in hexane (B92381) (or another lithium source like LiBH₄)

  • Anhydrous hexane

  • Deoxygenated water or anhydrous NMP

  • Inert atmosphere glovebox

  • Centrifuge

Procedure:

  • Intercalation (in a glovebox):

    • Mix TiS₂ powder with n-butyllithium in hexane. A typical molar ratio of Li:TiS₂ is 1:1 or higher.[2]

    • Stir the mixture at room temperature for 24-72 hours to allow for complete lithium intercalation.[2]

  • Washing (in a glovebox):

    • Centrifuge the mixture to pellet the intercalated TiS₂.

    • Decant the supernatant and wash the pellet multiple times with anhydrous hexane to remove excess lithium agent.[2]

  • Exfoliation:

    • Remove the washed powder from the glovebox.

    • Carefully and slowly add the powder to deoxygenated water or anhydrous NMP. The reaction can be exothermic. The intercalated lithium reacts with the solvent, producing gas and causing the layers to separate.

    • Gentle sonication in a bath sonicator for 15-30 minutes can assist in the exfoliation process.[2]

  • Separation and Stabilization:

    • Perform differential centrifugation as described in Table 2 to separate the exfoliated nanosheets.

    • If exfoliated in water, perform a solvent exchange immediately by centrifuging the nanosheet dispersion, removing the aqueous supernatant, and re-dispersing in NMP. Repeat this process 3-5 times to ensure complete water removal.

Visualizations

Exfoliation_Workflow cluster_lpe Liquid Phase Exfoliation (LPE) cluster_lie Lithium-Intercalation Exfoliation (LIE) cluster_post Post-Processing lpe_start Bulk TiS₂ Powder lpe_solvent Add Anhydrous Solvent (e.g., NMP, CHP) lpe_start->lpe_solvent lpe_sonicate Probe Sonication (Pulsed, with Cooling) lpe_solvent->lpe_sonicate lpe_centrifuge1 Low-Speed Centrifugation (~1500 rpm) lpe_sonicate->lpe_centrifuge1 lpe_pellet1 Pellet: Unexfoliated Bulk lpe_centrifuge1->lpe_pellet1 Discard lpe_supernatant1 Supernatant: Dispersion of TiS₂ Nanosheets lpe_centrifuge1->lpe_supernatant1 Collect size_selection High-Speed Centrifugation (Size Selection) lpe_supernatant1->size_selection lie_start Bulk TiS₂ Powder lie_intercalate Lithium Intercalation (e.g., n-BuLi, 24-72h) (Inert Atmosphere) lie_start->lie_intercalate lie_wash Wash with Hexane lie_intercalate->lie_wash lie_exfoliate Exfoliate in Solvent (Deoxygenated H₂O or NMP) lie_wash->lie_exfoliate lie_centrifuge1 Low-Speed Centrifugation lie_exfoliate->lie_centrifuge1 lie_pellet1 Pellet: Unexfoliated Bulk lie_centrifuge1->lie_pellet1 Discard lie_supernatant1 Supernatant: Dispersion of TiS₂ Nanosheets lie_centrifuge1->lie_supernatant1 Collect solvent_exchange Solvent Exchange (if needed) (H₂O -> NMP/CHP) lie_supernatant1->solvent_exchange solvent_exchange->size_selection final_ink Stable TiS₂ Nanosheet Ink size_selection->final_ink

Caption: Workflow for TiS₂ Nanosheet Ink Preparation.

Troubleshooting_Ink_Stability start Ink Instability Observed (e.g., Color Change, Sedimentation) q1 Is the dispersion color lightening or turning whitish? start->q1 ans1_yes High Likelihood of Oxidation q1->ans1_yes Yes q2 Is rapid sedimentation of dark material observed? q1->q2 No sol1 Solution: 1. Use anhydrous solvents (NMP, CHP). 2. Deoxygenate aqueous solvents. 3. Perform immediate solvent exchange. 4. Work in an inert atmosphere. ans1_yes->sol1 end_node Stable Ink Achieved sol1->end_node ans2_yes Nanosheet Re-aggregation q2->ans2_yes Yes q3 Was the initial exfoliation yield very low? q2->q3 No sol2 Solution: 1. Verify solvent quality (NMP, CHP). 2. Add a stabilizing agent (surfactant). 3. Briefly re-sonicate the ink. ans2_yes->sol2 sol2->end_node ans3_yes Inefficient Exfoliation q3->ans3_yes Yes q3->end_node No sol3 Solution: 1. Increase sonication energy/time. 2. Optimize sonicator probe depth. 3. Ensure complete intercalation (if using LIE). ans3_yes->sol3 sol3->end_node

Caption: Troubleshooting Logic for TiS₂ Ink Instability.

References

Technical Support Center: TiS2 Electrode Performance and Electrolyte Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of electrolyte concentration on the performance of Titanium Disulfide (TiS2) electrodes.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing electrolyte concentration on TiS2 electrodes in aqueous batteries?

A1: Increasing the electrolyte concentration, particularly in aqueous systems like calcium-ion batteries (CIBs), primarily suppresses the hydrogen evolution reaction (HER) that occurs from water decomposition.[1][2][3][4] At lower concentrations (e.g., 1.0 M and 4.0 M), the decomposition of water happens at a more positive potential than the intercalation of ions into the TiS2, leading to significant gas evolution and preventing the electrode from functioning correctly.[2][4][5] At higher concentrations (e.g., 7.0 M and 8.0 M), this side reaction is suppressed, allowing for the reversible intercalation and deintercalation of ions like Ca²⁺.[2][4][5]

Q2: How does high electrolyte concentration suppress the hydrogen evolution reaction?

A2: In highly concentrated aqueous electrolytes, the activity of free water molecules is significantly reduced.[5][6] This is because more water molecules are involved in the solvation shells of the cations. Additionally, at higher concentrations, anions in the electrolyte can decompose before water, leading to the formation of a protective film on the electrode surface known as a solid electrolyte interphase (SEI).[2][7] This SEI layer acts as a barrier, physically blocking the electrolyte from reaching the electrode surface and thus suppressing the hydrogen generation reaction.[1][2][7]

Q3: What is the role of the Solid Electrolyte Interphase (SEI) and how is it formed?

A3: The SEI is a crucial component that forms on the surface of the TiS2 electrode, particularly in high-concentration electrolytes. It is believed to be derived from the anions in the electrolyte (e.g., NO₃⁻).[2] The formation is facilitated by changes in the solvation structure of the cations (like Ca²⁺) at high concentrations, where anions become part of the cation's coordination sphere.[2] This anion-derived SEI suppresses electrolyte decomposition reactions, including hydrogen evolution, and promotes the desired ion intercalation and deintercalation processes.[2][4][7] The composition and stability of the SEI can evolve over repeated charge-discharge cycles.[2][4]

Q4: Does the type of anion in the electrolyte affect TiS2 electrode performance?

A4: Yes, the choice of anion has a significant impact on the formation of the SEI and, consequently, the charge-discharge behavior and cycling performance of the TiS2 electrode.[2][7] Different anions will lead to SEI layers with varying properties, affecting the irreversible capacity and overall cycling stability.[2] For instance, studies have compared Ca(NO₃)₂ and CaCl₂ electrolytes and found differences in their electrochemical performance, highlighting the importance of the anion in optimizing aqueous battery systems.[2]

Q5: How does electrolyte concentration impact the specific capacity and cycling stability of TiS2 electrodes?

A5: Electrolyte concentration directly influences the achievable specific capacity and the long-term cycling stability. In dilute electrolytes where water decomposition is dominant, the TiS2 electrode may not exhibit any significant charge capacity.[2][5] As the concentration increases to optimal levels (e.g., 7.0 M and 8.0 M in some aqueous CIBs), the TiS2 electrode can deliver a decent specific capacity. For example, in one study, a TiS2 cathode in a specific ether-based electrolyte achieved a capacity of 81 mAh g⁻¹ at 10 mA g⁻¹ and maintained 86% capacity retention after 500 cycles.[1] However, irreversible structural changes caused by trapped ions can lead to capacity decay over cycles in some systems.[8]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Significant Gas Evolution (Bubbling) at the Electrode Surface Low Electrolyte Concentration: The potential for water decomposition (hydrogen evolution) is reached before ion intercalation.[2][4][5]Increase Electrolyte Concentration: Use a highly concentrated electrolyte (e.g., 7.0 M or higher for some aqueous CIBs) to suppress water activity and promote SEI formation.[2][5][7]
No or Very Low Charge/Discharge Capacity Dominant Parasitic Reactions: At low electrolyte concentrations, the current is consumed by side reactions like hydrogen evolution instead of ion intercalation into the TiS2.[2][5]Optimize Electrolyte Formulation: Increase the salt concentration to widen the electrochemical stability window and enable the desired redox reactions.[5] Ensure the chosen anion contributes to a stable SEI formation.[2][7]
Poor Cycling Stability / Rapid Capacity Fade Unstable SEI Layer: The SEI may be unstable, continuously decomposing and reforming, which consumes charge and damages the electrode.[2][4] Structural Degradation: Irreversible changes in the TiS2 structure due to trapped ions can limit reversibility.[8]Modify Electrolyte Composition: Experiment with different anions or additives that can help form a more robust and stable SEI.[2][7] Control Potential Window: Operate the electrode within a potential range that minimizes irreversible phase transitions and side reactions.[5]
High Initial Irreversible Capacity SEI Formation: A significant portion of the initial charge is consumed in the formation of the solid electrolyte interphase on the electrode surface.[2]Pre-cycling/Formation Cycles: Perform a few initial cycles at a low current rate to allow for the stable formation of the SEI. This is a common phenomenon and may not be entirely avoidable.

Performance Data

The following table summarizes the electrochemical performance of TiS2 electrodes in aqueous CaCl₂ electrolytes at different concentrations.

Electrolyte ConcentrationFirst-Cycle Charge Capacity (mAh g⁻¹)Key Observations
1.0 M CaCl₂Dominated by gas evolutionSignificant hydrogen evolution observed; no clear redox plateaus for Ca²⁺ intercalation.[5]
4.0 M CaCl₂Dominated by gas evolutionSimilar to 1.0 M, with gas evolution and no distinct intercalation behavior.[5]
7.0 M CaCl₂~15 mAh g⁻¹Emergence of distinct redox plateaus, indicating Ca²⁺ intercalation is occurring. Gas evolution is suppressed.[5]
8.0 M CaCl₂~49 mAh g⁻¹Clear redox plateaus and higher capacity, suggesting more efficient Ca²⁺ intercalation.[5]

Experimental Protocols

Protocol 1: TiS2 Electrode Preparation (Slurry-Casting)

This protocol describes a standard method for preparing TiS2 electrodes for battery testing.[9]

Materials:

  • This compound (TiS2) powder (active material)

  • Conductive carbon (e.g., carbon black)

  • Poly(vinylidene fluoride) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Procedure:

  • Slurry Formulation: Prepare a slurry by mixing the TiS2 active material, conductive carbon, and PVDF binder in NMP. A typical weight ratio is 70:20:10 (TiS2:carbon:PVDF).[9]

  • Mixing: Homogenize the mixture using a planetary mixer or a magnetic stirrer for several hours until a uniform slurry is achieved.[9]

  • Casting: Apply the slurry onto the aluminum foil using a doctor blade to ensure a uniform thickness.[9]

  • Drying: Dry the coated foil in a vacuum oven at 80-120 °C for several hours to completely remove the NMP solvent.[9]

  • Electrode Punching: Punch out circular electrodes of the desired diameter from the dried, coated foil.[9]

  • Final Drying: Perform a final drying step under vacuum to eliminate any residual solvent before transferring the electrodes into an inert atmosphere glovebox for cell assembly.[9]

Protocol 2: Electrochemical Measurements

This protocol outlines the setup for testing the electrochemical performance of TiS2 electrodes.

Equipment:

  • Three-electrode cell (e.g., Swagelok-type or custom-designed)[2]

  • Potentiostat/Galvanostat battery testing system

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Cell Assembly: Inside an argon-filled glovebox, assemble the three-electrode cell.

    • Working Electrode: The prepared TiS2 electrode.[2]

    • Counter Electrode: Activated carbon is a suitable choice.[2]

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) can be used.[2]

    • Electrolyte: The aqueous electrolyte of the desired concentration (e.g., 1.0 M, 4.0 M, 7.0 M, 8.0 M Ca(NO₃)₂ or CaCl₂).[2]

  • Electrochemical Testing:

    • Galvanostatic Cycling: Perform charge-discharge tests at a constant current rate (e.g., 0.1 C-rate) within a defined potential window (e.g., -1.0 to 0.76 V vs. SCE).[2]

    • Cyclic Voltammetry (CV): Scan the potential at a specific rate (e.g., 20 mV s⁻¹) to identify the redox peaks associated with the electrochemical reactions.[10]

    • Rate Capability: Test the electrode's performance at various C-rates to evaluate its high-rate capabilities.[5]

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Analysis cluster_characterization Post-Mortem Analysis slurry Slurry Formulation (TiS2, Carbon, PVDF) mixing Homogeneous Mixing slurry->mixing casting Casting on Al Foil mixing->casting drying Drying in Vacuum Oven casting->drying punching Electrode Punching drying->punching assembly Assemble 3-Electrode Cell (WE: TiS2, CE: AC, RE: SCE) punching->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv rate Rate Capability Test assembly->rate xrd XRD (Structural Changes) cycling->xrd xps XPS (SEI Composition) cycling->xps

Caption: Experimental workflow for TiS2 electrode preparation and analysis.

logical_relationship cluster_low_conc Low Electrolyte Concentration (e.g., 1-4 M) cluster_high_conc High Electrolyte Concentration (e.g., 7-8 M) low_conc High Free Water Activity her Hydrogen Evolution Reaction (HER) Dominates low_conc->her low_perf Poor Performance: - Gas Evolution - Low/No Capacity her->low_perf high_conc Reduced Free Water Activity sei Anion-Derived SEI Formation high_conc->sei her_suppressed HER Suppressed sei->her_suppressed intercalation Facilitated Ion Intercalation sei->intercalation high_perf Improved Performance: - Stable Cycling - Higher Capacity her_suppressed->high_perf intercalation->high_perf start Electrolyte Concentration start->low_conc Low start->high_conc High

Caption: Effect of electrolyte concentration on TiS2 electrode reactions.

References

Technical Support Center: Understanding Incomplete Recovery of Ti Coordination Number in Na-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete recovery of the Titanium (Ti) coordination number after electrochemical cycling in Sodium-ion (Na-ion) batteries. This phenomenon is a critical factor influencing battery performance, particularly its coulombic efficiency and long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Ti coordination number in Na-ion battery electrode materials?

A1: The coordination number (CN) of Titanium (Ti) refers to the number of its nearest neighboring atoms. In the context of Na-ion battery electrodes, such as titanium disulfide (TiS₂), the Ti coordination environment is a direct indicator of the local atomic structure. During the insertion and extraction of sodium ions (sodiation/desodiation), the host material undergoes structural changes. The reversibility of these changes, reflected in the recovery of the original Ti coordination number upon desodiation, is crucial for maintaining the structural integrity and, consequently, the electrochemical performance of the battery.

Q2: What are the typical consequences of incomplete recovery of the Ti coordination number?

A2: Incomplete recovery of the Ti coordination number after a charge-discharge cycle signifies irreversible structural changes in the electrode material. This can lead to several detrimental effects, including:

  • Capacity Fading: Irreversible structural changes can trap sodium ions or lead to the loss of active material, reducing the battery's capacity over subsequent cycles.

  • Decreased Coulombic Efficiency: The incomplete recovery is directly linked to a decay in coulombic efficiency, meaning that the charge extracted during desodiation is less than the charge inserted during sodiation.[1][2]

  • Increased Impedance: Structural disorder can impede the diffusion of Na-ions within the electrode, leading to higher internal resistance and poorer rate capability.

Q3: How is the Ti coordination number experimentally determined?

A3: X-ray Absorption Spectroscopy (XAS) is the primary technique used to probe the local atomic and electronic structure of materials, making it ideal for determining coordination numbers. Specifically, the Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides information about the local atomic environment of the absorbing atom (in this case, Ti). By analyzing the EXAFS data, one can extract parameters such as interatomic distances and coordination numbers for the different coordination shells around the Ti atoms.[1][2][3]

Q4: What does a typical change in Ti-Ti coordination number look like during cycling of a TiS₂ cathode?

A4: In a TiS₂ cathode, sodiation involves the insertion of Na⁺ ions between the TiS₂ layers. This process is often not a simple intercalation but can involve phase transformations. For instance, TiS₂ may transform into intermediate phases like Na₀.₅₅TiS₂ and eventually NaTiS₂.[1][2] These transformations are accompanied by changes in the local structure, including the Ti-Ti coordination number. During desodiation, the ideal scenario is a complete return to the original TiS₂ structure. However, studies have shown that the Ti-Ti coordination number may not fully recover to its pristine state, indicating some degree of structural irreversibility.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of Ti coordination number recovery.

Problem Possible Causes Troubleshooting Steps
Inconsistent or noisy EXAFS data 1. Poor sample homogeneity. 2. Incorrect sample thickness. 3. Electrochemical cell misalignment in the X-ray beam. 4. Insufficient signal-to-noise ratio due to short acquisition time.1. Ensure uniform mixing of the active material, conductive carbon, and binder. 2. Optimize the electrode thickness to avoid self-absorption effects which can dampen the EXAFS signal. 3. Carefully align the in-situ/operando cell to ensure the X-ray beam is focused on the electrode area. 4. Increase the data acquisition time per spectrum or average multiple scans to improve the signal-to-noise ratio.[3]
Difficulty in fitting the EXAFS data to obtain reliable coordination numbers 1. Inaccurate theoretical model for fitting. 2. High correlation between fitting parameters (e.g., coordination number and Debye-Waller factor). 3. Presence of multiple phases or highly disordered structures. 4. Limited k-range of the collected data.1. Start with a well-defined crystal structure of the pristine material. For cycled samples, consider multi-component fitting if phase transformations are expected.[1][2] 2. Fix one of the highly correlated parameters (e.g., the Debye-Waller factor from a standard) to get a more stable fit for the coordination number. 3. Use complementary techniques like X-ray Diffraction (XRD) to identify the phases present and constrain the EXAFS fitting model.[1][2] 4. Collect data over a wider k-range to improve the resolution in R-space and better separate different coordination shells.
Observed incomplete recovery of Ti coordination number 1. Intrinsic irreversibility of the phase transitions during sodiation/desodiation. 2. Formation of a Solid Electrolyte Interphase (SEI) layer that consumes active material. 3. Particle cracking or mechanical degradation of the electrode. 4. Electrolyte decomposition at high/low voltages.1. Investigate the effect of cycling rate and voltage window on the reversibility. Slower rates and narrower voltage windows may improve recovery. 2. Characterize the electrode surface using techniques like XPS or TEM to identify the presence and composition of an SEI layer. 3. Use microscopy techniques (SEM, TEM) to examine the morphology of the electrode before and after cycling. 4. Analyze the electrolyte after cycling for decomposition products using techniques like GC-MS or NMR.

Quantitative Data Summary

The following table summarizes the changes in the Ti-Ti coordination number (CN) and interatomic distance (R) in a TiS₂ cathode during sodiation and desodiation, as determined by operando EXAFS analysis.

Electrochemical State Phase(s) Present Ti-Ti CN (1st shell) Ti-Ti R (Å) (1st shell) Ti-Ti CN (2nd shell) Ti-Ti R (Å) (2nd shell)
Pristine (Before Cycling) TiS₂6~3.46~5.9
During Sodiation (Discharge) TiS₂, Na₀.₅₅TiS₂, NaTiS₂Decreases from 6IncreasesDecreases from 6Increases
End of Sodiation NaTiS₂Significantly lower than 6Significantly larger than 3.4Significantly lower than 6Significantly larger than 5.9
After Desodiation (Charge) Primarily TiS₂ with some residual sodiated phasesDoes not fully recover to 6Does not fully return to ~3.4Does not fully recover to 6Does not fully return to ~5.9

Note: The exact values can vary depending on the specific experimental conditions. The trend of incomplete recovery is the key observation.[1][2]

Experimental Protocols

Operando X-ray Absorption Spectroscopy (XAS)

This protocol outlines the key steps for performing operando XAS measurements to study the Ti coordination number changes during battery cycling.

1. Electrochemical Cell Preparation:

  • A specialized in-situ/operando electrochemical cell with an X-ray transparent window (e.g., Kapton or polypropylene) is required.

  • The working electrode is prepared by casting a slurry of the Ti-based active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a current collector (e.g., aluminum foil).

  • The cell is assembled in an argon-filled glovebox with a sodium metal counter/reference electrode, a separator (e.g., glass fiber), and a Na-ion electrolyte (e.g., 1.0 M NaClO₄ in a mixture of organic carbonates).

2. Data Acquisition at a Synchrotron Facility:

  • The operando cell is connected to a potentiostat to control the electrochemical cycling.

  • XAS data is collected at the Ti K-edge (around 4.966 keV).

  • Spectra are typically recorded in fluorescence mode for dilute samples or thin electrodes to minimize self-absorption effects.

  • Data is collected continuously or at specific voltage points throughout the charge-discharge cycles. A typical setup might involve collecting a spectrum every 5-10 minutes.[3]

3. Data Analysis:

  • The raw XAS data is processed (background subtraction, normalization) using standard software packages (e.g., Athena, Artemis).

  • The EXAFS signal (χ(k)) is extracted and Fourier transformed to obtain the radial distribution function in R-space.

  • The EXAFS data is then fitted using theoretical models generated from known crystal structures (e.g., TiS₂) to extract structural parameters like coordination number, interatomic distance, and the Debye-Waller factor.

  • Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can be employed to deconvolve the spectra and identify the number of distinct chemical species present during cycling.[1][2]

Visualizations

NaIonBatteryCycling cluster_discharge Discharge (Sodiation) cluster_charge Charge (Desodiation) Pristine Pristine Electrode (e.g., TiS₂) Intermediate Intermediate Phase(s) (e.g., NaxTiS₂) Pristine->Intermediate Na⁺ insertion Cycled Cycled Electrode (Incomplete Recovery) Sodiated Fully Sodiated Electrode (e.g., NaTiS₂) Intermediate->Sodiated Further Na⁺ insertion Sodiated->Cycled Na⁺ extraction

Caption: Electrochemical cycling of a Ti-based electrode in a Na-ion battery.

XAS_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Interpretation Cell Prepare Operando Electrochemical Cell Data Collect Operando XAS Data Cell->Data Process Process Raw Data (Normalization, etc.) Data->Process Extract Extract EXAFS Signal (χ(k)) Process->Extract Fit Fit EXAFS Data (Determine CN, R) Extract->Fit Result Incomplete CN Recovery -> Structural Irreversibility Fit->Result

Caption: Workflow for diagnosing Ti coordination number changes using operando XAS.

References

Validation & Comparative

titanium disulfide vs. molybdenum disulfide for energy storage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Titanium Disulfide (TiS₂) and Molybdenum Disulfide (MoS₂) for Energy Storage

For researchers and scientists in the field of energy storage, the exploration of two-dimensional (2D) transition metal dichalcogenides (TMDs) has opened new avenues for developing high-performance batteries beyond traditional graphite (B72142) anodes. Among these materials, this compound (TiS₂) and molybdenum disulfide (MoS₂) have garnered significant attention due to their unique layered structures that facilitate ion intercalation.[1][2] TiS₂ has been studied for decades as a model intercalation cathode material, known for its high conductivity and stable cycling.[3][4] MoS₂, on the other hand, is a versatile semiconductor with a high theoretical capacity that has been extensively investigated for various energy applications.[5][6]

This guide provides an objective comparison of the performance of TiS₂ and MoS₂ in energy storage applications, supported by experimental data and detailed methodologies to aid in research and development.

Structural and Electronic Properties

Both TiS₂ and MoS₂ possess a layered crystal structure where a plane of metal atoms (Ti or Mo) is sandwiched between two planes of sulfur atoms. These S-M-S layers are held together by strong covalent bonds, while adjacent layers are connected by weak van der Waals forces.[5][7] This layered arrangement creates a 2D van der Waals gap that allows for the insertion and extraction of ions, a fundamental process for battery operation.

A key distinction lies in their electronic properties. TiS₂ is considered a semi-metal with high intrinsic electrical conductivity.[8] In contrast, the most common polymorph of MoS₂, 2H-MoS₂, is a semiconductor with a distinct bandgap, which results in lower electrical conductivity compared to TiS₂.[8][9] This difference in conductivity significantly impacts their rate capability and overall electrochemical performance in a battery.

Caption: Simplified crystal structures of 1T-TiS₂ and 2H-MoS₂.

Performance Comparison for Energy Storage

The electrochemical performance of TiS₂ and MoS₂ is highly dependent on their morphology, synthesis method, and the type of intercalating ion (e.g., Li⁺, Na⁺). Below is a summary of typical performance metrics reported in the literature for their use in lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs).

Performance MetricThis compound (TiS₂)Molybdenum Disulfide (MoS₂)Ion Type
Theoretical Specific Capacity ~240 mAh g⁻¹ (for Li⁺)~670 mAh g⁻¹ (for Li⁺)Li⁺
~240 mAh g⁻¹ (for Na⁺)~670 mAh g⁻¹ (for Na⁺)Na⁺
Experimental Specific Capacity 172 - 240 mAh g⁻¹[3]900 - 1100 mAh g⁻¹ (initial)[10][11]Li⁺
418 - 1040 mAh g⁻¹[12][13]~500 mAh g⁻¹ (after 300 cycles)[12]Na⁺
Rate Capability Superior; 621 mAh g⁻¹ at 40 A g⁻¹ (NIBs)[12]Moderate; 608 mAh g⁻¹ at 10 A g⁻¹ (LIBs)[11]Li⁺/Na⁺
Cycling Stability Excellent; >9000 cycles (NIBs)[12]Moderate; capacity fade often observed[9][14]Li⁺/Na⁺
Conductivity High (Semi-metallic)[8]Low (Semiconducting)[15]-
Volume Expansion Minor during cycling[16]Significant volume changes[15][17]Li⁺/Na⁺

Note: The high experimental capacity of MoS₂ often involves conversion reactions, not just intercalation, leading to a higher initial capacity that can be prone to fading. TiS₂ in NIBs can also undergo a conversion reaction, resulting in exceptionally high capacity.[12]

Ion Intercalation and Storage Mechanism

In TiS₂, ions like Li⁺ and Na⁺ insert into the van der Waals gap between the S-Ti-S layers, occupying octahedral or tetrahedral sites.[16] This process is generally highly reversible with minimal structural change, contributing to its excellent cycling stability.[3][16]

For MoS₂, the mechanism is more complex. Initial intercalation of Li⁺ can induce a phase transition from the semiconducting 2H phase to the metallic 1T' phase.[9][10] With further lithiation, a conversion reaction can occur where MoS₂ decomposes to form metallic Mo nanoparticles embedded in a Li₂S matrix. This conversion reaction is responsible for the high specific capacity but can also lead to significant volume expansion and structural degradation, affecting long-term stability.[15][17]

G Simplified Ion Intercalation Mechanism cluster_TiS2 TiS₂ (Intercalation) cluster_MoS2 MoS₂ (Intercalation & Conversion) L1 S-Ti-S Layer L2 S-Ti-S Layer L1->L2 van der Waals Gap L3 S-Ti-S Layer L2->L3 van der Waals Gap ion_in_ti Li⁺ ion_out_ti Li⁺ ion_out_ti->ion_in_ti Intercalation ML1 S-Mo-S Layer ML2 S-Mo-S Layer ML1->ML2 van der Waals Gap ML3 S-Mo-S Layer ML2->ML3 van der Waals Gap ion_in_mo Li⁺ conv Conversion to Mo + Li₂S ion_in_mo->conv Deep Lithiation ion_out_mo Li⁺ ion_out_mo->ion_in_mo Intercalation

Caption: Ion storage mechanisms in TiS₂ and MoS₂.

Experimental Protocols

Reproducible results in materials science hinge on well-defined experimental procedures. Below are representative protocols for the synthesis, electrode fabrication, and electrochemical testing of TiS₂ and MoS₂.

Material Synthesis

Protocol 1: Synthesis of TiS₂ Powder via Solid-State Reaction [18] This method involves the direct reaction of elemental titanium and sulfur at high temperatures.

  • Precursors: Titanium powder (Ti, 99.9%) and Sulfur powder (S, 99.9%).

  • Mixing: Stoichiometric amounts of Ti and S (1:2 molar ratio) are thoroughly mixed and ground in an agate mortar inside an argon-filled glovebox.

  • Sealing: The mixture is loaded into a quartz tube, which is then evacuated to a high vacuum (<10⁻⁴ Torr) and flame-sealed.

  • Heating Profile: The sealed tube is placed in a muffle furnace and heated according to a specific program:

    • Ramp to 450 °C at 0.3 °C/min and hold for 24 hours.

    • Ramp to 640 °C over 24 hours and hold for 3 days.[18]

  • Cooling & Collection: The furnace is allowed to cool naturally to room temperature. The quartz tube is carefully broken inside a glovebox to collect the crystalline TiS₂ powder.

Protocol 2: Synthesis of MoS₂ Nanostructures via Hydrothermal Method [5][19] This solution-based method yields MoS₂ with various morphologies.

  • Precursors: Ammonium (B1175870) molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O) and Thiourea (B124793) (CS(NH₂)₂).

  • Solution Preparation: In a typical procedure, a specific amount of ammonium molybdate and thiourea are dissolved in deionized water with vigorous stirring to form a homogeneous solution.[19]

  • Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 180-220 °C for 12-24 hours.[10][19]

  • Collection and Cleaning: After the reactor cools to room temperature, the black precipitate (MoS₂) is collected by centrifugation. It is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Drying: The final product is dried in a vacuum oven at 60-80 °C overnight.

Electrode Fabrication and Cell Assembly

Protocol 3: Electrode Slurry Preparation and Casting [18]

  • Composition: A typical weight ratio for the electrode slurry is 80:10:10, corresponding to the active material (TiS₂ or MoS₂), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF).

  • Mixing: The active material and carbon black are first mixed dry. The PVDF binder, dissolved in N-Methyl-2-pyrrolidone (NMP), is then added. The components are thoroughly mixed using a planetary mixer or magnetic stirrer for several hours to form a homogeneous, viscous slurry.[18]

  • Casting: The slurry is cast onto a current collector (e.g., aluminum foil for cathodes, copper foil for anodes) using a doctor blade set to a specific thickness (e.g., 100-200 µm).[18]

  • Drying: The cast electrode is dried in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent.

  • Pressing and Cutting: The dried electrode sheet is calendared (pressed) to ensure good contact and uniform density, then cut into circular discs of a specific diameter (e.g., 12-15 mm) for coin cell assembly.

Electrochemical Testing

Protocol 4: Coin Cell Assembly and Galvanostatic Cycling [20][21]

  • Cell Assembly: Standard 2032-type coin cells are assembled in an argon-filled glovebox. The cell consists of the prepared working electrode, a separator (e.g., Celgard 2400), a counter/reference electrode (e.g., lithium or sodium metal foil), and an appropriate electrolyte (e.g., 1 M LiPF₆ in EC/DMC for LIBs, 1 M NaPF₆ in DME for NIBs).[12][22]

  • Resting: The assembled cells are allowed to rest for several hours to ensure complete wetting of the electrode and separator by the electrolyte.

  • Galvanostatic Cycling: The cells are tested using a battery cycler. They are charged and discharged at a constant current (galvanostatic mode) within a specific voltage window (e.g., 1.7-3.0 V vs. Li/Li⁺ for TiS₂ cathode, 0.01-3.0 V vs. Li/Li⁺ for MoS₂ anode).[23]

  • Data Analysis: Key performance metrics such as specific capacity (mAh g⁻¹), coulombic efficiency, cycling stability (capacity retention over cycles), and rate capability (performance at different current densities) are calculated from the charge-discharge data.[24]

G General Experimental Workflow for Battery Testing cluster_synthesis 1. Material Synthesis cluster_fabrication 2. Electrode Fabrication cluster_assembly 3. Cell Assembly cluster_testing 4. Electrochemical Characterization S1 Precursor Mixing S2 Reaction (Solid-State or Hydrothermal) S1->S2 S3 Washing & Drying S2->S3 F1 Slurry Preparation (Active Material, Carbon, Binder) S3->F1 F2 Doctor-Blade Casting on Current Collector F1->F2 F3 Drying & Calendering F2->F3 A1 Electrode Punching F3->A1 A2 Coin Cell Assembly (in Glovebox) A1->A2 T1 Galvanostatic Cycling (Charge-Discharge) A2->T1 T2 Cyclic Voltammetry (CV) T3 Electrochemical Impedance Spectroscopy (EIS)

Caption: Workflow from material synthesis to electrochemical testing.

Conclusion

This compound and molybdenum disulfide both present compelling, yet distinct, opportunities for advancing energy storage technology.

  • This compound (TiS₂) stands out for its high electrical conductivity, excellent rate capability, and remarkable cycling stability.[1][12] Its primary mechanism of intercalation without significant volume change makes it an ideal model material and a strong candidate for applications requiring long life and high power, such as all-solid-state batteries.[25]

  • Molybdenum Disulfide (MoS₂) offers a significantly higher theoretical capacity, which is attractive for applications demanding high energy density.[15] However, researchers must address the challenges associated with its lower conductivity, the irreversibility of the conversion reaction, and the resulting volume expansion that can lead to capacity fade.[9][17] Strategies such as nanostructuring and creating composites with conductive materials like graphene are actively being pursued to mitigate these issues.[10]

The choice between TiS₂ and MoS₂ ultimately depends on the specific requirements of the energy storage application. TiS₂ is favored for high-power, long-cycle-life devices, while MoS₂ remains a target for achieving high-energy-density anodes, provided its stability challenges can be overcome.

References

comparative study of TiS2 and other transition metal dichalcogenides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to TiS2 and Other Transition Metal Dichalcogenides for Researchers and Scientists

Transition metal dichalcogenides (TMDs) are a class of two-dimensional (2D) materials that have garnered significant interest for their diverse and tunable properties. Among these, Titanium Disulfide (TiS2) presents unique characteristics that set it apart from more commonly studied TMDs like Molybdenum Disulfide (MoS2) and Tungsten Disulfide (WS2). This guide provides a comparative analysis of the electronic, catalytic, and energy storage properties of TiS2 against other prominent TMDs, supported by experimental data and detailed methodologies.

Electronic Properties: A Tale of Metals and Semiconductors

A key distinction among TMDs lies in their electronic behavior. While many TMDs are semiconductors, TiS2 is primarily considered a semimetal or a narrow bandgap semiconductor. This fundamental difference dictates their suitability for various applications.

The electronic properties of TMDs are highly dependent on their crystal structure and number of layers. For instance, MoS2 and WS2 undergo a transition from an indirect bandgap in their bulk form to a direct bandgap as a monolayer.[1] In contrast, bulk TiS2 is a semimetal, and theoretical calculations suggest that monolayer TiS2 also behaves as a semimetal with a small overlap between the valence and conduction bands.[2]

PropertyTiS2MoS2WS2
Electronic Nature Semimetal/Small-gap semiconductor[3][4]Semiconductor[1]Semiconductor[1]
Band Gap (Monolayer) ~0.0 eV (overlap)[2]~1.8 eV (Direct)[5]~2.1 eV (Direct)[6]
Band Gap (Bulk) Semimetallic[3]~1.2 eV (Indirect)[7]~1.3 eV (Indirect)[6]
Crystal Structure 1T (octahedral)[2]2H (trigonal prismatic)[1]2H (trigonal prismatic)[1]

Experimental Protocol for Determining Electronic Properties:

The electronic properties of TMDs are typically characterized using a combination of experimental techniques:

  • Sample Preparation:

    • Mechanical Exfoliation: Thin layers of TMDs are isolated from bulk crystals using the "Scotch tape" method.

    • Chemical Vapor Deposition (CVD): Large-area, high-quality monolayer or few-layer films are grown on a substrate. For MoS2 and WS2, this often involves the sulfurization of a thin metal or metal oxide film.[8]

    • Liquid Phase Exfoliation: Bulk TMD crystals are sonicated in a suitable solvent to create a dispersion of nanosheets.[2]

  • Characterization:

    • Raman Spectroscopy: Used to determine the number of layers and the quality of the TMD flakes. The positions of characteristic Raman modes, such as the A1g and E2g modes, shift with the number of layers.[2]

    • Atomic Force Microscopy (AFM): Provides precise measurements of the thickness of the exfoliated flakes, confirming the number of layers.[1]

    • Photoluminescence (PL) Spectroscopy: Measures the light emitted from the material after excitation with a laser. The presence of a strong PL peak is indicative of a direct bandgap, as seen in monolayer MoS2 and WS2.

    • Electrical Transport Measurements: Four-probe measurements are used to determine the resistivity and carrier mobility of the material as a function of temperature.[9]

Electrocatalytic Performance: The Hydrogen Evolution Reaction (HER)

MoS2 and WS2 have been extensively studied as cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production.[10][11] Their catalytic activity is primarily attributed to active sites at the edges of their nanosheets.[12] In contrast, the metallic nature of TiS2 suggests it could also be a promising HER catalyst, although it is less explored in this context.

CatalystTafel Slope (mV/dec)Exchange Current Density (A/cm²)Notes
MoS2 (amorphous) ~40-60Varies with preparationAmorphous MoS2 can be more active than crystalline forms.[10]
WS2 (crystalline) ~72Varies with preparationCrystalline WS2 is generally more active for HER.[10][12]
TiS2 --Less studied for HER, but its metallic nature is promising.

Experimental Protocol for Evaluating HER Performance:

  • Electrode Preparation:

    • The TMD catalyst is typically mixed with a conductive additive (e.g., carbon black) and a binder (e.g., Nafion) to form an ink.

    • A specific volume of the ink is drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Measurements:

    • A three-electrode setup is used, with the TMD-coated electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • The electrolyte is typically an acidic solution (e.g., 0.5 M H2SO4).

    • Linear Sweep Voltammetry (LSV): The potential is swept, and the resulting current is measured to generate a polarization curve. The onset potential and the current density at a given overpotential are key performance metrics.[10]

    • Tafel Analysis: The Tafel slope is extracted from the linear region of the Tafel plot (overpotential vs. log of current density). A smaller Tafel slope indicates more favorable HER kinetics.[10]

    • Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the charge transfer resistance at the electrode-electrolyte interface.

Energy Storage: Batteries and Supercapacitors

TiS2 has historically been a material of interest for energy storage, particularly as a cathode material in lithium-ion batteries, due to its layered structure that allows for the intercalation of ions.[2][13] Its high electronic conductivity is also advantageous for high-power applications. MoS2 and WS2 are also being explored for energy storage, but their lower conductivity can be a limiting factor.[14]

MaterialApplicationSpecific Capacitance / CapacityCycling Stability
TiS2 Li-ion battery cathode, SupercapacitorHigh theoretical capacity for Li-ion batteries; High quantum capacitance (1313.41 µF cm⁻²)[13]Good, due to stable layered structure[13]
MoS2 Li-ion battery anode, SupercapacitorLower specific capacitance than TiS2 (943.75 µF cm⁻²)[13]Can suffer from volume expansion during cycling
WS2 Li-ion battery anode, SupercapacitorGood electrochemical characteristics[14]Research is ongoing

Experimental Protocol for Electrochemical Energy Storage Characterization:

  • Electrode Preparation:

    • The active material (TMD) is mixed with a conductive agent and a binder to form a slurry.

    • The slurry is coated onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) and dried under vacuum.

  • Cell Assembly:

    • Coin cells are typically assembled in an argon-filled glovebox.

    • The cell consists of the working electrode, a separator, a counter electrode (e.g., lithium metal), and an electrolyte.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Used to identify the redox reactions and assess the capacitive behavior of the material.[15]

    • Galvanostatic Charge-Discharge (GCD): The cell is charged and discharged at a constant current to determine the specific capacity, energy density, and power density.[15]

    • Cycling Stability Test: The cell is repeatedly charged and discharged for many cycles to evaluate its long-term performance and capacity retention.

Visualizing the Comparison and Workflows

Logical Comparison of TMD Properties

TMD_Comparison cluster_TiS2 TiS2 cluster_MoS2_WS2 MoS2 / WS2 cluster_apps Potential Applications TMDs Transition Metal Dichalcogenides TiS2_prop Properties: - Semimetallic - 1T Crystal Structure - High Conductivity TMDs->TiS2_prop Group IV MoS2_WS2_prop Properties: - Semiconducting - 2H Crystal Structure - Tunable Bandgap TMDs->MoS2_WS2_prop Group VI Electronics High-Speed Electronics TiS2_prop->Electronics Energy Energy Storage (Batteries, Supercapacitors) TiS2_prop->Energy Optoelectronics Optoelectronics (LEDs, Photodetectors) MoS2_WS2_prop->Optoelectronics Catalysis Electrocatalysis (HER) MoS2_WS2_prop->Catalysis MoS2_WS2_prop->Energy Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Structural & Optical Characterization cluster_performance Performance Evaluation synthesis Synthesis (CVD, Exfoliation) Raman Raman Spectroscopy synthesis->Raman Layer Number & Quality AFM Atomic Force Microscopy synthesis->AFM Thickness Electronic Electronic Transport Measurements synthesis->Electronic Catalytic Electrocatalysis (HER) Testing synthesis->Catalytic Energy Energy Storage (Battery/Supercapacitor) Testing synthesis->Energy PL Photoluminescence Raman->PL Confirm Monolayer Data_Analysis Data Analysis & Comparison Electronic->Data_Analysis Resistivity, Mobility Catalytic->Data_Analysis Tafel Slope, Onset Potential Energy->Data_Analysis Capacity, Stability

References

Validating TiS₂ Layer Number: A Comparative Guide to AFM and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of two-dimensional (2D) materials is paramount. This guide provides a comparative analysis of two powerful techniques, Atomic Force Microscopy (AFM) and Raman Spectroscopy, for validating the layer number of Titanium Disulfide (TiS₂), a promising transition metal dichalcogenide (TMDC).

The precise determination of the number of layers in 2D materials is crucial as their electronic, optical, and mechanical properties are strongly dependent on their thickness.[1] This guide outlines the experimental protocols for both AFM and Raman spectroscopy and presents a correlation of the expected results to facilitate accurate layer number identification of TiS₂.

Correlative Data: AFM Height vs. Raman Spectroscopy

The combination of AFM and Raman spectroscopy provides a robust method for determining the layer number of TiS₂.[2][3] AFM offers a direct measurement of the flake thickness, while Raman spectroscopy provides a fingerprint of the material's vibrational modes, which are sensitive to the number of layers.[1][4]

Number of LayersTechniqueParameterTypical Value
Monolayer (1L)AFMHeight~0.8 nm[5]
Raman (532 nm laser)Eg Peak Position~226 cm⁻¹[2]
A1g Peak Position~330 cm⁻¹[2]
Shoulder Peak~372 cm⁻¹[2]
Bilayer (2L)AFMHeight~1.4 nm[5]
Raman (532 nm laser)Eg Peak PositionSlight shift from 1L[2]
A1g Peak PositionSlight shift from 1L[2]
A1g/Shoulder Peak Intensity RatioChanges with layer number[2]
Few-Layer (3-5L)AFMHeightIncreases with layer number
Raman (532 nm laser)Eg Peak PositionContinues to shift[2]
A1g Peak PositionContinues to shift[2]
A1g/Shoulder Peak Intensity RatioContinues to change[2]
BulkRamanEg Peak Position~238 cm⁻¹[6]
A1g Peak Position~331 cm⁻¹[6]

Note: The exact AFM height and Raman peak positions can vary slightly depending on the substrate, instrument calibration, and sample preparation.[1] The shoulder peak at ~372 cm⁻¹ in Raman spectra and the intensity ratio between the A1g and shoulder peak are also characteristic features for determining the layer number of TiS₂.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for validating the layer number of TiS₂ using a correlative AFM and Raman spectroscopy approach.

TiS2 Layer Validation Workflow cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis & Validation Bulk_Crystal Bulk TiS₂ Crystal Exfoliation Mechanical Exfoliation Bulk_Crystal->Exfoliation Substrate Transfer to Si/SiO₂ Substrate Exfoliation->Substrate Optical_Microscopy Optical Microscopy (Flake Identification) Substrate->Optical_Microscopy AFM_Analysis AFM Analysis Optical_Microscopy->AFM_Analysis Raman_Analysis Raman Spectroscopy Optical_Microscopy->Raman_Analysis AFM_Data AFM Height Profile AFM_Analysis->AFM_Data Raman_Data Raman Spectra Raman_Analysis->Raman_Data Correlation Correlate AFM Height and Raman Shifts AFM_Data->Correlation Raman_Data->Correlation Layer_Validation Validated Layer Number Correlation->Layer_Validation

Workflow for TiS₂ layer number validation.

Experimental Protocols

Sample Preparation
  • Mechanical Exfoliation: Thin flakes of TiS₂ are mechanically exfoliated from a bulk crystal using adhesive tape.[7]

  • Substrate Transfer: The exfoliated flakes are then transferred onto a suitable substrate, typically a Si wafer with a 285 nm or 300 nm SiO₂ layer, which provides good optical contrast for identifying thin flakes.[2]

  • Substrate Cleaning: Prior to transfer, the substrate should be meticulously cleaned to remove organic residues and particulates. A standard procedure involves sonication in acetone (B3395972) and isopropyl alcohol.[8]

Atomic Force Microscopy (AFM)

AFM is used to obtain topographical images of the TiS₂ flakes and to perform precise height measurements.

  • Flake Identification: An optical microscope is used to locate suitable, well-isolated flakes for AFM analysis.

  • AFM Imaging: The analysis is typically performed in tapping mode to minimize sample damage. A cantilever with a sharp tip (e.g., silicon) is scanned across the sample surface.[2]

  • Height Profile Analysis: The height difference between the substrate and the surface of the TiS₂ flake is measured from the AFM topography image to determine the thickness.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of the material.

  • System Calibration: The Raman spectrometer should be calibrated using a reference standard, such as a silicon wafer (with a characteristic peak at ~520.7 cm⁻¹), to ensure accurate peak position measurements.[8]

  • Laser Excitation: A visible laser, commonly with a wavelength of 532 nm or 633 nm, is used to excite the sample.[2] To avoid laser-induced damage to the thin flakes, the laser power should be kept low (typically < 1 mW).[8]

  • Data Acquisition: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser onto the identified TiS₂ flake.[8] Spectra are collected from different points on the flake to ensure uniformity.

  • Data Analysis: The acquired spectra are processed to remove background fluorescence through baseline correction. The characteristic Raman peaks (Eg and A1g) are then fitted with Lorentzian or Gaussian functions to accurately determine their positions, widths, and intensities.[8] The 1T phase of TiS₂ is expected to have two primary Raman active modes: the in-plane Eg mode and the out-of-plane A1g mode.[2] The positions of these peaks, along with the presence and intensity of a shoulder peak around 372 cm⁻¹, are correlated with the number of layers.[2]

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of TiS₂ Electrodes versus MoS₂ and WS₂ Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical impedance spectroscopy (EIS) profiles of titanium disulfide (TiS₂) electrodes against two common alternatives from the transition metal dichalcogenide (TMD) family: molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂). EIS is a powerful non-destructive technique that offers profound insights into the interfacial properties and charge transfer kinetics of electrode materials, which is crucial for the development of high-performance energy storage devices and sensitive electrochemical biosensors.

Quantitative Performance Metrics: A Side-by-Side Comparison

The following table summarizes key parameters obtained from EIS analysis of TiS₂, MoS₂, and WS₂ electrodes. It is important to note that these values are highly dependent on the specific experimental conditions, including electrode preparation, electrolyte composition, and the state of charge. The data presented here is compiled from various studies to provide a comparative overview.

ParameterTiS₂MoS₂WS₂UnitSignificance
Solution Resistance (R_s) ~ 4[1]Typically low, in the order of OhmsTypically low, in the order of OhmsΩRepresents the bulk electrolyte resistance; a lower value indicates better ionic conductivity of the electrolyte.
Charge Transfer Resistance (R_ct) 13 - 58[1]~2.07 (for MoS₂-C hybrid)~39 (for WS₂/C/S composite)[2]ΩIndicates the resistance to the Faradaic reactions at the electrode-electrolyte interface; a lower R_ct suggests faster charge transfer kinetics.
Double-Layer Capacitance (C_dl) Typically in the order of µF to mFTypically in the order of µF to mFTypically in the order of µF to mFFRepresents the capacitance of the electrical double layer formed at the interface; a higher value can indicate a larger electrochemically active surface area.
Warburg Impedance (Z_w) Present in low-frequency regionPresent in low-frequency regionPresent in low-frequency regionΩ·s-0.5Characterizes the diffusion of ions within the electrode; a lower Warburg impedance suggests faster ion diffusion.

Delving into the Experimental Details

Reproducible and comparable EIS data are contingent on meticulous experimental protocols. Below are detailed methodologies for the preparation of TMD electrodes and the subsequent EIS analysis, synthesized from common practices in the literature.

I. Electrode Preparation
  • Slurry Formulation : The electrode slurry is typically prepared by mixing the active material (TiS₂, MoS₂, or WS₂ powder) with a conductive additive (e.g., carbon black, Super P) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10).

  • Solvent Addition : An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.

  • Casting : The slurry is then cast onto a current collector (e.g., copper or aluminum foil) using a doctor blade to ensure a uniform thickness.

  • Drying : The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Electrode Punching : Finally, circular electrodes of a desired diameter are punched from the dried sheet for cell assembly.

II. Electrochemical Cell Assembly
  • Configuration : A standard three-electrode setup or a two-electrode coin cell (e.g., CR2032) is commonly used.

  • Components : In a typical lithium-ion battery configuration, the cell consists of the TMD-based working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard), and a liquid electrolyte.

  • Electrolyte : The electrolyte is a crucial component, with common choices being 1 M LiPF₆ in a mixture of organic carbonates like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

  • Assembly Environment : The cell assembly is performed in an inert atmosphere, such as an argon-filled glovebox, to prevent contamination from moisture and oxygen.

III. EIS Measurement Protocol
  • Instrumentation : A potentiostat equipped with a frequency response analyzer is used to perform the EIS measurements.

  • Equilibration : The assembled cell is allowed to rest for a few hours to ensure proper wetting of the electrode by the electrolyte and to reach a stable open-circuit potential (OCP).

  • Measurement Parameters :

    • Mode : Measurements are typically conducted in potentiostatic mode.

    • DC Potential : The EIS is usually performed at the OCP or at various states of charge.

    • AC Amplitude : A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • Frequency Range : A wide frequency range is scanned, for instance, from 100 kHz down to 0.01 Hz.

  • Data Analysis : The resulting impedance data is commonly plotted as a Nyquist plot (Z_imaginary vs. Z_real) and fitted to an equivalent electrical circuit model to extract the quantitative parameters.

Visualizing the Electrochemical Interface: The Randles Circuit

The impedance behavior of TiS₂ and other TMD electrodes is often modeled using an equivalent circuit, such as the Randles circuit. This model helps to deconvolve the different electrochemical processes occurring at the electrode-electrolyte interface.

start R_s_node R_s start->R_s_node junction1 R_s_node->junction1 Electrolyte Resistance R_ct_node R_ct junction1->R_ct_node C_dl_node C_dl junction1->C_dl_node junction2 R_ct_node->junction2 Charge Transfer Resistance C_dl_node->junction2 Double-Layer Capacitance Z_w_node Z_w junction2->Z_w_node Warburg Impedance end Z_w_node->end

Caption: A simplified Randles equivalent circuit model for a TMD electrode.

Concluding Remarks

The choice between TiS₂, MoS₂, and WS₂ for a specific application will depend on a trade-off between various electrochemical properties. While TiS₂ has shown promising performance, particularly in terms of its charge transfer kinetics at various potentials, MoS₂ and WS₂ also present compelling characteristics, especially when used in composite forms. The data suggests that modifications, such as creating hybrids with carbonaceous materials, can significantly enhance the performance of these TMD electrodes by reducing charge transfer resistance and improving conductivity. Researchers should carefully consider the specific requirements of their application, such as desired energy and power density, cycling stability, and cost, when selecting an electrode material. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions and designing future experiments in the field of energy storage and electrochemical sensing.

References

A Comparative Guide to the Theoretical vs. Experimental Capacity of Titanium Disulfide (TiS₂) Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison between the theoretical and experimentally observed electrochemical capacities of Titanium Disulfide (TiS₂), a prominent cathode material in advanced battery technologies. By presenting quantitative data, detailed experimental methodologies, and a clear visual workflow, this document aims to provide researchers, scientists, and professionals in energy storage development with the necessary information to evaluate TiS₂ for their applications.

This compound has been a material of significant interest since the early days of lithium battery research due to its layered structure, which is highly conducive to the reversible intercalation of ions.[1] Its high electrical conductivity (10³ S/cm) often eliminates the need for conductive additives in electrode formulations, simplifying cell design.[1] While its theoretical capacity is well-defined, the practical performance can vary significantly based on the intercalating ion, material morphology, and cell engineering.

Theoretical vs. Experimental Performance: A Quantitative Overview

The theoretical capacity of TiS₂ is calculated based on the complete reversible intercalation of one mole of a monovalent ion (like Li⁺ or Na⁺) per mole of TiS₂, corresponding to the reaction: TiS₂ + xM⁺ + xe⁻ ↔ MₓTiS₂ (where M is the alkali metal and x=1)

For lithium-ion systems, this translates to a theoretical specific capacity of 239 mAh/g .[1] However, experimental results can deviate from this ideal value due to various factors including kinetic limitations, electrolyte decomposition, structural degradation, and the formation of a solid electrolyte interphase (SEI).

The following table summarizes the key performance metrics for TiS₂ cathodes across different battery chemistries based on available experimental data.

Ion TypeTheoretical Capacity (mAh/g)Experimental Capacity (mAh/g)Current Density / C-RateKey Experimental Conditions
Lithium (Li⁺) 239 (Intercalation)[1]~2390.2 C to 2 CNanostructured TiS₂ from ball-milling; solid-state battery.[2]
960 (Conversion)[3]182.6 (after 100 cycles)Not SpecifiedStandard intercalation reaction in a liquid electrolyte.[3]
18010 CNanostructured TiS₂ composite at elevated temperature.[2]
936.4 (initial)Not SpecifiedIncludes conversion reaction (discharged to 0.05 V).[3]
~450 (initial)Not SpecifiedTiS₂–MWCNT hybrid used as an anode.[4]
Sodium (Na⁺) 239 (Intercalation)[5]186~10 CTiS₂ nanoplates.[5]
>239 (Conversion)10400.2 A/gConversion reaction in an ether-based electrolyte.[6]
146 (reversible)0.1 C (23.9 mA/g)Stable performance over 160 cycles.[5]
114 (initial reversible)66.7 mA/gTiS₂ nanoflakes.[7]
Magnesium (Mg²⁺) ~478 (for MgTiS₂)172C/20Smaller TiS₂ particles in an all-solid-state Mg battery.[8][9]
115 (stabilized)Not SpecifiedLayered TiS₂ in a Mg full cell.[10]
220 (reversible)Not SpecifiedTiS₂ nanotubes in a mixed Mg-Li battery.[11][12]
8110 mA/gTiS₂ cathode with a specific electrolyte formulation.[11]

Experimental Protocols

To ensure a standardized and objective evaluation of TiS₂ cathodes, the following experimental protocols are representative of the methodologies found in the literature.

Material Preparation: Nanostructuring via Ball-Milling

High-rate performance is often linked to nanostructured materials which provide shorter ion diffusion paths.

  • Objective: To reduce the particle size of commercial TiS₂ powder.

  • Apparatus: High-energy planetary ball mill.

  • Procedure:

    • Place commercial TiS₂ powder into a stainless steel milling vial with stainless steel balls.

    • Seal the vial under an inert atmosphere (e.g., Argon) to prevent oxidation.

    • Mill the powder at a high rotational speed for a specified duration (e.g., several hours).

    • The resulting nano-sized TiS₂ powder is then collected inside an inert-atmosphere glovebox for characterization and electrode fabrication.[2]

Electrode Fabrication and Cell Assembly (Coin Cell)

This protocol describes the preparation of a TiS₂ cathode and its assembly into a standard 2032-type coin cell for electrochemical testing.

  • Objective: To fabricate a working electrode and assemble a half-cell for testing.

  • Materials: Nano-TiS₂ (active material), carbon black (conductive additive), polyvinylidene fluoride (B91410) (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, aluminum foil (current collector), lithium metal (counter electrode), separator, and electrolyte.

  • Procedure:

    • Slurry Preparation: Mix the TiS₂ active material, carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10) in NMP solvent.[7]

    • Stir the mixture until a homogeneous, viscous slurry is formed.

    • Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.

    • Drying: Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the NMP solvent.

    • Electrode Punching: Punch out circular electrodes of a specific diameter from the dried sheet.

    • Cell Assembly: Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order: cathode, separator soaked in electrolyte, and lithium metal anode.

Electrochemical Characterization

These techniques are fundamental for assessing the performance of the assembled TiS₂ cell.

  • Galvanostatic Cycling with Constant Current (CCCV): This primary technique is used to determine the specific capacity, coulombic efficiency, and cycling stability. The cell is repeatedly charged and discharged at a constant current between a defined voltage window (e.g., 1.5 V to 3.0 V for Li/TiS₂).[13]

  • Galvanostatic Intermittent Titration Technique (GITT): GITT is employed to determine the chemical diffusion coefficient of the ions within the TiS₂ structure. It involves a series of short constant-current pulses followed by long rest periods, allowing the cell to reach equilibrium. This provides insight into the material's kinetics and rate capability.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of TiS₂ as a cathode material, from initial synthesis to final data analysis.

G cluster_0 Material Preparation cluster_1 Cell Fabrication cluster_2 Electrochemical Testing cluster_3 Analysis & Conclusion start TiS₂ Powder Synthesis (e.g., CVT, Ball-Milling) char Physical Characterization (XRD, SEM, TEM) start->char slurry Slurry Preparation (Active Material, Binder, Conductive Agent) char->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly (in Glovebox) coating->assembly cycling Galvanostatic Cycling (Capacity, Cycle Life) assembly->cycling rate Rate Capability Test cycling->rate analysis Data Analysis & Performance Comparison rate->analysis gitt GITT Measurement (Ion Diffusion) gitt->analysis conclusion Conclusion on Material Viability analysis->conclusion

Caption: Workflow for evaluating TiS₂ cathode performance.

References

A Comparative Guide to X-ray Diffraction Analysis of Titanium Disulfide (TiS2) Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystal structure of bulk titanium disulfide (TiS2) and its two-dimensional (2D) nanosheet counterpart, based on X-ray diffraction (XRD) analysis. The data presented herein is supported by experimental findings to aid in the structural characterization of this versatile transition metal dichalcogenide.

Structural Overview

This compound (TiS2) is a layered inorganic compound that has attracted significant research interest for its applications in areas such as rechargeable batteries and as a solid lubricant.[1][2] It typically crystallizes in a hexagonal structure belonging to the P-3m1 space group.[2][3][4] This structure is composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms. These S-Ti-S layers are held together by weak van der Waals forces, which allows for the exfoliation of the bulk material into 2D nanosheets.[1][4]

Each titanium atom is octahedrally coordinated to six sulfur atoms.[3] The Ti-S bond lengths are approximately 2.42 to 2.43 Å.[1][3][5]

Comparative Crystallographic Data

The primary distinctions between the XRD patterns of bulk TiS2 and 2D TiS2 nanosheets arise from differences in crystallinity and crystallite size. Bulk TiS2 generally exhibits sharp, well-defined diffraction peaks, indicative of a high degree of crystalline order.[4] In contrast, the diffraction peaks for 2D TiS2 nanosheets are often broader due to the smaller crystallite size, particularly in the direction perpendicular to the nanosheets.[4]

ParameterBulk TiS22D TiS2 NanosheetsAlternative TiS2 Structure
Crystal System HexagonalHexagonalHexagonal
Space Group P-3m1[2][3][4]P-3m1[4]P63/mmc[6]
Lattice Parameter (a) ~3.40 - 3.43 Å[2][3][4]~3.40 Å[4]~3.35 Å[6]
Lattice Parameter (c) ~5.70 - 18.05 Å[2][3][4]May show slight variations[4]~12.96 Å[6]
Prominent XRD Peaks (2θ) 15.56° (001), 34.25° (011), 44.15° (012), 54.50° (110)[4]Broader peaks, especially in the (00l) series[4]Not specified
Crystallite Size Larger (typically > 50 nm)[4]Smaller (e.g., ~23 nm)[4]Not specified

Note: The exact 2θ values can vary slightly depending on the X-ray wavelength used in the experiment.

Experimental Protocols

A standard experimental procedure for the powder X-ray diffraction (PXRD) analysis of TiS2 is outlined below.

1. Sample Preparation:

  • Bulk TiS2: The crystalline TiS2 is finely ground to a homogeneous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites. The resulting powder is then carefully mounted onto a sample holder, ensuring a flat surface.[4]

  • 2D TiS2 Nanosheets: A stable dispersion of 2D TiS2 nanosheets is prepared in a suitable solvent. This dispersion is then drop-casted onto a zero-background sample holder, such as a silicon wafer, and allowed to dry completely.[4]

2. Instrumentation and Data Collection:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly employed.[7]

  • The instrument is typically operated in a Bragg-Brentano geometry.

  • Data is collected over a 2θ range of 10° to 80°, with a step size of 0.02° and a counting time of 1-2 seconds per step to ensure adequate signal-to-noise ratio.

3. Data Analysis:

  • The positions and intensities of the diffraction peaks in the resulting pattern are identified.

  • The experimental pattern is compared with standard diffraction data from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase of TiS2.[7]

  • Lattice parameters (a and c) are calculated from the peak positions using Bragg's Law and the appropriate equations for a hexagonal crystal system. The (001) peak is particularly sensitive to changes in the interlayer spacing.[7]

  • For more detailed structural analysis, Rietveld refinement can be performed using software like FullProf or GSAS-II. This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data to precisely determine lattice parameters, crystallite size, and microstrain.[4]

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow for XRD analysis and the crystal structure of TiS2.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_output Results Bulk Bulk TiS2 Grinding Grinding Bulk->Grinding Nanosheets 2D TiS2 Nanosheets Dispersion Dispersion Nanosheets->Dispersion Mounting Mounting on Holder Grinding->Mounting DropCasting Drop-Casting Dispersion->DropCasting XRD X-ray Diffraction Mounting->XRD DropCasting->XRD Data Diffraction Pattern XRD->Data PhaseID Phase Identification Data->PhaseID Lattice Lattice Parameter Calculation Data->Lattice Rietveld Rietveld Refinement Data->Rietveld Structure Crystal Structure PhaseID->Structure Lattice->Structure Rietveld->Structure CrystalliteSize Crystallite Size Rietveld->CrystalliteSize

Workflow for the X-ray diffraction analysis of TiS2.

TiS2_Structure cluster_layer Single S-Ti-S Layer cluster_stacking Layer Stacking S1 S S2 S S3 S S4 S S5 S S6 S Ti Ti Ti->S1 Octahedral Coordination Ti->S2 Octahedral Coordination Ti->S3 Octahedral Coordination Ti->S4 Octahedral Coordination Ti->S5 Octahedral Coordination Ti->S6 Octahedral Coordination Layer1 S-Ti-S Layer VdW van der Waals Gap Layer1->VdW Layer2 S-Ti-S Layer VdW->Layer2

Crystal structure of TiS2 showing octahedral coordination and layer stacking.

References

A Comparative Guide to the Synthesis of Titanium Disulfide (TiS2) for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Titanium disulfide (TiS₂), a transition metal dichalcogenide, is a material of significant interest for a range of applications, including rechargeable batteries, supercapacitors, and electrocatalysis. The performance of TiS₂ is intrinsically linked to its structural and physicochemical properties, which are highly dependent on the method of synthesis. This guide provides an objective comparison of TiS₂ synthesized by various methods, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for specific applications.

Performance Comparison of TiS₂ Synthesis Methods

The choice of synthesis method significantly impacts the resulting TiS₂ material's properties, such as crystallinity, particle size, purity, and ultimately, its electrochemical performance. Below is a summary of quantitative data for TiS₂ produced by several common synthesis techniques. It is important to note that performance metrics can vary based on specific experimental conditions.

Synthesis MethodPurity & CrystallinityParticle/Film MorphologyElectrical Conductivity (S/m)ApplicationSpecific CapacityRate CapabilityCycling Stability
Solid-State Reaction High purity (>99%), highly crystalline.[1]Micrometer-sized powders or nanodiscs.[1]~5 x 10³[1]Li-ion & Na-ion Batteries, Supercapacitors~186 mAh/g (Na-ion)[2]~100 mAh/g at 10C (Na-ion)[2]Superior cycling over 9000 cycles (Na-ion).[1]
Liquid-Phase Exfoliation High, dependent on precursorNanosheets.High electronic conductivity.All-Solid-State Li-ion BatteriesEnhanced reversible capacity.[3]Superior to bulk TiS₂.[3]98.7% capacity retention after 50 cycles (Li-ion).[3]
Hydrothermal Synthesis Moderate to high crystallinity.[4]Nanostructures, aggregates (10-100 nm).[5]-Gas Sensing, Li-ion Batteries~233 mAh/g (initial discharge for TiO₂ from Ti-precursor).[5]--
Chemical Vapor Deposition (CVD) High-quality thin films.Uniform thin films.-Na-ion Batteries114 mAh/g (initial reversible, Na-ion).[6]Good rate performance.[6]93% capacity retention after 100 cycles (Na-ion).[6]
Sol-Gel Synthesis Amorphous to crystalline.[7]Nanocrystals, porous structures.-Li-ion Batteries, Supercapacitors~425 mAh/g (for TiO₂@C composite).[8]High rate capability.[8]Good cycling stability.[8]

Note: The data for hydrothermal and sol-gel synthesis often pertains to titanium oxide precursors which are then sulfurized, or composites, as direct synthesis of pure TiS₂ via these low-temperature wet chemical methods is less common and can result in amorphous or less crystalline products. The electrochemical data should be interpreted with caution due to varying test conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of the key experimental protocols for the synthesis and electrochemical characterization of TiS₂.

Synthesis Methodologies

1. Solid-State Reaction: This is a conventional and straightforward method for producing crystalline TiS₂ powders.[9]

  • Precursors: High-purity titanium (Ti) powder and sulfur (S) powder.

  • Procedure:

    • Thoroughly mix Ti and S powders in a stoichiometric 1:2 molar ratio in an inert atmosphere.

    • Seal the mixture in an evacuated quartz ampoule.

    • Heat the ampoule in a furnace to a high temperature (e.g., 600-800°C) for an extended period (e.g., several days) to ensure a complete reaction and crystallization.

    • Allow the furnace to cool down slowly to room temperature to obtain the crystalline TiS₂ powder.

2. Liquid-Phase Exfoliation of Bulk TiS₂: This method is used to produce 2D nanosheets from bulk TiS₂ crystals.[3]

  • Starting Material: Bulk TiS₂ powder (often synthesized via solid-state reaction).

  • Procedure:

    • Chemically intercalate the bulk TiS₂ with an intercalating agent (e.g., n-butyllithium) to expand the layers.

    • Disperse the intercalated compound in a suitable solvent (e.g., water or an organic solvent).

    • Exfoliate the layers into individual or few-layer nanosheets using ultrasonication.

    • Separate the exfoliated nanosheets from the remaining bulk material by centrifugation.

3. Hydrothermal Synthesis: This method allows for the synthesis of nanostructured TiS₂ at lower temperatures.[9][10]

  • Precursors: A titanium source (e.g., titanium isopropoxide, titanium tetrachloride) and a sulfur source (e.g., thiourea, sodium sulfide).

  • Procedure:

    • Dissolve the titanium and sulfur precursors in a suitable solvent (e.g., water, ethanol).

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours).[9]

    • After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it under vacuum.

4. Chemical Vapor Deposition (CVD): CVD is a technique for depositing high-quality, uniform thin films of TiS₂ onto a substrate.

  • Precursors: A volatile titanium precursor (e.g., titanium tetrachloride, TiCl₄) and a sulfur precursor (e.g., hydrogen sulfide, H₂S).

  • Procedure:

    • Place a substrate in a reaction chamber and heat it to the desired deposition temperature (e.g., 400-700°C).

    • Introduce the precursor gases into the chamber.

    • The precursors react on the heated substrate surface, forming a thin film of TiS₂.

    • The film thickness is controlled by the deposition time and precursor flow rates.

5. Sol-Gel Synthesis: This wet-chemical technique can be used to synthesize TiS₂ with controlled morphology, often resulting in amorphous or nanocrystalline materials.

  • Precursors: A titanium alkoxide (e.g., titanium isopropoxide) and a sulfur source.

  • Procedure:

    • Hydrolyze the titanium alkoxide in a controlled manner to form a sol.

    • Introduce the sulfur source into the sol.

    • Allow the sol to undergo gelation to form a solid network.

    • Dry the gel to remove the solvent, often followed by a heat treatment (annealing) to crystallize the TiS₂.

Electrochemical Characterization

The performance of TiS₂ as an electrode material is typically evaluated in a three-electrode setup or as a two-electrode coin cell.

  • Working Electrode Preparation: The synthesized TiS₂ powder is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent to form a slurry. This slurry is then coated onto a current collector (e.g., copper or aluminum foil) and dried.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Used to study the redox reactions and capacitive behavior of the material.

    • Galvanostatic Charge-Discharge (GCD): Employed to determine the specific capacity, rate capability, and cycling stability of the electrode.

    • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and ion diffusion kinetics.

Visualizing Synthesis and Characterization Workflows

To better understand the logical flow of material preparation and evaluation, the following diagrams are provided.

Synthesis_Workflow cluster_characterization Material Characterization cluster_electrochemical Electrochemical Testing Solid-State Solid-State XRD XRD (Crystallinity) Solid-State->XRD Hydrothermal Hydrothermal Hydrothermal->XRD CVD CVD CVD->XRD Sol-Gel Sol-Gel Sol-Gel->XRD Exfoliation Exfoliation Exfoliation->XRD SEM_TEM SEM/TEM (Morphology) XRD->SEM_TEM Conductivity Electrical Conductivity SEM_TEM->Conductivity CV Cyclic Voltammetry Conductivity->CV GCD Galvanostatic Charge-Discharge CV->GCD EIS Electrochemical Impedance Spectroscopy GCD->EIS

Caption: General workflow for TiS₂ synthesis and characterization.

Decision_Tree start Desired TiS₂ Properties q1 High Crystallinity & Purity? start->q1 ans_exfol Liquid-Phase Exfoliation start->ans_exfol 2D Nanosheets Required q2 Thin Film or Powder? q1->q2 Yes q3 Nanostructured Material? q1->q3 No ans_ssr Solid-State Reaction q2->ans_ssr Powder ans_cvd Chemical Vapor Deposition q2->ans_cvd Thin Film ans_hydro Hydrothermal Synthesis q3->ans_hydro Yes ans_solgel Sol-Gel Synthesis q3->ans_solgel Potentially

Caption: Decision tree for selecting a TiS₂ synthesis method.

References

A Comparative Guide: Titanium Disulfide vs. Graphene as Conductive Additives in High-Performance Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development venturing into advanced energy storage solutions, the choice of conductive additive in lithium-ion battery cathodes is a critical determinant of performance. This guide provides an objective, data-driven comparison of two promising candidates: Titanium Disulfide (TiS₂) and Graphene.

This document delves into the experimental data comparing the efficacy of TiS₂ and graphene in enhancing the electrochemical performance of common cathode materials such as Lithium Iron Phosphate (LFP) and Lithium Nickel Manganese Cobalt Oxide (NMC). Detailed experimental protocols for key characterization techniques are provided to enable reproducibility and further research.

Executive Summary

Both this compound and Graphene have demonstrated the ability to significantly improve the electrical conductivity of cathode composites, leading to enhanced specific capacity, superior rate capability, and improved cycling stability. Graphene, with its exceptional in-plane conductivity and large surface area, excels at forming long-range conductive networks.[1] TiS₂, while also possessing high electronic conductivity, offers the potential for synergistic effects when used as an additive, particularly in sulfur-based cathodes where it can also help to mitigate polysulfide shuttling.[2] The choice between the two will ultimately depend on the specific cathode chemistry, desired performance characteristics, and cost considerations.

Quantitative Performance Metrics: A Side-by-Side Comparison

The following tables summarize the electrochemical performance of cathodes incorporating either TiS₂ or graphene as a conductive additive. It is important to note that a direct head-to-head comparison in the same cathode system under identical conditions is limited in publicly available literature. The data presented is compiled from separate studies and should be interpreted with this consideration.

Table 1: Performance of Graphene as a Conductive Additive in LiFePO₄ (LFP) Cathodes

Graphene Content (wt%)Cathode CompositionC-RateSpecific Discharge Capacity (mAh/g)Capacity RetentionReference
5LFP/Graphene/PVDF (90:5:5)0.1C114.399.3% after 10 cycles[3]
10LFP@rGO0.1C164.9-[4]
10LFP@rGO1.0C142.786.8% after 200 cycles (full cell)[4]
10LFP@rGO2.0C129.8-[4]
1 (Home-made G)LFP/G/PVDF (80:1:19)1C~150>95% after 100 cycles[5]
1 (G V20)LFP/G V20/PVDF (80:1:19)1C~148>95% after 100 cycles[5]
1 (G V4)LFP/G V4/PVDF (80:1:19)1C~145>95% after 100 cycles[5]

Table 2: Performance of Graphene as a Conductive Additive in LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) Cathodes

Graphene Type & SizeC-RateSpecific Discharge Capacity (mAh/g)Reference
GN-13 (13 µm)0.1C189.8[6]
GN-13 (13 µm)0.5C165.6[6]
GN-13 (13 µm)1.0C142.2[6]
GN-13 (13 µm)2.0C114.2[6]
GN-28 (28 µm)0.1C179.4[6]
GN-28 (28 µm)2.0C6[6]

Table 3: Performance of TiS₂ as a Conductive Additive in MnO₂ Cathodes

TiS₂ Content (wt%)Effect on Discharge CapacityReference
≤ 3Improves discharge capacity[7]
> 3Decreases discharge capacity[7]

Delving into the Experimental Details

Reproducibility and accurate comparison of materials necessitate a thorough understanding of the experimental methodologies. Below are detailed protocols for the key electrochemical characterization techniques.

Electrode Preparation and Coin Cell Assembly

A standardized procedure is crucial for obtaining comparable results.

1. Slurry Preparation: [8][9][10][11][12]

  • Mixing Ratio: A typical weight ratio for the cathode slurry is 80-90% active material (e.g., LFP, NMC), 5-10% conductive additive (graphene or TiS₂), and 5-10% binder (e.g., PVDF).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is commonly used as the solvent for PVDF-based slurries.

  • Procedure:

    • The active material and conductive additive are first dry-mixed to ensure homogeneity.

    • The binder is separately dissolved in the solvent.

    • The dry mixture is then gradually added to the binder solution and stirred continuously (typically for several hours) until a uniform slurry is formed.

2. Electrode Casting and Drying:

  • The slurry is cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.

  • The coated electrode is then dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

3. Coin Cell (CR2032) Assembly: [13][14][15][16][17]

  • Assembly is performed in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • The components are stacked in the following order in a CR2032 coin cell case: cathode, separator, lithium metal anode, spacer disk, and spring.

  • A few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) are added to wet the separator and electrodes.

  • The cell is then sealed using a crimping machine.

G cluster_0 Electrode Preparation cluster_1 Coin Cell Assembly Dry Mixing Dry Mixing Slurry Formation Slurry Formation Dry Mixing->Slurry Formation Binder Dissolution Binder Dissolution Binder Dissolution->Slurry Formation Electrode Casting Electrode Casting Slurry Formation->Electrode Casting Drying Drying Electrode Casting->Drying Stacking Components Stacking Components Drying->Stacking Components Adding Electrolyte Adding Electrolyte Stacking Components->Adding Electrolyte Crimping Crimping Adding Electrolyte->Crimping

Workflow for electrode preparation and coin cell assembly.
Electrochemical Characterization Protocols

1. Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox reactions and electrochemical reversibility of the cathode material.

  • Typical Parameters:

    • Potential Window: 2.5 V to 4.2 V vs. Li/Li⁺ for LFP and NMC cathodes.

    • Scan Rate: Typically ranges from 0.1 mV/s to 1 mV/s.

    • Electrolyte: 1 M LiPF₆ in EC:DMC (1:1 v/v).

    • Cell Configuration: Three-electrode cell with lithium metal as both the counter and reference electrodes.

2. Galvanostatic Charge-Discharge Cycling:

  • Purpose: To determine the specific capacity, rate capability, and cycling stability of the battery.

  • Typical Parameters:

    • C-Rate: Varied from 0.1C to 5C or higher to assess rate performance. (1C corresponds to a full charge/discharge in one hour).

    • Voltage Cut-offs: 2.5 V to 4.2 V for LFP and NMC.

    • Number of Cycles: Typically 100 cycles or more to evaluate long-term stability.

    • Mode: Constant Current-Constant Voltage (CCCV) charging and Constant Current (CC) discharging.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the internal resistance and charge transfer kinetics of the battery.

  • Typical Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV.

    • Measurement State: Usually performed at a fully charged or discharged state, or at different states of charge (SOC).

G cluster_0 Electrochemical Testing cluster_1 Performance Metrics Prepared Coin Cell Prepared Coin Cell CV Cyclic Voltammetry Prepared Coin Cell->CV GCD Galvanostatic Cycling Prepared Coin Cell->GCD EIS Electrochemical Impedance Spectroscopy Prepared Coin Cell->EIS Redox Redox Behavior & Reversibility CV->Redox Capacity Specific Capacity & Rate Capability GCD->Capacity Stability Cycling Stability GCD->Stability Resistance Internal Resistance & Charge Transfer Kinetics EIS->Resistance G cluster_0 Conductive Additive Properties cluster_1 Mechanism of Action cluster_2 Performance Enhancement Graphene Graphene (2D Nanosheets) Network Formation of Conductive Network Graphene->Network TiS2 TiS₂ (Layered Structure) TiS2->Network Reduce_IR Reduced Internal Resistance (IR Drop) Network->Reduce_IR Enhance_Kinetics Enhanced Reaction Kinetics Reduce_IR->Enhance_Kinetics Capacity Increased Specific Capacity Enhance_Kinetics->Capacity Rate Improved Rate Capability Enhance_Kinetics->Rate Stability Enhanced Cycling Stability Enhance_Kinetics->Stability

References

characterization of TiS2 nanosheets by TEM and SAED

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the characterization of Titanium Disulfide (TiS₂) nanosheets using Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED). This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (TiS₂) is a transition metal dichalcogenide (TMD) that has garnered significant interest for its applications in energy storage, catalysis, and electronics.[1] Like other TMDs, TiS₂ has a layered structure, and these layers can be exfoliated to produce two-dimensional nanosheets. The physical and electronic properties of these nanosheets are highly dependent on their morphology, crystal structure, and thickness. Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are indispensable techniques for providing detailed characterization of these nanoscale properties. TEM offers direct visualization of the nanosheet morphology and high-resolution (HRTEM) imaging of the atomic lattice, while SAED provides crucial information about the crystallinity and crystallographic orientation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of TiS₂ nanosheets are crucial for reproducible results. Below are protocols for a common synthesis method and subsequent TEM/SAED analysis.

Synthesis of TiS₂ Nanosheets via Chemical Exfoliation

This protocol describes the liquid-phase exfoliation of TiS₂ using an organolithium compound, a widely used method for producing single and few-layer nanosheets.

Materials:

  • Bulk TiS₂ powder

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or deionized water)

  • Hexane (B92381)

  • Ethanol (B145695)

  • Centrifuge and centrifuge tubes

  • Glovebox or inert atmosphere environment

Procedure:

  • Lithium Intercalation: In an inert atmosphere (e.g., a glovebox), add bulk TiS₂ powder to a solution of n-BuLi in hexanes. The typical ratio is 10 mL of 1.6 M n-BuLi for every 1 gram of TiS₂.

  • Stir the mixture vigorously for at least 48 hours to allow for the intercalation of lithium ions between the TiS₂ layers.[2] This process weakens the van der Waals forces holding the layers together.

  • Isolation and Washing: Collect the lithium-intercalated TiS₂ (LiₓTiS₂) by centrifugation.

  • Wash the collected powder repeatedly with hexane and then ethanol to remove any residual n-BuLi and other organic impurities.[2]

  • Exfoliation: Resuspend the washed LiₓTiS₂ powder in a suitable solvent, such as NMP or deionized water.

  • Sonicate the suspension for several hours (typically 1-3 hours) in a bath sonicator.[2] This provides the energy needed to overcome the weakened interlayer forces and separate the material into nanosheets.

  • Purification: Centrifuge the resulting suspension at a low speed to remove any remaining unexfoliated bulk material. The supernatant, which contains the exfoliated TiS₂ nanosheets, is carefully collected for characterization.

TEM and SAED Analysis Protocol

Materials:

  • Dispersion of TiS₂ nanosheets

  • TEM grids (e.g., lacey carbon or holey carbon film on a copper grid)

  • Pipette

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation: Dilute the TiS₂ nanosheet dispersion to an appropriate concentration. A faint, pale brownish color is often indicative of a suitable concentration.[3]

  • Using a micropipette, drop-cast a small volume (2-5 µL) of the diluted dispersion onto a TEM grid.

  • Allow the solvent to evaporate completely in a dust-free environment. This may be done at room temperature or under a gentle heat lamp.

  • TEM Imaging: Load the prepared grid into the TEM.

  • Begin by acquiring low-magnification bright-field TEM images to assess the overall morphology, lateral size, and distribution of the nanosheets.[1][4] Ultrathin nanosheets may show very faint phase contrast, requiring a large defocus to become visible.[1][4]

  • High-Resolution TEM (HRTEM): Locate a flat, well-defined nanosheet and switch to high magnification. Focus on the edge or a thin area of the sheet to resolve the atomic lattice fringes. These images are used to measure the d-spacing (interplanar spacing).[1]

  • SAED Pattern Acquisition: Select a specific area of interest on a single nanosheet using the selected area aperture.

  • Switch the microscope to diffraction mode to obtain the SAED pattern. A pattern of sharp, distinct spots indicates a high-quality single crystal, whereas rings would suggest polycrystalline or amorphous material.[1][4] The pattern can be indexed to determine the crystal structure and orientation. For TiS₂, a hexagonal pattern of spots is expected when the electron beam is aligned along the[1] zone axis.[1]

Data Presentation: Comparative Analysis

The following table summarizes quantitative data obtained from TEM and SAED characterization of TiS₂ nanosheets as reported in various studies. This allows for a comparison of properties achieved through different synthesis and processing methods.

ParameterReported ValueSynthesis MethodCommentsSource
Lateral Size 1 - 10 µm (centered ~3 µm)Chemical Exfoliation (LiBH₄)Thicker flakes typically have larger lateral sizes.[1]
~4 µmChemical Exfoliation (LiBH₄)Monolayer nanosheet.[1]
0.3 - 5.5 µmLiquid-Phase ExfoliationUsed as an anode in an aqueous supercapacitor.[5]
Thickness MonolayerChemical Exfoliation (LiBH₄)Confirmed by faint TEM contrast and SAED.[1][4]
~2-3 layersChemical Exfoliation (LiBH₄)Corresponds to a lateral size of ~3 µm.[1]
3.94 nmLiquid-Phase Exfoliation-[5]
Lattice Spacing 2.99 ÅChemical Exfoliation (LiBH₄)Matches the (100) planes of 1T-TiS₂.[1][4]
0.294 nm / 0.298 nmNot SpecifiedCorresponds to (100) and (010) planes of hexagonal TiS₁.₈Se₀.₂.[6]
Crystal Structure 1T-Hexagonal (P-3m1)Chemical ExfoliationConfirmed by SAED along the[1] zone axis.[1][4]
HexagonalLi-intercalationConfirmed by SAED pattern.[3]
HexagonalHydrothermalConfirmed by XRD. Crystallite size of 23 nm.[7]
SAED Pattern Sharp diffraction spotsChemical ExfoliationIndicates high crystal quality and absence of oxidation.[1][4]
Hexagonal lattice patternNot SpecifiedDiffraction spots indexed to (110), (010), and (020) planes.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of TiS₂ nanosheets.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_tem TEM Techniques Bulk_TiS2 Bulk TiS₂ Powder Intercalation Lithium Intercalation (n-BuLi) Bulk_TiS2->Intercalation Exfoliation Ultrasonic Exfoliation (in Solvent) Intercalation->Exfoliation Purification Centrifugation (Isolate Nanosheets) Exfoliation->Purification Sample_Prep Sample Preparation (Drop-cast on TEM Grid) Purification->Sample_Prep Nanosheet Dispersion TEM_Analysis TEM Analysis Sample_Prep->TEM_Analysis BF_TEM Bright-Field Imaging (Morphology, Size) TEM_Analysis->BF_TEM Acquire Data HRTEM HRTEM (Lattice Fringes) TEM_Analysis->HRTEM Acquire Data SAED SAED (Crystallinity) TEM_Analysis->SAED Acquire Data Data_Analysis Data Interpretation BF_TEM->Data_Analysis Analyze Results HRTEM->Data_Analysis Analyze Results SAED->Data_Analysis Analyze Results

Caption: Workflow for TiS₂ nanosheet synthesis and TEM/SAED characterization.

References

A Researcher's Guide to Assessing the Purity of Synthetic Titanium Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic titanium disulfide (TiS₂), ensuring material purity is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of common synthesis methods for TiS₂, details the analytical techniques for purity assessment, and contrasts the performance of TiS₂ with alternative materials, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods and Resulting Purity

The choice of synthesis method for this compound directly influences its purity, crystallinity, and ultimately, its performance in various applications. While some methods yield highly pure crystalline powders, others are more suited for producing thin films with precise thickness control. A summary of common synthesis techniques and their typical outcomes is presented below.

Synthesis MethodPurity LevelCrystal QualityTypical YieldParticle/Film CharacteristicsKey AdvantagesCommon Impurities/Disadvantages
Solid-State Reaction High (>99%)[1]High, crystalline[1]High (>90%)[1]Micrometer-sized powders[1]Simple, high yield of crystalline product.Requires high temperatures and long reaction times; potential for unreacted precursors.
Chemical Vapor Deposition (CVD) High[1]High, crystalline thin films[1]N/A (film deposition)Uniform thin films (nm to µm)[1]Excellent for high-quality thin films.Complex setup; precursor handling can be challenging.[2]
Atomic Layer Deposition (ALD) High[1]Amorphous to crystalline films[1]N/A (film deposition)Precisely controlled thin films (Å to nm)[1]Atomic-level thickness control.Slow deposition rate; potential for precursor-related impurities.
Hydrothermal Synthesis Moderate to High[1]Crystalline nanoparticles[1]Moderate to High[1]Nanoparticles (~23 nm crystallite size)[1]Good for nanomaterial synthesis.Purity can be variable; potential for solvent and precursor residues.
Sol-Gel Synthesis Moderate to HighAmorphous to crystallineModeratePorous structures, thin filmsLow-temperature process.Often requires post-annealing; potential for organic residues.

Assessing Purity: A Multi-Technique Approach

A thorough assessment of synthetic TiS₂ purity requires a combination of analytical techniques to probe its structural, elemental, and chemical composition. The general workflow for this assessment is outlined below.

Purity Assessment Workflow cluster_synthesis Synthesis cluster_characterization Purity Characterization cluster_analysis Data Analysis & Purity Assessment cluster_result Result Synthesis Synthetic TiS₂ Sample XRD X-ray Diffraction (XRD) (Phase Purity, Crystallinity) Synthesis->XRD XPS X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition, Chemical States) Synthesis->XPS Raman Raman Spectroscopy (Phase Identification, Defects) Synthesis->Raman Microscopy Electron Microscopy (SEM/TEM) + EDX (Morphology, Elemental Mapping) Synthesis->Microscopy Analysis Correlate Data: - Identify Impurity Phases (XRD) - Quantify Elemental Ratios (XPS, EDX) - Detect Defect Structures (Raman) XRD->Analysis XPS->Analysis Raman->Analysis Microscopy->Analysis Purity Purity Assessment Report Analysis->Purity

Caption: Workflow for the comprehensive purity assessment of synthetic TiS₂.

Experimental Protocols for Key Purity Assessment Techniques

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.

Powder X-ray Diffraction (PXRD) for Phase Purity

PXRD is a fundamental technique to identify the crystalline phases present in a sample. The presence of peaks not corresponding to the known TiS₂ pattern indicates crystalline impurities.

Experimental Protocol:

  • Sample Preparation: Finely grind the synthetic TiS₂ powder using an agate mortar and pestle to ensure random orientation of crystallites. Mount the powder onto a zero-background sample holder, ensuring a flat surface.[2]

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Goniometer Scan: Scan a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns for TiS₂ (e.g., from the ICDD database) to identify the primary phase and any crystalline impurities.

    • Rietveld Refinement: For quantitative phase analysis and to determine lattice parameters with high precision, perform Rietveld refinement using software like FullProf or GSAS-II.[2] This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data.[2]

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present.

Experimental Protocol:

  • Sample Preparation: Mount the TiS₂ powder or thin film on a sample holder. For bulk-sensitive measurements, in-situ ion sputtering can be used to remove surface contamination.[3]

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.[4]

    • Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

    • Charge Neutralization: Use a low-energy electron flood gun to prevent surface charging.[3]

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Obtain high-resolution spectra for the Ti 2p and S 2p regions.

  • Data Analysis:

    • Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Voigt profiles) to determine the binding energies and areas of the component peaks.[5] The Ti 2p spectrum for TiS₂ should show the Ti 2p₃/₂ peak at approximately 456.0 eV and the Ti 2p₁/₂ peak at around 462.1 eV.[6] The S 2p spectrum can be deconvoluted to identify sulfide (B99878) (S²⁻) and potentially other sulfur species.

    • Quantification: Calculate the elemental concentrations from the peak areas using relative sensitivity factors (RSFs).[3]

Raman Spectroscopy for Phase Identification and Defect Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and the presence of defects.

Experimental Protocol:

  • Sample Preparation: The TiS₂ sample (powder or thin film) can be analyzed directly. For layered materials, mechanical exfoliation onto a Si/SiO₂ substrate can be used to obtain thin flakes.[2]

  • Instrument Setup:

    • Laser Excitation: A visible laser, such as 532 nm or 633 nm, is typically used.[2][7] Keep the laser power low (< 1 mW) to avoid sample damage.[2]

    • Objective: Use a high-magnification objective (e.g., 50x or 100x) to focus the laser onto the sample.

    • Spectrometer Calibration: Calibrate the spectrometer using a silicon standard (the Si peak is at 520.7 cm⁻¹).

  • Data Acquisition: Acquire spectra from multiple points on the sample to check for homogeneity.

  • Data Analysis:

    • Peak Identification: For 1T-TiS₂, two prominent Raman active modes are expected: the in-plane Eg mode at ~226-236 cm⁻¹ and the out-of-plane A1g mode at ~330-332 cm⁻¹.[5][7][8] The presence and position of these peaks confirm the TiS₂ phase.

    • Defect Analysis: The appearance of additional peaks or broadening of the main peaks can indicate the presence of defects or disorder in the crystal lattice.[8]

Performance Comparison: TiS₂ vs. Alternative Materials

This compound is a prominent member of the transition metal dichalcogenide (TMD) family, which includes materials like molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂). These materials are often considered for similar applications, particularly in energy storage devices such as batteries. The purity of TiS₂ can significantly impact its electrochemical performance.

MaterialTypical ApplicationKey Performance MetricReported ValuesInfluence of Purity
This compound (TiS₂) ** Li-ion & Na-ion Battery Cathode[9][10]Specific CapacityUp to ~183 mAh/g (Li-ion)[11], ~114 mAh/g (Na-ion)[10]Higher purity and crystallinity generally lead to better electrochemical stability and higher reversible capacity. Impurities can act as recombination centers or block ion diffusion pathways.
Molybdenum Disulfide (MoS₂) Li-ion & Na-ion Battery Anode[1]Specific CapacityVaries significantly with morphology; can exceed 1000 mAh/g but often with significant initial capacity loss.Performance is highly dependent on morphology (nanosheets, nanotubes) and the presence of defects, which can enhance ion storage.
Tungsten Disulfide (WS₂) **Li-ion Battery Anode[12]Specific CapacityCan deliver high initial capacities, but cycling stability can be a challenge.Similar to MoS₂, performance is strongly linked to its nanostructure.

The following decision tree can guide the selection of an appropriate analytical technique based on the suspected type of impurity.

Technique Selection cluster_impurities cluster_techniques start Assess Purity of Synthetic TiS₂ q1 Suspected Impurity Type? start->q1 phase Crystalline Impurity Phases q1->phase Phase elemental Elemental Contamination/ Off-Stoichiometry q1->elemental Elemental defect Structural Defects/ Disorder q1->defect Defect xrd XRD phase->xrd xps_edx XPS, EDX, WDS, ICP-OES elemental->xps_edx raman Raman Spectroscopy defect->raman

Caption: Decision tree for selecting a purity analysis technique for TiS₂.

References

A Comparative Guide to the Electrochemical Performance of Bulk vs. Nano-TiS2

Author: BenchChem Technical Support Team. Date: December 2025

The transition from bulk to nanoscale materials represents a significant leap in energy storage technology. For titanium disulfide (TiS2), a promising cathode material for various battery systems, this transition results in markedly enhanced electrochemical performance. This guide provides an objective comparison of bulk versus nano-TiS2, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the advantages of nanostructuring this material.

Data Presentation: Quantitative Comparison

The miniaturization of TiS2 to the nanoscale leads to superior electrochemical properties, including higher specific capacity, improved rate capability, and better cycling stability. This is largely attributed to the increased surface area and shortened ion diffusion pathways in nanomaterials.[1][2] The following table summarizes the key performance metrics for bulk and nano-TiS2.

Performance MetricBulk TiS2Nano-TiS2 (Nanosheets/Nanoplates)Key Advantages of Nano-TiS2
Specific Capacity LowerHigher (e.g., ~186 mAh/g for Na-ion)[3]Enhanced utilization of the active material due to larger surface area.[4]
Rate Capability PoorExceptionally Superior (~100 mAh/g at 10C for Na-ion)[1][3]Shorter Li-ion diffusion lengths and intimate contact with the electrolyte.[1]
Cycling Stability ModerateSignificantly EnhancedNanostructures better accommodate the strain of repeated ion insertion/deinsertion.
Power Density LowerHigh (over 1000 W kg⁻¹ for solid-state Li-ion)[4]Fast kinetics resulting from size reduction.[4]
Electrochemical Impedance Higher charge transfer resistance[5]Lower charge transfer resistance[5]Improved kinetics at the electrode-electrolyte interface.[5]

Experimental Protocols

The synthesis and characterization methods are crucial in determining the final electrochemical performance of TiS2. Below are detailed methodologies for the preparation of both bulk and nano-TiS2, as well as the electrochemical testing procedures.

Synthesis of Bulk TiS2

Bulk crystalline TiS2 is typically synthesized via a solid-state reaction between the elemental constituents.

  • Stoichiometric Mixing : Titanium powder and sulfur powder are thoroughly mixed in stoichiometric amounts in an inert atmosphere, such as an argon-filled glovebox.

  • Sealing : The mixture is transferred into a quartz tube, which is then evacuated to a high vacuum and sealed.

  • Heating Profile : The sealed tube is placed in a muffle furnace and subjected to a multi-step heating program. A typical program involves ramping up to 450 °C, holding for 24 hours, ramping up to 640 °C, and holding for an extended period (e.g., 3 days).

  • Cooling and Collection : The furnace is allowed to cool down naturally to room temperature. The synthesized TiS2 powder is then collected by carefully breaking the quartz tube in a controlled environment.

Synthesis of Nano-TiS2 (Nanosheets)

One common method to produce TiS2 nanosheets is through liquid-phase exfoliation, often preceded by mechanochemical lithiation.[1]

  • Mechanochemical Lithiation : Bulk TiS2 powder is mechanically milled with a lithium source (e.g., Li3N) at a high rotation speed (e.g., 500 rpm) for several hours. This process intercalates lithium ions, weakening the van der Waals forces between the TiS2 layers.[1]

  • Exfoliation : The resulting lithiated TiS2 (LTS) powder is dispersed in deoxygenated and deionized water and subjected to ultrasonication. The ultrasonic waves, combined with the hydrogen gas evolved from the reaction of intercalated lithium with water, exfoliate the layers to produce TiS2 nanosheets.[1]

  • Collection : The TiS2 nanosheets are collected by centrifugation and dried under vacuum.[1]

Electrochemical Characterization

The electrochemical performance of the prepared TiS2 materials is evaluated using a standardized procedure.

  • Electrode Preparation : The active material (bulk or nano-TiS2) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry. This slurry is then cast onto a current collector (e.g., aluminum foil) and dried under vacuum.

  • Cell Assembly : Coin cells are assembled in an argon-filled glovebox using the prepared TiS2 electrode as the cathode, a lithium or sodium metal foil as the anode, a separator, and an appropriate electrolyte.

  • Electrochemical Measurements :

    • Cyclic Voltammetry (CV) : Performed at various scan rates to study the redox reactions and kinetics.

    • Galvanostatic Charge-Discharge (GCD) : Cycled at different current densities (C-rates) to determine the specific capacity, rate capability, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS) : Conducted over a wide frequency range to analyze the impedance characteristics, such as charge transfer resistance and ion diffusion kinetics.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the comparative study and the fundamental differences in the electrochemical behavior of bulk versus nano-TiS2.

G cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_performance Performance Evaluation Bulk_TiS2 Bulk TiS2 (Solid-State Reaction) Electrode_Prep_Bulk Electrode Preparation Bulk_TiS2->Electrode_Prep_Bulk Nano_TiS2 Nano-TiS2 (Exfoliation) Electrode_Prep_Nano Electrode Preparation Nano_TiS2->Electrode_Prep_Nano Cell_Assembly_Bulk Cell Assembly Electrode_Prep_Bulk->Cell_Assembly_Bulk Testing_Bulk CV, GCD, EIS Cell_Assembly_Bulk->Testing_Bulk Performance_Bulk Lower Capacity Poor Rate Capability Higher Impedance Testing_Bulk->Performance_Bulk Cell_Assembly_Nano Cell Assembly Electrode_Prep_Nano->Cell_Assembly_Nano Testing_Nano CV, GCD, EIS Cell_Assembly_Nano->Testing_Nano Performance_Nano Higher Capacity Superior Rate Capability Lower Impedance Testing_Nano->Performance_Nano Comparison Comparative Analysis Performance_Bulk->Comparison Performance_Nano->Comparison

Caption: Comparative experimental workflow for bulk vs. nano-TiS2.

G cluster_bulk Bulk TiS2 cluster_nano Nano-TiS2 Long_Path Long Ion Diffusion Path High_Resistance High Charge Transfer Resistance Long_Path->High_Resistance Low_Surface Low Surface Area Low_Surface->High_Resistance Poor_Performance Poor Electrochemical Performance High_Resistance->Poor_Performance Short_Path Short Ion Diffusion Path Low_Resistance Low Charge Transfer Resistance Short_Path->Low_Resistance High_Surface High Surface Area High_Surface->Low_Resistance Enhanced_Performance Enhanced Electrochemical Performance Low_Resistance->Enhanced_Performance

Caption: Logical relationship of material properties and performance.

References

A Researcher's Guide to Validating DFT Models for TiS₂ Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the electronic characteristics of Titanium Disulfide (TiS₂), the choice of an appropriate Density Functional Theory (DFT) model is paramount for accurate predictions. This guide provides a comprehensive comparison of various DFT functionals against experimental data, offering a clear pathway for validating computational models for TiS₂.

The electronic nature of this compound (TiS₂) has been a subject of considerable debate, with experimental evidence pointing towards both semimetallic and semiconducting behavior with a narrow band gap.[1][2] This ambiguity underscores the importance of selecting and validating DFT models that can accurately capture the subtle electronic features of this transition metal dichalcogenide. This guide summarizes key findings from the literature, presenting a comparative analysis of different DFT functionals and their performance in predicting the electronic properties of TiS₂.

Comparative Analysis of DFT Functionals

The accurate prediction of the band gap of TiS₂ is a critical benchmark for any DFT model. The choice of exchange-correlation functional within the DFT framework significantly influences the calculated electronic structure. A summary of theoretical band gap values obtained with various functionals, alongside experimental values, is presented in the table below.

DFT FunctionalSoftwareCalculated Band Gap (eV)Experimental Band Gap (eV)
PBE (GGA) Quantum ESPRESSOIndirect narrow band gap (semiconductor/semimetal)[3]0.05 to 2.5[1][4]
PBE (GGA) VASPSemimetallic (overlap of sulfur p and titanium d bands)[5]~0.5 (STS/STM)[6]
PBE (GGA) CASTEPIndirect band overlap of 0.5 eV (semimetal)[1]0.3 ± 0.2[2]
mBJ-GGA Not SpecifiedIndirect band gap of 0.26[7]0.3[7]
PBE + U (Ueff = 3.5 eV) VASPIndirect band gap of 0.19[5]
HSE06 VASPIndirect band gap of 0.55[5]
HSE (α = 0.32) Not Specified0.48[6]

Data Interpretation:

Standard Generalized Gradient Approximation (GGA) functionals like the Perdew-Burke-Ernzerhof (PBE) functional often predict TiS₂ to be a semimetal with a small band overlap or a semiconductor with a very narrow band gap.[1][3][5] This is in partial agreement with some experimental findings that suggest semimetallic character.[1] However, other experimental techniques, such as scanning tunneling spectroscopy (STS) and scanning tunneling microscopy (STM), indicate a semiconducting nature with a band gap of approximately 0.5 eV.[6]

More advanced hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, and modified Becke-Johnson (mBJ) potentials tend to open up a band gap, showing better agreement with experimental evidence for a semiconducting state.[5][6][7] For instance, the HSE06 functional has been shown to predict an indirect band gap of 0.55 eV, which is in close agreement with some experimental values.[5] Similarly, a modified Becke-Johnson potential (mBJ-GGA) calculation resulted in an indirect band gap of 0.26 eV, which is also in reasonable agreement with an experimental value of 0.3 eV.[7] The inclusion of an on-site Coulomb interaction (PBE+U) also tends to open a band gap, though the predicted value may be smaller than that from hybrid functionals.[5]

Experimental and Computational Protocols

A variety of experimental techniques and computational methods have been employed to investigate the electronic properties of TiS₂.

Experimental Methodologies
  • Angle-Resolved Photoemission Spectroscopy (ARPES): This technique directly probes the electronic band structure of materials.

  • Optical Absorption Spectroscopy: The absorption of light at different energies can be used to determine the band gap of a semiconductor.

  • Resistivity and Hall Effect Measurements: These transport measurements provide information about the carrier concentration and mobility, which can help distinguish between semimetallic and semiconducting behavior.[1]

  • X-ray Emission and Absorption Spectroscopy: These methods provide information about the density of states of the valence and conduction bands.[1]

  • Scanning Tunneling Spectroscopy/Microscopy (STS/STM): This technique can directly measure the local density of states and determine the band gap at the surface of a material.[6]

Computational Methodologies

The DFT calculations cited in this guide have been performed using various software packages and approaches:

  • Software Packages:

    • Quantum ESPRESSO: A widely used open-source suite for electronic structure calculations.[3][8]

    • CASTEP: A commercial and academic software package for first-principles quantum mechanical calculations.[1]

    • VASP (Vienna Ab initio Simulation Package): A popular package for performing ab initio quantum mechanical calculations.

  • Key Computational Parameters:

    • Pseudopotentials: Ultrasoft pseudopotentials are commonly used to describe the interaction between the core and valence electrons.[3]

    • Plane-wave Cutoff Energy: A critical parameter that determines the size of the basis set for the plane-wave expansion of the wavefunctions. A typical value used is 350 eV.[1]

    • k-point Mesh: The sampling of the Brillouin zone is crucial for obtaining accurate electronic properties. A Monkhorst-Pack grid is a common choice for this purpose.[3]

    • Exchange-Correlation Functionals:

      • GGA (Generalized Gradient Approximation): PBE is a widely used functional within this approximation.[3]

      • Hybrid Functionals: HSE06 is a popular hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap predictions.[5][6]

      • mBJ (modified Becke-Johnson): This potential can provide improved band gap predictions at a lower computational cost than hybrid functionals.[7]

      • DFT+U: This method adds an on-site Coulomb interaction term to the GGA functional to better describe strongly correlated electrons.[5]

Validation Workflow

The process of validating a DFT model for the electronic properties of TiS₂ involves a systematic comparison of theoretical predictions with experimental data. The following diagram illustrates a typical workflow for this validation process.

DFT_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Characterization define_structure Define TiS₂ Crystal Structure select_dft Select DFT Functional(s) (PBE, HSE06, mBJ, etc.) define_structure->select_dft run_calculation Perform DFT Calculation (Quantum ESPRESSO, VASP, etc.) select_dft->run_calculation extract_properties Extract Electronic Properties (Band Structure, DOS) run_calculation->extract_properties compare Compare Computational and Experimental Results extract_properties->compare synthesis Synthesize/Obtain TiS₂ Sample measure_properties Measure Electronic Properties (ARPES, Optical Absorption, etc.) synthesis->measure_properties experimental_data Experimental Data (Band Gap, DOS Features) measure_properties->experimental_data experimental_data->compare validate Validate DFT Model compare->validate Good Agreement refine Refine Model/Parameters compare->refine Poor Agreement refine->select_dft

Caption: Workflow for validating DFT models for TiS₂ electronic properties.

Conclusion

The validation of DFT models for predicting the electronic properties of TiS₂ is a critical step for reliable computational studies. While standard GGA functionals can provide a qualitative picture, they often fail to accurately predict the band gap, frequently indicating a semimetallic nature. Hybrid functionals like HSE06 and modified potentials such as mBJ-GGA have demonstrated superior performance in capturing the semiconducting character of TiS₂ with a narrow band gap, showing better agreement with experimental observations. Researchers should carefully consider the choice of functional and validate their computational approach against available experimental data to ensure the accuracy and predictive power of their DFT simulations for TiS₂ and related materials.

References

Titanium Disulfide (TiS2): A Comparative Analysis in Lithium-Ion vs. Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance, mechanisms, and experimental protocols of TiS2 as a cathode material in next-generation energy storage systems.

Titanium disulfide (TiS2), a prominent member of the transition metal dichalcogenide family, has long been a material of interest for energy storage applications due to its layered structure that facilitates ion intercalation. Its high electrical conductivity and the potential for fast charging rates have positioned it as a valuable cathode material. This guide provides a detailed comparative analysis of TiS2's performance in lithium-ion batteries (LIBs) versus sodium-ion batteries (SIBs), offering researchers a side-by-side view of its capabilities and challenges in these two crucial battery technologies. While LIBs currently dominate the market, the abundance and low cost of sodium are driving significant research into SIBs as a sustainable alternative.

Performance Metrics: A Quantitative Comparison

The electrochemical performance of TiS2 varies significantly between lithium-ion and sodium-ion systems, primarily due to the differences in ionic radius and mass between Li+ and Na+ ions. The larger size of the sodium ion leads to more complex phase transitions and generally lower specific capacity and rate capability compared to its lithium counterpart.

Performance MetricTiS2 in Lithium-Ion Batteries (LIBs)TiS2 in Sodium-Ion Batteries (SIBs)
Theoretical Specific Capacity ~240 mAh/g (intercalation)~240 mAh/g (intercalation), up to 957 mAh/g (conversion)[1]
Practical Reversible Capacity ~180-200 mAh/g (intercalation)114 - 186 mAh/g (intercalation)[2][3], up to 1040 mAh/g (conversion)[4][5]
Voltage Plateau (vs. Li/Li+ or Na/Na+) ~2.5-1.7 VTwo distinct plateaus observed during sodiation[6][7]
Cycling Stability Good, with high reversibility in the intercalation region.[8][9] Capacity fading can occur with deep discharge due to conversion reactions.[8][9]Moderate, often with lower capacity retention compared to LIBs. Pre-potassiation can improve stability.[2] Conversion reaction shows superior cycling over 9000 cycles.[4][5]
Rate Capability Generally high due to fast Li+ diffusion.Good, with ~100 mAh/g at 10C reported for nanoplates.[3] Superior rate capability of 621 mA h g-1 at 40 A g-1 for conversion reaction.[4][5]
Coulombic Efficiency High, often >99%.[8]High, around 99% after 100 cycles.[2] Remarkable initial coulombic efficiency of 95.9% for conversion reaction.[4][5]

Intercalation and Reaction Mechanisms

The fundamental mechanism of energy storage in TiS2-based cathodes involves the insertion and extraction of either lithium or sodium ions between its van der Waals-bonded layers. However, the specifics of these processes differ significantly.

In lithium-ion batteries , the intercalation of Li+ into TiS2 is a highly reversible process, forming LixTiS2 where x can range from 0 to 1.[10] This process involves the reduction of Ti4+ to Ti3+. With a deeper discharge to lower voltages, a conversion reaction can occur, leading to the formation of Li2S and metallic Ti, which can significantly increase the capacity but often at the cost of reversibility.[8][9]

LIB_Intercalation TiS2 TiS2 LixTiS2 LixTiS2 (Intercalation) (0 < x ≤ 1) TiS2->LixTiS2 + xLi+ + xe- LixTiS2->TiS2 - xLi+ - xe- Li2S_Ti Li2S + Ti (Conversion) (x > 1) LixTiS2->Li2S_Ti + (2-x)Li+ + (2-x)e- Li2S_Ti->LixTiS2 - (2-x)Li+ - (2-x)e-

Figure 1: Reaction pathway for TiS2 in a lithium-ion battery.

The sodiation process in sodium-ion batteries is more complex.[6][7] Due to the larger ionic radius of Na+, its intercalation into TiS2 leads to distinct phase transitions.[6][7] Studies have identified intermediate phases such as Na0.55TiS2 before the formation of NaTiS2.[7] This multi-phase conversion process can lead to greater mechanical stress on the material and affect its long-term stability.[6] Similar to the lithium system, a conversion reaction to Na2S and metallic Ti can occur at lower voltages, offering a pathway to ultra-high capacity.[4][5]

SIB_Intercalation TiS2 TiS2 NaxTiS2_intermediate NaxTiS2 (Intermediate Phase) e.g., x = 0.55 TiS2->NaxTiS2_intermediate + xNa+ + xe- NaxTiS2_intermediate->TiS2 - xNa+ - xe- NaTiS2 NaTiS2 (Intercalation) NaxTiS2_intermediate->NaTiS2 + (1-x)Na+ + (1-x)e- NaTiS2->NaxTiS2_intermediate - (1-x)Na+ - (1-x)e- Na2S_Ti Na2S + Ti (Conversion) NaTiS2->Na2S_Ti + Na+ + e-

Figure 2: Reaction pathway for TiS2 in a sodium-ion battery.

Experimental Protocols

Standardized experimental procedures are crucial for reproducible results in battery research. Below are typical protocols for the synthesis of TiS2 powder and the fabrication of electrodes for coin-cell testing.

Synthesis of TiS2 Powder (Solid-State Reaction)

A common method for synthesizing crystalline TiS2 powder is through the direct reaction of its elemental constituents.[11]

Synthesis_Workflow start Start mix Stoichiometric Mixing (Ti and S powders) start->mix seal Seal in Evacuated Quartz Tube mix->seal heat Heat Treatment (e.g., 640 °C for 3 days) seal->heat cool Natural Cooling heat->cool collect Collect TiS2 Powder cool->collect end End collect->end

Figure 3: Workflow for the solid-state synthesis of TiS2 powder.

Detailed Steps:

  • Stoichiometric Mixing: Thoroughly mix stoichiometric amounts of titanium and sulfur powder in an inert atmosphere (e.g., an argon-filled glovebox).[11]

  • Sealing: Transfer the mixture into a quartz tube, evacuate it to a high vacuum, and seal the tube.[11]

  • Heating: Place the sealed tube in a muffle furnace and apply a specific heating program, for example, ramping to 640 °C and holding for several days.[11]

  • Cooling and Collection: Allow the furnace to cool down naturally before carefully breaking the tube to collect the synthesized TiS2 powder.[11]

Electrode Slurry Preparation and Casting

The prepared TiS2 powder is then used to create an electrode slurry, which is cast onto a current collector.

Electrode_Prep_Workflow start Start mix_dry Dry Mix (TiS2, Conductive Additive) start->mix_dry dissolve_binder Dissolve Binder (e.g., PVDF in NMP) start->dissolve_binder mix_slurry Combine and Mix to Form Homogeneous Slurry mix_dry->mix_slurry dissolve_binder->mix_slurry cast Cast Slurry on Current Collector mix_slurry->cast dry Dry in Vacuum Oven cast->dry punch Punch Electrodes dry->punch end End punch->end

Figure 4: Workflow for TiS2 electrode preparation.

Detailed Steps:

  • Dry Mixing: Mix the active material (TiS2) and a conductive additive (e.g., Super P carbon black) in a typical weight ratio of 80:10.[12]

  • Binder Solution: Separately, dissolve a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a solution.[12]

  • Slurry Formation: Add the dry mixture to the binder solution and mix thoroughly to form a homogeneous slurry.[11][12]

  • Casting: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to achieve a uniform thickness.[11]

  • Drying: Dry the coated foil in a vacuum oven to remove the solvent.[11]

  • Electrode Punching: Punch out circular electrodes of the desired size for coin cell assembly.[11]

Conclusion

This compound remains a compelling cathode material for both lithium-ion and sodium-ion batteries, each presenting a unique set of advantages and challenges. For LIBs, TiS2 offers high rate capability and good cycling stability based on a straightforward intercalation mechanism. In SIBs, while the intercalation process is more complex and can lead to lower performance in some aspects, the potential for an ultra-high capacity conversion reaction presents an exciting avenue for future research. The choice between these systems will ultimately depend on the specific application requirements, balancing factors such as energy density, cost, and long-term stability. This guide provides a foundational understanding for researchers to navigate the complexities of working with TiS2 in these evolving energy storage landscapes.

References

A Comparative Analysis of TiS2 and Activated Carbon Supercapacitors for Advanced Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, experimental protocols, and key characteristics of Titanium Disulfide (TiS2) versus traditional Activated Carbon (AC) in supercapacitor applications.

The relentless pursuit of high-performance energy storage solutions has propelled the exploration of novel electrode materials for supercapacitors. While activated carbon has long been the industry standard, emerging materials like this compound (TiS2), a transition metal dichalcogenide, are demonstrating significant potential. This guide provides a detailed comparison of TiS2 and activated carbon supercapacitors, presenting key performance metrics, experimental methodologies, and a visual representation of their comparative standing.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a supercapacitor is fundamentally dictated by the properties of its electrode material. The following table summarizes the key performance metrics for TiS2 and activated carbon-based supercapacitors, compiled from various studies. It is important to note that these values can vary depending on the specific synthesis method, electrode architecture, electrolyte, and testing parameters.

Performance MetricThis compound (TiS2)Activated Carbon (AC)Unit
Specific Capacitance 113 - 214.3 (can be higher in hybrid systems)[1]22 - 153.66[2][3]F/g
Energy Density ~60.9[1][4]Up to 40[5]Wh/kg
Power Density 1250 - 2000[1][6]Varies, generally lower than TiS2W/kg
Cycle Stability ~93% retention after 10,000 cycles[1][6]High, often >95% after thousands of cycles[2]%
Charge Storage Mechanism Intercalation Pseudocapacitance & EDLC[1][7]Electric Double-Layer Capacitance (EDLC)[2]-

Delving into the Experimental Details

Accurate and reproducible experimental protocols are the bedrock of materials science research. Below are detailed methodologies for the synthesis, electrode fabrication, and electrochemical characterization of both TiS2 and activated carbon for supercapacitor applications.

Synthesis of Electrode Materials

This compound (TiS2) - Solid-State Reaction (SSR) Protocol [7]

  • Mixing: Thoroughly mix high-purity Titanium (Ti) powder and Sulfur (S) powder in a 1:2 molar ratio.

  • Sealing: Transfer the mixture into a quartz ampoule and seal it under a high vacuum (<10⁻⁴ Torr).

  • Heating: Place the sealed ampoule in a muffle furnace.

    • Heat to 500 °C and maintain for 12 hours.

    • Increase the temperature to 800 °C and hold for an additional 24 hours to ensure complete reaction and crystallization.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Collection: Carefully break the ampoule in a well-ventilated fume hood to collect the TiS2 powder.

Activated Carbon (AC) - from Biomass Precursor (e.g., Orange Juice) [2]

  • Carbonization: Subject the precursor (e.g., dried orange juice residue) to pyrolysis in a tubular furnace at 800 °C under a nitrogen atmosphere.

  • Activation:

    • Mix the pyrolyzed carbon with an activating agent, such as potassium hydroxide (B78521) (KOH), in a specific weight ratio (e.g., 1:5).

    • Heat the mixture again in the tubular furnace at 800 °C under a nitrogen flux for a designated residence time (e.g., 120 minutes).

  • Washing and Drying:

    • Wash the activated carbon multiple times with deionized water and a dilute acid (e.g., HCl) to remove impurities and neutralize the pH.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Electrode Fabrication

A standard protocol for fabricating electrodes from the synthesized materials is as follows:

  • Slurry Preparation: Prepare a slurry by mixing the active material (TiS2 or AC), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Coating: Coat the prepared slurry onto a pre-cleaned current collector (e.g., copper or aluminum foil) using a doctor blade or screen-printing technique.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing: Press the dried electrode under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • Cutting: Cut the electrode into desired dimensions for cell assembly.

Electrochemical Characterization

The electrochemical performance of the fabricated electrodes is typically evaluated using a three-electrode setup in a suitable electrolyte.

  • Cyclic Voltammetry (CV): Used to assess the capacitive behavior and determine the stable potential window of the electrode. A quasi-rectangular shape of the CV curve is indicative of good capacitive behavior.[7]

  • Galvanostatic Charge-Discharge (GCD): These measurements are used to calculate the specific capacitance, energy density, and power density of the electrode. The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[7]

  • Electrochemical Impedance Spectroscopy (EIS): This technique is employed to analyze the internal resistance and ion diffusion kinetics of the supercapacitor. The data is often presented as a Nyquist plot.

Visualizing the Comparison: TiS2 vs. Activated Carbon

The following diagram illustrates the key distinguishing features and performance trade-offs between TiS2 and activated carbon supercapacitors.

G Comparative Analysis: TiS2 vs. Activated Carbon Supercapacitors cluster_TiS2 This compound (TiS2) cluster_AC Activated Carbon (AC) TiS2_Mechanism Intercalation Pseudocapacitance + EDLC Comparison Key Differentiators TiS2_Mechanism->Comparison Mechanism TiS2_Energy Higher Energy Density TiS2_Energy->Comparison Performance TiS2_Power High Power Density TiS2_Structure Layered Structure TiS2_Structure->Comparison Material Property AC_Mechanism Electric Double-Layer Capacitance (EDLC) AC_Mechanism->Comparison AC_Cycle Excellent Cycle Stability AC_Cycle->Comparison AC_Cost Lower Cost & Established Tech AC_Surface High Surface Area AC_Surface->Comparison

Comparison of TiS2 and Activated Carbon Supercapacitors.

Concluding Remarks

Both this compound and activated carbon present distinct advantages as electrode materials for supercapacitors. Activated carbon remains a cost-effective and reliable choice, particularly for applications where long cycle life is paramount. TiS2, on the other hand, offers a compelling pathway to higher energy densities due to its pseudocapacitive charge storage mechanism, making it a promising candidate for next-generation energy storage devices where performance is a critical factor. The choice between these materials will ultimately depend on the specific application requirements, balancing the trade-offs between energy density, power density, cycle life, and cost. Future research may focus on hybrid architectures that synergistically combine the strengths of both materials to unlock even greater performance in energy storage.

References

A Comparative Guide to the Characterization of Titanium Disulfide (TiS₂) by XPS and EDX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and drug development, accurate characterization of material stoichiometry and purity is critical. This guide provides a comprehensive comparison of two widely used analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX), for the characterization of Titanium Disulfide (TiS₂). This document outlines the fundamental principles of each technique, presents a comparative analysis of their performance in determining the stoichiometry of TiS₂, and provides detailed experimental protocols.

This compound (TiS₂) is a transition metal dichalcogenide with a layered crystal structure, making it a material of significant interest for applications in batteries, electronics, and catalysis. The precise stoichiometry and the presence of surface oxides or other impurities can dramatically influence its physical and chemical properties. Therefore, a thorough and accurate characterization is paramount. Both XPS and EDX are powerful techniques for elemental analysis, yet they provide different and complementary information. A cross-validation approach, utilizing both methods, can offer a more complete understanding of the material's composition.

Quantitative Data Comparison

The following table summarizes the key performance characteristics and typical quantitative results obtained from XPS and EDX analysis of TiS₂. It is important to note that the presented values are derived from different studies and serve as a comparative illustration.

ParameterX-ray Photoelectron Spectroscopy (XPS)Energy-Dispersive X-ray Spectroscopy (EDX)
Principle Analysis of the kinetic energy of photoelectrons emitted from the sample surface upon X-ray irradiation.[1]Analysis of characteristic X-rays emitted from the sample upon excitation by an electron beam.[2][3]
Analysis Depth Surface-sensitive (typically < 10 nm).[1]Bulk analysis (typically > 1 µm).
Key Information Elemental composition, empirical formula, chemical state, and electronic state of the elements.[1]Elemental composition and distribution.[2]
Typical S/Ti Ratio Measured in TiS₂ Can be calculated from the integrated peak areas of the Ti 2p and S 2p core level spectra. Surface oxidation can affect the accuracy.1.90 ± 0.02[4][5]
Advantages Provides chemical state information (e.g., distinguishing between sulfides and sulfates).[4] High sensitivity for light elements.Rapid analysis, spatial mapping capabilities, and typically non-destructive for bulk samples.[4]
Limitations Surface sensitivity means it may not be representative of the bulk material. Requires ultra-high vacuum. Sample damage can occur with prolonged X-ray exposure.Lower energy resolution can lead to peak overlaps. Less accurate for light elements. Quantification can be influenced by sample topography and matrix effects.[4]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) Analysis of TiS₂

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Methodology:

  • Sample Preparation: The TiS₂ sample is mounted on a compatible sample holder. To obtain information representative of the bulk material, surface contaminants such as adventitious carbon and native oxides are often removed by in-situ ion sputtering (e.g., using Ar⁺ ions).[4]

  • Instrumental Parameters:

    • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.[4]

    • Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically < 10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

    • Analyzer Mode: Data is collected in both survey scan mode (to identify all elements present) and high-resolution scan mode for specific elements (e.g., Ti 2p and S 2p) to determine their chemical states and for accurate quantification.

    • Data Analysis: The binding energy scale is typically calibrated using the adventitious C 1s peak at 284.8 eV. The atomic concentrations of titanium and sulfur are determined by integrating the areas of the Ti 2p and S 2p peaks and applying relative sensitivity factors (RSFs). The S/Ti atomic ratio is then calculated.

Energy-Dispersive X-ray Spectroscopy (EDX) Analysis of TiS₂

EDX, often coupled with a Scanning Electron Microscope (SEM), is a technique used for the elemental analysis of a sample. It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.

Methodology:

  • Sample Preparation: For quantitative analysis, the TiS₂ sample should have a flat and polished surface to minimize topographical effects on the X-ray signal. The sample is mounted on an SEM stub using conductive carbon tape.

  • Instrumental Parameters:

    • Accelerating Voltage: An accelerating voltage of 15-20 kV is typically used to ensure sufficient overvoltage for the excitation of Ti Kα and S Kα X-rays.

    • Detector: A silicon drift detector (SDD) is commonly used for efficient X-ray detection.

    • Acquisition Mode: Data can be acquired from a spot, a line scan, or as an elemental map of a selected area. For quantitative analysis, a sufficient number of X-ray counts should be collected to ensure good statistical precision.

  • Data Analysis: The EDX software automatically identifies the elements present based on the energies of the characteristic X-rays. Quantitative analysis is performed using standardless or standard-based methods, which involve complex matrix corrections (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into atomic or weight percentages.

Logical Workflow for Cross-Validation

A logical workflow for the cross-validation of TiS₂ characterization using XPS and EDX is essential for obtaining a comprehensive understanding of the material's composition. The following diagram illustrates this process.

TiS2_Cross_Validation_Workflow cluster_sample Sample Preparation cluster_XPS XPS Analysis (Surface) cluster_EDX EDX Analysis (Bulk) cluster_comparison Cross-Validation TiS2_Sample TiS₂ Sample XPS_Acquisition Data Acquisition (Survey and High-Resolution Scans) TiS2_Sample->XPS_Acquisition Surface Analysis EDX_Acquisition Data Acquisition (Spectra and/or Mapping) TiS2_Sample->EDX_Acquisition Bulk Analysis XPS_Analysis Data Analysis (Peak Fitting, Quantification, Chemical State) XPS_Acquisition->XPS_Analysis Comparative_Analysis Comparative Analysis (Stoichiometry, Purity, Surface vs. Bulk) XPS_Analysis->Comparative_Analysis EDX_Analysis Data Analysis (Elemental Identification, Quantification) EDX_Acquisition->EDX_Analysis EDX_Analysis->Comparative_Analysis

References

Safety Operating Guide

Proper Disposal of Titanium Disulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of titanium disulfide (TiS₂), a material with increasing relevance in advanced research.

This compound is a golden-yellow powder recognized for its utility in applications such as rechargeable batteries and as a solid lubricant. However, its reactivity, particularly with moisture, necessitates careful management of its waste stream. This document outlines the necessary safety precautions, operational protocols, and disposal methods to mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. In the absence of an SDS, the substance should be treated as hazardous. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

PPE CategoryRecommended EquipmentSpecifications & StandardsPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shieldANSI Z87.1 or EN 166Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubberPrevents skin contact with the material.
Body Protection Laboratory coatStandardProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorN95 or higher for powder formPrevents inhalation of fine particles.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound from a laboratory setting involves a controlled hydrolysis reaction to convert it into the more stable titanium dioxide (TiO₂). This process, however, generates toxic hydrogen sulfide (B99878) (H₂S) gas, which must be neutralized simultaneously.

Experimental Protocol: Controlled Hydrolysis and Neutralization

This procedure should be performed in a chemical fume hood with all necessary safety precautions in place.

  • Preparation of the Hydrolysis and Scrubbing Setup:

    • Assemble a reaction flask of appropriate size to contain the this compound waste. The flask should have at least two necks: one for the addition of water and another connected via tubing to a gas scrubbing apparatus.

    • The gas scrubbing apparatus should consist of one or two gas washing bottles containing a scrubbing solution. A common and effective scrubbing solution is a 1-2 M solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)[1]. An indicator, such as phenolphthalein, can be added to the scrubbing solution to visually monitor its neutralization.

  • Initiation of Controlled Hydrolysis:

    • Place the this compound waste into the reaction flask.

    • Slowly and carefully add water dropwise to the this compound powder with gentle stirring. The reaction is: TiS₂ + 2H₂O → TiO₂ + 2H₂S[2].

    • Control the rate of water addition to maintain a slow and steady evolution of hydrogen sulfide gas. This will prevent a rapid pressure buildup and ensure effective scrubbing.

  • Neutralization of Hydrogen Sulfide Gas:

    • The evolved hydrogen sulfide gas will be directed through the tubing into the scrubbing solution. The neutralization reaction is: H₂S + 2NaOH → Na₂S + 2H₂O.

    • Monitor the scrubbing solution. If using an indicator, the color will change when the solution is neutralized. If a second scrubbing bottle is used, this provides a safeguard. The scrubbing solution should be replaced if it becomes saturated.

  • Completion and Final Waste Treatment:

    • Continue the dropwise addition of water until no further gas evolution is observed.

    • Allow the reaction to sit for a period to ensure completion.

    • The solid remaining in the reaction flask is primarily titanium dioxide.

    • The scrubbing solution will contain sodium sulfide.

  • Disposal of Final Products:

    • Titanium Dioxide Suspension: The resulting titanium dioxide suspension should be disposed of in accordance with local and national wastewater regulations. While TiO₂ is generally considered to have low solubility, regulations regarding the disposal of nanoparticles may apply[3]. It is recommended to consult your institution's environmental health and safety (EHS) office for specific guidance. Some studies have shown that wastewater treatment plants can effectively remove titanium dioxide[4].

    • Scrubbing Solution: The sodium sulfide solution is a hazardous waste and must be collected in a designated, labeled waste container for disposal by a licensed hazardous waste contractor.

Quantitative Data for Disposal Planning

The following tables provide essential quantitative data to aid in the planning and execution of this compound disposal.

Occupational Exposure Limits for Hydrogen Sulfide
Regulatory BodyExposure Limit (Time-Weighted Average - TWA)Short-Term Exposure Limit (STEL) / CeilingImmediately Dangerous to Life or Health (IDLH)
OSHA 20 ppm (Ceiling)[2]50 ppm (Peak for 10 min)[2]100 ppm[5]
NIOSH 10 ppm (10-min Ceiling)[6]-100 ppm[5]
ACGIH 1 ppm (8-hr TWA)[6]5 ppm[6]-
Hydrogen Sulfide Scrubbing Solutions
Scrubbing AgentConcentrationReaction ProductsNotes
Sodium Hydroxide 1 - 2 MSodium Sulfide (Na₂S) and Water (H₂O)Highly effective and commonly used in laboratory settings[1].
Sodium Carbonate 1 - 2 MSodium Sulfide (Na₂S) and Sodium Bicarbonate (NaHCO₃)A milder base that is also effective for H₂S neutralization[1].
Iron Oxides Solid MediaMetal SulfidesOften used in industrial-scale scrubbers[7].
Activated Carbon Solid MediaAdsorbed H₂SEffective for lower concentrations and can be regenerated[7].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TitaniumDisulfideDisposal start Start: this compound Waste assess Assess Hazards & Review SDS start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe setup Prepare Hydrolysis & H2S Scrubbing Apparatus ppe->setup hydrolysis Controlled Hydrolysis: Slowly add water to TiS2 waste setup->hydrolysis scrubbing Neutralize H2S Gas with NaOH or Na2CO3 solution hydrolysis->scrubbing Generates H2S gas monitor Monitor Gas Evolution & Scrubbing Solution scrubbing->monitor scrubber_waste Collect Spent Scrubber Solution (Sodium Sulfide) scrubbing->scrubber_waste completion Reaction Completion: No further gas evolution monitor->completion completion->hydrolysis No tio2_waste Collect Titanium Dioxide (TiO2) Suspension completion->tio2_waste Yes tio2_disposal Dispose of TiO2 Suspension per local regulations tio2_waste->tio2_disposal scrubber_disposal Dispose of Scrubber Solution as Hazardous Waste scrubber_waste->scrubber_disposal end End of Disposal Process tio2_disposal->end scrubber_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Titanium disulfide (TiS₂), a material with specific handling requirements to mitigate risks. Adherence to these protocols is critical for personal safety and the integrity of your research.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Protection TypeRecommended EquipmentSpecifications and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-impermeable, fire/flame-resistant gloves and protective clothing.Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard. Protective work clothing, including close-toed shoes and long sleeves/pants, is required.[1]
Respiratory Protection A full-face respirator or a dust respirator should be used.A full-face respirator is necessary if exposure limits are exceeded or irritation is present. For general handling where dust may be generated, a dust respirator is recommended. A self-contained breathing apparatus (SCBA) is required in case of a fire.[1]
Operational and Handling Plan

A systematic approach to handling this compound, from acquisition to disposal, is crucial for safety.

Pre-Handling Preparations:

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]

  • Inert Atmosphere: Due to its sensitivity to moisture and air, this compound should be handled and stored under an inert gas.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

  • Ignition Sources: All potential sources of ignition must be removed from the handling area.[1]

Experimental Protocol: Step-by-Step Handling Procedure
  • Don PPE: Before beginning any work, put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Formation: Handle the powdered form of this compound with care to prevent the generation of dust.[1][2]

  • Dispensing: Use clean, non-sparking tools for handling the material.[3]

  • Container Management: Keep the storage container tightly closed when not in use.[2]

Storage:

  • Store in a locked, well-ventilated area.[2]

  • Keep the container tightly sealed to protect it from moisture.[2]

  • As the product is sensitive to heat, air, and moisture, it is imperative to handle and store it under an inert gas.[2]

Emergency and Disposal Plan

Accidental Release Measures:

  • Isolate the Area: In the event of a spill or leak, immediately isolate the area. For solids, this means a radius of at least 25 meters (75 feet) in all directions.[4]

  • Ventilate: Ensure the spill area is well-ventilated.

  • Containment: Cover the spill with dry earth, dry sand, or another non-combustible material, followed by a plastic sheet to minimize spreading.[3][4]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[5][6][7]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, soda ash, lime, or dry sand.[1] Do NOT use water, CO2, or foam directly on the material itself, as some of these may react violently with water.[4]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and national legislation.[2] Normal disposal is via incineration by an accredited disposal contractor.[2]

Workflow for Safe Handling of this compound

cluster_prep Pre-Handling cluster_handling Handling Procedure cluster_storage Storage cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) handling_ppe Don Personal Protective Equipment (PPE) prep_vent->handling_ppe prep_inert Prepare Inert Atmosphere prep_inert->handling_ppe prep_emergency Check Emergency Equipment (Eyewash, Safety Shower) prep_emergency->handling_ppe prep_ignition Remove Ignition Sources prep_ignition->handling_ppe handling_dust Handle Carefully to Avoid Dust Formation handling_ppe->handling_dust handling_dispense Use Non-Sparking Tools handling_dust->handling_dispense handling_container Keep Container Tightly Closed handling_dispense->handling_container storage_location Store in a Well-Ventilated, Locked Area handling_container->storage_location storage_seal Keep Container Sealed and Dry storage_location->storage_seal storage_inert Store Under Inert Gas storage_seal->storage_inert disposal_regs Follow Local/National Regulations storage_inert->disposal_regs disposal_method Dispose via Accredited Incineration Contractor disposal_regs->disposal_method

Caption: Workflow for the safe handling of this compound.

References

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